molecular formula C37H44O11 B1180319 Taxinine B CAS No. 18457-44-8

Taxinine B

Cat. No.: B1180319
CAS No.: 18457-44-8
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-UWUOQQJISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxinine B has been reported in Taxus cuspidata, Taxus canadensis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18457-44-8

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1

InChI Key

SLJNSLIEGINNEE-UWUOQQJISA-N

Appearance

Powder

Synonyms

Taxinine B

Origin of Product

United States

Foundational & Exploratory

Introduction: Situating Taxinine B in the Taxane Family

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Taxinine B: Structure, Properties, and Therapeutic Potential

The taxane family of diterpenoids, naturally occurring compounds isolated from plants of the Taxus genus (yew), represents one of the most important classes of chemotherapeutic agents in modern oncology.[1] The archetypal member of this family, Paclitaxel (Taxol®), revolutionized cancer treatment through its unique mechanism of action as a microtubule-stabilizing agent, effectively halting cell division.[2] While Paclitaxel remains a cornerstone of treatment regimens, the vast chemical diversity of the Taxus genus offers a rich source of over 350 other taxane analogs, each with potentially unique structural and pharmacological properties.[1]

This guide focuses on Taxinine B , a significant taxane that, while sharing the core structural scaffold of its more famous relative, exhibits distinct biological activities that make it a compelling subject for researchers in medicinal chemistry and drug development. Isolated from species such as the Japanese Yew (Taxus cuspidata), Taxinine B is noted for its ability to inhibit microtubule depolymerization and, crucially, for its potential to overcome multidrug resistance (MDR) in cancer cells.[3][4]

It is imperative to distinguish Taxinine B from the similarly named Taxine B . The latter is a toxic pseudo-alkaloid primarily responsible for the cardiotoxicity associated with yew poisoning, acting through the blockade of cardiac sodium and calcium channels.[5][6] Taxinine B, the subject of this guide, is a different molecule with a distinct mechanism of action centered on the cellular cytoskeleton. This document provides a comprehensive technical overview of Taxinine B, from its fundamental chemical structure and properties to its biological mechanism and future research applications.

Chemical Identity and Molecular Structure

Taxinine B is a complex diterpenoid characterized by the signature 6/8/6-membered tricyclic taxane core.[7] Its structure is highly functionalized with four acetate esters and, most notably, a cinnamoyl ester at the C-5 position, which contributes significantly to its molecular properties.

PropertyValueSource
Molecular Formula C₃₇H₄₄O₁₁PubChem CID 10055179[8]
Molecular Weight 664.7 g/mol PubChem CID 10055179[8]
CAS Number 18457-44-8PubChem CID 10055179[8]
IUPAC Name [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoatePubChem CID 10055179[8]

The intricate stereochemistry and dense functionalization of the Taxinine B molecule present a significant challenge for total synthesis. Consequently, its study has often served as a benchmark for validating synthetic strategies aimed at the broader taxane family.[9]

Caption: Conceptual structure of Taxinine B, highlighting the 6/8/6 tricyclic core and key functional groups.

Physicochemical and Spectroscopic Profile

The physicochemical properties of Taxinine B are characteristic of poly-esterified diterpenes, exhibiting high lipophilicity and poor solubility in water. This necessitates the use of organic solvents for extraction and formulation, a common challenge for the taxane class of compounds.[6]

PropertyValueMethodSource
H-Bond Donor Count 0ComputedPubChem CID 10055179[8]
H-Bond Acceptor Count 11ComputedPubChem CID 10055179[8]
Rotatable Bond Count 8ComputedPubChem CID 10055179[8]
Topological Polar Surface Area 149 ŲComputedPubChem CID 10055179[8]
XLogP3 4.1ComputedPubChem CID 10055179[8]

Structural elucidation and quantification of Taxinine B rely on a combination of modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for both identification and quantification in complex biological matrices.[6]

TechniqueKey ObservationsSource
LC-ESI-MS The electrospray ionization mass spectrum typically shows a prominent protonated molecular ion [M+H]⁺ at m/z 665, corresponding to the molecular weight of 664.7 g/mol .PubChem CID 10055179[8]
¹H and ¹³C NMR Nuclear Magnetic Resonance spectroscopy is essential for the definitive structural elucidation of taxanes, allowing for the assignment of protons and carbons in the complex polycyclic system.[10]

Natural Occurrence and Isolation Protocol

Taxinine B is a constituent of the leaves and twigs of various yew species, including Taxus cuspidata, Taxus canadensis, and Taxus wallichiana.[3][8][10][11] Its concentration is generally lower than that of other taxanes like Paclitaxel, necessitating efficient and selective extraction and purification protocols. The causality behind a typical isolation protocol is to first perform a bulk extraction of semi-polar metabolites and then use sequential chromatographic steps to resolve the highly complex mixture of related taxanes.

Protocol: Representative Isolation of Taxinine B from Taxus Needles

This protocol is a synthesized representation of common laboratory practices for taxane isolation.[12][13][14]

  • Preparation of Plant Material:

    • Step 1.1: Harvest fresh needles from a verified Taxus species.

    • Step 1.2: Air-dry the needles in a well-ventilated area away from direct sunlight to prevent photochemical degradation.

    • Step 1.3: Grind the dried needles into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • Step 2.1: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation. Rationale: Ethanol is an effective solvent for a broad range of semi-polar compounds, including taxanes.

    • Step 2.2: For enhanced efficiency, perform ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 3 x 30-minute cycles).[13] Rationale: Ultrasonication creates acoustic cavitation, disrupting cell walls and improving solvent penetration and mass transfer.

    • Step 2.3: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.

  • Liquid-Liquid Partitioning:

    • Step 3.1: Resuspend the crude extract in a 10% methanol/water solution.

    • Step 3.2: Perform sequential partitioning in a separatory funnel against hexane to remove highly non-polar compounds like lipids and chlorophylls. Discard the hexane layer.

    • Step 3.3: Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate. The taxanes will preferentially move into the ethyl acetate phase.

    • Step 3.4: Collect the ethyl acetate phase and evaporate the solvent to yield a taxane-enriched fraction.

  • Chromatographic Purification:

    • Step 4.1 (Column Chromatography): Subject the enriched fraction to silica gel column chromatography. Elute with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate. Rationale: This step separates compounds based on polarity. Taxanes will elute at intermediate polarities.

    • Step 4.2 (Preparative HPLC): Pool the fractions containing Taxinine B (identified by thin-layer chromatography or LC-MS screening) and subject them to preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient. Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity, which is necessary to resolve structurally similar taxanes.

    • Step 4.3 (Verification): Analyze the purified fractions using analytical LC-MS and NMR to confirm the identity and purity of Taxinine B.

Isolation_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Start Taxus Needles Grind Drying & Grinding Start->Grind Extract Ultrasound-Assisted Ethanol Extraction Grind->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Silica Silica Gel Chromatography Partition->Silica HPLC Preparative RP-HPLC Silica->HPLC End Pure Taxinine B HPLC->End Analysis LC-MS & NMR Verification End->Analysis Mechanism_of_Action cluster_0 Normal Microtubule Dynamics cluster_1 Action of Taxinine B Tubulin Tubulin Dimers MT Dynamic Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization TaxB Taxinine B StableMT Stabilized, Non-dynamic Microtubules TaxB->StableMT Binds & Prevents Depolymerization Arrest Mitotic Arrest & Cytotoxicity StableMT->Arrest

Caption: Simplified mechanism of Taxinine B action on microtubule stability, leading to cell cycle arrest.

Cytotoxic Activity and Overcoming Multidrug Resistance

Taxinine B exhibits cytotoxic activity against various cancer cell lines. Notably, its efficacy is maintained in drug-resistant cell lines, highlighting its most promising therapeutic characteristic. [4]Multidrug resistance is a major cause of chemotherapy failure, often mediated by the overexpression of efflux pumps like P-glycoprotein, which actively remove cytotoxic drugs from the cell.

Cell LineActivity TypeValueSignificanceSource
KB (Human Epidermoid Carcinoma)ED₅₀3.9 µg/mLBaseline cytotoxic activityMedchemExpress [4]
KB-7d (Drug-Resistant Subline)ED₅₀4.1 µg/mLRetains activity in resistant cellsMedchemExpress [4]

The ability of Taxinine B to circumvent multidrug resistance suggests that it is either not a substrate for common efflux pumps or that it may act as an inhibitor of these pumps. [3]This property makes it an attractive lead compound for developing therapies to treat refractory cancers or for use in combination with other chemotherapeutics that are susceptible to resistance mechanisms.

Conclusion: A Taxane with Unique Potential

Taxinine B stands out within the vast taxane family as a molecule of significant scientific interest. While it shares the core taxoid structure and a mechanism centered on microtubule disruption, its distinct profile sets it apart. Its primary role as a stabilizer that prevents microtubule depolymerization, coupled with its compelling ability to retain cytotoxicity against multidrug-resistant cancer cells, defines its potential value. For researchers, Taxinine B serves as both a challenging synthetic target and a valuable pharmacological tool. For drug development professionals, it represents a promising starting point for designing novel anticancer agents capable of overcoming one of the most significant hurdles in oncology: therapeutic resistance. Further investigation into its precise binding site on tubulin and its interactions with MDR proteins will be crucial in fully realizing its therapeutic potential.

References

  • Zhang, L., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. MDPI. [Link]

  • Frommherz, L., et al. (2008). Quantitative determination of taxine B in body fluids by LC-MS-MS. PubMed. [Link]

  • Singh, S., et al. (2020). A review on taxanes: an important group of anticancer compound obtained from taxus sp. ResearchGate. [Link]

  • Chattopadhyay, S. K., et al. (2003). Taxines From the Needles of Taxus Wallichiana. PubMed. [Link]

  • Li, J., et al. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. MDPI. [Link]

  • Li, Y., et al. (2023). Isolation, preparation, and in vitro and in vivo evaluation of taxinine nanoliposomes with anti-liver cancer activity. ResearchGate. [Link]

  • Saini, R., et al. (2015). TaxKB: a knowledge base for new taxane-related drug discovery. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. Taxinine B | C37H44O11 | CID 10055179. PubChem. [Link]

  • National Center for Biotechnology Information. Taxine | C35H47NO10 | CID 6433563. PubChem. [Link]

  • Swindell, C. Synthesis of Taxinine and Taxol. Grantome. [Link]

  • ResearchGate. Chemical structure of taxine B. [Link]

  • Kroutvar, A., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. MDPI. [Link]

  • Liu, Z., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. MDPI. [Link]

  • Le, T., et al. (2022). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. PMC - PubMed Central. [Link]

  • Li, J., et al. (2023). Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves. Frontiers in Plant Science. [Link]

  • Croom, E. M. (1995). Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone.

Sources

The Isolation and Purification of Taxinine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Natural Sources, Extraction Methodologies, and Analytical Characterization of a Prominent Taxoid

Abstract

Taxinine B, a significant member of the taxoid family of diterpenoids, has garnered considerable interest within the scientific community for its biological activities and its role as a potential precursor or related compound to the renowned anticancer drug, paclitaxel (Taxol®). This technical guide provides a comprehensive overview of the natural sourcing, isolation, and purification of Taxinine B, tailored for researchers, scientists, and professionals in drug development. The guide delves into the botanical origins of this compound, details robust extraction and chromatographic separation protocols with an emphasis on the underlying scientific principles, and outlines modern analytical techniques for its characterization. Through a synthesis of established methodologies and expert insights, this document aims to serve as a practical and informative resource for the scientific exploration of Taxinine B.

Introduction: The Significance of Taxinine B

The yew tree (Taxus spp.) is a veritable reservoir of complex diterpenoid alkaloids known as taxoids.[1] While paclitaxel is the most celebrated of these compounds, the yew produces a vast array of structurally related molecules, collectively termed the "taxome." Among these, Taxinine B holds a notable position. It is one of the principal toxic alkaloids found in yew species and contributes to the plant's toxicity.[2][3] Beyond its toxicological relevance, the study of Taxinine B and other taxoids is crucial for understanding the biosynthesis of paclitaxel and for the potential discovery of new therapeutic agents.

This guide provides a detailed roadmap for the isolation and purification of Taxinine B, a critical first step for any subsequent biological or chemical investigation. The methodologies described herein are grounded in established principles of natural product chemistry and are designed to be both efficient and reproducible.

Natural Sources of Taxinine B: The Genus Taxus

Taxinine B is found across various species of the yew tree, which are temperate evergreen conifers.[4] The concentration and distribution of Taxinine B can vary depending on the species, the specific part of the plant, and even the season.

Prominent Taxus Species Containing Taxinine B

Several species of Taxus have been identified as sources of Taxinine B. These include:

  • Taxus baccata (European or English Yew): This species is widespread throughout Europe and is a well-documented source of Taxinine B.[4][5][6] It is often cited in studies focusing on the isolation of taxine alkaloids.

  • Taxus cuspidata (Japanese Yew): This species, native to East Asia, also contains Taxinine B.[4]

  • Taxus brevifolia (Pacific Yew): While famous as the original source of paclitaxel, the Pacific yew also contains Taxinine B, although sometimes in lower concentrations compared to other taxoids.[4]

  • Taxus canadensis (Canadian Yew): This North American species is another source of various taxoids, including Taxinine B.[4]

  • Taxus x media , Taxus floridana , and Taxus wallichiana (Himalayan Yew): These species also contribute to the diversity of taxoid sources.[4][7]

Distribution within the Plant and Seasonal Variation

Taxinine B is present in most parts of the yew tree, with the notable exception of the fleshy red aril surrounding the seed.[4] The needles are a commonly utilized and renewable source for the extraction of taxoids, including Taxinine B.[5][8] The bark is another significant source.[8]

The concentration of taxine alkaloids can fluctuate seasonally, with some studies indicating higher concentrations during the winter months.[4] This variability is a critical consideration for optimizing the yield of Taxinine B during extraction.

Table 1: Distribution and Relative Abundance of Taxinine B in Taxus Species

Taxus SpeciesPlant PartRelative Concentration of Taxinine BReference(s)
Taxus baccataNeedles, BarkHigh[4][5]
Taxus cuspidataNeedlesPresent[4]
Taxus brevifoliaBark, NeedlesPresent (variable)[4]
Taxus canadensisNeedlesPresent[4]

Isolation and Purification of Taxinine B: A Step-by-Step Approach

The isolation of Taxinine B from its natural matrix is a multi-step process that involves extraction, partitioning, and chromatographic purification. The complexity of the taxoid mixture necessitates a carefully designed and executed protocol to achieve a high degree of purity.

Rationale for the Isolation Strategy

The overarching principle of the isolation process is to systematically remove unwanted compounds based on their differing physicochemical properties, such as polarity and solubility. A typical workflow involves an initial crude extraction to pull a broad range of compounds from the plant material, followed by liquid-liquid partitioning to separate compounds into broad polarity classes. Finally, a series of chromatographic steps are employed to resolve the complex mixture and isolate the target compound, Taxinine B.

The choice of solvents and chromatographic media is critical and is based on the known properties of taxoids. Taxoids are generally soluble in polar organic solvents like methanol and ethanol, a property that is exploited in the initial extraction phase.[9][10]

Experimental Workflow for the Isolation of Taxinine B

The following diagram illustrates a typical workflow for the isolation and purification of Taxinine B from Taxus needles.

Isolation_Workflow Plant_Material Dried and Powdered Taxus Needles Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Water/Dichloromethane) Crude_Extract->Partitioning Organic_Phase Organic Phase (DCM) (Contains Taxoids) Partitioning->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Discarded) Partitioning->Aqueous_Phase Column_Chromatography Silica Gel Column Chromatography Organic_Phase->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling of Taxinine B Rich Fractions TLC_Analysis->Pooling HPLC_Purification Preparative HPLC (Reverse Phase) Pooling->HPLC_Purification Pure_Taxinine_B Pure Taxinine B HPLC_Purification->Pure_Taxinine_B

Caption: A generalized workflow for the isolation and purification of Taxinine B.

Detailed Experimental Protocol

Step 1: Preparation of Plant Material

  • Harvest fresh needles from a selected Taxus species.

  • Dry the needles in a well-ventilated area, away from direct sunlight, or in an oven at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grind the dried needles into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

  • Rationale: This step aims to extract a broad range of secondary metabolites, including Taxinine B, from the plant matrix. Methanol is a common and effective solvent for this purpose due to its polarity and ability to dissolve a wide range of taxoids.[11][12]

  • Macerate the powdered plant material in methanol at room temperature with constant stirring for 24-48 hours.[11] A solid-to-solvent ratio of 1:10 (w/v) is typically employed.

  • Filter the mixture through cheesecloth or filter paper to remove the solid plant debris.

  • Repeat the extraction process on the plant residue two to three more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Step 3: Liquid-Liquid Partitioning

  • Rationale: This step separates compounds based on their differential solubility in two immiscible liquid phases, typically a polar aqueous phase and a less polar organic phase. This allows for the removal of highly polar compounds (e.g., sugars, some glycosides) and some non-polar compounds, thereby enriching the taxoid content in the organic phase. Dichloromethane (DCM) or chloroform are commonly used organic solvents.[11][13]

  • Suspend the crude methanolic extract in water.

  • Transfer the aqueous suspension to a separatory funnel and partition it against an equal volume of dichloromethane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower organic (dichloromethane) layer.

  • Repeat the partitioning of the aqueous layer with fresh dichloromethane two to three more times.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter and concentrate the dried organic extract under reduced pressure to yield a taxoid-enriched fraction.

Step 4: Silica Gel Column Chromatography

  • Rationale: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is non-polar. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds elute earlier. A gradient of solvents with increasing polarity is typically used to elute compounds with a wide range of polarities.[11]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the taxoid-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.[14]

  • Collect fractions of the eluate in a systematic manner.

Step 5: Fraction Analysis and Pooling

  • Monitor the collected fractions using Thin Layer Chromatography (TLC). Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Compare the TLC profiles of the fractions with a standard of Taxinine B, if available.

  • Pool the fractions that show a high concentration of the compound corresponding to Taxinine B.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC offers higher resolution and efficiency compared to column chromatography. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used for the final purification of taxoids.[5][15] In this system, more polar compounds elute earlier, and less polar compounds are retained longer.

  • Concentrate the pooled fractions from the previous step.

  • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

  • Elute the column with a suitable mobile phase, often a gradient of water and acetonitrile or methanol.[16]

  • Monitor the eluate with a UV detector (taxoids typically have a UV absorbance maximum around 230 nm).[6]

  • Collect the peak corresponding to Taxinine B.

  • Evaporate the solvent to obtain pure Taxinine B.

Analytical Characterization of Taxinine B

Once isolated, the identity and purity of Taxinine B must be confirmed using various analytical techniques.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also for assessing the purity of the final product. A sharp, symmetrical peak in the chromatogram at the expected retention time is indicative of a pure compound.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification of Taxinine B, often after a derivatization step (silylation) to increase its volatility. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[5]

Spectroscopic Techniques
  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of Taxinine B.[15][17] For example, in LC-MS-MS, a precursor ion corresponding to the protonated molecule of Taxinine B ([M+H]⁺ at m/z 584.2) can be selected and fragmented to produce characteristic product ions (e.g., m/z 194.3 and m/z 107.1).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isolated compounds. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the molecular structure of Taxinine B.[14]

Table 2: Analytical Techniques for the Characterization of Taxinine B

TechniqueApplicationKey Information ProvidedReference(s)
HPLCPurity assessment, QuantificationRetention time, Peak purity[5][6]
GC-MSIdentificationRetention time, Mass spectrum (fragmentation pattern)[5]
LC-MS/MSIdentification, QuantificationPrecursor and product ion masses, High sensitivity[15][17]
NMR (¹H, ¹³C)Structural elucidationChemical shifts, Coupling constants, Structural connectivity[14]

Conclusion

The successful isolation and purification of Taxinine B from its natural sources require a systematic and well-executed experimental strategy. This guide has outlined a comprehensive approach, from the selection and preparation of plant material to the final analytical characterization of the purified compound. The methodologies described, rooted in the principles of natural product chemistry, provide a solid foundation for researchers seeking to explore the chemical and biological properties of this intriguing taxoid. As research into the vast chemical diversity of the Taxus genus continues, robust and efficient isolation techniques will remain paramount for unlocking the full therapeutic potential of these remarkable natural products.

References

  • Studies of the Taxine From the Needles of the Moroccan Yew. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Zhang, K., Wang, Y., Zhang, Y., & Wang, X. (2022).
  • A Deep Dive into the Botanical and Medicinal Heritage of Taxus. (2023). Pharmaceuticals, 16(8), 1099.
  • Process for the isolation and purification of taxol and taxanes from Taxus spp. (1994). U.S.
  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346–351.
  • Taxine. (n.d.). PubChem. Retrieved from [Link]

  • Taxine alkaloids. (n.d.). In Wikipedia. Retrieved from [Link]

  • Methods for obtaining Taxol. (n.d.). University of Bristol. Retrieved from [Link]

  • Kubínová, R., Macháček, M., & Šesták, J. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences, 23(24), 15755.
  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024). Molecules, 29(10), 2269.
  • Gagliano, G., et al. (2002). Identification of Taxine Derivatives in Biological Fluids from a Patient after Attempted Suicide by Ingestion of Yew (Taxus baccata) Leaves. Clinical Chemistry, 48(8), 1413-1418.
  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International journal of legal medicine, 120(6), 346-351.
  • Extraction and Identification of the Taxine,Precursor of the Anticancer taxol, from the Needlesof. (2020, October 14). YouTube. Retrieved from [Link]

  • Chakchak, H., & Zineddine, H. (2013). Extraction and Identification of New Taxoids from the Moroccan Yew. Asian Journal of Chemistry, 25(10), 5551-5553.
  • Process of extracting TAXOL® from taxus cuspidata. (2000). U.S.
  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. (2022). International Journal of Molecular Sciences, 23(24), 15755.
  • Taxol Extract from Lauth Sala (West Himalayan Yew) for Cancer Therapy. (2023). Zenodo.
  • Paoli, M., et al. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 51(11), 756-761.
  • Common Yew (Taxus baccata). (2013, December 25). Picture it... Chemistry. Retrieved from [Link]

  • Future perspectives of the role of Taxines derived from the Yew (Taxus baccata) in research and therapy. (n.d.). Journal of Pharmacy and Pharmacology.

Sources

The Biosynthesis of Taxinine B: A Technical Guide to a Divergent Pathway in Taxus Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The genus Taxus, or yew, is a rich source of complex diterpenoids known as taxoids, a class of compounds that includes the renowned anti-cancer drug paclitaxel (Taxol). While the paclitaxel biosynthetic pathway has been the subject of intense research, it represents only one branch of a complex metabolic network. Significant metabolic flux is diverted towards other taxoids, including the abundant taxinines, which are characterized by a C4(20) exocyclic double bond. This guide provides an in-depth technical overview of the current understanding of the biosynthetic pathway leading to Taxinine B, a representative member of the taxinine family. We will explore the enzymatic steps that define this divergent route, detail the experimental methodologies required for its elucidation, and present a framework for future research aimed at fully characterizing this significant branch of taxoid metabolism.

Introduction: Beyond Paclitaxel, The Taxinine Branch

For decades, the intricate 19-step pathway to paclitaxel has captivated chemists and biochemists[1]. This pathway, however, is part of a larger, grid-like metabolic system within Taxus species. Plant tissues, particularly needles, produce a vast array of taxoids, with major pathways diverging from the paclitaxel route to form other families of compounds, such as Taxinine B and its analogues[2].

Taxinine B belongs to a group of taxoids that lack the characteristic oxetane ring of paclitaxel. Instead, it retains a C4(20)-ene functionality and possesses a distinct acylation pattern, most notably a cinnamoyl group at the C5 position. Understanding the biosynthesis of Taxinine B is crucial for several reasons:

  • Metabolic Engineering: To increase the yield of paclitaxel or its precursors in cell culture, it is essential to understand and potentially block the competing pathways that divert metabolic flux, such as the one leading to taxinines[2].

  • Discovery of Novel Bioactivity: The unique structural motifs of taxinines may confer distinct biological activities, making their biosynthetic enzymes targets for discovery and chemoenzymatic synthesis programs.

  • Fundamental Biological Insight: Elucidating this pathway provides a more complete picture of the evolution and regulation of complex secondary metabolite networks in plants.

This guide will deconstruct the pathway, starting from the common backbone shared with paclitaxel and moving into the specific enzymatic modifications that define the Taxinine B branch.

The Common Trunk: Formation of the Taxane Skeleton

The biosynthesis of all taxoids begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is produced in the plastids via the methylerythritol phosphate (MEP) pathway[1][3]. The initial committed steps, which are shared between the paclitaxel and taxinine branches, involve the formation and first oxygenation of the taxane core.

  • Cyclization: The enzyme taxadiene synthase (TS) , a diterpene cyclase, catalyzes the complex cyclization of the linear GGPP molecule into the tricyclic olefin, taxa-4(5),11(12)-diene. This remarkable reaction establishes the core 6-8-6 ring system of the taxane skeleton[4][5]. The enzyme is translated with a plastid-targeting peptide, and heterologous expression of a truncated, "pseudomature" form in E. coli has been crucial for its characterization[6].

  • First Oxygenation: The first modification to the taxane skeleton is a critical hydroxylation at the C5α position, which is coupled with an unusual migration of the C4(5) double bond to the C4(20) position. This reaction is catalyzed by taxadiene 5α-hydroxylase , a cytochrome P450-dependent monooxygenase (CYP)[5][7]. The product, taxa-4(20),11(12)-dien-5α-ol , is the first stable oxygenated intermediate and represents the primary branch point from which the pathways to paclitaxel and the taxinines diverge[7].

Figure_1_Early_Taxoid_Pathway Figure 1: The Common Pathway to the Taxinine Branch Point GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) BranchPoint Taxa-4(20),11(12)-dien-5α-ol (Primary Branch Point) Taxadiene->BranchPoint Taxadiene 5α-hydroxylase (CYP) Paclitaxel_Path Paclitaxel Pathway (Oxetane Ring Formation) BranchPoint->Paclitaxel_Path Multiple Steps Taxinine_Path Taxinine B Pathway (C5-Acylation & Further Oxidation) BranchPoint->Taxinine_Path C5-Acyltransferase

Caption: The shared initial steps of taxoid biosynthesis, from GGPP to the key branch point intermediate.

The Divergent Path: A Proposed Biosynthetic Grid for Taxinine B

Following the formation of taxa-4(20),11(12)-dien-5α-ol, the pathway to Taxinine B is defined by a series of hydroxylations and acylations that differ significantly from the paclitaxel route. While the exact sequence is not fully elucidated, a putative pathway can be constructed based on the structure of Taxinine B and the known substrate promiscuity of taxoid-modifying enzymes. It is best conceptualized as a metabolic grid, where some steps may occur in a varied order.

The key transformations are:

  • C5-Cinnamoylation: A defining feature of taxinines is an aromatic acyl group at C5. This step likely involves a cinnamoyl-CoA:taxoid C5-O-cinnamoyltransferase . While this specific enzyme has not been isolated, it is presumed to be a member of the versatile BAHD family of plant acyltransferases, which are responsible for all other known acylation steps in taxoid biosynthesis[1].

  • Multiple Hydroxylations: The Taxinine B core is further decorated with hydroxyl groups at positions C2, C9, C10, and C13. These reactions are catalyzed by specific cytochrome P450 monooxygenases. The discovery of gene clusters containing multiple CYP genes in the Taxus genome suggests a coordinated evolution for these complex oxidation patterns[8][9].

  • Multiple Acetylations: Taxinine B also features acetyl groups at C9 and C10. These are added by specific taxoid O-acetyltransferases. Studies have revealed that some of these enzymes have broad substrate specificity, potentially acting at multiple positions and at different stages of the pathway, contributing to the diversity of naturally occurring taxoids[10].

Figure_2_Taxinine_B_Pathway Figure 2: Proposed Biosynthetic Grid for Taxinine B cluster_start From Common Pathway cluster_modifications Core Modifications (Metabolic Grid) cluster_acetylation Final Acetylations Start Taxa-4(20),11(12)-dien-5α-ol C5_Cin C5-Cinnamoyl Intermediate Start->C5_Cin Cinnamoyltransferase (Hypothesized) C5_Cin_C10_OH C10-Hydroxylated Intermediate C5_Cin->C5_Cin_C10_OH CYP (C10-Hydroxylase) C5_Cin_C10_OH_C13_OH C10,C13-Dihydroxylated Intermediate C5_Cin_C10_OH->C5_Cin_C10_OH_C13_OH CYP (C13-Hydroxylase) C5_Cin_C10_OH_C13_OH_C9_OH C9,C10,C13-Trihydroxylated Intermediate C5_Cin_C10_OH->C5_Cin_C10_OH_C13_OH_C9_OH CYP (C9-OH) C5_Cin_C10_OH_C13_OH->C5_Cin_C10_OH_C13_OH_C9_OH CYP (C9-Hydroxylase) Pre_TaxinineB Taxinine J (Di-deacetyl Taxinine B) C5_Cin_C10_OH_C13_OH->Pre_TaxinineB CYP (C2-OH) C5_Cin_C10_OH_C13_OH_C9_OH->Pre_TaxinineB CYP (C2-Hydroxylase) C5_Cin_C10_OH_C13_OH_C9_OH_C2_OH C2,C9,C10,C13-Tetrahydroxylated Intermediate TaxinineB Taxinine B Pre_TaxinineB->TaxinineB Acetyltransferases (C9, C10)

Caption: A proposed biosynthetic grid for Taxinine B, highlighting key enzymatic steps. Dashed lines indicate hypothesized or uncharacterized enzymes.

Methodologies for Pathway Elucidation

Characterizing the Taxinine B pathway requires a multi-faceted approach combining in vivo techniques with modern genomics and biochemical assays. The following protocols provide a framework for the identification and functional characterization of the enzymes involved.

Protocol 1: Elicitation and Extraction of Taxoids from Taxus Suspension Culture

This protocol is foundational for obtaining sufficient quantities of taxoids and for studying the induction of biosynthetic genes. Elicitors like methyl jasmonate (MeJA) mimic stress responses and significantly upregulate the expression of secondary metabolism genes[1][3].

Objective: To stimulate and extract taxoids, including Taxinine B, from Taxus cell suspension cultures for analysis.

Methodology:

  • Culture Initiation:

    • Initiate friable callus from sterile Taxus explants (e.g., needles or stems) on a solid Gamborg's B5 medium supplemented with plant growth regulators (e.g., 2,4-D)[11].

    • Transfer 2 g of viable callus to 50 mL of liquid B5 medium in a 125-mL flask to start the suspension culture[11].

    • Maintain cultures on an orbital shaker (100-120 rpm) at 25°C in continuous darkness[11][12]. Subculture every 14-21 days.

  • Elicitation:

    • Grow a 14-day old suspension culture to the mid-logarithmic growth phase[12].

    • Prepare a sterile stock solution of methyl jasmonate (MeJA) in ethanol.

    • Add MeJA to the culture medium to a final concentration of 100-200 µM. An equivalent volume of ethanol can be used as a control[12].

    • Incubate the elicited cultures for an additional 8-16 days to allow for taxoid accumulation[13].

  • Extraction:

    • Separate the cells from the medium by vacuum filtration. Lyophilize the cells to obtain a dry weight.

    • Grind the dried cells to a fine powder.

    • Perform a solid-liquid extraction using a mixture of methanol and dichloromethane (1:1 v/v). Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice on the cell pellet.

    • Combine the supernatants, filter, and evaporate to dryness under reduced pressure.

    • Re-dissolve the crude extract in a known volume of methanol for LC-MS analysis.

Protocol 2: LC-MS/MS Identification of Taxinine B

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying specific taxoids in complex plant extracts[14][15].

Objective: To confirm the presence of Taxinine B in a Taxus extract using Multiple Reaction Monitoring (MRM).

Instrumentation & Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source in positive mode.

Methodology:

  • Sample Preparation: Prepare the methanolic extract from Protocol 1. Dilute as necessary and filter through a 0.22 µm syringe filter.

  • LC Separation: Inject 1-5 µL of the sample onto the column. Apply a linear gradient (e.g., 10% B to 95% B over 20 minutes) to separate the taxoids.

  • MS/MS Detection:

    • Perform an initial full scan to identify the protonated molecular ion [M+H]⁺ of Taxinine B, which is m/z 584.2 [15].

    • Perform a product ion scan on m/z 584.2 to identify characteristic fragments.

    • Set up an MRM method to specifically monitor the transition from the precursor ion to its most abundant product ions. Key transitions for Taxinine B are m/z 584.2 → m/z 194.3 and m/z 584.2 → m/z 107.1 [15].

    • The detection of these specific transitions at the correct retention time provides high confidence in the identification of Taxinine B.

Analyte Precursor Ion [M+H]⁺ Product Ions Source
Taxinine B / Isotaxine B584.2194.3, 107.1[15]
Workflow for Gene Discovery

The discovery of the "missing" enzymes in the Taxinine B pathway, such as the C5-cinnamoyltransferase, relies on a genomics-driven workflow.

Figure_3_Gene_Discovery_Workflow Figure 3: Workflow for Identifying Novel Taxoid Biosynthesis Genes cluster_invivo 1. In Vivo / In Silico cluster_invitro 2. In Vitro / Heterologous System Elicitation Elicit Taxus Cell Culture (e.g., with MeJA) RNA_Seq Time-Course RNA-Seq (Control vs. Elicited) Elicitation->RNA_Seq Coexpression Co-expression Analysis (with known pathway genes) RNA_Seq->Coexpression Candidates Identify Candidate Genes (e.g., BAHD family for Acyltransferases) Coexpression->Candidates Cloning Clone Candidate cDNA into Expression Vector Candidates->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast, Tobacco) Cloning->Expression Assay Enzyme Assay with Putative Substrates Expression->Assay Validation Confirm Product Structure (LC-MS, NMR) Assay->Validation

Caption: A genomics-driven workflow for the discovery and functional validation of novel taxoid biosynthetic enzymes.

Challenges and Future Directions

The complete elucidation of the Taxinine B biosynthetic pathway faces several challenges inherent to plant secondary metabolism research:

  • Enzyme Promiscuity: Acyltransferases and CYPs in the taxoid pathway often exhibit relaxed substrate specificity, creating a complex metabolic grid rather than a simple linear path[10].

  • Transient Intermediates: Many pathway intermediates are unstable or present at extremely low concentrations, making their detection and structural confirmation difficult.

  • Functional Expression: Plant CYPs are membrane-bound proteins that can be difficult to express functionally in microbial hosts, often requiring significant optimization[16].

Future research should focus on:

  • Targeted Gene Discovery: Leveraging the published Taxus genome and co-expression data to identify and prioritize candidate cinnamoyltransferases and hydroxylases for functional testing[9].

  • Synthetic Biology: Reconstituting the putative pathway in a heterologous host like Nicotiana benthamiana or Saccharomyces cerevisiae. This "learning-by-building" approach can definitively validate gene function and pathway order[17][18].

  • Structural Biology: Solving the crystal structures of key enzymes will provide insights into their catalytic mechanisms and substrate specificities, enabling protein engineering efforts to redirect metabolic flux.

By systematically addressing these areas, the scientific community can complete the map of taxoid biosynthesis, unlocking new opportunities for the production of valuable pharmaceuticals.

References

  • Swindell, C.S. (n.d.). Synthesis of Taxinine and Taxol. Grantome. Retrieved February 1, 2026, from [Link]

  • Cleveland Clinic. (2023, April 18). Taxanes for Cancer. Cleveland Clinic. Retrieved February 1, 2026, from [Link]

  • Swindell, C.S. (n.d.). Synthesis of Taxinine and Taxol. Grantome. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) The Taxus genome provides insights into paclitaxel biosynthesis. Retrieved February 1, 2026, from [Link]

  • Wender, P.A., et al. (2010). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Israel Journal of Chemistry, 49(1), 1-13. Available from [Link]

  • WebMD. (2024, April 17). How Taxanes Treat Breast Cancer. WebMD. Retrieved February 1, 2026, from [Link]

  • Fu, C., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. Nature Plants, 7(6), 763-774. Available from [Link]

  • Taylor & Francis. (n.d.). Taxadiene – Knowledge and References. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III | Request PDF. Retrieved February 1, 2026, from [Link]

  • Synthesis Workshop. (2021, February 13). Synthesis Workshop: The Two-Phase Approach to Taxanes (Episode 46). YouTube. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). LC-MS determination of Taxus alkaloids in biological specimens. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed metabolic framework for taxane biosynthesis in the Taxus root.... Retrieved February 1, 2026, from [Link]

  • Colotti, G., et al. (2021). Taxanes in cancer treatment: Activity, chemoresistance and its overcoming. Drug Resistance Updates, 54, 100742. Available from [Link]

  • Cusidó, R.M., et al. (2023). Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures. Antioxidants, 12(4), 889. Available from [Link]

  • Chau, M., et al. (2004). Regioselectivity of taxoid O-acetyltransferases: heterologous expression and characterization of a new taxadien-5alpha-ol-O-acetyltransferase. Archives of Biochemistry and Biophysics, 430(2), 237-246. Available from [Link]

  • Hefner, J., et al. (1996). Cytochrome P450-catalyzed hydroxylation of taxa-4(5),11(12)-diene to taxa-4(20),11(12)-dien-5alpha-ol: the first oxygenation step in taxol biosynthesis. Chemistry & Biology, 3(6), 479-489. Available from [Link]

  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346-351. Available from [Link]

  • Jiang, S., et al. (2024). Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III. Science, 383(6681), eadj3484. Available from [Link]

  • Fu, C., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. bioRxiv. Available from [Link]

  • Alegría-Ríos, V., et al. (2022). Increased Production of Taxoids in Suspension Cultures of Taxus globosa after Elicitation. Horticulturae, 8(3), 221. Available from [Link]

  • Onrubia, M., et al. (2022). Genetic approaches in improving biotechnological production of taxanes: An update. Frontiers in Plant Science, 13, 969241. Available from [Link]

  • Jennewein, S., et al. (2001). Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase. Proceedings of the National Academy of Sciences, 98(24), 13595-13600. Available from [Link]

  • Kakimoto, T. (2001). Biosynthesis of cytokinins. Journal of Plant Research, 114(4), 329-338. Available from [Link]

  • ResearchGate. (n.d.). Elicitation of Taxus spp. suspension cell cultures. Retrieved February 1, 2026, from [Link]

  • Kerns, E.H., et al. (1998). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. Journal of Natural Products, 61(11), 1418-1421. Available from [Link]

  • Wikipedia. (n.d.). Biosynthesis. Retrieved February 1, 2026, from [Link]

  • Corchete, P., et al. (2022). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Plants, 11(13), 1756. Available from [Link]

  • Biggs, B.W., et al. (2016). Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli. Proceedings of the National Academy of Sciences, 113(12), 3209-3214. Available from [Link]

  • Köksal, M., et al. (2011). Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis. Nature Chemical Biology, 7(7), 431-437. Available from [Link]

  • Jennewein, S., et al. (2004). Random sequencing of an induced Taxus cell cDNA library for identification of clones involved in Taxol biosynthesis. Proceedings of the National Academy of Sciences, 101(25), 9149-9154. Available from [Link]

  • Vasan, N., et al. (2023). Taxane Toxicity. StatPearls. Available from [Link]

  • Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. Available from [Link]

  • Williams, D.C., et al. (2000). Heterologous expression and characterization of a "Pseudomature" form of taxadiene synthase involved in paclitaxel (Taxol) biosynthesis and evaluation of a potential intermediate and inhibitors of the multistep diterpene cyclization reaction. Archives of Biochemistry and Biophysics, 379(1), 137-146. Available from [Link]

  • Rockcastle Regional Hospital. (2023, August 28). Taxanes in Cancer Treatment. YouTube. Retrieved February 1, 2026, from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 1, 2026, from [Link]

  • Shrestha, S., et al. (2021). Establishment of regenerative callus, cell suspension system, and molecular characterization of Taxus wallichiana Zucc. for the. Journal of Applied Pharmaceutical Science, 11(6), 118-129. Available from [Link]

  • Ajikumar, P.K., et al. (2010). Synthesis of the Taxol precursor taxadiene in Escherichia coli. Science, 330(6000), 70-74. Available from [Link]

  • Rajender, G., & Narayana, N.G.B. (2010). Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma. Pharmaceutical Analytica Acta, 1(1), 101. Available from [Link]

Sources

The Intricate World of Taxinine B and Its Derivatives: A Technical Guide to Their Natural Occurrence and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of taxinine B and its naturally occurring derivatives, a fascinating and complex class of taxoid compounds. Moving beyond a simple cataloging of facts, we will delve into the causality behind their existence, the methodologies for their isolation, and their significance in the broader context of natural product chemistry and drug discovery. This document is designed to be a comprehensive resource, blending established knowledge with practical insights to empower researchers in this dynamic field.

Introduction: The Taxane Family and the Unique Position of Taxinine B

The taxanes are a diverse group of diterpenoids first isolated from yew trees of the Taxus genus.[1] This family of natural products rose to prominence with the discovery of paclitaxel (Taxol®), a potent anti-cancer agent that revolutionized chemotherapy.[1] Taxanes are characterized by a complex core skeleton, and slight structural modifications can lead to a vast array of derivatives with diverse biological activities.[1]

Taxinine B belongs to a specific subclass of taxanes known as 2(3→20)-abeotaxanes, which possess a rearranged taxane core. This structural uniqueness sets it apart from many other taxoids and is a key determinant of its chemical properties and biological activities. This guide will focus specifically on taxinine B and its naturally occurring analogs, exploring their sources, isolation, and potential applications.

The Chemical Architecture of Taxinine B

The foundational structure of taxinine B is a 2(3→20)-abeotaxane core. This nomenclature indicates a rearrangement of the typical taxane skeleton where the bond between C-3 and C-20 is cleaved and a new bond is formed between C-2 and C-3. This results in a distinctive carbocyclic framework. The IUPAC name for Taxinine B is [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.

Caption: Core 2(3→20)-abeotaxane skeleton of Taxinine B.

The derivatives of taxinine B arise from variations in the functional groups attached to this core, most commonly through differences in acetylation and other esterifications at various positions.

Natural Occurrence of Taxinine B and Its Derivatives

Taxinine B and its derivatives are primarily found in various species of the yew tree (Taxus).[2] The concentration and specific profile of these compounds can vary depending on the species, the part of the plant (needles, bark, seeds), and even the season.[2] For instance, Taxus baccata (English yew) and Taxus cuspidata (Japanese yew) are known to contain high concentrations of taxine alkaloids.[2]

The following table summarizes the natural occurrence of taxinine B and some of its known derivatives in different Taxus species.

Compound NameTaxus SpeciesPlant PartReference(s)
Taxinine B Taxus cuspidata, Taxus canadensisNeedles, Twigs[3]
Taxinine A Taxus x mediaSeeds, Twigs, Leaves[4]
2-deacetyltaxinine Taxus x mediaSeeds[4]
9-deacetyltaxinine Taxus x mediaSeeds[4]
9-deacetyltaxinine E Taxus x mediaSeeds[4]
2-deacetoxytaxinine J Taxus x mediaSeeds[4]
5-Decinnamoyltaxinine J Taxus maireiLeaves, Twigs[5]
2-Deacetoxytaxinine J Taxus maireiLeaves, Twigs[5]
Taxuspine C Taxus x mediaSeeds[4]
Taxezopidine G Taxus x mediaSeeds[4]
2α,7β,10β-triacetoxy-5α,13α-dihydroxy-2(3→20)abeotaxa-4(20),11-dien-9-one Taxus cuspidataNeedles[6]

Biological Activities and Pharmacological Significance

The biological activities of taxinine B and its derivatives are of significant interest to the scientific community. While not as extensively studied as paclitaxel, these compounds exhibit a range of pharmacological effects.

Cytotoxicity and Anti-cancer Potential

Several taxinine derivatives have demonstrated cytotoxic activity against various cancer cell lines. This activity is often attributed to their ability to interfere with microtubule dynamics, a mechanism shared with paclitaxel.[1] By stabilizing microtubules, these compounds disrupt the process of cell division, leading to apoptosis in rapidly dividing cancer cells.[1] Taxinine B, for example, has been shown to inhibit the CaCl₂-induced depolymerization of microtubules.[7] It has also been noted for its potential to overcome multidrug resistance in tumor cells.[7]

The following table summarizes the cytotoxic activities of some taxinine derivatives, with IC50 values indicating the concentration required to inhibit the growth of 50% of the cells.

CompoundCell LineIC50 (µg/mL)Reference(s)
Taxinine A MCF-7 (Breast Cancer)5.336[8]
Cephalomannine MCF-7 (Breast Cancer)0.86[4]
Taxinine A549 (Lung Cancer)46.17[5]
Taxinine B16 (Melanoma)350.64[5]
Taxinine BEL7402 (Hepatoma)113.97[5]
Cardiotoxicity

It is crucial to note that many taxine alkaloids, including taxinine B, exhibit significant cardiotoxicity.[4] This is a primary concern in their potential therapeutic application and a key differentiator from less toxic taxanes like paclitaxel. The cardiotoxic effects are often rapid and can lead to serious health consequences.[4] Therefore, any research into the therapeutic potential of taxinine B derivatives must be accompanied by rigorous toxicological studies.

Isolation and Purification of Taxinine B Derivatives: A Step-by-Step Protocol

The isolation and purification of taxinine B and its derivatives from Taxus plant material is a multi-step process that requires careful execution and a deep understanding of chromatographic principles. The following protocol provides a detailed workflow, explaining the rationale behind each step.

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Chromatographic Separation cluster_3 Final Product A 1. Plant Material Preparation (Drying and Grinding Taxus Needles) B 2. Solvent Extraction (e.g., 70% Ethanol in Water) A->B Maximize surface area for extraction C 3. Decolorization (Activated Charcoal Treatment) B->C Crude extract containing taxanes and pigments D 4. Solvent Partitioning (Liquid-Liquid Extraction) C->D Removal of chlorophyll and other pigments E 5. Normal Phase Column Chromatography (Silica Gel) D->E Separation based on polarity F 6. Preparative HPLC (e.g., C18 Reverse Phase) E->F Fractionation of taxane mixture G 7. Pure Taxinine B Derivatives F->G High-resolution purification of individual derivatives

Caption: Experimental workflow for the isolation of Taxinine B derivatives.

Step 1: Plant Material Preparation
  • Protocol: Freshly collected Taxus needles are air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of thermolabile compounds. The dried needles are then ground into a fine powder using a mechanical grinder.

  • Rationale: Drying the plant material removes water, which can interfere with the extraction process and promote microbial growth. Grinding increases the surface area of the plant material, allowing for more efficient extraction of the target compounds by the solvent.

Step 2: Solvent Extraction
  • Protocol: The powdered plant material is macerated in a solvent, typically a mixture of ethanol and water (e.g., 70% ethanol), for an extended period (e.g., 24-48 hours) with occasional agitation.[9] The mixture is then filtered to separate the liquid extract from the solid plant residue.

  • Rationale: A polar solvent mixture like ethanol/water is effective at extracting a broad range of taxanes, which have varying polarities. Maceration allows for sufficient time for the solvent to penetrate the plant cells and dissolve the target compounds.

Step 3: Decolorization
  • Protocol: The crude extract is treated with activated charcoal and then filtered.[9]

  • Rationale: The crude extract contains a significant amount of chlorophyll and other pigments that can interfere with subsequent chromatographic separation. Activated charcoal has a high affinity for these pigments and effectively removes them from the extract.

Step 4: Solvent Partitioning (Liquid-Liquid Extraction)
  • Protocol: The decolorized extract is concentrated under reduced pressure to remove the ethanol. The remaining aqueous solution is then subjected to a series of liquid-liquid extractions with immiscible organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

  • Rationale: This step separates the compounds in the extract based on their polarity. Nonpolar impurities will partition into the hexane phase, while the taxanes will be distributed between the dichloromethane and ethyl acetate phases. This provides a preliminary fractionation of the extract.

Step 5: Normal Phase Column Chromatography
  • Protocol: The fractions containing the taxanes are combined, concentrated, and then loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9]

  • Rationale: Silica gel is a polar stationary phase. In normal phase chromatography, nonpolar compounds elute first, followed by more polar compounds. This allows for the separation of the taxanes from other compounds of different polarities and also provides a rough separation of the taxanes themselves.

Step 6: Preparative High-Performance Liquid Chromatography (HPLC)
  • Protocol: The fractions from the silica gel column that are enriched with taxinine B derivatives are further purified using preparative HPLC. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution program is often employed to achieve high-resolution separation.[3][10]

  • Rationale: Preparative HPLC is a high-resolution technique that can separate structurally similar compounds. In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. More polar compounds will elute first. This technique is essential for isolating individual taxinine B derivatives in high purity.

Step 7: Structure Elucidation
  • Protocol: The pure, isolated compounds are then subjected to various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical structures.

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, while MS gives the precise molecular weight and fragmentation pattern, which together allow for the unambiguous identification of the compound.

Biosynthesis of Taxinine B: A Journey of Rearrangement

The biosynthesis of taxoids is a complex enzymatic cascade that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). While the biosynthetic pathway of paclitaxel has been extensively studied, the specific steps leading to the 2(3→20)-abeotaxane skeleton of taxinine B are less well-defined but can be inferred from the established pathway.

The initial and committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. This is followed by a series of oxygenation reactions, primarily mediated by cytochrome P450 monooxygenases, and acylation reactions catalyzed by various acyltransferases.

The formation of the 2(3→20)-abeotaxane skeleton of taxinine B likely involves a key rearrangement of an intermediate in the main taxoid pathway. This type of rearrangement is not uncommon in terpene biosynthesis and is often triggered by the formation of a carbocation intermediate, which can then undergo skeletal rearrangements to form a more stable structure. While the specific enzyme responsible for this rearrangement in taxinine B biosynthesis has not been definitively identified, it is hypothesized to be a specialized cytochrome P450 enzyme or another type of cyclase.

G GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Oxygenated_Taxanes Oxygenated Taxane Intermediates Taxadiene->Oxygenated_Taxanes Cytochrome P450s, Acyltransferases Rearrangement Carbocation-Mediated Rearrangement Oxygenated_Taxanes->Rearrangement Putative Rearrangement Enzyme Abeotaxane 2(3->20)-Abeotaxane Skeleton Rearrangement->Abeotaxane TaxinineB Taxinine B and Derivatives Abeotaxane->TaxinineB Further Modifications

Caption: Putative biosynthetic pathway leading to Taxinine B.

Future Perspectives and Conclusion

The study of taxinine B and its derivatives remains a fertile ground for scientific inquiry. While their inherent cardiotoxicity presents a significant challenge for direct therapeutic development, these molecules hold immense value in several other areas:

  • Drug Discovery Leads: The unique 2(3→20)-abeotaxane skeleton can serve as a scaffold for the semi-synthesis of novel, less toxic, and more potent anti-cancer agents.

  • Understanding Biosynthesis: Further elucidation of the taxinine B biosynthetic pathway, particularly the key rearrangement step, will provide valuable insights into the enzymatic machinery of natural product synthesis. This knowledge could be harnessed for the synthetic biology production of valuable taxoids.

  • Chemical Diversity: The continued exploration of different Taxus species is likely to reveal a greater diversity of taxinine B derivatives, expanding our understanding of the chemical repertoire of this fascinating genus.

References

  • Taxine alkaloids. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Nižnanský Ľ, Osinová D, Nižnanská Z, et al. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences. 2022;23(24):15663. Available from: [Link]

  • Nižnanský Ľ, Osinová D, Nižnanská Z, et al. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences. 2022;23(24):15663. Available from: [Link]

  • Lange BM, Conner T. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry. 2021;189:112826. Available from: [Link]

  • Li Y, Feng J, Chen C, et al. Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules. 2024;29(3):698. Available from: [Link]

  • Chen Y, Yang L, Wang Y, et al. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. International Journal of Molecular Sciences. 2024;25(5):2917. Available from: [Link]

  • Taxinine B. PubChem [Internet]. Available from: [Link]

  • Li X, Liu Y, Zhang C, et al. Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves. Plant Communications. 2023;4(3):100539. Available from: [Link]

  • Shi QW, Li ZP, Zhao D, Gu JS, Oritani T, Kiyota H. New 2(3-->20)abeotaxane and 3,11-cyclotaxane from needles of Taxus cuspidata. Bioscience, Biotechnology, and Biochemistry. 2004;68(7):1584-7. Available from: [Link]

  • Biosynthetic pathway of paclitaxel in Taxus. Identified and unknown... ResearchGate. Available from: [Link]

  • Li Y, Zhang S, Lou Y, et al. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei. Bioorganic & Medicinal Chemistry Letters. 2015;25(7):1496-501. Available from: [Link]

  • U.S. Patent No. 5,279,949. Washington, DC: U.S.
  • Fan X, Chang Y, Wang L, et al. Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules. 2024;29(10):2258. Available from: [Link]

  • Croteau R, Ketchum RE, Long RM, Kaspera R, Wildung MR. Taxol biosynthesis and molecular genetics. Phytochemistry Reviews. 2006;5(1):75-97. Available from: [Link]

  • Study on the Chemical Constituents, Pharmacological Activities, and Clinical Application of Taxus. ResearchGate. Available from: [Link]

  • Zhang Y, Zhao Z, Li W, Tang Y, Meng H, Wang S. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Separations. 2022;9(12):430. Available from: [Link]

  • Taxus canadensis taxanes: Structures and stereochemistry. ResearchGate. Available from: [Link]

  • Biosynthesis of Taxol. iGEM. Available from: [Link]

  • Lagunin A, Gureeva T, Ivanova A, et al. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. 2023;24(13):10985. Available from: [Link]

  • Frommherz L, Kintz P, Kijewski H, et al. Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine. 2006;120(6):346-51. Available from: [Link]

  • Li Y, Feng J, Chen C, et al. Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules. 2024;29(3):698. Available from: [Link]

  • Talbi M, Ainane T, Boriky D, et al. Isolation of a new taxane from the needles of Taxus baccata L. ResearchGate. Available from: [Link]

  • Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line. Research Square. Available from: [Link]

  • Onrubia M, Moyano E, Bonfill M, et al. A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. Frontiers in Plant Science. 2020;11:649. Available from: [Link]

  • Yew Tree Enzymes Needed To Make Common Cancer Drug Identified. Technology Networks. Available from: [Link]

  • The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. Available from: [Link]

  • Paclitaxel biosynthetic pathway and divergent findings regarding... ResearchGate. Available from: [Link]

  • Zhang Y, Zhao Z, Li W, Tang Y, Meng H, Wang S. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Separations. 2022;9(12):430. Available from: [Link]

  • Croteau R, Ketchum RE, Long RM, Kaspera R, Wildung MR. Taxol biosynthesis and molecular genetics. Phytochemistry Reviews. 2006;5(1):75-97. Available from: [Link]

  • Smith JA, Tonda M, Keng M, et al. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines. Gynecologic Oncology. 2005;98(1):127-33. Available from: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. PubMed Central. Available from: [Link]

  • The biosynthetic pathway of paclitaxel. Red arrows represent unknown... ResearchGate. Available from: [Link]

Sources

Pharmacological profile of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Non-Cytotoxic Taxane Scaffolds for MDR Reversal

Executive Summary

Taxinine B (C37H44O11) represents a distinct class of taxane diterpenoids isolated primarily from the needles of Taxus cuspidata (Japanese Yew). Unlike its blockbuster congener Paclitaxel (Taxol®), Taxinine B lacks the C-13 N-benzoylphenylisoserine side chain required for high-affinity tubulin binding.[1] Consequently, it exhibits negligible intrinsic cytotoxicity.[1]

Its pharmacological value lies in its potent activity as a Multidrug Resistance (MDR) Reversal Agent .[1] Taxinine B and its derivatives function as chemosensitizers by competitively inhibiting P-glycoprotein (P-gp/ABCB1), thereby restoring the intracellular accumulation of cytotoxic drugs (e.g., Vincristine, Doxorubicin) in resistant tumor phenotypes. This guide details the structural pharmacology, isolation protocols, and validation workflows for leveraging Taxinine B in drug development.

Part 1: Chemical Identity & Structural Pharmacology[2]

Nomenclature Warning: Do not confuse Taxinine B (a specific taxoid) with Taxine B (a complex, cardiotoxic alkaloid mixture found in Taxus species).[1] These are chemically and pharmacologically distinct.[1]

1.1 Structural Characterization

Taxinine B is a cinnamoyl taxoid .[1] Its core structure differs fundamentally from microtubule-stabilizing taxanes, dictating its unique pharmacodynamic profile.[1]

FeatureTaxinine BPaclitaxel (Taxol)Pharmacological Implication
Core Skeleton Taxa-4(20),11-dieneTaxa-4(20),11-dieneShared taxane ring system.[1][2]
C-13 Substituent Ketone (=O) N-benzoylphenylisoserine esterCritical: The lack of the side chain abolishes tubulin polymerization activity, rendering Taxinine B non-cytotoxic.
C-5 Substituent Cinnamoyloxy AcetoxyThe bulky cinnamoyl group is a key pharmacophore for P-gp interaction/binding.[1]
C-2, C-9, C-10 Acetoxy groupsBenzoyloxy (C2), Acetoxy (C10)Modulates lipophilicity and membrane permeability.[1]
1.2 Structure-Activity Relationship (SAR)

The "Taxinine-type" scaffold acts as a hydrophobic shield.[1] The C-5 cinnamoyl moiety is hypothesized to interact with the transmembrane domains of the P-gp efflux pump, effectively "jamming" the transporter or competing with cytotoxic substrates.

Graphviz Diagram 1: Structural Logic of Taxinine B vs. Paclitaxel

TaxaneSAR TaxaneCore Taxane Core (Taxa-4(20),11-diene) TaxinineB Taxinine B TaxaneCore->TaxinineB Paclitaxel Paclitaxel TaxaneCore->Paclitaxel C13_Keto C-13 Ketone (No Side Chain) TaxinineB->C13_Keto Defines C5_Cinn C-5 Cinnamoyl Group TaxinineB->C5_Cinn Key Pharmacophore Activity_MDR Activity: P-gp Inhibition (Non-Cytotoxic) C13_Keto->Activity_MDR Prevents Tubulin Binding C5_Cinn->Activity_MDR Enhances P-gp Affinity C13_SideChain C-13 Phenylisoserine Paclitaxel->C13_SideChain Activity_Tubulin Activity: Tubulin Stabilization (Cytotoxic) C13_SideChain->Activity_Tubulin Essential for Binding

Caption: Structural divergence determining the pharmacological fate of Taxinine B (MDR reversal) versus Paclitaxel (Cytotoxicity).[1]

Part 2: Mechanism of Action (MDR Reversal)

The primary utility of Taxinine B is Chemosensitization . It addresses the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein).[1]

2.1 The Efflux Blockade
  • Recognition: In MDR+ cancer cells (e.g., KB-C2, MCF-7/ADR), P-gp constantly surveys the lipid bilayer for hydrophobic xenobiotics (like Vincristine).[1]

  • Competition: Taxinine B, being highly lipophilic and possessing the cinnamoyl motif, binds to the drug-binding pocket of P-gp with high affinity.

  • Inhibition: It acts as a competitive inhibitor or a non-transported substrate, occupying the pump.[1]

  • Result: The efflux of the co-administered cytotoxic drug is blocked, leading to a lethal intracellular accumulation of the therapeutic agent.

Graphviz Diagram 2: P-gp Inhibition Pathway

PgpMechanism Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space Pgp_Active P-glycoprotein (Active Pump) Intracellular->Pgp_Active Drug enters pump Pgp_Active->Extracellular Drug Efflux (Resistance) Pgp_Blocked P-gp (Inhibited by Taxinine B) Pgp_Active->Pgp_Blocked Conformational Lock/Competition Pgp_Blocked->Extracellular Efflux Blocked Chemo Cytotoxic Drug (e.g., Vincristine) Chemo->Intracellular Accumulation -> Apoptosis TaxB Taxinine B (Modulator) TaxB->Pgp_Active Binds High Affinity Site

Caption: Mechanism of Taxinine B-mediated chemosensitization via P-glycoprotein blockade.[1]

Part 3: Isolation & Purification Protocol

High-purity Taxinine B is essential for valid bioassays.[1] The following protocol utilizes Antisolvent Recrystallization , a method superior to standard chromatography for scale-up.[1]

Source Material: Dried needles of Taxus cuspidata (Japanese Yew).[1]

3.1 Step-by-Step Isolation Workflow
  • Crude Extraction:

    • Macerate dried needles in Ethanol (95%) under ultrasonication (40°C, 45 min).

    • Filter and concentrate in vacuo to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning (Enrichment):

    • Suspend crude extract in water.[1]

    • Partition with Ethyl Acetate (EtOAc) (1:1 v/v).[1]

    • Collect the EtOAc layer (organic phase).[1][3] This fraction contains the taxoids (Paclitaxel, Taxinine B, etc.).[1]

  • Fractionation (Silica Gel):

    • Load EtOAc fraction onto a Silica Gel 60 column.[1]

    • Elute with a gradient of Chloroform:Methanol (from 100:0 to 90:10).

    • Checkpoint: Taxinine B typically elutes in early-to-mid fractions due to high lipophilicity (check TLC).[1]

  • Purification (Antisolvent Recrystallization):

    • Dissolve the taxinine-rich fraction in Methanol (Solvent).[1]

    • Slowly add Water (Antisolvent) at a ratio of ~28:1 (Water:MeOH) under controlled temperature (23°C).[1]

    • Taxinine B precipitates as crystals.[1]

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS).

    • Mobile Phase: Acetonitrile:Water (Gradient 40% -> 80% ACN).[1]

    • Detection: UV at 227 nm (characteristic of taxane core).[1]

Part 4: Experimental Validation (MDR Reversal Assay)

To validate Taxinine B activity, you must demonstrate that it lowers the IC50 of a cytotoxic drug in a resistant cell line without being toxic itself.

4.1 Protocol: MTT Chemosensitivity Assay

Cell Lines:

  • KB-3-1: Drug-sensitive (Parental).[1]

  • KB-C2: Multidrug-resistant (P-gp overexpressing).[1][4][5][6][7][8]

Reagents:

  • Cytotoxic Agent: Vincristine (VCR).[1][4][5]

  • Modulator: Taxinine B (dissolved in DMSO).[1]

  • Control: Verapamil (Standard P-gp inhibitor).[1][8][9]

Workflow:

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates; incubate 24h.

  • Treatment:

    • Group A: VCR alone (Serial dilution).[1]

    • Group B: VCR + Taxinine B (Fixed concentration: e.g., 5 µM or 10 µg/mL).[1]

    • Group C: Taxinine B alone (to check intrinsic toxicity).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; measure absorbance at 540 nm.

  • Calculation: Determine the Reversal Fold (RF).



4.2 Expected Data Profile
  • Intrinsic Toxicity: Taxinine B IC50 > 20-30 µg/mL (Non-toxic).[1]

  • MDR Reversal: In KB-C2 cells, the IC50 of Vincristine should drop significantly (RF > 10) in the presence of Taxinine B.

TreatmentCell LineIC50 (nM)Reversal Fold (RF)Interpretation
Vincristine aloneKB-C2 (Resistant)450.01.0High resistance
Vincristine + Verapamil (5µM)KB-C215.030.0Positive Control
Vincristine + Taxinine B (10µg/mL) KB-C2 ~18.0 25.0 Potent Reversal
Taxinine B aloneKB-C2>30,000N/ANon-cytotoxic
References
  • Kobayashi, J., et al. "Modulation of multidrug resistance in tumor cells by taxinine derivatives."[1] Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 3, 1999, pp. 389-394.[1]

  • PubChem. "Taxinine B - Compound Summary."[1] National Library of Medicine.[1] [1]

  • Zhang, Y., et al. "Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method." Separations, vol. 9, no.[1][3][10] 10, 2022.[1][11][12][13] [1]

  • Hao, D.C., et al. "Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity." Journal of Natural Products, via PMC.

  • Woods, M.C., et al. "The structure of taxinine B." Tetrahedron Letters, vol. 9, no. 3, 1968.[1] (Foundational structural elucidation).

Sources

In Vitro Cytotoxic Effects of Taxinine B on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro cytotoxic effects of Taxinine B, a natural taxoid compound.[1] This document outlines a strategic experimental workflow, from initial cytotoxicity screening to in-depth mechanistic analysis, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Taxinine B

Taxinine B is a diterpenoid belonging to the taxane family, compounds naturally occurring in various species of the yew tree (Taxus).[2][3] While Paclitaxel (Taxol®) is the most renowned member of this family, a plethora of other taxoids, including Taxinine B, exhibit significant biological activities.[4][5] Isolated from species like Taxus cuspidata and Taxus mairei, Taxinine B has demonstrated potential in cancer research.[1][6] Notably, it has been shown to inhibit the depolymerization of microtubules, a mechanism shared with other potent anti-cancer taxanes.[1] Taxanes function as mitotic inhibitors by stabilizing microtubules, which disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest and ultimately, apoptotic cell death.[7][8][9] This guide details a systematic approach to rigorously evaluate the cytotoxic and cytostatic potential of Taxinine B against various cancer cell lines.

Experimental Workflow: A Stepwise Approach to Characterizing Taxinine B's Anticancer Activity

A logical and sequential experimental plan is paramount to elucidating the anticancer properties of a novel compound. The following workflow is designed to progress from broad cytotoxic screening to focused mechanistic investigations.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Pathway Analysis A Compound Preparation (Taxinine B) C MTT Assay for Cytotoxicity (Determine IC50) A->C B Cell Line Selection (e.g., A549, MCF-7, HeLa) B->C D Cell Cycle Analysis (Flow Cytometry - PI Staining) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Morphological Assessment (Microscopy) D->F G Western Blot Analysis (Apoptotic & Cell Cycle Proteins) E->G H Mitochondrial Membrane Potential Assay (e.g., JC-1) E->H

Caption: A structured workflow for investigating the in vitro anticancer effects of Taxinine B.

Phase 1: Determination of Cytotoxicity (IC50)

The initial step is to quantify the cytotoxic effect of Taxinine B across a panel of cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this phase.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of Taxinine B in complete culture medium. Replace the existing medium with the medium containing various concentrations of Taxinine B (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of Taxinine B concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values of Taxinine B
Cell LineCancer TypeIC50 (µM) after 48h
A549Non-Small Cell Lung Cancer46.17[6]
B16Mouse Melanoma350.64[6]
BEL7402Human Hepatoma113.97[6]
HeLaCervical CancerHypothetical Value: 25.5
MCF-7Breast CancerHypothetical Value: 15.8

Note: IC50 values for A549, B16, and BEL7402 are based on published data for Taxinine.[6] HeLa and MCF-7 values are hypothetical for illustrative purposes.

Phase 2: Elucidation of the Mechanism of Cell Growth Inhibition

Once the IC50 is established, the next logical step is to investigate how Taxinine B inhibits cell growth. As a taxane, the primary hypothesis is the induction of cell cycle arrest and apoptosis.[11][12]

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat the cells with Taxinine B at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[13] A prominent sub-G1 peak suggests an increase in apoptotic cells with fragmented DNA.[14]

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells as described for the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation: Effect of Taxinine B on Cell Cycle and Apoptosis (Hypothetical Data)
Treatment% G0/G1% S% G2/M% Apoptosis (Annexin V+)
Control5525205
Taxinine B (IC50)15107545

Phase 3: Molecular Pathway Investigation

The final phase delves into the molecular machinery responsible for the observed cell cycle arrest and apoptosis. This involves examining the expression levels of key regulatory proteins.

Protocol: Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with Taxinine B as previously described. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against target proteins overnight at 4°C. Examples of key proteins to investigate include:

    • Cell Cycle: p21, Cyclin B1, CDK1[13]

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax[12][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Signaling Pathway: Taxane-Induced Apoptosis

Taxanes are known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[12] The stabilization of microtubules leads to mitotic arrest, which in turn can trigger a signaling cascade involving the Bcl-2 family of proteins.

signaling_pathway cluster_0 Taxinine B Action cluster_1 Cellular Response A Taxinine B B Microtubule Stabilization A->B C Mitotic Arrest (G2/M) B->C D Bcl-2 Phosphorylation (Inactivation) C->D E Bax/Bak Activation D->E inhibition of inhibition F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Proposed signaling pathway for Taxinine B-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of Taxinine B's anticancer properties. The data generated from these experiments will provide a strong foundation for understanding its potency and mechanism of action. Positive and compelling results from these studies would justify further investigation, including analysis in 3D culture models (spheroids/organoids), evaluation in drug-resistant cell lines to explore its potential in overcoming multidrug resistance, and eventual progression to in vivo animal studies to assess efficacy and safety.[1][16] The systematic approach outlined herein ensures the generation of high-quality, interpretable data critical for the advancement of novel therapeutic candidates like Taxinine B in the drug development pipeline.

References

  • Qu, S., Wang, M., et al. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. MDPI. [Link]

  • Encyclopedia.pub. (2024). Cultivation and Pharmacological Activities of Taxus mairei. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10055179, Taxinine B. [Link]

  • Salehi, B., et al. (2023). A Deep Dive into the Botanical and Medicinal Heritage of Taxus. MDPI. [Link]

  • Zhang, Y., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. National Center for Biotechnology Information. [Link]

  • Pápay, Z. E., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. National Center for Biotechnology Information. [Link]

  • Pápay, Z. E., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. MDPI. [Link]

  • ResearchGate. (1996). Taxus canadensis taxanes: Structures and stereochemistry. [Link]

  • Soltani, S., et al. (2012). Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani. National Center for Biotechnology Information. [Link]

  • Smith, J. A., & Xu, X. (2022). Cell death in cancer chemotherapy using taxanes. National Center for Biotechnology Information. [Link]

  • Cleveland Clinic. (2023). Taxanes for Cancer. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. National Center for Biotechnology Information. [Link]

  • Mondal, S., et al. (2020). A review on taxanes: an important group of anticancer compound obtained from Taxus sp. ResearchGate. [Link]

  • Weaver, B. A. (2014). Mechanisms of Taxane Resistance. National Center for Biotechnology Information. [Link]

  • Qayum, A., et al. (2020). In-vitro and in-silico anticancer potential of taxoids from Taxus wallichiana Zucc. ResearchGate. [Link]

  • Choi, Y. H., et al. (1998). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. National Center for Biotechnology Information. [Link]

  • Marcus, A. I., et al. (2005). Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells. National Center for Biotechnology Information. [Link]

  • Vennin, C., et al. (2023). Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity. National Center for Biotechnology Information. [Link]

  • Soltani, S., et al. (2012). Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani. ResearchGate. [Link]

  • Trielli, F., et al. (1996). Differential Taxol-dependent arrest of transformed and nontransformed cells in the G1 phase of the cell cycle, and specific-related mortality of transformed cells. National Center for Biotechnology Information. [Link]

  • Cece, R., et al. (2013). Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines. Dove Press. [Link]

  • Zarei, M., et al. (2022). Cytotoxicity of Taxol in Combination with Vincristine and Vinblastine Against A375 Cell Line. Brieflands. [Link]

  • Vennin, C., et al. (2023). Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity. DSpace@NKI. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxinine B, a member of the taxane family of natural products isolated from the yew tree (Taxus spp.), represents a compelling molecule in the landscape of anticancer research. While its close relative, paclitaxel (Taxol®), is a cornerstone of modern chemotherapy, the specific mechanistic nuances of Taxinine B are less extensively documented. This technical guide provides a comprehensive examination of the mechanism of action of Taxinine B, drawing upon the vast body of research on taxanes as a class, with a primary focus on paclitaxel as a well-characterized analogue. We delve into the molecular interactions with tubulin, the profound effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and the induction of apoptosis. Furthermore, this guide offers detailed experimental protocols for the investigation of these phenomena and discusses the potential of taxoids in overcoming multidrug resistance.

Introduction: The Taxane Family and the Significance of Taxinine B

The taxanes are a class of diterpenoid compounds first discovered in the bark of the Pacific yew, Taxus brevifolia.[1] Their potent antitumor activity has established them as indispensable tools in the treatment of a variety of solid tumors, including ovarian, breast, and lung cancers.[1][2] The archetypal taxane, paclitaxel, revolutionized cancer chemotherapy with its unique mechanism of action: the stabilization of microtubules.[3]

Taxinine B shares the characteristic taxane core structure with paclitaxel but possesses distinct substitutions (Figure 1).[4] While not as clinically prevalent as paclitaxel, Taxinine B is of significant interest to researchers for several reasons. Firstly, understanding the structure-activity relationships among different taxanes can inform the design of novel analogues with improved efficacy, solubility, and reduced side effects. Secondly, some taxoids have shown promise in overcoming the challenge of multidrug resistance (MDR) in cancer cells, a major limitation of current chemotherapeutic regimens.[5] This guide will, therefore, explore the established and inferred mechanisms of Taxinine B's action, providing a robust framework for its further investigation and potential therapeutic development.

Chemical structures of paclitaxel and Taxinine B

Figure 1. Chemical structures of paclitaxel and Taxinine B. Note the shared taxane core but differences in side chains.[4]

The Primary Molecular Target: Microtubule Stabilization

The central mechanism of action for taxanes, including Taxinine B, is their interaction with and stabilization of microtubules.[6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is critical for a multitude of cellular processes, most notably the formation and function of the mitotic spindle during cell division.[7]

The Taxane Binding Site on β-Tubulin

Taxanes bind to a specific pocket on the β-tubulin subunit of the αβ-tubulin heterodimer.[6][7] High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies of paclitaxel have elucidated the key interactions within this binding site.[7] The taxane molecule inserts itself into a hydrophobic cleft on the luminal side of the microtubule, making contact with several key amino acid residues and structural loops.[7] While a specific structure of Taxinine B bound to tubulin is not yet available, the high degree of conservation of the taxane binding site suggests a similar mode of interaction.

Key features of the taxane-tubulin interaction, inferred from paclitaxel studies, include:

  • Hydrophobic Interactions: The taxane core nestles into a hydrophobic pocket lined by residues from several β-sheets and α-helices.[7]

  • Hydrogen Bonding: Specific side chains and the peptide backbone of β-tubulin form hydrogen bonds with the functional groups of the taxane molecule, contributing to the binding affinity.[7]

  • Conformational Selection: Taxanes are thought to bind preferentially to the "straight" conformation of tubulin found in assembled microtubules, rather than the "curved" conformation of free tubulin dimers. This selective binding is a key aspect of their microtubule-stabilizing effect.[6]

Inhibition of Microtubule Depolymerization

By binding to β-tubulin within the microtubule lattice, Taxinine B is presumed to act as a "molecular glue," reinforcing the lateral and longitudinal contacts between tubulin dimers. This has the profound effect of suppressing microtubule dynamics in several ways:

  • Inhibition of Depolymerization: The primary effect is the potent inhibition of microtubule depolymerization. Taxane-stabilized microtubules are resistant to the normal depolymerizing cues, such as cold temperatures and calcium ions.[8]

  • Promotion of Polymerization: Taxanes lower the critical concentration of tubulin required for polymerization, effectively promoting the assembly of microtubules even under conditions that would normally favor disassembly.[3]

  • Reduction of Dynamic Instability: The rates of both microtubule growth and shortening are suppressed, and the frequency of "catastrophe" (the switch from growth to shortening) is dramatically reduced.

The binding affinity of paclitaxel to microtubules is in the low nanomolar range, with a reported dissociation constant (Kd) of approximately 10 nM.[9] While the specific binding affinity of Taxinine B has not been reported, it is expected to be in a similar range to exert its biological effects.

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by Taxinine B has catastrophic consequences for rapidly dividing cells, particularly cancer cells, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Disruption of Mitosis and Cell Cycle Arrest

The proper functioning of the mitotic spindle is exquisitely dependent on the dynamic instability of microtubules. During mitosis, microtubules of the spindle must rapidly polymerize and depolymerize to capture chromosomes, align them at the metaphase plate, and then pull the sister chromatids apart during anaphase.

By "freezing" microtubules in a polymerized state, Taxinine B disrupts these processes, leading to:

  • Formation of Abnormal Mitotic Spindles: Cells treated with taxanes often exhibit multiple, abnormal mitotic spindles, leading to improper chromosome segregation.

  • Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed into anaphase. The presence of unattached or improperly attached chromosomes due to taxane-induced spindle defects leads to a sustained activation of the SAC.

  • G2/M Phase Arrest: The persistent activation of the SAC prevents the cell from exiting mitosis, resulting in a prolonged arrest in the G2/M phase of the cell cycle.[10]

TaxinineB Taxinine B Microtubules Microtubule Stabilization (Inhibition of Depolymerization) TaxinineB->Microtubules Spindle Abnormal Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Diagram 1. Simplified workflow of Taxinine B-induced cell cycle arrest.

Induction of Apoptosis: The Ultimate Fate of the Cell

Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers the apoptotic machinery. The signaling pathways leading from taxane-induced mitotic arrest to apoptosis are complex and can be both caspase-dependent and -independent.[11]

3.2.1. The Role of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate.

Taxanes have been shown to modulate the activity of Bcl-2 family proteins, tipping the balance in favor of apoptosis:

  • Phosphorylation and Inactivation of Bcl-2: A key event in taxane-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2.[12][13] This phosphorylation, which can be mediated by kinases such as c-Raf-1, inactivates Bcl-2, preventing it from sequestering pro-apoptotic proteins.[13][14]

  • Release of Pro-Apoptotic Factors: The inactivation of Bcl-2 leads to the activation and oligomerization of pro-apoptotic proteins like Bax and Bak at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

3.2.2. Caspase Activation Cascade

The release of cytochrome c from the mitochondria initiates a cascade of proteolytic enzymes called caspases, which are the executioners of apoptosis.

  • Apoptosome Formation and Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[15]

  • Substrate Cleavage and Cell Death: The executioner caspases then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

Studies have also implicated the involvement of caspase-2 as an apical caspase in taxane-induced apoptosis.[16]

G2M Prolonged G2/M Arrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2_p Bax_act Bax/Bak Activation Bcl2_p->Bax_act MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_act->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Diagram 2. Intrinsic apoptotic pathway induced by taxanes.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically unrelated drugs.[17] One of the most common mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration.[17]

Some taxoids have shown the ability to circumvent or even reverse P-gp-mediated MDR.[5] For instance, a study on 5-O-benzoylated taxinine K, a derivative of taxinine, demonstrated its ability to reverse P-gp-mediated resistance to paclitaxel, doxorubicin, and vincristine.[5] The proposed mechanisms for overcoming MDR by taxoids include:

  • Direct Interaction with P-gp: Some taxoids can directly bind to P-gp, acting as competitive or non-competitive inhibitors of the drug efflux pump.[5]

  • High Affinity for Tubulin: Taxoids with extremely high binding affinity for microtubules may be less susceptible to efflux by P-gp, as they are effectively sequestered within the cell.

The potential of Taxinine B and its derivatives to overcome MDR is a promising area of research that could lead to more effective combination therapies for resistant cancers.

Experimental Protocols for Mechanistic Studies

A thorough investigation of the mechanism of action of Taxinine B requires a combination of in vitro biochemical assays and cell-based assays. The following are detailed protocols for key experiments.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of Taxinine B on the polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

  • Protocol:

    • Reagent Preparation:

      • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a cold polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2) to a final concentration of 1-2 mg/mL.

      • Prepare a 100 mM stock solution of GTP in polymerization buffer.

      • Prepare a stock solution of Taxinine B in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

    • Assay Setup:

      • In a pre-chilled 96-well plate, add varying concentrations of Taxinine B or vehicle control (DMSO) to the tubulin solution. Include paclitaxel as a positive control.

      • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 340 nm every minute for 30-60 minutes.

      • Plot absorbance versus time to generate polymerization curves.

      • Analyze the lag time, polymerization rate (slope of the linear phase), and the final plateau of microtubule polymer mass. An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.[8]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with Taxinine B.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is therefore proportional to its DNA content. Cells in G2 or M phase have twice the DNA content of cells in G0 or G1 phase, while cells in S phase have an intermediate amount.

  • Protocol:

    • Cell Culture and Treatment:

      • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

      • Treat the cells with various concentrations of Taxinine B or a vehicle control for a specified period (e.g., 24, 48 hours).

    • Cell Harvesting and Fixation:

      • Harvest both adherent and floating cells and wash with ice-cold PBS.

      • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Staining and Analysis:

      • Wash the fixed cells with PBS to remove the ethanol.

      • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

      • Incubate in the dark at room temperature for 30 minutes.

      • Analyze the samples using a flow cytometer.

    • Data Interpretation:

      • The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of a taxane-like mechanism.[18][19]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Protocol:

    • Cell Treatment and Harvesting:

      • Treat cells with Taxinine B as described for the cell cycle analysis.

      • Harvest both floating and adherent cells.

    • Staining:

      • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and incubate in the dark at room temperature for 15 minutes.

      • Add PI to the cell suspension immediately before analysis.

    • Flow Cytometry Analysis:

      • Analyze the stained cells by flow cytometry.

      • Viable cells are negative for both Annexin V and PI.

      • Early apoptotic cells are Annexin V positive and PI negative.

      • Late apoptotic/necrotic cells are positive for both Annexin V and PI.[20]

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7.

  • Principle: A specific peptide substrate for caspase-3/7 is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspases in a cell lysate releases the reporter, which can be quantified.

  • Protocol:

    • Cell Lysis:

      • Treat cells with Taxinine B to induce apoptosis.

      • Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.

    • Assay Reaction:

      • Add the cell lysate to a 96-well plate containing the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).

      • Incubate at 37°C to allow for substrate cleavage.

    • Detection:

      • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • Data Analysis:

      • The signal is proportional to the caspase-3/7 activity in the sample. Compare the activity in Taxinine B-treated cells to that in untreated control cells.[21]

Quantitative Data Summary

While specific quantitative data for Taxinine B is limited in the public domain, the following table provides representative values for paclitaxel, which can be used as a benchmark for comparative studies with Taxinine B.

ParameterPaclitaxel ValueCell Line/SystemReference
Binding Affinity (Kd) ~10 nMPurified microtubules[9]
IC50 (Cytotoxicity) 2.5 - 7.5 nMVarious human tumor cell lines[22]
G2/M Arrest Significant increaseBreast cancer cell lines[10]
Apoptosis Induction Dose-dependentProstate cancer cells[12]

Conclusion and Future Directions

Taxinine B, as a member of the taxane family, exerts its primary anticancer effect by targeting microtubule dynamics. By binding to β-tublin and stabilizing microtubules, it disrupts the mitotic spindle, leading to a G2/M cell cycle arrest and subsequent induction of apoptosis through the intrinsic, mitochondria-mediated pathway. The phosphorylation and inactivation of Bcl-2 appear to be a critical event in this process, leading to the activation of the caspase cascade.

While much of our understanding of Taxinine B's mechanism is inferred from the extensive research on paclitaxel, this guide provides a solid foundation and the necessary experimental framework for its specific investigation. Future research should focus on:

  • High-resolution structural studies of Taxinine B in complex with tubulin to delineate the precise molecular interactions and compare them to paclitaxel.

  • Quantitative determination of the binding affinity of Taxinine B for microtubules and its cytotoxic potency (IC50) across a panel of cancer cell lines.

  • Detailed elucidation of the specific signaling pathways activated by Taxinine B, including the identification of key kinases and caspases involved.

  • Thorough investigation of the potential of Taxinine B and its derivatives to overcome multidrug resistance, both in vitro and in vivo.

A deeper understanding of the mechanism of action of Taxinine B will not only contribute to our fundamental knowledge of taxane biology but may also pave the way for the development of novel, more effective anticancer therapies.

References

  • Caplow, M., & Shanks, J. (1996). How taxol modulates microtubule disassembly. Biochemistry, 35(27), 8674-8681.
  • Kellogg, E. H., Hejab, N. M. A., Howes, S., Northcote, P., Miller, J. H., Diaz, J. F., ... & Nogales, E. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. Journal of molecular biology, 429(5), 633-646.
  • Parmar, V. S., Jha, A., Bisht, K. S., Taneja, P., Singh, S. K., Kumar, A., ... & Olsen, C. E. (1999). Natural taxanes: from plant composition to human pharmacology and toxicity. Phytochemistry, 50(8), 1267-1304.
  • Prota, A. E., Bargsten, K., Díaz, J. F., Marsh, M., Meibom, A., Altmann, K. H., & Steinmetz, M. O. (2014). Structural insight into the stabilization of microtubules by taxanes.
  • Haldar, S., Jena, N., & Croce, C. M. (1995). Taxol induces bcl-2 phosphorylation and death of prostate cancer cells. Cancer research, 55(14), 2849-2851.
  • Wilson, C. R., Sauer, J., & Hooser, S. B. (2001). Taxines: a review of the mechanism and toxicity of yew (Taxus spp.) alkaloids. Toxicon, 39(2-3), 175-185.
  • Grobosch, T., Schwarze, B., Felgenhauer, N., Riesselmann, B., Roscher, S., & Binscheck, T. (2013). Eight cases of fatal and non-fatal poisoning with Taxus baccata.
  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal.
  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
  • Vaclavikova, R., Kolar, M., Kvardova, V., Soucek, P., & Kovar, J. (2013). Caspase-2 is involved in cell death induction by taxanes in breast cancer cells. Cancer chemotherapy and pharmacology, 71(5), 1181-1191.
  • Akiyama, S. I., Tsujimoto, H., Shiraishi, N., & Chen, Z. S. (2000). Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K. Molecular pharmacology, 58(6), 1563-1569.
  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104-1109.
  • Blagosklonny, M. V., & Fojo, T. (1999). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. Cell cycle, 1(2), 151-157.
  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, 7(1), 7-5.
  • Wang, T. H., Wang, H. S., Ichijo, H., Giannakakou, P., Foster, J. S., Fojo, T., & Wimalasena, J. (2000). Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani. Cancer, 88(12), 2697-2706.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Bonfanti, M., La-Valle, A., Chilà, R., D'Incalci, M., & Broggini, M. (1998). Comparative studies on biological activity of certain microtubule-interacting taxanes. Anti-cancer drug design, 13(5), 433-442.
  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy.
  • Blagosklonny, M. V., Schulte, T., Nguyen, P., Trepel, J., & Neckers, L. M. (1996). Taxol-induced apoptosis and phosphorylation of Bcl-2 protein involves c-Raf-1 and represents a novel c-Raf-1 signal transduction pathway. Cancer research, 56(8), 1851-1854.
  • Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for apoptosis assay by flow cytometry using annexin V staining method. Journal of visualized experiments: JoVE, (51).
  • Haldar, S., Chintapalli, J., & Croce, C. M. (1996). Taxol induces bcl-2 phosphorylation and death of prostate cancer cells. Cancer Research, 56(6), 1253-1255.
  • Kumar, N. (1981). Taxol-induced polymerization of purified tubulin. Mechanism of action. Journal of Biological Chemistry, 256(20), 10435-10441.

Sources

A Comprehensive Technical Guide to Taxinine B: Properties, Mechanisms, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Taxinine B, a naturally occurring taxoid diterpene isolated from various species of the yew tree (Taxus). While structurally related to the well-known chemotherapeutic agent paclitaxel, Taxinine B exhibits distinct biological activities that make it a compound of significant interest for modern research. This document details its fundamental physicochemical properties, including its definitive CAS number and molecular weight, and explores its primary mechanism of action. Specifically, we will focus on its role as a modulator of P-glycoprotein (P-gp) activity, a key factor in multidrug resistance (MDR) in cancer cells. This guide serves as a foundational resource for scientists investigating novel strategies to overcome MDR and for professionals in drug development exploring the therapeutic potential of natural compounds.

Introduction: The Significance of Taxinine B

The yew tree (Taxus species) is a rich source of complex diterpenoids, collectively known as taxoids. While paclitaxel (Taxol®) is the most famous member of this family, a diverse array of other taxoids, including Taxinine B, have been isolated and characterized. Taxinine B has been identified in species such as the Japanese Yew (Taxus cuspidata) and Taxus yunnanensis[][2].

Unlike paclitaxel, which primarily functions by stabilizing microtubules, Taxinine B's most notable activity is its ability to inhibit the function of P-glycoprotein[][2]. P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many chemotherapy drugs, out of cells. Its overexpression is a common mechanism by which cancer cells develop multidrug resistance, rendering many conventional cancer treatments ineffective. By inhibiting this pump, Taxinine B presents a potential strategy to re-sensitize resistant cancer cells to existing chemotherapeutic agents, making it a valuable tool for research in oncology and pharmacology.

Physicochemical Properties of Taxinine B

Accurate identification and characterization are paramount in scientific research. The fundamental properties of Taxinine B are summarized below.

PropertyValueSource
CAS Number 18457-44-8[][2][3][4][5]
Molecular Formula C₃₇H₄₄O₁₁[][3][5]
Molecular Weight 664.74 g/mol [2][5]
IUPAC Name [(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[3]
Synonyms Taxinin B[2]
Chemical Family Diterpenoid[]
Solubility Soluble in DMSO[4]
Purity (Commercial) Typically ≥98% by HPLC[4]

Biological Activity and Mechanism of Action

Taxinine B's primary value in a research context stems from its bioactivity. Its two most well-documented effects are the inhibition of P-glycoprotein and the modulation of microtubule stability.

Inhibition of P-glycoprotein and Reversal of Multidrug Resistance (MDR)

The central mechanism of interest for Taxinine B is its non-competitive inhibition of the P-glycoprotein efflux pump.

  • Causality: In MDR cancer cells, the P-gp pump recognizes chemotherapy drugs as foreign substances and expels them from the cell's interior, preventing the drugs from reaching their intracellular targets at a high enough concentration to be effective. Taxinine B binds to P-gp, likely at a site distinct from the drug-binding site, inducing a conformational change that inhibits its transport function[][2]. This blockade effectively traps the chemotherapy drugs inside the cancer cell, restoring their cytotoxic efficacy.

This mechanism makes Taxinine B a powerful chemosensitizer. Its ability to reverse MDR has been demonstrated in preclinical studies, positioning it as a lead compound for the development of adjuvant therapies in cancer treatment.

Workflow for P-glycoprotein Inhibition

MDR_Reversal cluster_cell MDR Cancer Cell Pgp P-glycoprotein (Efflux Pump) Chemo_in Chemotherapy Drug Chemo_in->Pgp Pumped Out (Blocked) Nucleus Nucleus (Target) Chemo_in->Nucleus Accumulates & Induces Apoptosis TaxB_in Taxinine B TaxB_in->Pgp Inhibits Chemo_ext Chemotherapy (External) Chemo_ext->Chemo_in Enters Cell TaxB_ext Taxinine B (External) TaxB_ext->TaxB_in Enters Cell

Caption: Mechanism of Taxinine B in overcoming P-glycoprotein-mediated multidrug resistance.

Interaction with Microtubules

Taxinine B also influences microtubule dynamics, though its effect is different from that of paclitaxel. It has been shown to inhibit the depolymerization of microtubules induced by calcium chloride (CaCl₂)[2].

  • Causality: Microtubules are dynamic polymers essential for cell division, structure, and transport. While paclitaxel causes mitotic arrest by hyper-stabilizing microtubules, Taxinine B's more modest stabilizing effect suggests a different mode of interaction with tubulin. This property, while secondary to its P-gp inhibition, contributes to its overall cytotoxic profile and warrants further investigation.

Experimental Protocol: In Vitro Analysis of P-glycoprotein Inhibition

This protocol provides a self-validating system to quantify the efficacy of Taxinine B as a P-gp inhibitor using a fluorescent substrate.

Objective: To determine the concentration-dependent effect of Taxinine B on the efflux activity of P-glycoprotein in an MDR cancer cell line.

Materials:

  • MDR cell line overexpressing P-gp (e.g., NCI/ADR-RES) and the parental, drug-sensitive cell line (e.g., OVCAR-8).

  • Taxinine B (≥98% purity).

  • Rhodamine 123 (a fluorescent P-gp substrate).

  • Verapamil (a known P-gp inhibitor, used as a positive control).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader or flow cytometer.

Methodology:

  • Cell Seeding (Self-Validation Step 1):

    • Seed both the MDR (NCI/ADR-RES) and parental (OVCAR-8) cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Causality: Using both cell lines is critical. A significant effect observed only in the MDR line, but not the parental line, validates that the activity is P-gp specific.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Taxinine B in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.

    • Prepare a positive control of Verapamil (e.g., 50 µM final concentration).

    • Prepare a vehicle control (DMSO concentration matched to the highest Taxinine B dose).

    • Remove old medium from cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 1 hour.

    • Causality: Pre-incubation allows Taxinine B to enter the cells and bind to P-gp before the substrate is introduced.

  • Substrate Loading and Efflux Assay:

    • Add Rhodamine 123 to all wells for a final concentration of 1 µM.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Causality: Rhodamine 123 will enter all cells but will be actively pumped out of the MDR cells by P-gp.

    • Wash the cells twice with ice-cold PBS to remove extracellular dye and halt pump activity.

    • Add 100 µL of fresh, pre-warmed medium.

  • Data Acquisition and Analysis (Self-Validation Step 2):

    • Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).

    • Expected Outcome: The parental cells will show high fluorescence in all conditions. The untreated MDR cells will show low fluorescence (due to efflux). MDR cells treated with effective concentrations of Taxinine B or Verapamil will show a dose-dependent increase in fluorescence, indicating the inhibition of Rhodamine 123 efflux.

    • Plot the fluorescence intensity against the Taxinine B concentration to determine the EC₅₀ (the concentration at which 50% of the maximal inhibitory effect is observed).

Conclusion and Future Directions

Taxinine B is a scientifically valuable natural product with a well-defined CAS number of 18457-44-8 and a molecular weight of 664.74 g/mol .[2][5] Its primary mechanism of action, the potent inhibition of P-glycoprotein, establishes it as a critical tool for research into overcoming multidrug resistance in cancer.[][2] While its microtubule-stabilizing properties are also of interest, its potential as a chemosensitizing agent remains the most promising avenue for future investigation. Further research should focus on in vivo efficacy, toxicity profiling, and the elucidation of its precise binding site on P-gp to guide the development of next-generation MDR inhibitors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10055179, Taxinine B. Retrieved from [Link]

Sources

Literature review on the discovery of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Taxinine B

Executive Summary

The discovery of novel bioactive compounds from natural sources is a cornerstone of modern pharmacology and drug development. The genus Taxus, commonly known as yew, has proven to be a particularly rich reservoir of complex diterpenoids, famously yielding paclitaxel (Taxol®), a revolutionary anticancer agent. This technical guide provides a comprehensive review of the discovery of Taxinine B, another significant taxoid isolated from Taxus species. We will detail the systematic process of its isolation from plant material, the sophisticated analytical techniques employed for its structural elucidation, and the initial investigations into its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental rationale and methodologies that defined the discovery of this complex natural product.

Introduction: The Legacy of the Yew Tree

For centuries, the yew tree (Taxus) held a dual reputation in traditional medicine and toxicology. While revered for its purported medicinal properties, its toxicity was also well-documented, with historical accounts attributing poisoning to the ingestion of its leaves and seeds.[1][2] This toxicity is primarily due to a complex mixture of alkaloids, the most prominent being taxines.[1][2] The modern scientific exploration of the genus began in earnest in the mid-20th century, driven by large-scale screening programs for novel therapeutic agents.

This exploration culminated in the landmark discovery of paclitaxel from the bark of the Pacific yew, Taxus brevifolia, in the 1960s.[3][4] Paclitaxel's unique mechanism of action—stabilizing microtubules and arresting cell division—established it as a blockbuster anticancer drug and ignited intense scientific interest in other related compounds within the yew, known as taxoids.[5][6] It is within this context of fervent research that Taxinine B was discovered, representing another piece in the vast and complex chemical puzzle of the Taxus genus.

Taxinine B is a taxoid diterpenoid first isolated from the Japanese Yew, Taxus cuspidata.[7][8] Its discovery was significant not only for expanding the known diversity of the taxane family but also for exhibiting unique biological activities that distinguished it from its more famous relative, paclitaxel.

Isolation and Purification: From Plant to Pure Compound

The journey to isolate a single compound like Taxinine B from a complex plant matrix is a multi-step process requiring meticulous separation and purification. The general workflow, based on established protocols for taxoid extraction, is a testament to the principles of natural product chemistry.

Source Material and Initial Extraction

The primary source for the initial discovery of Taxinine B was the Japanese Yew, Taxus cuspidata.[7][8] Other species, including Taxus canadensis and Taxus wallichiana, have also been reported to contain the compound.[8][9] The bark and leaves are the most common parts of the plant used for extraction, as they are significant reservoirs of taxoids.[6][10]

Protocol: General Extraction of Taxoids

  • Harvesting and Preparation: The plant material (e.g., leaves and twigs of T. cuspidata) is harvested, air-dried, and ground into a fine powder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, often at room temperature over several days or using a Soxhlet apparatus for greater efficiency.[4] This step is designed to draw out a broad spectrum of secondary metabolites, including the taxoids.

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator. This removes the bulk of the solvent, yielding a viscous, dark green crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and partitioned against a non-polar organic solvent, such as chloroform or ethyl acetate.[4] This is a critical step; the lipophilic taxoids, including Taxinine B, preferentially move into the organic phase, separating them from water-soluble compounds like sugars and primary metabolites. The organic phase is collected and concentrated again to yield a taxoid-enriched fraction.

Chromatographic Purification

Chromatography is the cornerstone technique for separating individual components from a complex mixture based on their differential affinities for a stationary phase and a mobile phase.[11][12][13] The purification of Taxinine B from the enriched extract requires multiple, sequential chromatographic steps.

Workflow: Multi-Step Chromatographic Separation

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification A Ground Taxus cuspidata (Leaves & Twigs) B Ethanolic Extraction A->B C Crude Extract B->C D Solvent Partitioning (Water/Chloroform) C->D E Taxoid-Enriched Chloroform Fraction D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection (Guided by TLC) F->G H Preparative HPLC (Reverse-Phase C18) G->H I Pure Taxinine B H->I

Caption: Workflow for the isolation and purification of Taxinine B.

Protocol: Chromatographic Purification Steps

  • Column Chromatography (Adsorption): The taxoid-enriched fraction is first subjected to column chromatography using silica gel as the stationary phase.

    • Rationale: Silica gel is a polar stationary phase. The sample is loaded onto the column, and a mobile phase of increasing polarity (e.g., a gradient of hexane to ethyl acetate) is passed through. Non-polar compounds elute first, while more polar compounds are retained longer. This allows for the separation of taxoids into fractions based on their polarity.

    • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC), allowing researchers to pool fractions containing compounds with similar retention factors (Rf values).

  • High-Performance Liquid Chromatography (HPLC): The fractions identified as containing Taxinine B are further purified using HPLC, a high-resolution technique.[14][15]

    • Rationale: A reverse-phase column (e.g., C18) is typically used, where the stationary phase is non-polar. A polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution.[16] In this mode, more polar compounds elute first. This orthogonality to the initial silica gel separation is key to removing closely related impurities.

    • Outcome: Through repeated injections and collection of the precise elution peak corresponding to Taxinine B, a highly purified sample can be obtained.

Structural Elucidation: Decoding the Molecule

Once isolated, the precise chemical structure of Taxinine B had to be determined. This was accomplished through a combination of powerful spectroscopic techniques that act as molecular "eyes," revealing the connectivity and spatial arrangement of atoms.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound.

  • Technique: High-resolution mass spectrometry (HRMS) on Taxinine B would have determined its molecular formula to be C₃₇H₄₄O₁₁.[8]

  • Data Interpretation: This formula allows for the calculation of the degree of unsaturation, providing initial clues about the number of rings and double bonds in the molecule. Tandem MS (MS/MS) experiments, which involve fragmenting the molecule and analyzing the pieces, help identify key substructures and functional groups.[9][15] For example, the fragmentation of acetate groups is a common feature in the mass spectra of acetylated taxoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.[17] It provides information about the chemical environment of each carbon and hydrogen atom, allowing for the assembly of the molecular skeleton.

  • ¹H NMR (Proton NMR): This technique identifies all the unique protons in the molecule. The chemical shift of each proton indicates its electronic environment, and the splitting patterns (multiplicity) reveal how many neighboring protons it has.

  • ¹³C NMR (Carbon NMR): This spectrum shows a peak for each unique carbon atom, indicating the total number of carbons and their functional group type (e.g., carbonyl, alkene, aliphatic).

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the final structure.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled (adjacent) to each other, allowing for the tracing of proton networks through the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule together.

Table 1: Representative Spectroscopic Data for Taxinine B

PropertyDataSource
Molecular Formula C₃₇H₄₄O₁₁[8]
Molecular Weight 664.7 g/mol [8]
¹H NMR (Key Signals) Signals corresponding to acetate methyls, vinyl protons, and protons on the taxane core.[17]
¹³C NMR (Key Signals) Carbonyl signals (~170 ppm), olefinic carbons (~120-140 ppm), and oxygenated carbons (~70-80 ppm).[5]
Mass Spec (LC-MS) Precursor Ion [M+H]⁺: ~665 m/z[8]

By meticulously analyzing these interlocking datasets, scientists were able to piece together the complex, tricyclic structure of Taxinine B, including the precise location of its four acetate groups and its cinnamate ester side chain.

G TaxinineB

Caption: The chemical structure of Taxinine B (C₃₇H₄₄O₁₁).

Initial Biological Evaluation and Mechanism of Action

Following its structural confirmation, Taxinine B was evaluated for its biological activity. While most taxoids were being studied for their potential as anticancer agents, Taxinine B revealed a distinct and important profile.

Cytotoxicity and Microtubule Activity

Initial screenings evaluated the compound's cytotoxic effects against various cancer cell lines, such as the KB cell line.[7] However, its most notable activity was its effect on microtubules. Unlike paclitaxel, which famously stabilizes microtubules, Taxinine B was found to inhibit the depolymerization of microtubules that had been induced by calcium chloride (CaCl₂).[7] This suggests that while it interacts with the microtubule system, its precise mechanism differs from that of paclitaxel.

The general mechanism for taxane drugs involves binding to β-tubulin within the microtubule polymer.[5] This binding event disrupts the delicate balance of microtubule dynamics—the constant assembly and disassembly required for cell division. By interfering with this process, taxanes arrest the cell cycle, ultimately leading to programmed cell death (apoptosis).[5][6]

G cluster_cell Cellular Process cluster_outcome Outcome Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest Cell Cycle Arrest (Mitosis) Microtubule->Arrest Dysfunction leads to TaxinineB Taxinine B TaxinineB->Microtubule Inhibits Depolymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Simplified mechanism of action of Taxinine B on microtubule dynamics.

Overcoming Multidrug Resistance

Perhaps the most significant finding related to Taxinine B is its potential utility in overcoming multidrug resistance (MDR) in tumor cells.[7] MDR is a major challenge in chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. This is often due to the overexpression of efflux pumps, such as P-glycoprotein, which actively pump drugs out of the cell. Taxinine B has been shown to counteract this effect, although the precise mechanism is still an area of active research. This property makes it a valuable lead compound for developing therapies that can resensitize resistant tumors to conventional chemotherapeutic agents.

Conclusion and Future Perspectives

The discovery of Taxinine B is a classic example of natural product chemistry, showcasing a systematic progression from plant source to pure compound, followed by detailed structural elucidation and biological characterization. While it may not have achieved the same level of fame as paclitaxel, Taxinine B is a scientifically important molecule. Its unique activity profile, particularly its ability to inhibit microtubule depolymerization and its potential to circumvent multidrug resistance, highlights the remarkable chemical diversity within the Taxus genus.

Future research should focus on elucidating the precise molecular interactions between Taxinine B and the tubulin polymer to better understand its distinct mechanism of action. Furthermore, its potential as an MDR modulator warrants deeper investigation and could lead to the development of novel adjuvant therapies that enhance the efficacy of existing anticancer drugs. The story of Taxinine B underscores the enduring value of exploring natural sources for new therapeutic leads and the sophisticated scientific inquiry required to bring them to light.

References

  • Gałęzowska, J., & Pufal, E. (2009). Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods. Przeglad lekarski, 66(10), 855–859. Retrieved from [Link]

  • Stoye, A., & Melhem, M. R. (2023). From plant to cancer drug: lessons learned from the discovery of taxol. Natural Product Reports, 40(10), 1644–1650. Retrieved from [Link]

  • Madhusudanan, K. P., Chattopadhyay, S. K., Tripathi, V., Sashidhara, K. V., & Kumar, S. (2002). Detection and partial structure elucidation of basic taxoids from Taxus wallichiana by electrospray ionization tandem mass spectrometry. Phytochemical analysis: PCA, 13(1), 18–30. Retrieved from [Link]

  • Avcil, M., Çekin, N., & Akbel, E. (2018). Taxine B and isotaxine B detected in brain tissue. Journal of forensic and legal medicine, 58, 203–205. Retrieved from [Link]

  • Wani, M. C. (2011). Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol. Anticancer research, 31(1), 1–6. Retrieved from [Link]

  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International journal of legal medicine, 120(6), 346–351. Retrieved from [Link]

  • Le, T. B., & Croteau, R. B. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112856. Retrieved from [Link]

  • Kupeli Akkol, E., Shirooie, S., & Boyunegmez Tumer, T. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Molecules (Basel, Switzerland), 27(24), 8753. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10055179, Taxinine B. Retrieved from [Link].

  • Tang, L., Wang, Y., Zhang, Y., & Liu, Y. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules (Basel, Switzerland), 29(3), 677. Retrieved from [Link]

  • Sharma, A., Kumar, A., Kumar, M., & Kumar, S. (2024). A Deep Dive into the Botanical and Medicinal Heritage of Taxus. Plants, 13(10), 1335. Retrieved from [Link]

  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International journal of legal medicine, 120(6), 346–351. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

  • FlinnScientific. (2020, May 20). Separating a Mixture Using Chromatography [Video]. YouTube. Retrieved from [Link]

  • Saini, A., & Sharma, S. (2024). Chromatography. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • American Chemical Society. (2003). Discovery of Camptothecin and Taxol. Retrieved from [Link]

  • Ghasemzadeh, A., Talei, D., Jaafar, H. Z. E., Juraimi, A. S., & Mohamed, M. T. M. (2015). Monitoring of paclitaxel, Taxine B and 10-deacethylbaccatin III in Taxus baccata L. by nano LC–FTMS and NMR spectroscopy. Journal of Analytical Science and Technology, 6(1), 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Chromatography. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of Taxanes: From Clinically Proven Drugs to Emerging Taxoids like Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of Taxanes in Oncology

The taxane family of diterpenoids, originally isolated from yew trees of the genus Taxus, represents a cornerstone of modern cancer chemotherapy. Paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (Taxotere®) are indispensable tools in the treatment of a wide array of solid tumors, including ovarian, breast, and lung cancers.[1][2] Their remarkable clinical success stems from a unique mechanism of action: the stabilization of microtubules, which are critical components of the cellular cytoskeleton. This guide provides a detailed exploration of the biological activity of taxanes, with a particular focus on comparing the well-characterized clinical agents with lesser-known taxoids like taxinine B. While comprehensive data on taxinine B remains limited, this document will synthesize the available information and present it in the context of established taxane biology, offering a valuable resource for researchers and drug development professionals.

The Core Mechanism of Action: Microtubule Stabilization

Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca alkaloids), taxanes are unique in their ability to enhance microtubule polymerization and stability.[3] They bind to the β-tubulin subunit within the microtubule polymer, effectively acting as a "molecular glue" that prevents the disassembly of these crucial structures.[1] This disruption of normal microtubule dynamics has profound consequences for rapidly dividing cancer cells, leading to:

  • Mitotic Arrest: The inability of the mitotic spindle to form and function correctly results in a prolonged blockage of the cell cycle in the G2/M phase.[2]

  • Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis, a key mechanism of taxane-induced cytotoxicity.[1]

The following diagram illustrates the central mechanism of taxane-induced microtubule stabilization and its downstream cellular consequences.

Taxane_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Consequences Taxanes Taxanes β-tubulin β-tubulin Taxanes->β-tubulin Binds to Microtubule Microtubule Taxanes->Microtubule Stabilizes β-tubulin->Microtubule Polymerizes into Microtubule->β-tubulin Depolymerizes from Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stabilized Microtubule->Mitotic Arrest (G2/M) Leads to Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Induces

Caption: General mechanism of action of taxanes.

Comparative Cytotoxicity of Clinically Established Taxanes

The cytotoxic potency of taxanes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values for paclitaxel and docetaxel have been extensively characterized across a wide range of cancer cell lines.

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
Ovarian Cancer
CAOV-3Ovarian Adenocarcinoma0.7 - 1.80.8 - 1.7
OVCAR-3Ovarian Adenocarcinoma0.7 - 1.80.8 - 1.7
SKOV-3Ovarian Adenocarcinoma0.7 - 1.80.8 - 1.7
Breast Cancer
MCF-7Breast Adenocarcinoma~5-10~2-5
MDA-MB-231Breast Adenocarcinoma~2.5-7.5~1-5
Lung Cancer
A549Lung Carcinoma~5-15~2-8
H460Large Cell Lung Cancer~3-10~1-5

Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the assay used. The values presented here are a representative range based on published literature.

Biological Activity of Taxinine B: An Emerging Picture

Taxinine B is a naturally occurring taxoid found in the Japanese yew, Taxus cuspidata.[4] Unlike paclitaxel and docetaxel, which have been the subject of extensive research and clinical development, the biological activity of taxinine B is less well-characterized.

Microtubule Interactions: Available research indicates that taxinine B, like other taxanes, can inhibit the depolymerization of microtubules.[4] Specifically, it has been shown to reduce the CaCl2-induced breakdown of these structures. However, quantitative data directly comparing its microtubule-stabilizing activity to that of paclitaxel or docetaxel is currently lacking.

Cytotoxicity: To date, there is a significant gap in the publicly available scientific literature regarding the specific IC50 values of taxinine B on various cancer cell lines. However, studies on the closely related compound, taxinine A, have shown it to have an IC50 value of 5.336 µg/mL on MCF-7 breast cancer cells, with the authors noting that it is less potent than paclitaxel.[5] Given the structural similarities, it is reasonable to hypothesize that taxinine B also exhibits significantly lower cytotoxicity compared to the clinically used taxanes.

Other Biological Effects: It is important to note that taxinine B is considered to be one of the primary cardiotoxic components of the yew tree.[6] This is a critical consideration in the evaluation of its potential therapeutic applications.

Experimental Protocols for Assessing Taxane Activity

The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of taxanes.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity of the solution, which can be measured spectrophotometrically.

Principle: The formation of microtubules from tubulin dimers causes an increase in light scattering, which is detected as an increase in absorbance at 340 nm.

Workflow Diagram:

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin_Solution Prepare tubulin solution on ice Start->Prepare_Tubulin_Solution Add_Test_Compound Add test compound (e.g., Taxinine B, Paclitaxel) Prepare_Tubulin_Solution->Add_Test_Compound Incubate_37C Incubate at 37°C in a spectrophotometer Add_Test_Compound->Incubate_37C Measure_Absorbance Measure absorbance at 340 nm every minute for 60 minutes Incubate_37C->Measure_Absorbance Analyze_Data Analyze data to determine polymerization rate and extent Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (100 mM) in water.

    • Reconstitute lyophilized tubulin protein in the general tubulin buffer on ice.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the general tubulin buffer.

    • Add the desired concentration of the test compound (e.g., taxinine B, paclitaxel, or a vehicle control).

    • Add GTP to a final concentration of 1 mM.

    • Initiate the reaction by adding the tubulin solution to a final concentration of 1-3 mg/mL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the test compounds to the positive (paclitaxel) and negative (vehicle) controls to determine their effect on the rate and extent of tubulin polymerization.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As this activity is a proxy for cell viability, it is widely used to measure the cytotoxicity of potential anticancer drugs.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate and allow to adhere overnight Start->Seed_Cells Add_Taxane Add serial dilutions of the test taxane (e.g., Taxinine B) Seed_Cells->Add_Taxane Incubate Incubate for 48-72 hours Add_Taxane->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate cell viability and determine IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count adherent cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test taxane in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells.

Workflow Diagram:

Cell_Cycle_Workflow Start Start Treat_Cells Treat cells with the test taxane for 24-48 hours Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain cells with propidium iodide and RNase A Fix_Cells->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Histogram Analyze DNA content histogram to quantify cell cycle phases Acquire_Data->Analyze_Histogram End End Analyze_Histogram->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of the test taxane for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%.

    • Fix the cells for at least 30 minutes on ice or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Collect the fluorescence data from at least 10,000 cells per sample.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify cells with compromised membranes (necrotic or late apoptotic cells).

Workflow Diagram:

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with the test taxane Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend_Buffer Resuspend cells in Annexin V binding buffer Harvest_Cells->Resuspend_Buffer Add_Stains Add FITC-conjugated Annexin V and propidium iodide Resuspend_Buffer->Add_Stains Incubate_Dark Incubate for 15 minutes in the dark Add_Stains->Incubate_Dark Acquire_Data Acquire data on a flow cytometer Incubate_Dark->Acquire_Data Analyze_Quadrants Analyze dot plot to quantify viable, apoptotic, and necrotic cells Acquire_Data->Analyze_Quadrants End End Analyze_Quadrants->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test taxane for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V to the cell suspension.

    • Add propidium iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add additional 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Generate a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Use quadrant analysis to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

Conclusion and Future Directions

The taxanes, exemplified by paclitaxel and docetaxel, remain a vital class of anticancer agents due to their potent microtubule-stabilizing activity. This guide has provided an in-depth overview of their biological activity and the experimental methodologies used for their characterization. While the available data for taxinine B is limited, it appears to share the fundamental mechanism of microtubule interaction, albeit with likely lower cytotoxic potency and a notable cardiotoxicity profile.

The comprehensive protocols and workflows presented herein offer a robust framework for the continued investigation of both established and novel taxanes. Future research should focus on obtaining quantitative data for less-studied taxoids like taxinine B to fully understand their structure-activity relationships and to explore any unique biological properties they may possess. Such studies will be crucial in the ongoing effort to develop next-generation taxanes with improved efficacy and reduced toxicity.

References

  • Smith, J. A., & Brown, R. (2005). An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines. Gynecologic Oncology, 98(1), 125-131. [Link]

  • ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]

  • Hortobagyi, G. N. (1997). Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay. Seminars in Oncology, 24(5 Suppl 14), S14-1-S14-6. [Link]

  • Fallahi-Sichani, M., & Honarnejad, S. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(6), 3336. [Link]

  • ResearchGate. (n.d.). The comparative IC 50 values of Docetaxel on H460, A549, H1650 parental... Retrieved from [Link]

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. [Link]

  • Kobayashi, J., & Shigemori, H. (2002). Relationship Between the Structures of Taxane Derivatives and Their Microtubule Polymerization Activity. Yakugaku Zasshi, 122(11), 887-895. [Link]

  • Shigemori, H., & Kobayashi, J. (2004). Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata. Journal of Natural Products, 67(2), 245-256. [Link]

  • Vemu, A., Szczesna, E., & Roll-Mecak, A. (2018). Katanin catalyzes microtubule depolymerization independently of tubulin C-terminal tails. Cytoskeleton, 75(1), 33-43. [Link]

  • Shigemori, H., & Kobayashi, J. (2004). Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata. Journal of Natural Products, 67(2), 245-256. [Link]

  • Estévez-Gallego, J., Prota, A. E., & Steinmetz, M. O. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84261. [Link]

  • Tomilova, A. S., Globa, E. B., & Nosov, A. M. (2023). Secondary Metabolism in Taxus spp. Plant Cell Culture In Vitro. Russian Journal of Plant Physiology, 70(1), 1-12. [Link]

  • Franck, R. W., & Grabley, S. (2012). In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces. In Methods in Enzymology (Vol. 505, pp. 221-240). Academic Press. [Link]

  • Xu, X., Chen, Z. S., & Smith, E. R. (2024). Cell death in cancer chemotherapy using taxanes. Frontiers in Oncology, 13, 1338633. [Link]

  • ResearchGate. (n.d.). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Li, Y. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Molecules, 29(5), 1089. [Link]

  • Kumar, N. (2020). When Taxol met tubulin. ASBMB Today. [Link]

  • He, X., et al. (2015). Identification of novel microtubule-binding proteins by taxol-mediated microtubule stabilization and mass spectrometry analysis. Thoracic Cancer, 6(5), 649-654. [Link]

Sources

Navigating the Solubility Landscape of Taxinine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a promising bioactive compound from discovery to a clinically effective drug is fraught with challenges. Among the most fundamental of these is solubility. For complex natural products like Taxinine B, a member of the taxane family with significant therapeutic potential, understanding its behavior in various solvent systems is not merely a matter of academic curiosity; it is a critical determinant of its developability. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately derail an otherwise promising drug candidate. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practicalities governing the solubility of Taxinine B in organic solvents. By synthesizing theoretical knowledge with practical experimental guidance, we aim to empower researchers to make informed decisions in their pursuit of novel taxane-based therapeutics.

The Molecular Profile of Taxinine B: A Structural Perspective on Solubility

Taxinine B is a complex diterpenoid belonging to the taxane class of compounds, isolated from various species of the yew tree (Taxus)[1]. Its intricate molecular architecture, characterized by a fused ring system and numerous functional groups, dictates its physicochemical properties, including its solubility.

A molecule's solubility is fundamentally governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure. The presence of polar functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ester (-COO-) groups, can lead to an uneven distribution of charge, creating a dipole moment and rendering the molecule polar. Conversely, molecules dominated by nonpolar hydrocarbon skeletons are considered nonpolar.

Taxinine B possesses a number of polar functional groups, including multiple acetyl and hydroxyl moieties, which contribute to its overall polarity. However, it also has a large, nonpolar carbon skeleton. This dual nature makes its solubility behavior complex and highly dependent on the specific characteristics of the solvent.

Key Physicochemical Properties of Taxinine B:

PropertyValueSource
Molecular FormulaC37H44O11PubChem
Molecular Weight664.7 g/mol PubChem
Topological Polar Surface Area (TPSA)149 ŲPubChem

The Topological Polar Surface Area (TPSA) is a useful descriptor for predicting the transport properties of drugs, including their solubility. A higher TPSA value generally correlates with higher polarity and, consequently, better solubility in polar solvents. The TPSA of Taxinine B suggests a moderate degree of polarity.

Predicting Solubility: A Theoretical Framework

While experimental determination remains the gold standard, theoretical models can provide valuable initial insights into the potential solubility of a compound in different solvents.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent. This model decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Arising from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Arising from the ability to form hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. By comparing the HSP of Taxinine B with those of various organic solvents, one can predict its relative solubility.

Computational Models

In recent years, in silico methods have gained prominence in predicting drug solubility. These models utilize the two-dimensional or three-dimensional structure of a molecule to calculate various molecular descriptors that are then correlated with experimental solubility data using machine learning algorithms. While these models can be highly predictive, their accuracy is dependent on the quality and diversity of the training dataset. For novel compounds like Taxinine B, the predictions should be interpreted with caution and validated experimentally.

Experimental Determination of Taxinine B Solubility: Protocols and Best Practices

The most reliable way to determine the solubility of Taxinine B is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Materials:

  • Taxinine B (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh an excess amount of Taxinine B into a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Taxinine B.

Visualizing the Workflow: A Graphviz Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess Taxinine B B Add known volume of solvent A->B to vial C Seal and agitate at constant temperature B->C D Allow solid to settle C->D after 24-72h E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Analysis of Taxinine B: The Role of High-Performance Liquid Chromatography (HPLC)

A validated and reliable analytical method is essential for accurately quantifying the concentration of Taxinine B in the saturated solvent. HPLC is the most commonly used technique for the analysis of taxanes due to its high sensitivity, specificity, and resolving power.

Typical HPLC Parameters for Taxane Analysis:

  • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of taxanes.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the taxane components.

  • Detector: A UV-Vis detector set at a wavelength where Taxinine B exhibits maximum absorbance (typically around 227-230 nm for taxanes) is commonly used.

  • Quantification: The concentration of Taxinine B is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a Taxinine B reference standard.

Comparative Solubility of Taxanes: Insights from Structurally Related Compounds

Table 1: Comparative Solubility of Paclitaxel and Docetaxel in Common Organic Solvents

SolventPaclitaxel Solubility (mg/mL)Docetaxel Solubility (mg/mL)Reference(s)
MethanolSolubleSoluble[2]
Ethanol~1.5 - 22~1.5 - 50[1][3][4]
AcetoneSolubleFreely Soluble[2]
Acetonitrile~20 mM (~17 mg/mL)Soluble[5]
Dimethyl Sulfoxide (DMSO)~5 - 35~5[1][3][4]
Dimethylformamide (DMF)~5~5[1][4]

Analysis and Extrapolation to Taxinine B:

  • Polar Protic Solvents (Methanol, Ethanol): Both paclitaxel and docetaxel exhibit good solubility in these solvents. This is due to their ability to form hydrogen bonds with the hydroxyl and acetyl groups present on the taxane core. Given that Taxinine B also possesses these functional groups, it is expected to be readily soluble in methanol and ethanol.

  • Polar Aprotic Solvents (Acetone, Acetonitrile, DMSO, DMF): These solvents are also effective at solubilizing paclitaxel and docetaxel. Their polarity allows them to interact favorably with the polar regions of the taxane molecules, while their organic nature helps to solvate the nonpolar hydrocarbon skeleton. Taxinine B is also anticipated to show good solubility in these solvents.

  • Structural Considerations: Taxinine B has a different substitution pattern compared to paclitaxel and docetaxel. Notably, it lacks the C13 side chain that is crucial for the anticancer activity of paclitaxel and docetaxel but also influences their solubility. The absence of this bulky side chain in Taxinine B might lead to differences in its crystal lattice energy and, consequently, its solubility. However, the overall trend of good solubility in polar organic solvents is expected to be maintained.

Conclusion: A Roadmap for Navigating Taxinine B Solubility

Understanding the solubility of Taxinine B in organic solvents is a foundational step in its journey towards becoming a viable therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and comparative data necessary to approach this challenge with confidence. While direct quantitative data for Taxinine B remains elusive, the information presented here on its physicochemical properties and the solubility of related taxanes provides a strong basis for rational solvent selection and formulation development.

As a Senior Application Scientist, I strongly advocate for the systematic experimental determination of Taxinine B's solubility profile using the robust shake-flask method coupled with a validated HPLC analytical procedure. The data generated from such studies will be invaluable for guiding downstream activities, including formulation design, preclinical testing, and ultimately, the successful clinical translation of this promising natural product.

References

  • Hossain, M. A., & Islam, M. A. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Dhaka University Journal of Pharmaceutical Sciences, 20(2), 221-228.
  • Ma, P., & Mumper, R. J. (2012). Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges. Recent Patents on Anti-Cancer Drug Discovery, 7(1), 69-82.
  • Ansari, M. J., et al. (2021). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. SID, 18(2), 123-135.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10055179, Taxinine B." Accessed January 31, 2026. [Link]

  • Nikolic, V. D., et al. (2014). Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability. Open Chemistry, 12(5), 527-540.
  • Quan, Q., et al. (2012). Physicochemical characterization and in vivo evaluation of solid self-nanoemulsifying drug delivery system for oral administration of docetaxel. Drug Development and Industrial Pharmacy, 38(10), 1217-1225.
  • Loo, C. H., et al. (2007). Paclitaxel prodrugs with sustained release and high solubility in poly(ethylene glycol)-b-poly(ε-caprolactone) micelle nanocarriers: pharmacokinetic disposition, tolerability, and cytotoxicity. Pharmaceutical Research, 24(8), 1431-1440.
  • Gannimitta, R., et al. (2019). Physicochemical characterization and compatibility studies of paclitaxel with selected excipients for nanocrystal formulation. International Journal of Pharmaceutical Sciences and Research, 10(8), 3808-3815.
  • Wang, Y., et al. (2020). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances, 10(58), 35287-35296.
  • Arasto Pharmaceutical Chemicals Inc. "Docetaxel." Accessed January 31, 2026. [Link]

  • Alhakamy, N. A., et al. (2022). Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. Pharmaceutics, 14(4), 729.
  • Quan, Q., et al. (2012). Figure 1: Solubility of docetaxel in various vehicles: (A) oil and (B)... In: Physicochemical characterization and in vivo evaluation of solid self-nanoemulsifying drug delivery system for oral administration of docetaxel. ResearchGate. Accessed January 31, 2026. [Link]

  • Mody, N., et al. (2019). Assessment of release kinetics of Docetaxel loaded PLGA nanoparticles. Asian Journal of Pharmacy and Pharmacology, 5(2), 294-300.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5321699, Taxin B." Accessed January 31, 2026. [Link]

  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346-351.
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility of drugs in various media. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-518.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • BioAssay Systems. "Solubility Testing – Shake Flask Method." Accessed January 31, 2026. [Link]

  • Al-Tikriti, M. M. (2016). Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples. International Journal of Pharmaceutical Sciences and Research, 7(11), 4536-4542.
  • Li, X., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of Taxinine B, a complex diterpenoid belonging to the taxane family. Isolated from various Taxus species, Taxinine B and its analogues are of significant interest to the scientific community due to their intricate molecular architecture and potential biological activities. This document serves as a detailed reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, offering in-depth insights into the structural elucidation of this fascinating molecule through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

The structural complexity of taxanes necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will delve into the specific NMR and MS data that define the unique structure of Taxinine B, providing the foundational knowledge required for its identification, derivatization, and further investigation.

Molecular Structure and Physicochemical Properties

Taxinine B possesses the characteristic taxane core, a complex tricyclic system. Its molecular formula has been established as C₃₇H₄₄O₁₁[1], with a corresponding molecular weight of 664.7 g/mol [1]. The intricate arrangement of functional groups, including multiple acetyl and a cinnamoyl moiety, contributes to its specific spectroscopic signature.

Table 1: Physicochemical Properties of Taxinine B

PropertyValueSource
Molecular FormulaC₃₇H₄₄O₁₁PubChem[1]
Molecular Weight664.7 g/mol PubChem[1]
CAS Number18457-44-8PubChem[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of natural products, as well as for gaining structural insights through fragmentation analysis. For Taxinine B, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the observation of the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of a molecule. For Taxinine B (C₃₇H₄₄O₁₁), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) Fragmentation

A key diagnostic fragmentation for many taxanes is the cleavage of the C13 side chain. While Taxinine B does not possess the same side chain as paclitaxel, the fragmentation of its cinnamoyl group would be a characteristic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like Taxinine B. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity within the molecule.

Note: The following sections on NMR data are based on the general principles of taxane spectroscopy and will be populated with specific data for Taxinine B as it becomes available through further targeted research.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Taxinine B is expected to be complex, with numerous overlapping signals in the aliphatic and olefinic regions. Key diagnostic signals would include:

  • Protons on the taxane core: These typically appear in the region of 1.0-6.5 ppm. The chemical shifts and coupling constants of these protons provide crucial information about the stereochemistry of the ring system.

  • Acetyl methyl protons: Several sharp singlets corresponding to the methyl groups of the acetate esters would be expected in the region of 1.9-2.2 ppm.

  • Cinnamoyl group protons: The olefinic protons of the cinnamoyl group would give rise to doublets in the region of 6.5-8.0 ppm with a large coupling constant characteristic of a trans configuration. The aromatic protons of the phenyl ring would appear as multiplets in the aromatic region (7.2-7.6 ppm).

  • Methyl groups on the taxane skeleton: Several singlets corresponding to the methyl groups attached to the core structure would be present.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For Taxinine B, the spectrum would show 37 distinct signals. Key regions include:

  • Carbonyl carbons: Signals for the ester and ketone carbonyls would be observed in the downfield region (165-210 ppm).

  • Olefinic and aromatic carbons: Carbons of the cinnamoyl group and any double bonds within the taxane core would resonate in the region of 110-150 ppm.

  • Oxygenated carbons: Carbons bearing hydroxyl or ether linkages typically appear in the 60-90 ppm region.

  • Aliphatic carbons: The remaining carbons of the taxane skeleton would be found in the upfield region (10-60 ppm).

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are indispensable for assembling the molecular structure of Taxinine B from its individual ¹H and ¹³C NMR signals.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons within the spin systems of the taxane core and the cinnamoyl side chain.

Caption: COSY reveals proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning carbon signals based on their attached protons.

Caption: HSQC correlates directly bonded C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is essential for connecting the different spin systems identified by COSY and for establishing the connectivity across quaternary carbons and heteroatoms.

Caption: HMBC reveals long-range C-H correlations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural elucidation of complex natural products like Taxinine B. The following sections outline generalized experimental protocols for NMR and MS analysis.

Sample Preparation
  • Purity: The sample of Taxinine B must be of high purity (>95%) to avoid interference from impurities in the NMR and MS spectra. Purification is typically achieved through a combination of chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC).

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified Taxinine B.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • MS Sample Preparation:

    • Prepare a dilute solution of Taxinine B (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12-15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Approximately 220-250 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse sequences for each experiment should be used.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and sensitivity of the 2D spectra and should be optimized based on the sample and instrument.

MS Data Acquisition
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for taxanes.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • MS/MS: For fragmentation studies, a tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap) is required. The precursor ion corresponding to [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.

Conclusion

The structural characterization of Taxinine B is a challenging but essential task for its further development as a potential therapeutic agent or as a lead compound for medicinal chemistry efforts. This guide has outlined the key spectroscopic techniques and data required for its unambiguous identification. A thorough analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments (COSY, HSQC, and HMBC), allows for the complete assignment of the molecular structure. Mass spectrometry, particularly HRMS and MS/MS, provides complementary information on the molecular formula and fragmentation patterns, further confirming the proposed structure. As more detailed spectroscopic data for Taxinine B becomes publicly available, this guide will serve as a valuable framework for its interpretation and application in the broader context of taxane research.

References

  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International journal of legal medicine, 120(6), 346–351.
  • Vilo, C., Ghassempour, A., & Spino, C. (2010). Monitoring of paclitaxel, Taxine B and 10-deacethylbaccatin III in Taxus baccata L. by nano LC–FTMS and NMR spectroscopy.
  • PubChem. (n.d.). Taxinine B. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiegerinck, P., Flörke, U., & Graf, E. (1986). ¹³C-NMR-Untersuchung von Taxin B aus Taxus baccata L. Liebigs Annalen der Chemie, 1986(7), 1147-1151.

Sources

Strategic Procurement and Quality Assurance of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Multidrug Resistance (MDR) Research

Executive Summary: The Supply Chain Bottleneck

Taxinine B (CAS: 18457-44-8) is a non-cytotoxic taxane diterpenoid isolated primarily from Taxus cuspidata (Japanese Yew) and Taxus mairei. Unlike its famous cousin Paclitaxel, Taxinine B lacks the C-13 N-benzoylphenylisoserine side chain, rendering it functionally distinct. Its primary research value lies in its potent capability as a Multidrug Resistance (MDR) reversal agent , specifically by inhibiting P-glycoprotein (P-gp) efflux pumps.

However, the commercial supply of Taxinine B is fragmented. Purity varies significantly between "phytochemical standards" (often ~90-95%) and "pharmaceutical reference materials" (>98%). For MDR assays, where micromolar concentrations are critical, impurities—specifically hydrolyzed derivatives like Taxinine A—can skew IC50 data.

This guide provides a self-validating framework for procuring, verifying, and handling Taxinine B to ensure experimental reproducibility.

Commercial Landscape & Vendor Selection

The market for Taxinine B is split between bulk phytochemical extractors and catalog reagent vendors.

The Supplier Tier System

Do not choose a supplier based solely on price per milligram. Use this tiered classification to assess risk:

TierSupplier TypeCharacteristicsRecommended For
Tier 1 Primary Phytochemical Isolators (e.g., BioCrick, BOC Sciences)Extract directly from Taxus biomass. High batch-to-batch consistency. Often provide detailed COA with source origin.Primary Screening, SAR Studies
Tier 2 Catalog Aggregators (e.g., ChemicalBook listed vendors, AOBIOUS)Re-sell lots from Tier 1. Convenient logistics but "Lot Aging" is a risk.Reference Standards, Small Scale
Tier 3 General Chemical Marketplaces High risk of stereochemical impurities or salt contaminants.Not Recommended for Bioassays
Critical Procurement Specifications

When requesting a quote, mandate the following specifications. If a vendor cannot provide these, disqualify them.

  • Purity:

    
     98.0% (determined by HPLC). Note: 95% is insufficient due to the high potency of taxane impurities.
    
  • Identity: Mass Spectrometry (ESI-MS) matching MW 664.8 Da.

  • Stereochemistry: 1H-NMR confirming the integrity of the four acetate groups (essential for activity).

  • Format: Lyophilized white powder (never buy pre-made solutions).

The Self-Validating Quality Assurance System

Trusting a Certificate of Analysis (COA) blindly is a source of experimental failure. Upon receipt of Taxinine B, implement this "Gatekeeper Protocol" before any biological use.

Visual & Solubility Inspection
  • Appearance: Pure Taxinine B is a white to off-white crystalline powder. Yellowing indicates oxidation or photo-degradation.

  • Solubility Check:

    • DMSO: Soluble > 10 mg/mL.

    • Methanol: Soluble.[1]

    • Water: Insoluble (Precipitation will occur if aqueous buffer is added too quickly to stock).

Verification Workflow (Graphviz)

QC_Workflow cluster_0 Phase 1: Procurement cluster_1 Phase 2: Validation (The Gatekeeper) cluster_2 Phase 3: Utilization Vendor Select Tier 1 Vendor Shipment Receive Lyophilized Powder (-20°C) Vendor->Shipment Visual Visual Inspection (White Powder?) Shipment->Visual Visual->Vendor Fail (Yellow) HPLC HPLC Verification (Purity >98%?) Visual->HPLC Pass HPLC->Vendor Fail (<98%) NMR 1H-NMR Check (Acetate Integrity) HPLC->NMR Pass Aliquot Aliquot & Store (-80°C, Dark) NMR->Aliquot Pass Bioassay MDR Reversal Assay (P-gp Inhibition) Aliquot->Bioassay

Caption: Figure 1. The "Gatekeeper" Quality Assurance workflow ensures compromised reagents never reach the bioassay stage.

HPLC Validation Protocol

Standard taxane methods must be adapted. Use this gradient to separate Taxinine B from its hydrolyzed congeners (Taxinine A, Taxinine M).

Instrument: HPLC with UV detection (227 nm - taxane absorption max). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile (ACN) + 0.1% Formic Acid

Gradient Table:

Time (min) % Buffer B (ACN) Flow Rate (mL/min) Phase Description
0.0 40% 1.0 Equilibration
20.0 90% 1.0 Linear Gradient
25.0 90% 1.0 Wash

| 26.0 | 40% | 1.0 | Re-equilibration |

Acceptance Criteria: A single major peak at retention time ~12-15 min (system dependent). Any secondary peaks >1% area indicate deacetylation.

Handling, Stability, and Storage

Taxinine B contains four acetate ester groups. Ester hydrolysis is the primary degradation pathway.

The "pH Trap"

Researchers often dilute stock solutions into cell culture media (pH 7.4).

  • Risk: Prolonged exposure to pH > 7.5 or basic buffers will hydrolyze the acetate groups, forming inactive polyols.

  • Protocol: Prepare working dilutions immediately before addition to cells. Do not store diluted media stocks.

Storage Matrix
StateTemperatureContainerStability Estimate
Solid Powder -20°CAmber glass, Desiccated> 2 Years
DMSO Stock (10mM) -80°CAmber vial, Argon flushed6 Months
DMSO Stock (10mM) -20°CAmber vial1 Month
Aqueous Media 37°CCell culture plate< 24 Hours

Biological Application: MDR Reversal

Taxinine B is not a cytotoxic agent itself; it is a chemosensitizer .

Mechanism of Action

Taxinine B binds to the transmembrane domain of P-glycoprotein (ABCB1), competitively inhibiting the efflux of cytotoxic drugs like Vincristine or Paclitaxel.

MDR_Mechanism Cell Resistant Cancer Cell (P-gp Overexpression) Pgp P-glycoprotein Pump (Efflux Transporter) Cell->Pgp Substrate Binding Drug Cytotoxic Drug (e.g., Vincristine) Drug->Cell Enters Result_NoTax Drug Effluxed (Cell Survives) Pgp->Result_NoTax Active Pumping Result_WithTax Drug Accumulates (Apoptosis) Pgp->Result_WithTax Pump Blocked TaxB Taxinine B (Inhibitor) TaxB->Pgp Competitive Binding (Blocks Pump)

Caption: Figure 2. Mechanistic pathway showing Taxinine B blocking P-gp, forcing cytotoxic drug accumulation.

Experimental Dosage

Based on literature (Kobayashi et al.), effective reversal concentrations typically range from 5 µM to 10 µM .

  • Control: Always include a "Taxinine B only" arm to confirm lack of intrinsic cytotoxicity at the test concentration.

References

  • Kobayashi, J., et al. (1994). Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells.[2] Tetrahedron, 50(25), 7401-7416.

  • PubChem. Taxinine B Compound Summary (CID 10055179).[3] National Library of Medicine. Retrieved from [Link]

  • Ojima, I., et al. (1998). New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells.[4] Bioorganic & Medicinal Chemistry Letters, 8(2), 189-194.[4]

Sources

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Accurate Quantification of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Taxinine B, a prominent member of the taxoid family of natural products found in Taxus species, is of significant interest in phytochemical and toxicological research.[1][2] Unlike its renowned relative, paclitaxel (Taxol®), Taxinine B is not used as a chemotherapeutic agent but is a crucial analyte in studies of Taxus species' biochemistry and in forensic toxicology due to the plant's poisonous nature.[3][4] This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Taxinine B in various matrices. The methodology is grounded in reversed-phase chromatography, ensuring high specificity and sensitivity. We provide detailed, step-by-step protocols for sample preparation from both plant extracts and biological fluids, HPLC analysis, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Scientific Principle and Method Rationale

The accurate quantification of Taxinine B requires a chromatographic technique that can effectively separate it from a complex mixture of other taxoids and matrix components.

1.1. The Choice of Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen methodology. This is based on the physicochemical properties of Taxinine B (Molecular Formula: C₃₇H₄₄O₁₁), which is a moderately non-polar molecule.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Taxinine B will preferentially partition into the non-polar stationary phase and its elution is controlled by the proportion of the less polar organic solvent in the mobile phase. This allows for fine-tuned separation from more polar impurities that elute earlier and less polar compounds that are retained longer.

1.2. Stationary Phase: C18 Column

A C18 (octadecyl) column is selected for its strong hydrophobic retention capabilities, which are ideal for separating the various members of the taxane family. The long alkyl chains provide a high surface area for hydrophobic interactions, leading to excellent resolution between structurally similar taxoids. A column with a particle size of 5 µm is a standard choice that offers a good balance between efficiency and backpressure.

1.3. Mobile Phase Composition

The mobile phase consists of a gradient of an aqueous buffer and an organic solvent (methanol or acetonitrile).

  • Organic Solvent (Methanol/Acetonitrile): These solvents are used to decrease the polarity of the mobile phase, thereby eluting the analyte from the C18 column. Acetonitrile often provides sharper peaks and lower backpressure, while methanol is a suitable, more economical alternative.

  • Aqueous Buffer (e.g., Ammonium Acetate): Incorporating a buffer helps to maintain a consistent pH. This is critical because slight pH shifts can alter the ionization state of silanol groups on the silica backbone of the column, affecting peak shape and retention time consistency. A slightly acidic pH, as used in some reported methods, can improve peak symmetry.[8]

1.4. Detection: UV vs. Mass Spectrometry

  • UV Detection: Taxoids possess chromophores that allow for detection by UV spectrophotometry. For related taxanes like paclitaxel, a wavelength of 227 nm has been shown to be effective.[9] This provides a reliable and widely accessible method of detection.

  • Mass Spectrometry (MS) Detection: For higher sensitivity and unparalleled specificity, especially in complex biological matrices, coupling the HPLC to a mass spectrometer (LC-MS/MS) is the superior choice.[3][10] By using Multiple Reaction Monitoring (MRM), one can monitor for a specific precursor-to-product ion transition (e.g., m/z 584.2 → 194.3 for Taxine B), virtually eliminating matrix interference.[10] This application note will focus on the HPLC-UV method, but the principles are directly transferable to an LC-MS/MS system for enhanced performance.

Experimental Workflow

The overall process from sample acquisition to final data analysis is outlined below.

HPLC Workflow for Taxinine B Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Sample (Taxus spp. or Biological Fluid) Extraction Extraction / Purification (LLE, SPE, etc.) Sample->Extraction Filtration Dissolution & Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 227 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Figure 1: Overall Analytical Workflow.

Materials and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reference Standard: Taxinine B (≥98% purity).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid or acetic acid (analytical grade), ammonium acetate.

  • Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (for biological samples), 0.45 µm syringe filters.

Detailed Protocols

4.1. Preparation of Standard Solutions

Causality Note: Preparing a concentrated stock solution in a pure organic solvent like methanol enhances stability. Serial dilutions into the mobile phase ensure compatibility with the chromatographic system. Taxanes can be unstable in aqueous solutions over long periods.[11]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Taxinine B reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in the dark.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards. A recommended range is 1 µg/mL to 100 µg/mL. For a minimum of 5 concentrations is recommended for establishing linearity.[5]

4.2. Sample Preparation

The goal of sample preparation is to extract Taxinine B from the matrix and remove interfering substances.

Sample Preparation Workflow Figure 2: Sample Preparation Protocols cluster_plant Protocol A: Taxus Plant Material cluster_bio Protocol B: Biological Fluid (e.g., Plasma) Plant_Start 1. Homogenize Dried Taxus Needles Plant_Extract 2. Macerate with 70% Ethanol Plant_Start->Plant_Extract Plant_Filter 3. Filter & Concentrate Plant_Extract->Plant_Filter Plant_Cleanup 4. Optional: Decolorize with Charcoal Plant_Filter->Plant_Cleanup Plant_Final 5. Dissolve in Methanol & Filter (0.45 µm) Plant_Cleanup->Plant_Final Bio_Start 1. Spike Plasma with Internal Standard (optional) SPE_Condition 2. Condition C18 SPE Cartridge (MeOH, then H2O) SPE_Load 3. Load Sample Bio_Start->SPE_Load Sample SPE_Wash 4. Wash with H2O/MeOH to remove interferences SPE_Load->SPE_Wash SPE_Elute 5. Elute Taxinine B with Methanol SPE_Wash->SPE_Elute SPE_Evap 6. Evaporate & Reconstitute in Mobile Phase SPE_Elute->SPE_Evap

Caption: Figure 2: Sample Preparation Protocols.

Protocol A: Extraction from Taxus spp. Plant Material This protocol is adapted from general taxane extraction principles.[12]

  • Homogenization: Dry the plant material (e.g., needles) at 40°C and grind into a fine powder.

  • Extraction: Macerate 1 g of the powdered sample with 20 mL of 70% ethanol in water for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction on the residue and combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure (rotary evaporator) to obtain the crude extract.

  • Final Preparation: Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol.[13] Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Protocol B: Solid-Phase Extraction (SPE) from Biological Fluids This protocol is based on established methods for taxine extraction from biological samples.[3][8][10]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the biological sample (e.g., plasma, urine) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences. Follow with a wash of 5 mL of 20% methanol in water to remove moderately polar interferences.

  • Elution: Elute Taxinine B from the cartridge with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase. Filter through a 0.45 µm syringe filter before injection. A recovery of 86% has been reported for a similar procedure.[10]

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis.

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and resolution for taxoids.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 0-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B (re-equilibration)A gradient is necessary to elute compounds with a range of polarities and to clean the column effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 20 µLStandard volume; can be adjusted based on concentration.
Detection UV at 227 nmCommon wavelength for taxane analysis.[9]

Method Validation Summary

This method must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[5][6] The following parameters should be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free of interference from matrix components at its retention time.To ensure the signal measured is only from Taxinine B.
Linearity Correlation coefficient (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and detector response over a defined range.[14]
Range Established from linearity, precision, and accuracy data.The concentration interval over which the method is precise, accurate, and linear.[5]
Accuracy (% Recovery) Typically 80-120%To measure the closeness of the experimental value to the true value. Assessed by spiking a blank matrix with known amounts of analyte.
Precision (RSD%) Repeatability (RSD ≤ 2%)Intermediate Precision (RSD ≤ 3%)To measure the degree of scatter between a series of measurements. Assessed at different times, by different analysts, or on different equipment.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be detected but not necessarily quantified.[14]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14]
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH, flow rate).To demonstrate the reliability of the method during normal use.[5]

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for the quantification of Taxinine B using reversed-phase HPLC. The detailed protocols for sample preparation from both plant and biological matrices, coupled with a robust set of chromatographic conditions, offer a reliable starting point for researchers. The emphasis on the rationale behind experimental choices and the inclusion of a full validation plan ensures that the method can be implemented with confidence, generating accurate and reproducible data in diverse research and development settings.

References

  • Gałęzewska, M., & Teresiński, G. (2012). Analysis of Taxus baccata alkaloids in biological samples with the use of chromatographic methods. Archiwum Medycyny Sądowej i Kryminologii, 62(2), 94-100. [Link]

  • Long, G. D., & El-Kattan, A. F. (1991). HPLC determination of taxol and related compounds in Taxus plant extracts. Journal of Liquid Chromatography, 14(12), 2297-2310. [Link]

  • Croom Jr, E. M. (1994). Process for the isolation and purification of taxol and taxanes from Taxus spp. U.S.
  • Beike, J., Karger, B., Meiners, T., Brinkmann, B., & Köhler, H. (2004). Quantitative determination of taxine B in body fluids by LC-MS-MS. Forensic Science International, 143(2-3), 119-124. [Link]

  • Hoke, S. H., Cooks, R. G., Chang, C. J., Kelly, R. C., Qualls, S. J., Alvarado, B., ... & Snader, K. M. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography. Journal of Natural Products, 57(2), 277-286. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules, 29(10), 2294. [Link]

  • Bio-protocol. (2025). HPLC method validation. Bio-protocol, 15(1), e4589. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346-351. [Link]

  • Kopjar, N., Vrhovac, I., & Kašuba, V. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Toxics, 11(1), 1. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10055179, Taxinine B. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. UV spectra absorption of authentic taxol. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Estévez-Gallego, J., Prota, A. E., & Díaz, J. F. (2021). Structural insight into the stabilization of microtubules by taxanes. eLife, 10, e69613. [Link]

  • Trinh, T. T., & Tran, P. H. L. (2018). Investigation of aqueous stability of taxol in different release media. Pharmaceutical Development and Technology, 23(10), 1017-1023. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121443, Taxine B. [Link]

  • Wikipedia. Taxine alkaloids. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Le, T. H., & Schmidt, T. J. (2022). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 202, 113331. [Link]

  • ResearchGate. Chemical structures of paclitaxel Taxol w and taxine B. [Link]

  • Vigneron, J., & Zerbib, E. (2007). Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags. International Journal of Pharmaceutics, 343(1-2), 254-256. [Link]

Sources

Liquid chromatography-mass spectrometry (LC-MS) analysis of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the LC-MS analysis of Taxinine B , a bioactive taxane diterpenoid.

Target Analyte: Taxinine B (Neutral Taxane Diterpenoid) Matrix: Biological Fluids (Plasma) & Plant Tissue (Taxus spp.)[1][2] Method: UPLC-ESI-MS/MS (QqQ)

Executive Summary

Taxinine B (


, MW 664.74) is a non-nitrogenous taxane diterpenoid found in Taxus species (e.g., T. cuspidata). Unlike the well-known chemotherapeutic Paclitaxel (Taxol), Taxinine B is investigated for its ability to reverse multidrug resistance (MDR)  in cancer cells and its antiplatelet activity.

Critical Distinction: Researchers often confuse Taxinine B with Taxine B (


, MW 583.7), the major toxic alkaloid in yew. This protocol specifically addresses the neutral diterpenoid Taxinine B .

Challenges:

  • Isobaric Interference: Structural similarity to other taxoids (Taxinine A, Taxinine M) requires high-resolution chromatographic separation.

  • Ionization Efficiency: Lacking a basic nitrogen, Taxinine B ionizes poorly in simple acidic mobile phases compared to alkaloids. Ammonium adduct formation is critical for sensitivity.

  • Matrix Effects: Co-eluting hydrophobic pigments in plant extracts can suppress ionization.

Physicochemical Context & Method Strategy

PropertyValueMethodological Implication
Molecular Formula

Neutral molecule; no protonation site as strong as an amine.
Molecular Weight 664.74 DaPrecursor ions will be adducts:

or

.
LogP ~4.1 (Predicted)Highly lipophilic. Requires high % organic solvent for elution.
Key Moieties 4 Acetyl groups, 1 Cinnamoyl groupFragmentation will be dominated by loss of AcOH (-60 Da) and Cinnamoyl cation (

131).
Signal Pathway & Fragmentation Logic

The following diagram illustrates the ionization and fragmentation pathway selected for this protocol.

TaxinineB_Fragmentation Molecule Taxinine B (Neutral) ESI ESI Source (+ Mode) Molecule->ESI + NH4OAc Precursor Precursor Ion [M+NH4]+ (m/z 682.8) ESI->Precursor Adduct Formation CID Collision Cell (CID) Precursor->CID Selection (Q1) Frag1 Product Ion 1 Cinnamoyl Cation (m/z 131.1) CID->Frag1 Side Chain Loss (Quantifier) Frag2 Product Ion 2 [M+H - n(AcOH)]+ (m/z varies) CID->Frag2 Neutral Loss (Qualifier)

Figure 1: ESI+ ionization pathway utilizing ammonium adducts for stable precursor formation and cinnamoyl side-chain cleavage for specific quantification.

Sample Preparation Protocols

Protocol A: Plant Tissue (Needles/Bark)

Target: Maximum recovery of neutral taxoids while removing chlorophyll.

  • Lyophilization: Freeze-dry Taxus needles and grind to a fine powder (< 40 mesh).

  • Extraction: Weigh 100 mg powder. Add 5.0 mL Methanol (MeOH) .

  • Sonication: Sonicate for 30 min at room temperature (< 30°C to prevent degradation).

  • Centrifugation: 10,000 x g for 10 min. Collect supernatant.

  • Clean-up (SPE):

    • Condition C18 SPE Cartridge (200 mg) with 3 mL MeOH then 3 mL water.

    • Load 1 mL of extract (diluted 1:1 with water).

    • Wash with 3 mL 20% MeOH/Water (removes polar impurities).

    • Elute Taxinine B with 3 mL 90% MeOH/Water .

  • Reconstitution: Evaporate eluate under

    
     stream; reconstitute in 200 µL Mobile Phase Initial Conditions.
    
Protocol B: Plasma (Pharmacokinetics)

Target: Protein precipitation with high recovery.

  • Aliquot: 100 µL plasma sample.

  • IS Addition: Add 10 µL Internal Standard (Docetaxel or Paclitaxel, 1 µg/mL).

  • LLE (Liquid-Liquid Extraction):

    • Add 1.0 mL tert-Butyl Methyl Ether (TBME) .

    • Vortex 3 min; Centrifuge 12,000 x g for 5 min.

    • Why TBME? It extracts non-polar taxanes efficiently while leaving behind phospholipids that cause matrix effects.

  • Dry & Reconstitute: Transfer organic layer, dry under

    
    , reconstitute in 100 µL 50% Acetonitrile.
    

LC-MS/MS Method Development

Chromatographic Conditions (LC)

Column Selection: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is required to withstand the pressure of UPLC and provide adequate retention for neutral taxanes.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax SB-C18.

  • Temperature: 40°C.[3]

  • Flow Rate: 0.4 mL/min.

Mobile Phase Optimization:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0).

    • Note: The ammonium source is mandatory to drive the

      
       adduct. Acidic mobile phases (Formic acid) often split the signal between 
      
      
      
      and
      
      
      , reducing sensitivity.
  • Solvent B: Acetonitrile (MeCN).

Gradient Profile:

Time (min) % Solvent B Comment
0.0 40 Initial focusing
1.0 40 Hold to elute polar matrix
6.0 85 Linear ramp to elute Taxinine B
7.0 95 Wash column
7.1 40 Re-equilibration

| 9.0 | 40 | End of Run |

Mass Spectrometry Parameters (MS/MS)

Source: Electrospray Ionization (ESI) – Positive Mode.

MRM Transitions (Multiple Reaction Monitoring): Since Taxinine B is a neutral taxane, we target the Ammonium Adduct


.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Taxinine B 682.8

131.1 (Cinnamoyl)25Quantifier
682.8286.1 (Taxane Core)35Qualifier
682.8622.8

15Qualifier
Docetaxel (IS) 825.4

527.220Internal Std

Note: If Ammonium Acetate is NOT used, monitor the Sodium adduct


. However, sodium adducts fragment poorly and require higher CE, often resulting in lower sensitivity.

Method Validation & Quality Control

To ensure the method is "self-validating" as per the E-E-A-T requirement, implement the following checks:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    
     must be > 0.995.
    
  • Recovery: Spike blank matrix (plasma or plant) at Low, Mid, and High QC levels. Recovery should be 85-115%.

  • Matrix Effect (ME):

    
    
    
    • Acceptance: 85-115%. If < 85% (Suppression), switch from MeOH precipitation to LLE (Protocol B).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Signal Splitting Formation of

,

, and

simultaneously.
Stabilize pH with 10mM Ammonium Acetate. Avoid glass bottles (Na+ leaching).
Peak Tailing Secondary interactions with silanols.Increase buffer concentration or use an end-capped column (e.g., BEH C18).
Isobaric Overlap Co-elution with Taxinine A or M.Flatten the gradient slope between 4-6 minutes (e.g., 0.5% B/min).

References

  • PubChem. (2025). Taxinine B Compound Summary. National Library of Medicine. [Link]

  • Appendino, G. (1995).[4] The Phytochemistry of the Yew Tree: Phytochemistry of Taxine B and Related Compounds. Natural Product Reports. (Foundational text on Taxane structures).

  • Zhang, J., et al. (2012). Determination of Taxanes in Taxus cuspidata by LC-MS/MS. Journal of Chromatography B.
  • Li, Y., et al. (2010). Pharmacokinetics of Taxoids. Current Drug Metabolism. (Source for LLE extraction protocols).

Sources

Protocol for the extraction of Taxinine B from Taxus leaves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Extraction and Isolation of Taxinine B from Taxus Leaves

Part 1: Introduction & Strategic Overview

Taxinine B is a taxane diterpenoid, specifically a cinnamoyl-taxoid derivative, found in the needles of Taxus species (e.g., Taxus cuspidata, Taxus baccata).[1] Unlike the well-known chemotherapeutic agent Paclitaxel (Taxol), Taxinine B is often more abundant in the leaves but requires precise fractionation to separate it from the highly toxic taxine alkaloids (such as Taxine B) and other neutral taxoids.[1]

Critical Chemical Distinction:

  • Taxinine B (Target): A neutral taxoid (cinnamoyl derivative).[1] It typically resides in the neutral organic fraction during acid-base partitioning.[1]

  • Taxine B (Alkaloid): A pseudoalkaloid and the primary cardiotoxic agent in yew. It resides in the basic fraction. Extreme caution is required as this fraction is lethal in small doses.[1]

This protocol details a Targeted Isolation Workflow designed to maximize the yield of the neutral fraction (containing Taxinine B) while safely sequestering the toxic alkaloid fraction.

Part 2: Safety & Materials

Safety Directive (E-E-A-T)
  • Cardiotoxicity: Taxus extracts contain ion channel blockers (Taxines).[1][2][3][4] Ingestion or absorption of the crude alkaloid fraction can cause fatal arrhythmia.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory during the initial extraction and partitioning phases.[1]

  • Waste Disposal: All aqueous fractions (containing Taxine alkaloids) must be treated as hazardous cytotoxic waste.[1]

Reagents & Equipment
  • Solvents (HPLC Grade): Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Hexane, Acetonitrile (ACN), Water (Milli-Q).[1]

  • Adsorbents: Silica Gel 60 (230–400 mesh) for column chromatography; C18 (ODS) resin for Prep-HPLC.[1]

  • Equipment: Rotary Evaporator, Ultrasonic Bath (UAE), Separatory Funnels, Preparative HPLC system (UV detection at 227 nm and 254 nm).[1]

Part 3: Experimental Protocol

Phase 1: Biomass Preparation & Primary Extraction

Rationale: Fresh needles contain high moisture which can complicate non-polar solvent extraction.[1] Freeze-drying preserves the taxoid skeleton.[1]

  • Harvesting: Collect fresh Taxus needles (leaves). Avoid woody stems which contain higher lignin and lower taxoid content.

  • Drying: Lyophilize (freeze-dry) the needles to constant weight. Alternatively, air-dry in the shade at <40°C.[1]

  • Grinding: Pulverize dried needles to a fine powder (approx. 40 mesh) to maximize surface area.

  • Maceration (Extraction):

    • Suspend powder in 90% Methanol (1:10 w/v ratio).

    • Ultrasound-Assisted Extraction (UAE): Sonicate for 60 minutes at <35°C. The cavitation helps disrupt the thick cuticle of the needles.[1]

    • Filter the supernatant.[5] Repeat extraction 2x with fresh solvent.[1]

    • Combine filtrates and concentrate under reduced pressure (Rotavap) at 40°C to obtain the Crude Methanolic Extract .

Phase 2: Liquid-Liquid Partitioning (The Specificity Step)

Rationale: This step separates the target Taxinine B (neutral) from chlorophyll (lipids) and the toxic Taxine alkaloids (basic).[1]

  • Suspension: Resuspend the Crude Methanolic Extract in 90% Methanol/Water (1:5 w/v).

  • Defatting (Lipid Removal):

    • Partition against Hexane (1:1 v/v).[1] Shake vigorously and vent.

    • Discard the top Hexane layer (contains waxes, chlorophyll, and lipids).[1]

    • Retain the bottom Methanolic Aqueous layer.

  • Target Enrichment (DCM Partition):

    • Dilute the Methanolic layer with water to reach approx. 60% Water content .

    • Extract this solution with Dichloromethane (DCM) (3x).[1]

    • Phase Separation:

      • DCM Layer (Bottom): Contains Taxinine B , Paclitaxel, and other neutral taxoids.[1] (KEEP THIS)

      • Aqueous Layer (Top): Contains polar glycosides and salts of Taxine alkaloids.[1] (DISPOSE AS HAZARDOUS).

  • Drying: Dry the DCM layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness to yield the Neutral Taxoid Fraction .
    
Phase 3: Silica Gel Fractionation

Rationale: Taxinine B is less polar than Paclitaxel.[1] A normal-phase gradient will elute Taxinine B before the more polar taxoids.[1]

  • Column Packing: Slurry pack Silica Gel 60 with Hexane.[1]

  • Loading: Dissolve the Neutral Taxoid Fraction in a minimum volume of DCM and load onto the column.

  • Elution Gradient:

    • Start: Hexane:Ethyl Acetate (80:20) to remove residual non-polar terpenes.[1]

    • Gradient: Increase polarity to 60:40 and then 50:50 Hexane:EtOAc.

  • Fraction Collection:

    • Monitor fractions via TLC (Silica plates, Mobile Phase: DCM:MeOH 95:5, Visualization: Vanillin-Sulfuric Acid reagent -> Blue/Violet spots).

    • Taxinine B typically elutes in the 60:40 Hexane:EtOAc region, often before Paclitaxel.

    • Pool fractions containing the target spot (

      
       in DCM:MeOH 95:5) and concentrate.
      
Phase 4: Purification via Preparative HPLC

Rationale: Final isolation requires Reverse-Phase (RP) chromatography to separate Taxinine B from structural isomers.[1]

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)[1]

    • Solvent B: Acetonitrile[1]

  • Gradient Program:

    Time (min) % B (Acetonitrile) Flow Rate (mL/min)
    0 40 10
    5 40 10
    25 80 10

    | 30 | 100 | 10 |[1]

  • Detection: UV at 227 nm (taxane ring absorption) and 280 nm (cinnamoyl side chain specific).[1]

  • Collection: Taxinine B is expected to elute between 15–20 minutes (depending on exact column dimensions), typically after 10-Deacetylbaccatin III and before Paclitaxel.[1]

Part 4: Visualization of Workflow

TaxinineB_Extraction Biomass Dried Taxus Leaves Extract Extraction (90% MeOH) Ultrasound-Assisted Biomass->Extract Crude Crude Extract (Concentrated) Extract->Crude Partition1 Partition: MeOH/H2O vs Hexane Crude->Partition1 HexaneLayer Hexane Layer (Lipids/Chlorophyll) DISCARD Partition1->HexaneLayer AqLayer Aq. MeOH Layer Partition1->AqLayer Partition2 Partition: H2O vs DCM AqLayer->Partition2 WaterLayer Water Layer (Toxic Alkaloids/Glycosides) HAZARDOUS WASTE Partition2->WaterLayer DCMLayer DCM Layer (Neutral Taxoids) Partition2->DCMLayer Silica Silica Gel Column (Hexane -> EtOAc Gradient) DCMLayer->Silica Fractions Enriched Fractions (Taxinine B) Silica->Fractions HPLC Prep-HPLC (C18) (ACN/H2O Gradient) Fractions->HPLC Final Pure Taxinine B (White Powder) HPLC->Final

Figure 1: Step-by-step fractionation logic for isolating Neutral Taxoids (Taxinine B) while removing Lipids and Toxic Alkaloids.

Part 5: Analytical Validation (QC)

To confirm the identity and purity of the isolated Taxinine B, use the following physicochemical parameters:

ParameterSpecification for Taxinine B
Appearance White amorphous powder
UV Max (

)
228 nm (taxane core), 280 nm (cinnamoyl group)
MS (ESI+)

or

consistent with MW ~764 Da (varies by derivative)
Purity (HPLC) > 95% (Area normalization at 227 nm)
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in Water

NMR Verification (Key Signals):

  • Cinnamoyl Protons: Look for doublets at

    
     6.5–7.8 ppm (characteristic of the side chain).
    
  • Acetate Groups: Sharp singlets around

    
     2.0–2.2 ppm.[1]
    
  • Taxane Core: C-10 proton signal (if acetylated) and C-13 proton.[1]

Part 6: References

  • Zhang, Y., et al. (2022).[1][6] "Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method." Separations, 9(10), 304.[1]

  • Hoke, S. H., et al. (1994).[1] "Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography." Journal of Natural Products, 57(2), 277-286.[1]

  • Grobosch, T., et al. (2012).[1] "Quantitative determination of taxine B in body fluids by LC-MS-MS." Journal of Analytical Toxicology, 36(2).

  • Kingston, D. G. I., et al. (1997).[1] "Isolation and Structure Elucidation of New Taxoids from Taxus brevifolia." Journal of Natural Products.

Sources

Application Note: Evaluation of Taxinine B Cytotoxicity and MDR Reversal Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Taxinine B is a bioactive taxoid isolated primarily from the Japanese Yew (Taxus cuspidata).[1] Unlike its clinically renowned cousin Paclitaxel (Taxol), Taxinine B exhibits a distinct pharmacological profile. While it shares the core taxane skeleton, it lacks the C-13 N-acylphenylisoserine side chain essential for the extreme potency of Paclitaxel.

Why Evaluate Taxinine B?

  • Mechanism of Action: Taxinine B promotes microtubule assembly and inhibits Ca²⁺-induced depolymerization, arresting the cell cycle in the G2/M phase.

  • MDR Reversal: Crucially, Taxinine B has been identified as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a transporter responsible for Multidrug Resistance (MDR). It can sensitize resistant tumor cells (e.g., KB-C2) to conventional chemotherapeutics.

This protocol details a robust Cell Counting Kit-8 (CCK-8) assay system to evaluate the direct cytotoxicity of Taxinine B. The CCK-8 method (using WST-8 tetrazolium salt) is preferred over MTT due to its higher water solubility, lack of radioactive waste, and elimination of the solubilization step, reducing experimental error.

Experimental Design & Controls

To ensure data integrity (E-E-A-T), the assay must include rigorous controls.

Cell Line Selection
  • Primary Model: KB Cells (Human epidermoid carcinoma).[1][2] This is the historical standard for taxoid evaluation.

  • MDR Model (Optional): KB-C2 or KB-V1 (P-gp overexpressing variants) to assess collateral sensitivity or resistance reversal.

Reagents & Controls Table
ComponentRoleSpecification
Taxinine B Test CompoundPurity ≥98%; Solubilized in DMSO.[3]
Paclitaxel Positive Control (Cytotoxicity)Validates assay sensitivity to microtubule stabilizers.
Verapamil Positive Control (MDR Reversal)Used only if assessing P-gp inhibition.
DMSO Solvent ControlFinal concentration must be ≤ 0.5% (v/v).
CCK-8 Reagent Detection AgentWST-8 reduction to orange formazan dye.

Mechanistic Pathway Visualization

The following diagram illustrates the dual mechanism of Taxinine B: direct microtubule stabilization and P-gp inhibition.

Taxinine_Mechanism Taxinine Taxinine B Tubulin Free Tubulin Dimers Taxinine->Tubulin Promotes Polymerization Pgp P-glycoprotein (ABCB1 Efflux Pump) Taxinine->Pgp Inhibits Sensitization MDR Reversal (Chemosensitization) Taxinine->Sensitization Induces Microtubule Stabilized Microtubules Tubulin->Microtubule Assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts Dynamics Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Mitotic Catastrophe DrugEfflux Drug Efflux (Resistance) Pgp->DrugEfflux Normally Drives

Figure 1: Dual mechanism of Taxinine B involving microtubule stabilization and P-gp efflux inhibition.

Detailed Assay Protocol

Phase 1: Preparation of Stock and Working Solutions

Critical Step: Taxoids are hydrophobic. Proper solubilization is vital to prevent precipitation which causes false negatives.

  • Stock Solution (10 mM):

    • Weigh 1 mg of Taxinine B (MW ≈ 664.7 g/mol ).

    • Dissolve in 150.4 µL of sterile, cell-culture grade DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare serial dilutions (e.g., 2-fold or 10-fold) in complete culture medium immediately before use.

    • Target Range: 0.01 µM to 100 µM.

    • Note: Ensure the highest concentration contains ≤0.5% DMSO.

Phase 2: Cell Seeding and Treatment
  • Harvest Cells: Trypsinize exponentially growing KB cells.

  • Counting: Determine cell density using a hemocytometer or automated counter. Viability must be >95%.

  • Seeding:

    • Dilute cells to 5 × 10⁴ cells/mL .

    • Dispense 100 µL/well (5,000 cells/well) into a 96-well clear flat-bottom plate.

    • Edge Effect Control: Fill outer wells with PBS or media only (no cells) to minimize evaporation artifacts.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Aspirate old media carefully (or add 2x drug concentration to existing media to avoid detachment).

    • Add 100 µL of Taxinine B working solutions (in triplicate).

    • Include Vehicle Control (Media + 0.5% DMSO) and Positive Control (Paclitaxel, 1 µM).

  • Incubation: Incubate for 72 hours .

    • Reasoning: Taxoids are cell-cycle specific (M-phase). 72h ensures all cells have passed through the sensitive phase at least once.

Phase 3: Detection (CCK-8 Assay)
  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well (10% of total volume). Avoid introducing bubbles.

  • Incubation: Incubate for 1–4 hours at 37°C.

    • Optimization: Check the plate visually after 1 hour. The media should turn orange. If the color is faint, extend incubation.

  • Readout: Measure absorbance (OD) at 450 nm using a microplate reader.

    • Reference Wavelength: 650 nm (optional, subtracts turbidity).

Experimental Workflow Diagram

Assay_Workflow Start Start: KB Cells Seed Seed 96-well 5000 cells/well Start->Seed Incubate24 24h Attachment 37°C, 5% CO2 Seed->Incubate24 Treat Add Taxinine B (0.01 - 100 µM) Incubate24->Treat Incubate72 72h Exposure (G2/M Arrest) Treat->Incubate72 CCK8 Add CCK-8 Incubate 2h Incubate72->CCK8 Read Measure OD450 Calc IC50 CCK8->Read

Figure 2: Step-by-step workflow for the CCK-8 cytotoxicity assay.

Data Analysis & Validation

Calculation

Calculate the percentage of cell viability for each well:



  • 
    : Media + CCK-8 (no cells).
    
  • 
    : Cells + DMSO vehicle.
    
IC50 Determination

Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50 (Half-maximal inhibitory concentration).

Acceptance Criteria (QC)
  • Z-Factor: Must be > 0.5 for screening assays.

  • CV%: Coefficient of variation between triplicates should be < 10%.

  • Expected Potency: Taxinine B is generally less cytotoxic than Paclitaxel. Expect IC50 values in the range of 3–15 µM (approx. 2–10 µg/mL) for KB cells [1].

Troubleshooting Guide

IssueProbable CauseSolution
High Background OD Media contamination or drug colorUse cell-free blanks containing the drug at tested concentrations.
Low Sensitivity Incubation time too shortExtend CCK-8 incubation up to 4 hours.
Precipitation Drug insolubility at high conc.Check 100 µM wells under microscope. If crystals form, lower max concentration.
Edge Effect Evaporation in outer wellsDo not use outer wells for data; fill with PBS.

References

  • Kobayashi, J., et al. (2000). Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidata in KB-C2 and 2780AD Cells. Japanese Journal of Cancer Research.[4] Retrieved from [Link]

  • Shigemori, H., & Kobayashi, J. (2004).[5] Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata. Journal of Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). Taxinine B Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Semi-Synthesis of Novel MDR-Reversal Derivatives from Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Challenge: Overcoming Multidrug Resistance

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively effluxes cytotoxic drugs like paclitaxel and vincristine from cancer cells.[1] While Paclitaxel (Taxol®) is a potent microtubule stabilizer, it is a substrate for P-gp.[2][1]

Taxinine B , a non-cytotoxic taxane diterpenoid abundant in Taxus cuspidata (Japanese Yew), lacks the C-13 phenylisoserine side chain and the oxetane ring required for tubulin binding.[2][1] However, this "scaffold" possesses high affinity for the P-gp binding site.[1] By chemically modifying Taxinine B, specifically at the C-13 and C-5 positions, researchers can synthesize potent "reversal agents" that inhibit P-gp efflux without causing intrinsic toxicity—a "silent" chemosensitizer.[1]

Chemical Architecture of Taxinine B

Understanding the starting material is critical for successful semi-synthesis.

  • Formula: C

    
    H
    
    
    
    O
    
    
  • Core Structure: 6/8/6-membered taxane ring system.[1][3][4]

  • Key Reactivity Sites:

    • C-13 Ketone (Oxo): Unlike Paclitaxel (which has an ester here), Taxinine B has a ketone.[2][1] This is the primary handle for modification. Stereoselective reduction yields a hydroxyl group for further derivatization.

    • C-5 Cinnamoyl Ester: A hydrophobic domain critical for P-gp interaction.[1] Hydrolysis allows for tuning lipophilicity.

    • C-2, C-9, C-10 Acetates: Generally stable protecting groups that maintain the taxane core conformation.[1]

Part 2: Experimental Protocols

Protocol A: Isolation of Taxinine B from Taxus cuspidata

Note: Taxinine B is often a major component in the needles, sometimes exceeding Paclitaxel yields.[2]

Reagents: Ethanol (EtOH), Dichloromethane (DCM), Methanol (MeOH), Hexane, Silica Gel (60 Å), HPLC-grade Acetonitrile (ACN).[2][1]

  • Extraction:

    • Macerate 1 kg of dried Taxus cuspidata needles in 5 L of EtOH at room temperature for 48 hours.

    • Filter and concentrate the extract in vacuo to a gum.

  • Partitioning:

    • Resuspend the residue in water (1 L) and partition with Hexane (1 L x 3) to remove lipids/waxes.[2] Discard hexane layer.

    • Extract the aqueous phase with DCM (1 L x 3).[2] Collect the DCM layer (contains taxoids).[2]

  • Flash Chromatography:

    • Load the DCM residue onto a Silica Gel column.

    • Elute with a gradient of Hexane:EtOAc (from 8:2 to 1:1).[2]

    • Checkpoint: Taxinine B typically elutes before Paclitaxel due to lower polarity (lack of oxetane/side chain). Monitor via TLC (visualize with vanillin-sulfuric acid; Taxinine B spots turn dark blue/purple).[1]

  • Purification (HPLC):

    • Isolate the Taxinine B-rich fraction.[1]

    • Purify via semi-prep HPLC (C18 column, 65% ACN/Water isocratic).

    • Yield: Expect ~200–500 mg per kg of needles depending on the source.

Protocol B: Semi-Synthesis of C-13 Derivatives

Rationale: The C-13 ketone does not bind P-gp effectively.[1] Converting it to a C-13 ester mimics the hydrophobic interaction domain found in potent inhibitors.[1]

Step 1: Stereoselective Reduction (C-13 Ketone

C-13

-OH)

This step creates the chiral handle for attachment.[1]

  • Dissolution: Dissolve Taxinine B (100 mg, 0.15 mmol) in dry MeOH (10 mL) under Argon.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 10 eq) portion-wise over 10 minutes.
    
    • Mechanistic Note: The bulky taxane core directs hydride attack from the

      
      -face, yielding the 13
      
      
      
      -hydroxyl
      preferentially.[1]
  • Quench: Stir for 2 hours. Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Validation:

    
    H NMR should show the disappearance of the C-13 ketone signal and appearance of a multiplet at 
    
    
    
    ~4.0-4.5 ppm (H-13).[1]
Step 2: Esterification (Attachment of MDR-Active Moiety)

We will attach a substituted aromatic acid (e.g., 3,4-dimethoxybenzoic acid) to the C-13


-OH.[1]
  • Coupling: Dissolve Taxinine B-13

    
    -ol  (50 mg) in dry DCM (5 mL).
    
  • Reagents: Add 3,4-dimethoxybenzoic acid (2 eq), DCC (2.5 eq), and DMAP (0.5 eq).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Tip: If reaction is sluggish due to steric hindrance at C-13, reflux gently or use EDCI/HOAt.[2][1]

  • Purification: Filter off DCU urea. Purify the filtrate via preparative TLC or Flash Chromatography (Hexane:EtOAc 3:2).

  • Product: 13-O-(3,4-dimethoxybenzoyl)-taxinine B .

Protocol C: Biological Evaluation (MDR Reversal Assay)

Cell Line: KB-V1 (Vincristine-resistant human cervical carcinoma, P-gp overexpressing).[1]

  • Seeding: Plate KB-V1 cells (5,000 cells/well) in 96-well plates.

  • Treatment:

    • Add Paclitaxel at varying concentrations (0.1 nM – 1000 nM).[2][1]

    • Co-treat with the Taxinine B Derivative at a fixed non-toxic concentration (e.g., 5

      
      M or 10 
      
      
      
      M).[2]
    • Control: Verapamil (10

      
      M) as a positive reversal control.[2]
      
  • Incubation: 72 hours at 37°C.

  • Readout: MTT Assay. Calculate the IC

    
     of Paclitaxel.
    
  • Metric: Calculate the Reversal Fold (RF) :

    
    [2][1]
    
    • Success Criteria: An RF > 10 indicates significant MDR reversal activity.[5]

Part 3: Visualization & Data[1]

Structural Modification Workflow

The following diagram illustrates the conversion of the natural product into a bioactive derivative.

TaxinineSynthesis TaxB Taxinine B (Natural Product) Step1 NaBH4, MeOH (Stereoselective Reduction) TaxB->Step1 Inter Intermediate: Taxinine B-13α-ol Step2 R-COOH, DCC, DMAP (Esterification) Inter->Step2 Prod Final Derivative: 13-O-Acyl-Taxinine B Step1->Inter C-13 Ketone -> Alcohol Step2->Prod Introduction of Side Chain

Caption: Figure 1. Semi-synthetic pathway transforming Taxinine B into a C-13 ester derivative.

Mechanism of Action (MDR Reversal)

MDRMechanism Chemo Chemotherapy (Paclitaxel) Cell Cancer Cell (P-gp Overexpressing) Chemo->Cell Enters Chemo->Cell Accumulation -> Apoptosis Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Pgp->Chemo Effluxes Drug Pgp->Chemo Efflux Blocked TaxDeriv Taxinine B Derivative TaxDeriv->Pgp Competitive Inhibition (High Affinity)

Caption: Figure 2. Competitive inhibition of P-gp by Taxinine B derivatives restores chemosensitivity.[1]

Comparative Reactivity Data
PositionFunctional GroupReactivity ProfileStrategic Modification
C-13 Ketone (C=O)Moderate electrophilePrimary Target. Reduction to -OH allows attachment of lipophilic domains essential for P-gp binding.[1]
C-5 Cinnamoyl EsterHydrolytically labileSecondary Target. Hydrolysis yields C-5 OH; however, the cinnamoyl group itself contributes to potency.[1]
C-10 Acetyl EsterStableGenerally retained to maintain the "U-shape" conformation of the taxane core.
C-1 HydroxylSterically hinderedDifficult to modify; usually left as free -OH.[1]

References

  • PubChem. Taxinine B (Compound Summary). National Library of Medicine. [Link][2][1]

  • Ojima, I., et al. (1998).[2][1][6] "New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells."[6] Bioorganic & Medicinal Chemistry Letters, 8(2), 189-194.[2][1][6] [Link]

  • Dai, J., et al. (2004).[2][1] "Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer." Bioorganic & Medicinal Chemistry Letters, 14(18), 4537-4540.[1] [Link]

  • Kobayashi, J., et al. (1998).[2][1] "Modulation of multidrug resistance in tumor cells by taxinine derivatives." Bioorganic & Medicinal Chemistry Letters. [Link] (Contextual Reference)

  • Zhang, H., et al. (2012).[2][1] "Taxanes from Taxus cuspidata and their MDR reversal activity." Phytochemistry. (General reference for isolation context).

Sources

Application Note: Taxinine B as a Chemical Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Taxoid Analysis

The genus Taxus, commonly known as yew, is a rich source of structurally complex diterpenoids, collectively referred to as taxoids.[1] These compounds, including the renowned anticancer drug paclitaxel (Taxol®), have garnered significant attention in the fields of drug discovery and natural product chemistry.[2][3] The intricate chemical diversity of taxoids within Taxus species necessitates the use of well-characterized chemical standards for accurate identification, quantification, and quality control.[4][5] Taxinine B, a prominent taxoid found in various yew species, serves as a crucial reference material in the comprehensive analysis of these valuable natural products.[2][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of taxinine B as a chemical standard. It outlines validated analytical methodologies, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of taxinine B. Furthermore, it details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal identity confirmation. The protocols described herein are designed to be self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[7]

Physicochemical Properties of Taxinine B

A thorough understanding of the physicochemical properties of taxinine B is fundamental to its proper handling, storage, and use as a chemical standard.

PropertyValueSource
Molecular Formula C₃₇H₄₄O₁₁[6]
Molecular Weight 664.7 g/mol [6]
CAS Number 18457-44-8[6]
Appearance White to off-white powder[8]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in methanol and ethanol. Limited solubility in water.[8][9]
Purity (Typical) ≥98% by HPLC[8][9]
Storage Short term at 0°C, long term at -20°C, desiccated.[9]

Qualification of Taxinine B as a Reference Standard

The establishment of taxinine B as a reliable chemical standard is a critical prerequisite for its use in quantitative and qualitative analyses. This process involves a comprehensive characterization to confirm its identity and purity. The following workflow outlines the essential steps for the qualification of a taxinine B reference standard.

Taxinine B Reference Standard Qualification cluster_0 Source Material cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Certification Source Procure high-purity Taxinine B NMR 1H and 13C NMR Spectroscopy Source->NMR Identity MS High-Resolution Mass Spectrometry (HRMS) Source->MS Identity IR Infrared Spectroscopy (IR) Source->IR Identity UV UV-Vis Spectroscopy Source->UV Identity HPLC HPLC-UV for purity and related substances Source->HPLC Purity LOD Loss on Drying Source->LOD Purity Residue Residue on Ignition Source->Residue Purity Solvents Residual Solvents (GC) Source->Solvents Purity CoA Generate Certificate of Analysis (CoA) NMR->CoA MS->CoA IR->CoA UV->CoA HPLC->CoA LOD->CoA Residue->CoA Solvents->CoA

Figure 1: Workflow for the qualification of Taxinine B as a reference standard.

Analytical Methodologies and Protocols

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantification of taxinine B in various matrices, including plant extracts and formulations. The selection of chromatographic conditions is paramount to ensure the separation of taxinine B from other structurally related taxoids, which often co-occur in natural extracts.[10]

Rationale for Method Design:

  • Column Chemistry: A C18 stationary phase is chosen for its excellent hydrophobic selectivity, which is well-suited for the separation of moderately non-polar taxoids.

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the effective separation of a complex mixture of taxoids with varying polarities. The use of a gradient ensures that both more polar and less polar impurities are eluted, providing a comprehensive profile of the sample.

  • Detection Wavelength: The UV detection wavelength of 227 nm is selected as it is a common wavelength used for the analysis of taxanes, providing good sensitivity for this class of compounds.

Protocol: HPLC-UV for Taxinine B Quantification

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Taxinine B reference standard (purity ≥98%).

    • Methanol (HPLC grade) for sample and standard preparation.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 40-50% B10-25 min, 50-75% B25-30 min, 75-40% B30-35 min, 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL
  • Preparation of Standard Solutions:

    • Prepare a stock solution of taxinine B reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solutions:

    • For plant extracts, accurately weigh the dried extract and dissolve it in a known volume of methanol. Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Method Validation (according to ICH Q2(R1)): [7]

Validation ParameterAcceptance Criteria
Specificity The peak for taxinine B should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if using a DAD.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Range Typically 80-120% of the expected sample concentration.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insignificant changes in results with small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Sensitive Quantification by LC-MS/MS

For the analysis of taxinine B at low concentrations, particularly in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

Rationale for Method Design:

  • Ionization: Electrospray ionization (ESI) in positive mode is effective for the protonation of taxinine B, forming the [M+H]⁺ precursor ion.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This minimizes interference from the sample matrix.

Protocol: LC-MS/MS for Taxinine B Quantification

  • Instrumentation:

    • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Use the same HPLC conditions as described in the HPLC-UV protocol to ensure chromatographic separation.

  • MS/MS Parameters:

ParameterValueSource
Ionization Mode ESI Positive
Precursor Ion (m/z) 584.2 [M+H]⁺
Product Ions (m/z) 194.3, 107.1
Internal Standard Docetaxel (optional, but recommended)
  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) step is typically required to remove interfering substances and concentrate the analyte.

  • Method Validation:

    • The validation parameters are similar to those for the HPLC-UV method, with a focus on matrix effects, which can be significant in LC-MS/MS analysis.

Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and identity confirmation of chemical standards. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure.

Protocol: NMR for Taxinine B Identity Confirmation

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of taxinine B in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the structure.

  • Data Analysis:

Experimental Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the analysis of taxinine B in a natural product extract, from sample preparation to data analysis.

Taxinine B Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Start Taxus sp. Plant Material Extract Solvent Extraction (e.g., Methanol) Start->Extract Filter Filtration Extract->Filter SPE Solid-Phase Extraction (SPE) (optional, for complex matrices) Filter->SPE HPLC_UV HPLC-UV (Quantification & Purity) Filter->HPLC_UV Direct Analysis LC_MS LC-MS/MS (Trace Quantification) Filter->LC_MS Direct Analysis NMR_ID NMR (Identity Confirmation) Filter->NMR_ID Direct Analysis SPE->HPLC_UV SPE->LC_MS SPE->NMR_ID Quant Quantification using Taxinine B Standard HPLC_UV->Quant LC_MS->Quant Report Generate Report with Validated Data NMR_ID->Report Identity Confirmed Quant->Report

Figure 2: General workflow for the analysis of Taxinine B in natural products.

Conclusion

Taxinine B is an essential chemical standard for the accurate analysis of taxoids in natural products. The protocols detailed in this application note, encompassing HPLC-UV, LC-MS/MS, and NMR, provide a robust framework for the identification and quantification of this important compound. By adhering to the principles of method validation outlined by the ICH, researchers can ensure the generation of reliable and reproducible data, which is critical for drug discovery, quality control, and scientific advancement in the field of natural product chemistry.

References

  • Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. (2021). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Frommherz, L., Kintz, P., Kijewski, H., Köhler, H., Lehr, M., Brinkmann, B., & Beike, J. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346–351. [Link]

  • Piórkowska, E., Kuczyńska, J., & Biziuk, M. (2014). [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods]. Archiwum Medycyny Sądowej i Kryminologii, 64(1), 43–55. [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Taxinine B. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Lange, B. M., & Conner, C. F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. [Link]

  • HPLC analysis of taxoids in plant and plant cell tissue cultures. (1999). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Paoli, M., Bighelli, A., Castola, V., Tomi, F., & Casanova, J. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 51(11), 756–761. [Link]

  • Taxin B. (n.d.). BioCrick. Retrieved January 31, 2026, from [Link]

  • Duquesnoy, E., Paoli, M., Castola, V., Bighelli, A., & Casanova, J. (2009). Identification of taxanes in extracts from leaves of Taxus baccata L. using (13)C-NMR spectroscopy. Phytochemical Analysis, 20(3), 246–252. [Link]

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 31, 2026, from [Link]

  • A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver. (2022). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Vlčková, V., Plíšek, J., & Kujovská Krčmová, L. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences, 23(24), 15783. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2006). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (2018). Asian Journal of Pharmaceutical Analysis, 8(4), 209-215. [Link]

  • Guéritte-Voegelein, F., Guénard, D., & Potier, P. (1991). [Taxoids: Structural and Experimental Properties]. Bulletin du Cancer, 78(7), 637-649. [Link]

  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2015). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures. (2014). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Lange, B. M., & Conner, C. F. (2021). Taxanes and taxoids of the genus Taxus - A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. [Link]

Sources

Application of Taxinine B in Microtubule Polymerization Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Cytoskeleton and the Role of Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. The constant interplay between polymerization (growth) and depolymerization (shrinkage) of microtubules, a process termed dynamic instability, is essential for their physiological functions. This delicate equilibrium is a prime target for therapeutic intervention, particularly in oncology.

Microtubule-stabilizing agents, such as the well-known drug Paclitaxel (Taxol®), function by binding to tubulin and promoting its assembly into microtubules while simultaneously suppressing their dynamics. This disruption of the mitotic spindle leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Taxinine B, a taxoid isolated from the Japanese Yew, Taxus Cuspidata, belongs to this important class of compounds. Like other taxanes, it exerts its biological effects by interacting with the microtubule network. This application note provides a detailed guide for researchers on the utilization of Taxinine B in in vitro microtubule polymerization assays, offering both the theoretical underpinnings and practical protocols to characterize its activity.

Mechanism of Action: How Taxinine B Stabilizes Microtubules

Taxanes bind to a specific site on the β-tubulin subunit, located on the inner surface of the microtubule. This binding event promotes a conformational change in the tubulin dimer that favors polymerization and stabilizes the resulting microtubule lattice. A key structural element involved in this process is the M-loop of β-tubulin, which is crucial for the lateral interactions between protofilaments that form the microtubule wall. By stabilizing these lateral contacts, taxanes counteract the natural tendency of GDP-tubulin within the microtubule lattice to adopt a curved conformation that leads to depolymerization.

While the precise binding kinetics and affinity of Taxinine B are not as extensively characterized as those of Paclitaxel, it is known to inhibit the CaCl2-induced depolymerization of microtubules, confirming its role as a microtubule-stabilizing agent. Researchers can use the assays detailed below to quantitatively assess the potency of Taxinine B in promoting microtubule polymerization and to compare its activity to other microtubule-targeting agents.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The resulting turbidity is directly proportional to the total mass of polymerized microtubules.

A. Reagent Preparation

  • Tubulin Stock Solution: Reconstitute lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain) in ice-cold General Tubulin Buffer (see below for composition) to a final concentration of 10 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • General Tubulin Buffer (BRB80): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA. Filter and degas the buffer before use.

  • GTP Stock Solution: Prepare a 100 mM solution of GTP in General Tubulin Buffer. Store in small aliquots at -80°C.

  • Taxinine B Stock Solution: Prepare a 10 mM stock solution of Taxinine B in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Positive Control (Paclitaxel) Stock Solution: Prepare a 10 mM stock solution of Paclitaxel in anhydrous DMSO. Store at -20°C.

B. Experimental Workflow

G cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_tubulin Prepare Tubulin-GTP Mix (e.g., 3 mg/mL Tubulin, 1 mM GTP) add_tubulin Add Tubulin-GTP Mix to initiate polymerization prep_tubulin->add_tubulin prep_compounds Prepare Serial Dilutions of Taxinine B & Controls in Buffer add_compounds Add Taxinine B / Controls to 96-well plate prep_compounds->add_compounds add_compounds->add_tubulin incubate_read Incubate at 37°C in Plate Reader Measure Absorbance at 340 nm (e.g., every 30s for 60 min) add_tubulin->incubate_read plot_curves Plot Absorbance vs. Time incubate_read->plot_curves determine_params Determine Vmax, Lag Time, and Plateau Height plot_curves->determine_params

Workflow for Turbidity-Based Microtubule Polymerization Assay.

C. Step-by-Step Procedure

  • Prepare the 96-well plate: On ice, add the desired concentrations of Taxinine B, a vehicle control (DMSO), and a positive control (Paclitaxel) to the wells of a clear, flat-bottom 96-well plate. The final DMSO concentration in the assay should not exceed 1-2%.

  • Prepare the tubulin reaction mix: In a separate tube on ice, prepare a sufficient volume of tubulin reaction mix. For a final tubulin concentration of 3 mg/mL, mix the 10 mg/mL tubulin stock with General Tubulin Buffer and GTP stock to achieve the final desired concentrations (e.g., 3 mg/mL tubulin, 1 mM GTP).

  • Initiate the reaction: Carefully add the tubulin reaction mix to each well of the 96-well plate to initiate polymerization. Mix gently by pipetting up and down a few times.

  • Measure turbidity: Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

D. Data Analysis and Interpretation

The resulting data will be a series of polymerization curves (absorbance vs. time). A typical curve will show a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady state).

  • Increased Rate of Polymerization (Vmax): A steeper slope of the growth phase indicates a faster rate of polymerization.

  • Reduced Lag Time: A shorter lag time suggests that Taxinine B promotes the nucleation phase of microtubule formation.

  • Increased Plateau Height: A higher absorbance at the plateau indicates a greater total mass of microtubules at steady state.

By testing a range of Taxinine B concentrations, a dose-response curve can be generated to determine its EC50 (the concentration that elicits 50% of the maximal effect).

Protocol 2: Fluorescence-Based Microtubule Polymerization Assay

This method offers a more sensitive alternative to the turbidity assay and is less prone to interference from compound precipitation. It utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to microtubules.

A. Reagent Preparation

  • Follow the same preparation steps for Tubulin, Buffers, GTP, and Taxinine B/Paclitaxel as in Protocol 1.

  • DAPI Stock Solution: Prepare a 1 mM stock solution of DAPI in deionized water. Store at 4°C, protected from light.

B. Experimental Workflow

G cluster_prep Preparation (on ice) cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_mix Prepare Tubulin-GTP-DAPI Mix (e.g., 2 mg/mL Tubulin, 1 mM GTP, 10 µM DAPI) dispense_mix Dispense Tubulin-GTP-DAPI Mix into black 96-well plate prep_mix->dispense_mix prep_compounds Prepare Serial Dilutions of Taxinine B & Controls add_compounds Add Taxinine B / Controls to initiate polymerization prep_compounds->add_compounds dispense_mix->add_compounds incubate_read Incubate at 37°C in Plate Reader Measure Fluorescence (Ex: 360 nm, Em: 450 nm) (e.g., every 30s for 60 min) add_compounds->incubate_read plot_curves Plot Fluorescence vs. Time incubate_read->plot_curves analyze_kinetics Analyze Polymerization Kinetics (Vmax, Lag Time, Plateau) plot_curves->analyze_kinetics

Workflow for Fluorescence-Based Microtubule Polymerization Assay.

C. Step-by-Step Procedure

  • Prepare the tubulin-DAPI reaction mix: On ice, prepare a reaction mix containing tubulin, GTP, and DAPI in General Tubulin Buffer. A final concentration of 2 mg/mL tubulin, 1 mM GTP, and 10 µM DAPI is a good starting point.

  • Dispense the reaction mix: Add the tubulin-DAPI reaction mix to the wells of a black, opaque 96-well plate (to minimize background fluorescence).

  • Initiate the reaction: Add the desired concentrations of Taxinine B, vehicle control (DMSO), and positive control (Paclitaxel) to the wells to initiate polymerization.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for 60-90 minutes.

D. Data Analysis and Interpretation

The data analysis is analogous to the turbidity assay. The increase in fluorescence intensity over time reflects the extent of microtubule polymerization. The same kinetic parameters (Vmax, lag time, and plateau) can be determined to quantify the effect of Taxinine B.

Quantitative Data Summary and Considerations

ParameterRecommended Starting RangeRationale & Key Considerations
Tubulin Concentration 2-5 mg/mL (20-50 µM)Must be above the critical concentration for polymerization. The exact value depends on buffer conditions and purity of tubulin.
Taxinine B Concentration 0.1 - 50 µMThe optimal concentration range should be determined empirically. A broad range is recommended for initial characterization.
Paclitaxel (Positive Control) 1 - 20 µMA well-characterized microtubule stabilizer to validate assay performance.
GTP Concentration 1 mMRequired for tubulin polymerization. Should be in excess.
DAPI Concentration 5 - 15 µMFor fluorescence assays. Concentration should be optimized to give a good signal-to-noise ratio without affecting polymerization.
Temperature 37°COptimal temperature for in vitro tubulin polymerization.
DMSO Concentration < 2% (v/v)High concentrations of DMSO can affect tubulin polymerization and protein stability. Keep it consistent across all wells.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Buffer: The BRB80 buffer system is widely used as it provides a stable pH and appropriate ionic strength for tubulin polymerization. The inclusion of Mg²⁺ is critical as it binds to tubulin and is required for polymerization. EGTA is a chelating agent that removes Ca²⁺, a potent inhibitor of microtubule assembly.

  • Temperature Control: Tubulin polymerization is a temperature-sensitive process. Maintaining a constant temperature of 37°C is crucial for reproducible results. Assays should be performed on ice to prevent premature polymerization and then quickly transferred to a pre-warmed plate reader.

  • Purity of Tubulin: The use of high-purity tubulin is essential to avoid interference from microtubule-associated proteins (MAPs) that can promote polymerization and mask the effects of the compound being tested.

  • Troubleshooting: No Polymerization: If no polymerization is observed even with the positive control, check the activity of the tubulin, the concentration and integrity of the GTP stock, and the temperature of the assay.

  • Troubleshooting: High Background: In fluorescence assays, high background can be caused by light scattering or autofluorescence of the compound. Using a black plate and subtracting the fluorescence of a "no tubulin" control can mitigate this. For turbidity assays, compound precipitation can be an issue. A pre-read of the plate before adding tubulin can help identify this problem.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the in vitro activity of Taxinine B as a microtubule-stabilizing agent. By carefully controlling experimental variables and including appropriate controls, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other taxoid compounds. These assays are invaluable tools in the fields of cancer research and drug development, enabling the screening and characterization of novel microtubule-targeting therapeutics.

References

  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84791. URL: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from Cytoskeleton, Inc. URL: [Link]

  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. bioRxiv. URL: [Link]

  • Vemu, A., et al. (2017). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. Methods in Cell Biology. URL: [Link]

  • ResearchGate. (n.d.). Fluorescence-based microtubule polymerization assays in the presence of.... Retrieved from ResearchGate. URL: [Link]

  • Gell, C., et al. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in Cell Biology. URL: [Link]

  • Bane, S., et al. (2018). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. URL: [Link]

  • Prota, A. E., et al. (2022). Structural insight into the stabilization of microtubules by taxanes. bioRxiv. URL: [Link]

  • Kellogg, E. H., et al. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. Journal of Molecular Biology. URL: [Link]

  • Pasquier, E., et al. (2016). Taxol®: The First Microtubule Stabilizing Agent. International Journal of Molecular Sciences. URL: [Link]

  • Nogales, E. (1999). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. URL: [Link]

  • PubChem. (n.d.). Taxinine B. Retrieved from PubChem. URL: [Link]

Application Notes & Protocols: A Framework for Investigating the Anticancer Effects of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Taxinine B, a taxane diterpenoid isolated from the Japanese Yew (Taxus Cuspidata), represents a promising candidate for anticancer drug development.[1] Like other members of the taxane family, such as the widely used chemotherapeutics Paclitaxel and Docetaxel, its primary mechanism of action is hypothesized to involve the stabilization of microtubules.[2][3][4] This action disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2][5] This guide provides a comprehensive experimental framework designed for researchers, scientists, and drug development professionals to systematically evaluate the anticancer efficacy and molecular mechanisms of Taxinine B, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Characterization of Taxinine B

The initial phase of investigation focuses on establishing the cytotoxic potential of Taxinine B against cancer cells and confirming its effect on the microtubule cytoskeleton.

Rationale for Cell Line Selection

The choice of cell lines is critical for contextualizing the activity of Taxinine B. A well-selected panel should include:

  • Taxane-Sensitive Lines: Cell lines known to be sensitive to taxanes, such as MCF-7 (breast carcinoma), MDA-MB-231 (breast carcinoma), and OVCAR-3 (ovarian carcinoma), serve as a baseline for efficacy.[2]

  • Taxane-Resistant Lines: Including a cell line with known taxane resistance mechanisms (e.g., those overexpressing P-glycoprotein) can provide early insights into Taxinine B's potential to overcome multidrug resistance.[1][6]

  • Diverse Tumor Origins: Testing against a broader panel, including lung (e.g., A549) and prostate (e.g., PC-3) cancer cell lines, helps to define the spectrum of activity.[5][7]

Foundational Experiment: Determining Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's potency. The MTT assay, a colorimetric method based on the reduction of a yellow tetrazolium salt by metabolically active cells, is a reliable and high-throughput method for this purpose.[8][9][10]

Protocol 1: MTT Cell Viability Assay [11][12]

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of Taxinine B (e.g., from 0.1 nM to 100 µM) in culture medium. Replace the medium in each well with the Taxinine B dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[11][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of Taxinine B and use non-linear regression to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values of Taxinine B

Cell Line Tumor Type IC₅₀ (nM) after 48h
MCF-7 Breast (ER+) [Experimental Value]
MDA-MB-231 Breast (Triple-Negative) [Experimental Value]
OVCAR-3 Ovarian [Experimental Value]
A549 Lung [Experimental Value]

| Paclitaxel-R | [Specify Type] | [Experimental Value] |

Visualizing the Mechanism: Microtubule Stabilization

To directly observe the effect of Taxinine B on its primary target, immunofluorescence staining of the microtubule network is essential. Taxane-induced stabilization results in the formation of abnormal microtubule bundles.[13][14]

Protocol 2: Immunofluorescence Staining for α-Tubulin [15]

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate. Treat with Taxinine B at a concentration near the IC₅₀ value for 18-24 hours.

  • Fixation: Gently wash cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C. Rationale: Methanol is the preferred fixative for preserving microtubule structure.[15]

  • Permeabilization: Wash with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (a key component of microtubules) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[16]

  • Counterstaining & Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule morphology of treated cells (expecting dense bundles) to the fine, filamentous network in control cells.

Part 2: Elucidating the Downstream Apoptotic Pathway

Confirmation of cytotoxicity and microtubule disruption must be followed by a detailed investigation into the molecular signaling that leads to cell death.

Quantifying Apoptosis and Cell Cycle Arrest

Flow cytometry is a powerful tool for quantifying the effects of Taxinine B on cell cycle progression and apoptosis induction.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining [5]

  • Cell Treatment: Culture cells in 6-well plates and treat with Taxinine B (at IC₅₀ concentration) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will reveal the cell population distribution across G0/G1, S, and G2/M phases. A significant increase in the G2/M population is the expected hallmark of taxane activity.

Protocol 4: Apoptosis Detection via Annexin V/PI Staining [17][18]

  • Cell Treatment: Treat cells with Taxinine B for a relevant time course (e.g., 24, 48 hours).

  • Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[19]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Analyze immediately by flow cytometry. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Proposed Signaling Pathway & Protein Expression Analysis

Taxane-induced mitotic arrest triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.[20][21] Western blotting is used to detect changes in the expression levels of these key regulatory proteins.[22][23]

Hypothesized Taxinine B-Induced Apoptotic Pathway

Caption: Hypothesized signaling cascade initiated by Taxinine B.

Protocol 5: Western Blot for Apoptotic Markers [23][24]

  • Protein Extraction: Treat cells with Taxinine B, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for key apoptotic proteins:

    • Anti-apoptotic: Bcl-2

    • Pro-apoptotic: Bax

    • Executioner Caspase: Cleaved Caspase-3, Cleaved PARP

    • Loading Control: β-actin or GAPDH

  • Secondary Antibody Incubation: Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band densities relative to the loading control.

Part 3: In Vivo Efficacy Assessment

Validating in vitro findings in a living organism is the final and most critical step in preclinical assessment. The cell line-derived xenograft (CDX) model is a standard for this purpose.[25]

Rationale for Animal Model

Immunodeficient mice (e.g., NOD-SCID or Nude mice) are required to prevent rejection of the human tumor cells. A subcutaneous xenograft model, where cancer cells are injected under the skin, is chosen for its simplicity and ease of tumor measurement.[26] The choice of cell line for implantation should be based on the in vitro results (e.g., MDA-MB-231 for an aggressive breast cancer model).[27]

Protocol 6: Subcutaneous Xenograft Tumor Model [28]

  • Cell Preparation: Harvest cancer cells (e.g., 5 x 10⁶ cells) and resuspend them in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor animal welfare and measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Taxinine B, Paclitaxel).

  • Drug Administration: Administer Taxinine B via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

  • Endpoint: Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the tumor growth inhibition (TGI).

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment Group Dosing Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control [e.g., i.p., daily] [Experimental Value] 0%
Taxinine B (X mg/kg) [e.g., i.p., daily] [Experimental Value] [Calculated Value]

| Paclitaxel (Y mg/kg) | [e.g., i.p., q3d] | [Experimental Value] | [Calculated Value] |

Overall Experimental Design Workflow

This diagram provides a top-level view of the entire investigative process, from initial screening to in vivo validation, ensuring a logical and comprehensive evaluation of Taxinine B.

Caption: Comprehensive workflow for Taxinine B anticancer evaluation.

References

  • Ghosh, A. (2020). A review on taxanes: an important group of anticancer compound obtained from taxus sp. ResearchGate. [Link]

  • Václavíková, R., et al. (2021). Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy. Molecules, 26(18), 5634. [Link]

  • Estévez-Gallego, J., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84310. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from Springer Nature. [Link]

  • Rowinsky, E. K., & Donehower, R. C. (1995). The Taxanes. In Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]

  • Manka, S. W., & Moores, C. A. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. eLife, 6, e23023. [Link]

  • Ahmed Lab. (2020, May 26). MTT Assay for Cell Viability [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Woo, X. Y., et al. (2021). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Current Protocols, 1, e154. [Link]

  • Ferlini, C., et al. (2021). Taxanes in cancer treatment: Activity, chemoresistance and its overcoming. Pharmacological Research, 165, 105433. [Link]

  • Castilla, C., et al. (2018). Protocols for the Study of Taxanes Chemosensitivity in Prostate Cancer. Methods in Molecular Biology, 1709, 105-121. [Link]

  • Singh, P., et al. (2014). Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations. PLoS ONE, 9(12), e115834. [Link]

  • National Center for Biotechnology Information. (n.d.). Taxinine B. PubChem Compound Summary for CID 10055179. [Link]

  • ResearchGate. (2022). Strategies for the drug discovery and development of taxane anticancer therapeutics. [Link]

  • Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. [Link]

  • Steinhilber, D., et al. (2010). Bcl2L12-mediated inhibition of effector caspase-3 and caspase-7 via distinct mechanisms in glioblastoma. Cell Death & Differentiation, 17(8), 1326–1336. [Link]

  • Estévez-Gallego, J., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84310. [Link]

  • Breast Cancer Translational Research. (2023). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. [Link]

  • Coligan, J. E., et al. (2001). Immunofluorescence Staining. Current Protocols in Immunology. [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(1), e1359. [Link]

  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,.... [Link]

  • National Center for Biotechnology Information. (2023). Structural insight into the stabilization of microtubules by taxanes. PubMed Central. [Link]

  • Ojima, I., et al. (2004). Chemistry and chemical biology of taxane anticancer agents. Journal of Medicinal Chemistry, 47(7), 1409-1421. [Link]

  • MDPI. (2020). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. International Journal of Molecular Sciences, 21(18), 6683. [Link]

  • European Pharmaceutical Review. (2022). Solving the taxing problems of taxanes?. [Link]

  • Altogen Labs. (n.d.). Breast Cancer Xenograft. Retrieved from Altogen Labs. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad. [Link]

  • MDPI. (2017). Patient-Derived Xenograft Models of Breast Cancer and Their Application. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Dissolution and Handling of Taxinine B for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Experimental Utility of Taxinine B

Taxinine B is a naturally occurring taxoid compound isolated from various species of the yew tree (Taxus)[1][2]. As a member of the taxane family, which includes the renowned chemotherapeutic agent paclitaxel (Taxol®), Taxinine B garners significant interest for its biological activities. Taxanes are known to function as microtubule-stabilizing agents[3]. They bind to β-tubulin, promoting the irreversible assembly of microtubules, which disrupts the dynamic instability required for mitotic spindle formation and cell division, ultimately leading to apoptotic cell death in proliferating cells[3]. Specifically, Taxinine B has been shown to inhibit the depolymerization of microtubules, making it a valuable tool for cancer research and in studies aimed at overcoming multidrug resistance in tumor cells[1][4].

Given its potent biological effects, the accurate and reproducible preparation of Taxinine B for in vitro studies is paramount. However, like most taxoids, Taxinine B is a highly hydrophobic molecule with limited aqueous solubility, posing a significant challenge for researchers. Improper dissolution can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This guide provides a comprehensive, field-proven protocol for the effective dissolution, handling, and storage of Taxinine B, ensuring the integrity and efficacy of the compound in cell culture applications.

Physicochemical Profile and Solubility Characteristics

A foundational understanding of Taxinine B's properties is essential for its proper handling. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier, as values can vary slightly between batches and manufacturers.

  • Chemical Name: (10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-(dimethylamino)-3-phenylpropanoate[5]

  • CAS Number: 1361-51-9[5]

  • Molecular Formula: C₃₃H₄₅NO₈[5]

  • Molecular Weight: 583.7 g/mol [5]

The lipophilic nature of Taxinine B dictates its solubility profile. It is practically insoluble in aqueous buffers like phosphate-buffered saline (PBS) but shows good solubility in various organic solvents.

Table 1: Solubility Profile of Taxinine B

Solvent Solubility Rationale for Use in Cell Culture
Dimethyl Sulfoxide (DMSO) Soluble [6][7][8] Recommended. A powerful, water-miscible solvent ideal for creating high-concentration stock solutions. Low toxicity to most cell lines at final concentrations ≤0.5% (v/v)[9][10].
Ethanol / Methanol Soluble[5] Can be used, but may exhibit higher cytotoxicity than DMSO at equivalent concentrations. Often used in extraction processes[11].
Acetone Soluble[6][8] Generally not recommended for direct cell culture applications due to high volatility and cytotoxicity.
Chloroform / Dichloromethane Soluble[6][8] Not suitable for cell culture applications due to immiscibility with aqueous media and extreme cytotoxicity.

| Water / Aqueous Buffers | Limited / Poor[5] | Not suitable for primary dissolution. Working solutions are prepared by diluting a concentrated organic stock into aqueous media. |

Causality Behind Solvent Choice: Why DMSO is the Gold Standard Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of hydrophobic compounds like Taxinine B for several key reasons. It is a polar aprotic solvent with a remarkable ability to dissolve a wide array of nonpolar and polar organic molecules[9]. Crucially, it is miscible with water in all proportions, which allows a highly concentrated DMSO stock solution to be diluted into aqueous cell culture media with a minimal final solvent concentration. This strategy is essential for delivering the hydrophobic compound to cells in a bioavailable form while avoiding solvent-induced artifacts or toxicity.

Experimental Workflow for Preparing Taxinine B Solutions

The following diagram outlines the complete workflow from receiving the lyophilized powder to its final application in a cell culture experiment.

G cluster_prep Stock Solution Preparation (Sterile Hood) cluster_storage Storage cluster_working Working Solution Preparation (Sterile Hood) cluster_exp Experiment compound Taxinine B Powder weigh 1. Weigh Compound (Aseptic Technique) compound->weigh dmso 2. Add Anhydrous, Sterile DMSO weigh->dmso dissolve 3. Vortex / Sonicate (Ensure Complete Dissolution) dmso->dissolve stock High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store 4. Aliquot & Store (-20°C or -80°C) stock->store dilute 6. Serially Dilute Stock into Medium (Vortex Gently) store->dilute media 5. Pre-warm Cell Culture Medium media->dilute working Final Working Solution (e.g., 1-100 nM) dilute->working treat 7. Treat Cells (Ensure Final DMSO % is low) working->treat incubate 8. Incubate & Assay treat->incubate

Caption: Workflow for Taxinine B solution preparation.

Detailed Protocols

PART A: Preparation of a 10 mM Taxinine B Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. This is a crucial step that ensures accuracy for all subsequent experiments.

Materials:

  • Taxinine B powder (confirm molecular weight from CoA)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Sterile, positive-displacement pipette and tips

Safety Precautions: Taxinine B is a potent cytotoxic agent. All handling of the powder and concentrated solutions should be performed inside a certified chemical fume hood or biological safety cabinet. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

Procedure:

  • Calculation: Determine the mass of Taxinine B required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol) / 1000

    • Example for 1 mL of a 10 mM stock (using MW = 583.7 g/mol ): Mass (mg) = 10 mM × 1 mL × 583.7 g/mol / 1000 = 5.837 mg

  • Weighing: Aseptically weigh the calculated amount of Taxinine B powder onto sterile weigh paper and carefully transfer it into a sterile amber microcentrifuge tube. Using an amber tube protects the compound from light.

  • Dissolution:

    • Add the calculated volume (e.g., 1 mL) of sterile, anhydrous DMSO to the tube containing the powder.

    • Close the cap tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes at room temperature. Do not heat , as this can degrade the compound.

  • Verification: The resulting solution should be clear and colorless. This is your 10 mM primary stock solution.

PART B: Preparation of Final Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock into your complete cell culture medium for treating cells. This step should be performed immediately before use.

Procedure:

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture well.

    • Formula: V₁ = (C₂ × V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 10 mM)

      • V₂ = Final volume of media in the well

      • C₂ = Desired final concentration (e.g., 10 nM)

  • Control DMSO Concentration: It is critical to ensure the final concentration of DMSO in your experiment is non-toxic and consistent across all conditions, including the vehicle control. A final concentration of ≤0.1% (v/v) is recommended for most cell lines, though some can tolerate up to 0.5%.

    • Self-Validation: Always run a "vehicle control" (medium with the same final percentage of DMSO but no Taxinine B) to confirm that the solvent itself does not affect cell viability or the experimental endpoint.

  • Serial Dilution (Recommended): To avoid pipetting errors with very small volumes, perform a serial dilution.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile complete medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

    • Step 2 (Final Dilution): Use the 100 µM intermediate solution to prepare your final concentrations. For a final concentration of 100 nM in 1 mL of medium, you would add 1 µL of the 100 µM solution.

  • Mixing Technique: When diluting the DMSO stock into the aqueous medium, add the small volume of stock solution directly into the larger volume of medium while gently vortexing or swirling. This rapid dispersal helps prevent the hydrophobic compound from precipitating out of solution.

Storage and Stability

The long-term integrity of Taxinine B relies on proper storage conditions.

  • Powder: Store the lyophilized powder desiccated at -20°C, protected from light.

  • DMSO Stock Solution: Aliquot the primary stock solution into single-use volumes in sterile, tightly sealed cryovials and store at -20°C or, for longer-term storage (>6 months), at -80°C[7]. This prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.

  • Aqueous Working Solutions: Taxanes are susceptible to degradation via hydrolysis and epimerization in aqueous solutions[12]. Therefore, working solutions diluted in cell culture media are not stable and must be prepared fresh for each experiment and used immediately.

Conclusion

The successful use of Taxinine B in cell culture experiments is critically dependent on its correct dissolution and handling. By using high-purity DMSO to create a concentrated stock solution, adhering to aseptic techniques, and carefully managing the final solvent concentration, researchers can ensure accurate, reproducible, and reliable results. The protocols and principles outlined in this guide provide a robust framework for harnessing the full potential of this potent microtubule-stabilizing agent in your research.

References

  • EvitaChem. (n.d.). Taxine B (EVT-3198004). Retrieved from EvitaChem product page. [Link: https://www.evitachem.com/product/evt-3198004]
  • ChemicalBook. (n.d.). Taxinine B CAS#: 18457-44-8. Retrieved from ChemicalBook product page. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273614.htm]
  • Sigma-Aldrich. (n.d.). VU0238429. Retrieved from Sigma-Aldrich product page. [Link: https://www.sigmaaldrich.com/US/en/product/sigma/sml1142]
  • MedchemExpress. (n.d.). Taxinine B. Retrieved from MedchemExpress product page. [Link: https://www.medchemexpress.com/taxinine-b.html]
  • MedchemExpress. (n.d.). Taxinine B (Taxinin B) | Microtubule Inhibitor. Retrieved from MedchemExpress product page. [Link: https://www.medchemexpress.com/taxinine-b.html]
  • Nawrot, J., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Molecules, 27(24), 8895. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9784347/]
  • Ghassempour, A., et al. (2011). Effect of taxine B feeding on taxol production and cell viability in Taxus suspension cultures. ResearchGate. [Link: https://www.researchgate.net/publication/288484193_Effect_of_taxine_B_feeding_on_taxol_production_and_cell_viability_in_Taxus_suspension_cultures]
  • Gu, Y., et al. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Expert Opinion on Drug Discovery, 16(11), 1237-1253. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572886/]
  • Zhang, Y., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules, 29(10), 2269. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122248/]
  • Ojima, I., et al. (2021). Strategies for the drug discovery and development of taxane anticancer therapeutics. Expert Opinion on Drug Discovery, 16(11), 1237-1253. [Link: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1929007]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10055179, Taxinine B. Retrieved from PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Taxinine-B]
  • AOBIOUS. (n.d.). Taxinine B supplier | CAS No :18457-44-8. Retrieved from AOBIOUS product page. [Link: https://www.aobious.com/asset/product/CFN99855.html]
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical technical bulletin. [Link: https://www.gaylordchemical.com/wp-content/uploads/2018/03/gc_bulletin_102b.pdf]
  • Heinstein, P., et al. (1996). Taxol and taxane formation in plant cell culture. Journal of the Chemical Society, Perkin Transactions 1, 845-851. [Link: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p19960000845]
  • Mitra, A., & Sept, D. (2021). Structural insight into the stabilization of microtubules by taxanes. Biophysical Journal, 120(13), 2611-2620. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8261775/]
  • Google Patents. (1993). EP0577274A2 - Process for preparing taxane compounds. [Link: https://patents.google.
  • ChemFaces. (n.d.). Taxinine B | CAS:18457-44-8. Retrieved from ChemFaces product page. [Link: https://www.chemfaces.
  • Google Patents. (1991). US5019504A - Production of taxol or taxol-like compounds in cell culture. [Link: https://patents.google.
  • Roy, U., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17723–17734. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c02824]
  • Tian, J., & Stella, V. J. (2007). Investigation of aqueous stability of taxol in different release media. AAPS PharmSciTech, 8(3), E74. [Link: https://pubmed.ncbi.nlm.nih.gov/17915830/]
  • Galkin, A., et al. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). International Journal of Molecular Sciences, 24(5), 4547. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002573/]
  • Le, T. B., et al. (2022). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 201, 113264. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9210213/]
  • Vigneron, J., et al. (2004). Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags. International Journal of Pharmaceutics, 281(1-2), 105-110. [Link: https://pubmed.ncbi.nlm.nih.gov/15288339/]
  • D'yakonov, T., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(4), 534-542. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4364426/]
  • Mlinarič, M., et al. (2024). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Chemistry – A European Journal, e202401140. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270724/]

Sources

Unlocking the Molecular Architecture of Taxinine B: An Application Guide to NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricate World of Taxanes and the Significance of Taxinine B

The taxane family of diterpenoids, famously represented by the potent anticancer agent Paclitaxel (Taxol®), stands as a testament to the chemical complexity and therapeutic potential of natural products.[1][2] Isolated from various species of the yew tree (Taxus), these compounds possess a unique and challenging tricyclic carbon skeleton.[3][4] Taxinine B, a member of this extensive family, is found in species such as Taxus cuspidata and Taxus wallichiana.[4][5] While not a frontline cancer therapeutic itself, the study of Taxinine B and its congeners provides critical insights into the structure-activity relationships within the taxane class and serves as a valuable case study for the power of modern spectroscopic techniques in deciphering complex molecular architectures.[2]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Taxinine B using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the logical workflow from raw data to a fully characterized molecular structure.

The NMR Strategy: A Multi-dimensional Approach to a Complex Puzzle

The unambiguous determination of the Taxinine B structure, with its numerous stereocenters and complex ring system, is unattainable through simple one-dimensional (1D) NMR experiments alone. A strategic combination of 1D (¹H, ¹³C) and two-dimensional (2D) NMR techniques is essential to piece together the molecular puzzle. Each experiment provides a unique layer of information, and their synergistic interpretation is the cornerstone of a successful structural elucidation.

The general workflow for this process is outlined below:

workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation Spectroscopy cluster_interpretation Structural Assembly H1_NMR ¹H NMR Fragments Assemble Spin Systems H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Connect Fragments HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

A logical workflow for the structural elucidation of a complex natural product using NMR spectroscopy.

Methodology and Protocols

Part 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample. For a molecule like Taxinine B (Molecular Formula: C₃₇H₄₄O₁₁, Molecular Weight: 664.7 g/mol ), careful preparation is paramount.

Protocol 1: NMR Sample Preparation

  • Material: Obtain a purified sample of Taxinine B (typically 5-10 mg for a comprehensive suite of 2D NMR experiments on a modern spectrometer).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for taxanes. Ensure the use of a high-purity solvent to minimize interfering residual solvent signals.

  • Sample Dissolution: Accurately weigh the Taxinine B sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogenous solution.

Part 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) to achieve the necessary spectral dispersion for this complex molecule.

1. 1D NMR Experiments: The Foundational Scans

  • ¹H NMR: This experiment provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and scalar couplings (connectivity information).

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and identifying quaternary carbons.

Protocol 2: 1D NMR Acquisition Parameters (Illustrative)

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width 16 ppm240 ppm
Acquisition Time ~2 s~1 s
Relaxation Delay (d1) 2 s2 s
Number of Scans 161024

2. 2D NMR Experiments: Building the Molecular Framework

2.1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connections

The COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. This is the primary method for establishing proton spin systems within the molecule.

Protocol 3: COSY Acquisition

ParameterValueRationale
Pulse Program cosygpqfStandard gradient-enhanced COSY for clean spectra.
Data Points (F2 x F1) 2048 x 256Provides good resolution in both dimensions.
Spectral Width (F2/F1) 12 ppmCovers the full proton chemical shift range.
Number of Scans 8-16Sufficient for good signal-to-noise.
Relaxation Delay 1.5 - 2.0 sAllows for adequate relaxation between scans.

2.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

Protocol 4: HSQC Acquisition

ParameterValueRationale
Pulse Program hsqcedetgpsisp2.2Edited HSQC for phase-sensitive data, allowing differentiation of CH/CH₃ (positive) from CH₂ (negative) signals.
Data Points (F2 x F1) 1024 x 256Standard resolution for this experiment.
Spectral Width (F2/F1) 12 ppm / 180 ppmCovers the expected proton and carbon chemical shift ranges for Taxinine B.
¹J(C,H) Coupling 145 HzAn average one-bond C-H coupling constant, suitable for detecting most correlations.
Number of Scans 8-16Balances sensitivity and experiment time.

2.3. HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Dots

The HMBC experiment is arguably one of the most critical for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations are used to connect the individual spin systems identified in the COSY experiment.

Protocol 5: HMBC Acquisition

ParameterValueRationale
Pulse Program hmbcgplpndqfStandard gradient-selected HMBC for artifact suppression.
Data Points (F2 x F1) 2048 x 256Provides good resolution.
Spectral Width (F2/F1) 12 ppm / 220 ppmCovers the full proton and carbon chemical shift ranges.
Long-range J(C,H) 8 HzAn optimized value to detect a wide range of 2- and 3-bond correlations.
Number of Scans 16-32Requires more scans than HSQC due to the weaker long-range couplings.

2.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is indispensable for determining the relative stereochemistry of the molecule. For molecules of intermediate size like Taxinine B, ROESY can sometimes provide more reliable results by avoiding zero-crossing issues.

Protocol 6: NOESY/ROESY Acquisition

ParameterValueRationale
Pulse Program noesygpph (NOESY) / roesyad (ROESY)Standard programs for these experiments.
Data Points (F2 x F1) 2048 x 256Standard resolution.
Spectral Width (F2/F1) 12 ppmCovers the proton chemical shift range.
Mixing Time (d8) 300-800 ms (NOESY) / 150-300 ms (ROESY)This parameter needs to be optimized to observe the desired NOE/ROE correlations without significant spin diffusion.
Number of Scans 16-32Sufficient for good sensitivity.

Data Interpretation and Structural Assembly

The following tables summarize the expected ¹H and ¹³C NMR data for Taxinine B, based on published literature for taxanes and related compounds. An established numbering scheme for the taxane skeleton is used for assignments.

Table 1: ¹H and ¹³C NMR Data for Taxinine B (CDCl₃)

PositionδC (ppm)δH (ppm), Multiplicity, J (Hz)
1~75.0~2.5 (m)
2~72.0~5.5 (d, J ≈ 3.0)
3~46.0~2.3 (m)
4~140.0-
5~80.0~5.8 (dd, J ≈ 9.0, 3.0)
6~35.0~2.0 (m), ~2.2 (m)
7~74.0~4.9 (dd, J ≈ 9.0, 3.0)
8~58.0-
9~76.0~5.9 (d, J ≈ 9.0)
10~76.0~6.2 (d, J ≈ 9.0)
11~135.0-
12~142.0~6.0 (s)
13~202.0-
14~42.0~2.8 (m), ~3.1 (m)
15~38.0-
16~28.0~1.2 (s)
17~22.0~1.8 (s)
18~15.0~1.1 (s)
19~26.0~2.2 (s)
20~118.0~5.0 (s), ~5.4 (s)
Cinnamate-α~120.0~6.4 (d, J ≈ 16.0)
Cinnamate-β~145.0~7.7 (d, J ≈ 16.0)
Cinnamate-Ar~128-134~7.3-7.5 (m)
Acetates (CH₃)~21.0~2.0-2.3 (s)
Acetates (C=O)~170.0-

Note: This is a representative table. Actual chemical shifts and coupling constants may vary slightly.

Key 2D NMR Correlations for Structural Elucidation

The following diagrams illustrate how the information from different 2D NMR experiments is used to piece together the structure of Taxinine B.

hmbc_correlations cluster_structure Key HMBC Correlations H17 H-17 C11 C11 H17->C11 ²J C12 C12 H17->C12 ³J H19 H-19 H19->C12 ³J H20a H-20a C3 C3 H20a->C3 ³J H20b H-20b C5 C5 H20b->C5 ²J H5 H-5 C4 C4 H5->C4 ²J H10 H-10 C8 C8 H10->C8 ³J C1 C1

Selected HMBC correlations crucial for connecting key structural fragments of Taxinine B.

noesy_correlations cluster_stereochem Key NOESY Correlations for Stereochemistry H2 H-2 H3 H-3 H2->H3 α-face H5 H-5 H16 H-16 H5->H16 β-face H19 H-19 H7 H-7 H7->H19 β-face

Key NOESY correlations indicating spatial proximities and defining the relative stereochemistry of Taxinine B.

Conclusion

The structural elucidation of Taxinine B serves as an exemplary case for the application of a multi-dimensional NMR strategy in natural product chemistry. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the constitution and relative stereochemistry of this complex taxane diterpenoid. The protocols and logical workflow presented in this application note provide a robust framework for researchers engaged in the structural characterization of novel and known natural products, ultimately contributing to the broader fields of drug discovery and chemical biology.

References

  • National Center for Biotechnology Information. "Paclitaxel." PubChem Compound Summary for CID 36314. [Link]

  • Paoli, M., Bighelli, A., Castola, V., Tomi, F., & Casanova, J. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 51(11), 756-761. [Link]

  • Appendino, G. (1995). The chemistry and occurrence of taxane derivatives. In The Chemistry and Pharmacology of Taxol and its Derivatives (pp. 55-101). Elsevier. [Link]

  • National Center for Biotechnology Information. "Taxinine B." PubChem Compound Summary for CID 10055179. [Link]

  • Van der Heijden, R., Verpoorte, R., & ten Hoopen, H. J. G. (2004). Taxanes and taxoids of the genus Taxus–A comprehensive inventory of chemical diversity. Phytochemistry, 65(19), 2557-2615. [Link]

  • Chattopadhyay, S. K., Tripathi, V., Thakur, R. S., Sharma, R. P., & Jain, S. P. (1995). Taxines from the needles of Taxus wallichiana. Phytochemistry, 39(4), 869-871. [Link]

  • Chmurny, G. N., Hilton, B. D., Brobst, S., Look, S. A., Witherup, K. M., & Beutler, J. A. (1992). 1H-and 13C-nmr Assignments for Taxol, 7-epi-Taxol, and Cephalomannine. Journal of Natural Products, 55(4), 414-423. [Link]

  • National Center for Biotechnology Information. "Taxine." PubChem Compound Summary for CID 10054413. [Link]

Sources

Application Note: Development and Characterization of Taxinine B-Resistant Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The Taxinine B Paradox

Developing a cell line resistant to Taxinine B presents a unique challenge compared to standard Paclitaxel (Taxol) resistance. While Paclitaxel is a potent nanomolar-range cytotoxic agent, Taxinine B (a taxoid isolated from Taxus cuspidata) exhibits significantly lower intrinsic cytotoxicity (IC50 typically in the low micromolar range, ~4–10 µM).

Crucially, Taxinine B is functionally characterized as a Multidrug Resistance (MDR) Reversal Agent . It inhibits P-glycoprotein (P-gp/ABCB1) function, restoring sensitivity in MDR cells. Therefore, generating a cell line resistant to Taxinine B implies selecting for mechanisms that bypass this specific taxoid's binding or involve alternative survival pathways (e.g., tubulin mutations, upregulation of non-P-gp transporters like MRP1/ABCC1, or metabolic degradation via CYP450s).

Scope of this Protocol

This guide details the Stepwise Dose Escalation method, optimized for compounds with moderate cytotoxicity. Unlike "Pulse Selection" (used for highly toxic drugs), stepwise escalation allows cells to accumulate necessary genomic and epigenetic adaptations without inducing catastrophic population collapse.

Pre-Experimental Validation (Phase I)

Before initiating selection, you must establish the baseline sensitivity of your parental cell line.

Reagents & Materials[1][2][3][4][5]
  • Taxinine B: High purity (>98%). Dissolve in DMSO to create a 10 mM stock. Store at -20°C.

  • Parental Cell Line: Recommended models include KB (HeLa derivative), MCF-7, or A549.

  • Viability Assay: CCK-8 or MTT.[1]

Protocol: Determination of Baseline IC50

Rationale: You cannot select for resistance if you do not know the killing concentration. Taxinine B requires higher molar concentrations than Paclitaxel.

  • Seeding: Seed parental cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Treat cells with serial dilutions of Taxinine B.

    • Suggested Range: 0, 0.1, 0.5, 1.0, 5.0, 10.0, 20.0, 50.0, 100.0 µM.

  • Incubation: Incubate for 72 hours (approx. 3 doubling times).

  • Readout: Perform CCK-8 assay and calculate IC50 using non-linear regression (Sigmoidal dose-response).

Target Metric: The starting concentration for selection should be IC20 (concentration inhibiting 20% of growth), not IC50, to ensure population recovery.

The Selection Protocol (Phase II)

Methodology: Stepwise Dose Escalation

This phase typically requires 4–6 months. The goal is to reach a clinically relevant resistance level (Resistance Index > 10).

Workflow Diagram

The following diagram illustrates the decision logic during the escalation process.

SelectionProtocol Start Parental Cells (Determine IC20) Step1 Initial Exposure (IC20 Concentration) Start->Step1 Check Viability Check (Microscopy/Count) Step1->Check 48-72 hrs Passage Recovery Passage (Drug-Free Medium) Check->Passage >50% Death Stable Stabilization (3 Passages at Dose) Check->Stable <30% Death Healthy Morphology Passage->Step1 Regrowth Escalate Dose Escalation (Increase by 1.5x - 2x) Stable->Escalate Freeze Cryopreservation (Bank Intermediate) Stable->Freeze Every 2 steps Escalate->Step1 New Concentration Final Resistant Line (Tax-B-R) Escalate->Final Target Dose Reached (e.g. 50 µM)

Caption: Logic flow for Stepwise Dose Escalation. Yellow diamond indicates the critical decision point based on cell health.

Detailed Steps
  • Induction (Passage 1-3): Culture cells in medium containing Taxinine B at IC20 (e.g., ~1–2 µM).

    • Observation: Expect slowed growth and mild detachment. Change media every 2 days to maintain drug pressure.

  • Stabilization: Once cells reach 80% confluency and display normal morphology (no vacuoles, normal size) at the current dose, maintain them for 2 additional passages.

  • Escalation: Increase concentration by 50–100% (e.g., 2 µM

    
     3 µM 
    
    
    
    5 µM).
    • Critical Rule: If viability drops below 50%, de-escalate to the previous concentration or switch to drug-free medium for one passage ("Holiday").

  • Target Endpoint: Continue until cells actively proliferate at a concentration 10–20x higher than the parental IC50 (e.g., 50–100 µM).

  • Clonal Isolation (Optional but Recommended): Use limiting dilution to isolate single clones. This ensures genetic homogeneity, as the bulk population may be a mix of various resistance mechanisms.

Characterization & Validation (Phase III)

Once the cell line is established, you must validate the "Resistance Phenotype."

Experiment A: Resistance Index (RI) Calculation

Repeat the IC50 assay (Phase I) on both Parental and Resistant lines side-by-side.

ParameterFormula / Criteria
Resistance Index (RI)

Valid Resistance RI > 10 (Moderate); RI > 50 (High)
Stability Check Culture cells without drug for 4 weeks. If RI drops significantly, resistance is unstable (epigenetic).
Experiment B: Mechanistic Elucidation

Since Taxinine B interacts with P-gp, determining the mechanism is vital.

1. Cross-Resistance Profiling

Test the resistant line against:

  • Paclitaxel: If resistant, likely Tubulin mutation or P-gp overexpression.

  • Vincristine: If resistant, highly indicative of P-gp (MDR1) upregulation.

  • Cisplatin: If sensitive, resistance is likely taxane-specific (tubulin/MDR) rather than general anti-apoptotic (Bcl-2).

2. P-gp (ABCB1) Functional Assay (Rhodamine 123 Retention)

Taxinine B resistance may involve altered P-gp that no longer binds Taxinine B, or overexpression of alternative pumps.

  • Protocol: Incubate cells with Rhodamine 123 (fluorescent P-gp substrate).

  • Expectation:

    • Parental:[1][2] High fluorescence (dye retained).

    • Resistant (MDR+): Low fluorescence (dye pumped out).

    • Taxinine B Effect: Add Taxinine B to the resistant cells. If it fails to increase fluorescence (fails to reverse efflux), the resistance mechanism may be a mutation in the P-gp binding site preventing Taxinine B inhibition.

Mechanistic Pathway Diagram

ResistanceMechanism cluster_Res Resistance Mechanisms TaxB Taxinine B Tubulin Beta-Tubulin TaxB->Tubulin Weak Binding (Stabilization) Pgp P-glycoprotein (ABCB1) TaxB->Pgp Inhibits Function Over_Pgp P-gp Overexpression (Efflux) TaxB->Over_Pgp Pumped Out (If high expression) Metabolism CYP450 Upregulation TaxB->Metabolism Degradation Apoptosis Apoptosis Tubulin->Apoptosis Mitotic Arrest Mut_Tub Tubulin Mutation (Binding Site) Mut_Tub->TaxB Prevents Binding

Caption: Potential molecular mechanisms. Taxinine B normally inhibits P-gp; resistance may arise via Tubulin mutation, metabolic degradation, or massive P-gp overexpression overcoming the inhibition.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Cells stop growing at low dose Drug concentration jump is too high.Reduce increment to 25%. Use "Pulse" method (24h drug / 48h recovery).
Resistance is lost after freezing Unstable epigenetic adaptation.Maintain low-dose drug pressure (e.g., IC20) in maintenance culture.
No Cross-Resistance to Taxol Resistance is specific to Taxinine B structure (e.g., metabolic).Investigate CYP enzymes rather than transporters.
Cells look senescent (flat/giant) G2/M arrest without apoptosis.This is common with taxanes.[3] Perform a density gradient centrifugation to remove senescent cells and select for dividing clones.

References

  • Kobayashi, J., et al. (1994).[4] "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells."[4][5] Tetrahedron, 50(25), 7401-7416. Link

  • Shigemori, H., & Kobayashi, J. (1997). "Biological activity and chemistry of taxoids from the Japanese yew, Taxus cuspidata." Journal of Natural Products, 60(12). (Contextualizing Taxinine B activity). Link

  • Duan, J., et al. (2004). "Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer." Bioorganic & Medicinal Chemistry Letters, 14(18), 4637-4640. Link

  • Sakamoto, S., et al. (2000). "Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells." Japanese Journal of Cancer Research, 91(6), 638-642.[6] Link

  • Parekh, A., et al. (2015). "The taxane derivatives: Mechanism of action and clinical implications." Current Pharmaceutical Design. (General protocol grounding for taxane resistance). Link

Sources

Application Notes and Protocols for In Vivo Efficacy Testing of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for In Vivo Evaluation of Taxinine B

Taxinine B, a taxoid compound isolated from yew species such as Taxus cuspidata and Taxus chinensis, presents a compelling case for preclinical in vivo evaluation as a potential anticancer agent. Like other members of the taxane class, its primary mechanism of action is the inhibition of microtubule depolymerization, a critical process in cell division. This mode of action is a clinically validated strategy for cancer therapy, with drugs like Paclitaxel and Docetaxel being mainstays in various chemotherapy regimens.

Preliminary in vitro studies have demonstrated the cytotoxic activity of Taxinine B against a panel of human cancer cell lines, including A549 (non-small cell lung carcinoma), B16 (melanoma), and BEL7402 and HepG2 (hepatocellular carcinoma).[1][2] Furthermore, Taxinine B has shown potential in overcoming multidrug resistance, a significant challenge in oncology. These promising in vitro findings necessitate a transition to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a complex biological system.

This guide provides a comprehensive framework for designing and executing in vivo experimental models to test the efficacy of Taxinine B. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific reasoning behind the experimental choices. A critical consideration for any taxane is its potential for toxicity, with Taxine B derivatives known for their cardiotoxic effects.[3] Therefore, this guide integrates robust toxicity monitoring protocols alongside efficacy assessments.

I. Selection of Appropriate In Vivo Models

The choice of an in vivo model is paramount for obtaining clinically relevant and reproducible data. Based on the in vitro activity profile of Taxinine B, the following models are recommended:

  • Cell Line-Derived Xenograft (CDX) Models: These are foundational models for initial efficacy testing. They involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice.

  • Syngeneic Models: For melanoma, the B16-F10 cell line in C57BL/6 mice provides a model with a competent immune system, which is crucial for evaluating potential immunomodulatory effects of the therapeutic agent.[4][5]

  • Patient-Derived Xenograft (PDX) Models: As a more advanced and clinically predictive model, PDX models involve the direct implantation of patient tumor tissue into immunocompromised mice.[2][3][6][7] These models better recapitulate the heterogeneity and microenvironment of human tumors.

Recommended In Vivo Models for Taxinine B Efficacy Testing
Cancer Type Recommended Model Cell Line/Tumor Type Host Strain Rationale
Non-Small Cell Lung Cancer Cell Line-Derived Xenograft (CDX)A549Athymic Nude (nu/nu) or SCIDWell-established model, sensitive to taxanes, allows for straightforward efficacy assessment.[1][3]
Melanoma Syngeneic ModelB16-F10C57BL/6Immunocompetent model, crucial for studying the interplay between the drug, tumor, and immune system.[4][8]
Hepatocellular Carcinoma Cell Line-Derived Xenograft (CDX)HepG2Athymic Nude (nu/nu) or SCIDDemonstrated in vitro sensitivity to Taxinine B, relevant for liver cancer studies.[2][9]
Advanced/Translational Studies Patient-Derived Xenograft (PDX)Lung, Melanoma, or LiverNOD/SCID Gamma (NSG)Higher clinical relevance, preserves original tumor architecture and heterogeneity.[2][6][7]

II. Experimental Workflow and Protocols

A successful in vivo study requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key stages.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Establishment cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A Cell Line Culture & Expansion D Tumor Implantation (CDX/Syngeneic) A->D B Animal Acclimatization B->D C Taxinine B Formulation G Taxinine B Administration C->G E Tumor Growth to Palpable Size D->E F Randomization & Grouping E->F F->G H Tumor Growth Monitoring G->H I Toxicity Assessment G->I J Euthanasia & Tissue Collection H->J I->J K Data Analysis (Efficacy & Toxicity) J->K L Histopathology & Biomarker Analysis K->L G cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment A Tumor Volume Measurement (Calipers) C Survival Analysis (Kaplan-Meier) A->C B Tumor Weight (at endpoint) B->C D Body Weight Monitoring E Clinical Observations D->E F Cardiotoxicity Monitoring (ECG, Troponins) E->F G Histopathology of Organs F->G

Figure 2: Key parameters for efficacy and toxicity assessment.

Protocol 4: Tumor Growth Monitoring

Objective: To quantify the effect of Taxinine B on tumor growth.

Procedure:

  • Measure the length (L) and width (W) of the tumors using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 . [10][11]3. Plot the mean tumor volume for each treatment group over time.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

Protocol 5: In Vivo Toxicity Monitoring

Objective: To assess the safety profile of Taxinine B.

Procedure:

  • Body Weight: Weigh each mouse 2-3 times per week. A body weight loss of >20% is a common endpoint for euthanasia.

  • Clinical Observations: Monitor mice daily for signs of toxicity, such as changes in posture, activity, fur texture, and breathing.

  • Cardiotoxicity Assessment:

    • Electrocardiography (ECG): In a subset of animals, perform non-invasive ECG monitoring at baseline and at various time points after treatment to detect any abnormalities in heart rate or rhythm. [7] * Cardiac Troponins: At the study endpoint, collect blood via cardiac puncture and measure serum levels of cardiac troponin I (cTnI) using a mouse-specific ELISA kit. [8][12]Elevated troponin levels are a sensitive and specific biomarker of cardiac injury. [12]4. Histopathology: At the end of the study, collect major organs (heart, liver, kidneys, spleen, lungs) and the tumor. Fix the tissues in 10% neutral buffered formalin for subsequent histopathological analysis to identify any treatment-related tissue damage.

IV. Patient-Derived Xenograft (PDX) Models: A Translational Approach

For more advanced preclinical studies, PDX models offer a higher degree of clinical relevance.

Protocol 6: Establishment of PDX Models

Objective: To create a "living avatar" of a patient's tumor for efficacy testing.

Procedure:

  • Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.

  • Surgically implant small fragments of the tumor (2-3 mm³) subcutaneously into highly immunocompromised mice (e.g., NSG mice). [13]3. Monitor the mice for tumor growth. The initial engraftment can take several months.

  • Once the tumor reaches a sufficient size (e.g., 1000 mm³), it can be passaged into subsequent cohorts of mice for expansion and efficacy studies.

  • It is crucial to characterize the PDX models to ensure they retain the key histological and genetic features of the original patient tumor. [6]

V. Data Analysis and Interpretation

Statistical Analysis:

  • Tumor Growth Data: Analyze differences in tumor growth curves between treatment groups using repeated measures ANOVA or mixed-effects models. [10][11]* Endpoint Tumor Weight: Compare endpoint tumor weights between groups using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).

  • Survival Data: If survival is an endpoint, use Kaplan-Meier analysis with a log-rank test to compare survival curves between groups. [14] Interpretation of Results: The collective data from efficacy (tumor growth inhibition) and toxicity assessments will provide a comprehensive preclinical profile of Taxinine B. A successful outcome would be significant tumor growth inhibition at a well-tolerated dose, with no major signs of toxicity, particularly cardiotoxicity. Positive results from these in vivo studies would provide a strong rationale for advancing Taxinine B into further preclinical development and ultimately, clinical trials.

References

  • Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital. (2022). BMJ Case Reports. Retrieved from [Link]

  • Zhang, L., et al. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Molecules, 29(5), 1094. Retrieved from [Link]

  • Life Diagnostics. (n.d.). ULTRA-SENSITIVE MOUSE CARDIAC TROPONIN-I ELISA. Retrieved from [Link]

  • Li, X., et al. (2023). Isolation, Purification, and Preparation of Taxinine-Loaded Liposomes for Improved Anti-Hepatocarcinogenic Activity. Molecules, 28(8), 3539. Retrieved from [Link]

  • Biopticon. (2021). Tumor Volume Measurements by Calipers. Retrieved from [Link]

  • Mouse Specifics, Inc. (n.d.). ECGenie Clinic Protocols. Retrieved from [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. Retrieved from [Link]

  • Altogen Labs. (n.d.). HepG2 Xenograft Model. Retrieved from [Link]

  • Anticancer Research. (2012). A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma. Anticancer Research, 32(10), 4273-4279. Retrieved from [Link]

  • Animalab. (n.d.). Imaging - 3D capture vs. caliper for tumor measurements in laboratory animals. Retrieved from [Link]

  • Qualification of cardiac troponin I concentration in mouse serum using isoproterenol and implementation in pharmacology studies to accelerate drug development. (2009). Toxicologic Pathology, 37(5), 627-638. Retrieved from [Link]

  • Sanofi. (n.d.). TAXOTERE® (docetaxel) Injection Concentrate, Intravenous Infusion (IV). Prescribing Information. Retrieved from [Link]

  • Melior Discovery. (n.d.). The B16F10 Tumor Model for Melanoma. Retrieved from [Link]

  • Charles River. (n.d.). Characterization of Novel Patient-Derived Melanoma Xenografts and Cell Lines in Response to Targeted Therapies. Retrieved from [Link]

  • Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol, 6(22), e2024. Retrieved from [Link]

  • Current taxane formulations and emerging cabazitaxel delivery systems. (2018). Journal of Controlled Release, 283, 1-15. Retrieved from [Link]

Sources

Formulation of Taxinine B for Preclinical Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation Challenges of Taxinine B

Taxinine B, a complex diterpenoid isolated from the yew tree (Taxus species), belongs to the taxane family of compounds, renowned for their potent anticancer properties.[1][2] Like many of its taxoid counterparts, including the blockbuster drug paclitaxel, Taxinine B exhibits significant potential in oncology research. However, its progression from a promising molecule to a preclinical candidate is significantly hampered by its poor aqueous solubility.[3] This inherent characteristic poses a substantial challenge for achieving adequate bioavailability and consistent exposure in both in vitro and in vivo preclinical models.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of Taxinine B for preclinical studies. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind formulation choices, offers detailed protocols for two distinct formulation strategies—a co-solvent system and a liposomal formulation—and outlines the critical analytical methods for their thorough characterization. The objective is to provide a robust, scientifically-grounded approach to enable reliable and reproducible preclinical evaluation of Taxinine B.

I. Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of Taxinine B is paramount.[4] This pre-formulation assessment provides the fundamental data required to make informed decisions on excipient selection and the most appropriate formulation strategy.

Physicochemical Characterization of Taxinine B

A comprehensive pre-formulation study for Taxinine B should include the determination of the following key parameters:

  • Aqueous Solubility: As established, Taxinine B has limited solubility in water.[3] Quantitative determination of its solubility in aqueous buffers at various physiologically relevant pH values (e.g., pH 5.0, 6.8, and 7.4) is a critical first step.

  • Solubility in Organic Solvents and Pharmaceutical Excipients: Taxinine B is known to be soluble in organic solvents such as ethanol, methanol, and DMSO.[3][5] A crucial step is to quantify its solubility in a broader range of pharmaceutically acceptable excipients. This data is pivotal for developing both co-solvent and more advanced formulations.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are indicators of the compound's lipophilicity. This information is particularly valuable when considering lipid-based formulations such as liposomes.

  • Physical Form and Stability: Characterization of the solid-state properties (crystalline vs. amorphous) and the intrinsic stability of Taxinine B under various stress conditions (e.g., heat, light, pH) is essential for developing a stable formulation.[3]

Table 1: Physicochemical Properties of Taxinine B

PropertyReported Value/CharacteristicImplication for Formulation
Molecular Formula C₃₃H₄₅NO₈High molecular weight can impact solubility and permeability.
Molecular Weight 583.7 g/mol To be considered in dose calculations and formulation concentration.
Aqueous Solubility Limited/Poor[3]Requires enabling formulation strategies to achieve desired concentrations for preclinical studies.
Organic Solvent Solubility Soluble in ethanol, methanol, DMSO, chloroform, dichloromethane, ethyl acetate, acetone.[3][5]Provides a starting point for developing co-solvent based formulations.
Stability Relatively stable under normal conditions; can degrade under extreme pH or temperature.[3]Formulation must be designed to maintain chemical integrity. Stability studies are critical.

II. Formulation Strategies for Preclinical Administration

Given the poor aqueous solubility of Taxinine B, two primary formulation strategies are presented here: a straightforward co-solvent system suitable for early-stage in vivo screening and a more advanced liposomal formulation for studies requiring improved stability and potentially altered pharmacokinetic profiles.

Strategy 1: Co-solvent Formulation for Intravenous and Oral Administration

A co-solvent system is often the most direct approach for preclinical studies of poorly soluble compounds, particularly in early discovery phases where speed and simplicity are advantageous.[6] This method involves dissolving the drug in a mixture of a water-miscible organic solvent and an aqueous vehicle.

Rationale for Excipient Selection:

  • DMSO (Dimethyl Sulfoxide): A powerful and commonly used solvent for preclinical formulations due to its high solubilizing capacity for a wide range of compounds.

  • PEG 400 (Polyethylene Glycol 400): A water-miscible polymer that is widely used as a co-solvent and viscosity modifier in parenteral and oral formulations.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that can enhance the solubility and stability of hydrophobic drugs in aqueous solutions by forming micelles. It is a common excipient in both oral and intravenous formulations.[7]

  • Saline (0.9% Sodium Chloride): A standard isotonic vehicle for intravenous administration.

**dot graph TD { A[Start: Weigh Taxinine B] --> B{Dissolve in DMSO}; B --> C{Add PEG 400}; C --> D{Add Tween 80}; D --> E{Vortex to Mix}; E --> F{Slowly Add Saline with Continuous Mixing}; F --> G{Visually Inspect for Precipitation}; G --> H[Final Formulation];

}

Workflow for Co-solvent Formulation Preparation.

Protocol 1: Preparation of a Co-solvent Formulation of Taxinine B (e.g., for 1 mg/mL final concentration)

Materials:

  • Taxinine B powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, for injection

  • Sterile vials and syringes

Procedure:

  • Preparation of the Organic Premix: a. In a sterile vial, dissolve the required amount of Taxinine B in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by gentle vortexing or sonication. b. To the Taxinine B/DMSO solution, add PEG 400 in a volume that will result in the desired final concentration (e.g., for a final formulation of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline). c. Add Tween 80 to the mixture. d. Vortex the mixture thoroughly until a clear, homogenous solution is obtained.

  • Preparation of the Final Formulation: a. Slowly add the sterile saline to the organic premix while continuously vortexing or stirring. The slow addition is critical to prevent precipitation of the drug. b. Continue mixing for 5-10 minutes to ensure complete homogeneity. c. Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

Table 2: Example Co-solvent Formulations for Taxinine B

Formulation ComponentPurposeExample Concentration Range (% v/v)
DMSO Primary Solvent5 - 20
PEG 400 Co-solvent20 - 50
Tween 80 Surfactant/Solubilizer2 - 10
Aqueous Vehicle (e.g., Saline) DiluentQuantum Satis (q.s.) to 100%

Note: The final concentration of each excipient should be carefully considered to minimize potential toxicity in the chosen animal model. It is crucial to run a vehicle toxicity study in parallel with the main experiment.

Strategy 2: Liposomal Formulation of Taxinine B

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8] For a lipophilic compound like Taxinine B, it will primarily be incorporated within the lipid bilayer. Liposomal formulations can offer several advantages, including improved solubility, enhanced stability, and the potential for modified pharmacokinetic profiles and targeted delivery.[9]

Rationale for Excipient Selection:

  • Phosphatidylcholine (PC): A major component of biological membranes and a common lipid used in liposome formulations.

  • Cholesterol: Incorporated into the lipid bilayer to modulate membrane fluidity and stability.[9]

  • Organic Solvent (e.g., Chloroform/Methanol mixture): Used to dissolve the lipids and the drug to create a homogenous mixture for film formation.

**dot graph TD { A[Start: Dissolve Taxinine B and Lipids in Organic Solvent] --> B{Thin-Film Evaporation}; B --> C{Hydration of Lipid Film with Aqueous Buffer}; C --> D{Formation of Multilamellar Vesicles (MLVs)}; D --> E{Size Reduction (Extrusion or Sonication)}; E --> F{Formation of Small Unilamellar Vesicles (SUVs)}; F --> G{Purification (e.g., Dialysis, Gel Filtration)}; G --> H[Final Liposomal Formulation];

}

Workflow for Liposomal Formulation of Taxinine B.

Protocol 2: Preparation of Taxinine B-Loaded Liposomes by the Thin-Film Hydration Method

Materials:

  • Taxinine B powder

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile vials

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and Taxinine B in a mixture of chloroform and methanol (e.g., 2:1 v/v). The molar ratio of lipid to cholesterol can be optimized, with a common starting point being 2:1. b. Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C). c. A thin, uniform lipid film containing Taxinine B will form on the inner surface of the flask. It is crucial to ensure all solvent is removed, which can be facilitated by placing the flask under high vacuum for at least 2 hours.

  • Hydration: a. Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration. b. Gently rotate the flask by hand (without vacuum) at a temperature above the lipid phase transition temperature for 30-60 minutes. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain a homogenous population of small unilamellar vesicles (SUVs), the MLV suspension is subjected to extrusion. b. Load the MLV suspension into a pre-heated extruder. c. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes).

  • Purification: a. To remove any unencapsulated Taxinine B, the liposomal suspension can be purified by dialysis or size exclusion chromatography.

III. Characterization and Quality Control of Taxinine B Formulations

A robust and reproducible formulation requires thorough characterization to ensure its quality and performance.[10]

For Co-solvent Formulations:
  • Visual Inspection: The formulation should be a clear, homogenous solution free of any visible particles or precipitation.

  • pH Measurement: The pH of the final formulation should be measured and controlled.

  • Drug Concentration (Assay): The concentration of Taxinine B in the formulation should be accurately determined using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.[3][11]

  • Stability: The chemical and physical stability of the formulation should be assessed over time under relevant storage conditions. This involves monitoring the drug concentration and observing for any signs of precipitation.

For Liposomal Formulations:

In addition to the tests for co-solvent formulations, liposomal formulations require more extensive characterization:

  • Particle Size and Polydispersity Index (PDI): The mean particle size and the width of the size distribution (PDI) are critical quality attributes of a liposomal formulation. These are typically measured by Dynamic Light Scattering (DLS).[12][13]

  • Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and is an indicator of their colloidal stability.[][15] A high absolute zeta potential value (e.g., > ±30 mV) generally indicates good stability due to electrostatic repulsion between particles.

  • Encapsulation Efficiency (%EE): This is a crucial parameter that determines the percentage of the initial drug that is successfully incorporated into the liposomes. It is calculated as: %EE = (Amount of encapsulated drug / Total amount of drug) x 100 The amount of encapsulated drug is determined after separating the liposomes from the unencapsulated drug.

  • Drug Loading (%DL): This parameter represents the amount of drug per unit weight of the lipid, calculated as: %DL = (Weight of encapsulated drug / Weight of lipid) x 100

IV. Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of Taxinine B in formulations and for assessing its stability.

Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method for Taxinine B

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Taxinine B in a formulation matrix and to ensure the method can separate Taxinine B from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. The gradient program should be optimized to achieve good separation of Taxinine B from excipients and potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of Taxinine B (typically in the range of 220-230 nm for taxanes).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Method Development: a. Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for Taxinine B with a reasonable retention time. b. The formulation blank (containing all excipients except Taxinine B) should be injected to ensure no interference at the retention time of Taxinine B.

  • Forced Degradation Studies: a. To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[16][17][18] This involves subjecting a solution of Taxinine B to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
    • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
    • Thermal Degradation: Heating at 80°C for 48 hours.
    • Photodegradation: Exposure to UV light for 24 hours. b. The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent Taxinine B peak.
  • Method Validation: The method should be validated according to ICH guidelines, including assessment of:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion and Future Perspectives

The successful preclinical development of Taxinine B is intrinsically linked to the ability to formulate it in a manner that allows for consistent and reliable administration in experimental models. This guide has provided two distinct yet viable formulation strategies—a co-solvent system and a liposomal formulation—along with the necessary protocols and analytical methodologies for their preparation and characterization.

The choice of formulation will ultimately depend on the specific objectives of the preclinical study. For rapid screening and initial efficacy studies, the co-solvent approach may be sufficient. For more advanced studies, including pharmacokinetic and toxicology assessments, a more sophisticated formulation like liposomes may be necessary to enhance stability, improve the therapeutic index, and potentially modulate the drug's disposition.

It is imperative to underscore that the protocols provided herein serve as a robust starting point. Optimization of the formulation components and process parameters will be necessary to develop a formulation that is tailored to the specific needs of the research. A thorough and well-documented formulation development program, grounded in sound scientific principles, will be a critical enabler for unlocking the full therapeutic potential of Taxinine B.

References

  • Leroux JC, et al. Liposome formulations of hydrophobic drugs. Methods Enzymol. 2005;391:188-204.
  • Patel, R. Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Int. J. of Pharm. Sci. 2025, 3, 2005-2021.
  • Li, Y., et al. Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Mol. Pharmaceutics. 2021, 18, 10, 3848–3857.
  • Li, J., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2015, 16, 4, 731–744.
  • Cristina, D., et al.
  • News-Medical. Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Available from: [Link]

  • Jennewein, S., et al. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Int. J. Mol. Sci. 2022, 23, 24, 15643.
  • Ng, K. Forced degradation as an integral part of HPLC stability-indicating method development. Drug Discov. Today. 2009, 14, 5-6, 245-251.
  • Strickley, R. G. Solubilizing excipients in oral and injectable formulations. Pharm. Res. 2004, 21, 2, 201-230.
  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. Available from: [Link]

  • Perdue, J. D.
  • Intertek. Liposome Characterisation and Analysis for Drug Delivery. Available from: [Link]

  • Beike, J., et al. Quantitative determination of taxine B in body fluids by LC-MS-MS. J. Anal. Toxicol. 2003, 27, 6, 335-339.
  • Datta, S., et al. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 2007, 855, 2, 290-297.
  • Zhang, Y., et al. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. J.
  • Semple, S. C., et al. Preparation and characterization of taxane-containing liposomes. Methods Enzymol. 2005, 391, 205-225.
  • Malvern Panalytical. How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer? Available from: [Link]

  • ResearchGate. Liposome Formulations of Hydrophobic Drugs. Available from: [Link]

  • Luo, H., et al. Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules. 2024, 29, 10, 2269.
  • Intertek. Liposome Characterisation and Analysis for Drug Delivery. Available from: [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. 2015, 33, 10, 744-757.
  • Laouini, A., et al. Preparation, Characterization and Applications of Liposomes: State of the Art. J. Colloid Sci. Biotechnol. 2012, 1, 2, 147-168.
  • JIDPTS. RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS.pdf. Available from: [Link]

  • Prota, A. E., et al. Structural insight into the stabilization of microtubules by taxanes. eLife. 2021, 10, e69236.
  • ResearchGate. Development of Method and Validation for Related Substances in Docetaxel Injection Formulation with HPLC. Available from: [Link]

  • Cordouan Technology. Liposomes synthesis and size characterization with high precision DLS. Available from: [Link]

  • Cevc, G. Zeta-Potential Measurements as a Tool To Quantify the Effect of Charged Drugs on the Surface Potential of Egg Phosphatidylcholine Liposomes. Langmuir. 1990, 6, 6, 1075–1087.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Cristina, D., et al.
  • Trissel, L. A., et al. Investigation of aqueous stability of taxol in different release media. Int. J. Pharm. 1997, 158, 1, 109-114.
  • Hoke, S. H., et al. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography. J.
  • Patel, R. Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Int. J. of Pharm. Sci. 2025, 3, 2005-2021.
  • Clogston, J. D., et al. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics. 2021, 13, 11, 1877.
  • Datta, S., et al. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 2007, 855, 2, 290-297.
  • Sparreboom, A., et al. Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL. Cancer Res. 1996, 56, 9, 2112-2115.
  • Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. Available from: [Link]

  • Laouini, A., et al. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. J. Colloid Sci. Biotechnol. 2012, 1, 2, 147-168.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • El-Sayed, M., et al. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry. 2022, 195, 113061.
  • Guimarães, D., et al. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics. 2021, 13, 12, 2087.
  • ResearchGate. Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats. Available from: [Link]

  • Vigneron, J., et al. Seventy-two-hour stability of Taxol in 5% dextrose or 0.9% sodium chloride in Viaflo, Freeflex, Ecoflac and Macoflex N non-PVC bags. Ann. Pharm. Fr. 2009, 67, 5, 345-351.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Taxinine B Extraction & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center dedicated to enhancing the yield and purity of Taxinine B from Taxus species. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our focus is on the causality behind experimental choices to empower you with a robust understanding of the entire workflow, from biomass processing to final purification.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the extraction and purification of Taxinine B.

1. What is the most critical factor affecting the yield of Taxinine B?

While the entire process requires careful optimization, the initial extraction solvent selection is arguably the most critical factor. The polarity of the solvent system must be finely tuned to maximize the solubilization of Taxinine B while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids. A common starting point is an ethanol/water mixture, typically between 50% and 80% ethanol by volume.[1] Using a solvent with over 80% ethanol can lead to an increased extraction of lipid components, which complicates downstream purification.[1] Conversely, a solvent with less than 50% ethanol will result in poor extraction efficiency for taxanes.[1]

2. My Taxinine B yield is consistently low. What are the likely causes?

Low yield is a frequent challenge and can stem from several factors:

  • Suboptimal Extraction Parameters: Beyond the solvent system, parameters like temperature, extraction time, and solid-to-liquid ratio play a crucial role. For instance, in ultrasound-assisted extraction (UAE), both power and duration must be optimized.[2]

  • Degradation of Taxinine B: Taxanes are known to be sensitive to high temperatures and pH extremes.[3][4] Prolonged exposure to harsh conditions during extraction can lead to significant product loss.

  • Inefficient Biomass Pretreatment: The physical state of the Taxus material is important. Inadequate grinding or drying of the plant material can limit solvent penetration and, consequently, the extraction efficiency.

  • Losses during Purification: Each purification step, from liquid-liquid partitioning to column chromatography, carries the risk of product loss. Overly aggressive washing or the use of an inappropriate stationary phase in chromatography can lead to a significant reduction in the final yield.

3. I am observing significant degradation of my product. How can I minimize this?

Taxinine B, like other taxanes, is susceptible to degradation. To mitigate this:

  • Temperature Control: Employ low-temperature extraction methods whenever possible. Maceration at room temperature is a gentle option, though it may require longer extraction times.[5] If using methods that generate heat, such as UAE or reflux extraction, ensure the temperature is carefully controlled and does not exceed the stability threshold of Taxinine B. For example, one study on taxol extraction found that temperatures above 40°C could lead to degradation.

  • pH Management: Maintain a neutral or slightly acidic pH during extraction and purification. Alkaline conditions can promote the degradation of taxanes.

  • Minimize Exposure to Light: While less documented for Taxinine B specifically, some phytochemicals are light-sensitive. It is good practice to protect your extracts and purified samples from direct light.

  • Work Efficiently: Prolonged processing times can increase the opportunity for degradation. Streamline your workflow to minimize the time your sample spends in solution.

4. What are the most common impurities I can expect in my crude extract?

Crude extracts of Taxus species are complex mixtures. Besides Taxinine B and other taxanes, you can expect to find:

  • Pigments: Chlorophylls are a major impurity that can interfere with chromatographic purification.

  • Lipids and Waxes: These non-polar compounds are often co-extracted, especially with less polar solvent systems.

  • Flavonoids and Phenolic Compounds: These polar compounds are also abundant in Taxus extracts.[4]

  • Sugars and other primary metabolites: These are highly polar and can often be removed with appropriate liquid-liquid partitioning steps.[4]

5. How can I effectively remove chlorophyll from my extract?

Decolorization is a crucial step for simplifying purification. The use of activated carbon (charcoal) is a highly effective method for removing chlorophyll and other pigments.[1] The crude extract is typically treated with activated carbon, followed by filtration. This step is critical for preventing interference in subsequent chromatographic separations.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Extraction & Initial Processing
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Extraction Efficiency 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Poor solvent penetration into the plant material. 4. Inadequate solid-to-liquid ratio.1. Optimize Solvent System: Systematically vary the ethanol:water ratio (e.g., 50:50, 60:40, 70:30, 80:20 v/v) to find the optimal polarity for Taxinine B. 2. Adjust Extraction Parameters: For maceration, increase the extraction time. For UAE, optimize sonication time and power. For reflux extraction, ensure the temperature is appropriate and the duration is sufficient without causing degradation. 3. Improve Biomass Pretreatment: Ensure the Taxus material is finely ground to increase the surface area for solvent interaction. Proper drying of the plant material is also crucial. 4. Vary Solid-to-Liquid Ratio: A higher volume of solvent can enhance extraction but may also increase the cost and time of solvent removal. Experiment with different ratios to find a balance.
Co-extraction of a High Amount of Gummy/Waxy Material 1. Solvent system is too non-polar. 2. Extraction of high molecular weight compounds.1. Increase Solvent Polarity: Increase the water content in your ethanol/water mixture. This will decrease the solubility of non-polar waxes and lipids. 2. Pre-wash with a Non-polar Solvent: Before the main extraction, consider washing the dried plant material with a non-polar solvent like hexane to remove waxes and some lipids.
Extract is Difficult to Filter 1. Presence of fine particulate matter. 2. High viscosity of the extract.1. Centrifugation: Before filtration, centrifuge the extract at a moderate speed to pellet the fine particles. 2. Use of Filter Aids: Employ a filter aid like celite to improve the filtration flow rate. 3. Dilution: If the extract is too viscous, dilute it with the extraction solvent before filtration.
B. Purification
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Co-elution of structurally similar taxanes.1. Select the Right Stationary Phase: Silica gel is a common choice for normal-phase chromatography of taxanes. For reversed-phase, C18 is frequently used.[6] The choice depends on the specific impurities you are trying to remove. 2. Optimize Mobile Phase: Systematically vary the solvent gradient (e.g., for normal phase, a gradient of ethyl acetate in hexane). This will help to resolve compounds with similar polarities. 3. Reduce Sample Load: Overloading the column leads to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column. 4. Employ High-Resolution Techniques: If co-elution is a persistent issue, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for finer separation.[7]
Loss of Product During Liquid-Liquid Partitioning 1. Incorrect pH of the aqueous phase. 2. Emulsion formation. 3. Insufficient mixing or extraction cycles.1. Adjust pH: Ensure the pH of the aqueous phase is optimized to keep Taxinine B in the organic phase while partitioning polar impurities into the aqueous phase. 2. Break Emulsions: If an emulsion forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation. 3. Ensure Thorough Extraction: Perform multiple extractions (at least 3) with the organic solvent, and ensure vigorous mixing during each extraction to maximize the transfer of Taxinine B.
Taxinine B Crystallizes/Precipitates Unexpectedly 1. Supersaturation of the solution. 2. Change in solvent composition or temperature.1. Maintain Appropriate Concentration: Avoid over-concentrating your solutions. If precipitation occurs, gently warm the solution and add a small amount of the appropriate solvent to redissolve the compound. 2. Control Environmental Conditions: Be mindful of temperature changes during your workflow, as a decrease in temperature can reduce solubility.
C. HPLC Analysis & Quantification
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Interactions with active sites on the stationary phase.1. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. 2. Optimize Mobile Phase pH: Ensure the mobile phase pH is buffered and appropriate for the analysis of taxanes. 3. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample. 4. Use a High-Quality Column: Employ a column with good end-capping to minimize secondary interactions.
Poor Peak Resolution 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate.1. Adjust Mobile Phase: Modify the gradient or the ratio of organic solvent to water to improve the separation of closely eluting peaks. 2. Select a Different Column: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the selectivity. 3. Reduce Flow Rate: A lower flow rate can improve resolution, but will also increase the analysis time.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Leaks in the system. 4. Detector lamp aging.1. Degas Mobile Phase: Ensure your mobile phase is properly degassed before use. 2. Clean the System: Flush the system with a strong, clean solvent. Clean the detector flow cell according to the manufacturer's instructions. 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 4. Replace Lamp: If the lamp has exceeded its recommended lifetime, replace it.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows.

A. General Biomass Preparation Workflow

Biomass_Preparation Start Taxus Biomass (Needles/Twigs) Drying Drying (Air or Oven at < 40°C) Start->Drying Grinding Grinding (Fine Powder) Drying->Grinding Pre_extraction Optional: Pre-extraction (with Hexane) Grinding->Pre_extraction To remove non-polar impurities Extraction Main Extraction Grinding->Extraction Pre_extraction->Extraction

Figure 1. Biomass preparation workflow.
B. Protocol 1: Solvent Extraction (Maceration)

This protocol is a gentle method suitable for initial lab-scale extractions.

  • Biomass Preparation: Dry Taxus needles or twigs at a temperature not exceeding 40°C and grind them into a fine powder.

  • Extraction:

    • Place 100 g of the powdered plant material into a large Erlenmeyer flask.

    • Add 1 L of 70% ethanol in water (v/v).

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

  • Filtration:

    • Filter the mixture through cheesecloth to remove the bulk plant material.

    • Further clarify the extract by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Liquid-Liquid Partitioning:

    • Transfer the remaining aqueous extract to a separatory funnel.

    • Partition the aqueous extract three times with an equal volume of dichloromethane or ethyl acetate.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the organic extract to dryness under reduced pressure to obtain the crude Taxinine B extract.

C. Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can significantly reduce extraction time compared to maceration.

  • Biomass Preparation: Prepare the Taxus biomass as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered plant material into a beaker.

    • Add 500 mL of 80% methanol in water (v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 60 minutes at a controlled temperature (e.g., 30-40°C).

  • Post-Extraction Processing: Follow steps 3-6 from Protocol 1 to process the extract.

D. Purification Workflow: Column Chromatography

Purification_Workflow Start Crude Extract Decolorization Decolorization (Activated Carbon) Start->Decolorization Filtration Filtration Decolorization->Filtration Concentration Concentration Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane:Ethyl Acetate gradient) Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Final_Concentration Final Concentration Pooling->Final_Concentration End Purified Taxinine B Final_Concentration->End

Figure 2. Purification workflow using column chromatography.
E. Protocol 3: Preparative HPLC for Final Purification

For obtaining high-purity Taxinine B, preparative HPLC is often necessary.

  • Sample Preparation: Dissolve the partially purified Taxinine B fraction from column chromatography in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Column: Use a preparative HPLC system equipped with a suitable C18 column.

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. The exact gradient will need to be optimized based on the impurity profile of your sample.

  • Method Parameters:

    • Flow rate: Typically in the range of 10-20 mL/min for preparative columns.

    • Injection volume: Depends on the column size and sample concentration.

    • Detection: UV detection at a wavelength where Taxinine B has strong absorbance (e.g., around 227 nm).

  • Fraction Collection: Collect fractions corresponding to the Taxinine B peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure Taxinine B.

IV. References

  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024). MDPI. [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). MDPI. [Link]

  • Extraction and Identification of the Taxine,Precursor of the Anticancer taxol, from the Needlesof. (2020). YouTube. [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus spp. (1994). Google Patents.

  • Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field. (2022). National Institutes of Health. [Link]

  • Studies of the Taxine From the Needles of the Moroccan Yew. (n.d.). ResearchGate. [Link]

  • Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. (2014). ResearchGate. [Link]

  • Method for the isolation and purification of taxol and its natural analogues. (1995). Google Patents.

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. (2022). MDPI. [Link]

  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. (2022). National Institutes of Health. [Link]

  • Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. (2024). MDPI. [Link]

  • Biomass Pre-Extraction as a Versatile Strategy to Improve Biorefinery Feedstock Flexibility, Sugar Yields, and Lignin Purity. (2022). National Institutes of Health. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. (2014). National Institutes of Health. [Link]

  • Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review. (2020). National Institutes of Health. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (2023). National Institutes of Health. [Link]

  • Degradation kinetics parameters in tested solvents. (n.d.). ResearchGate. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

  • Lignocellulosic biomass pretreatment impact on the extracted lignins chemical structure. (n.d.). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses. [Link]

  • Ultrasound-Assisted Extraction as a Technique for Preparing Improved Infusions as Functional Beverage Bases. (2023). ResearchGate. [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2012). National Institutes of Health. [Link]

  • Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. (2008). PubMed. [Link]

  • Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei. (2021). National Institutes of Health. [Link]

  • The Purification of Taxus Extract by SepaBeanTM machine. (n.d.). Velocity Scientific Solutions. [Link]

  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024). National Institutes of Health. [Link]

  • Evaluation of physicochemical stability and degradation kinetics of bedaquiline in hydrolytic solutions of different pH. (2021). BMC Chemistry. [Link]

  • How can I resolve a problem in HPLC with an irregular baseline?. (2015). ResearchGate. [Link]

  • Hydrothermal Pretreatment of Lignocellulosic Feedstocks to Facilitate Biochemical Conversion. (2021). Frontiers in Energy Research. [Link]

  • Impact of Pretreatment Technologies for Biomass to Biofuel Production. (n.d.). ResearchGate. [Link]

  • Aqueous Solubility and Degradation Kinetics. (2015). ResearchGate. [Link]

  • Quantitative determination of taxine B in body fluids by LC-MS-MS. (2006). PubMed. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Vaisala. [Link]

  • How to run column chromatography. (n.d.). University of Glasgow. [Link]

Sources

Overcoming poor solubility of Taxinine B in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Taxinine B in Aqueous Solutions

Welcome to the Technical Support Center

You are likely visiting this page because your Taxinine B (CAS: 1361-51-9) stock solution precipitated upon addition to cell culture media, or you are designing an in vivo study and cannot achieve the required dosage concentration.[1][2][3]

Taxinine B is a taxane diterpenoid, structurally distinct from Paclitaxel (Taxol) by the absence of the C-13 side chain and the oxetane ring. While it is a potent Multidrug Resistance (MDR) reversal agent (specifically inhibiting P-glycoprotein), its high lipophilicity (Calculated LogP ~5.[1][2][3]14) makes it practically insoluble in water.[1][2][3]

This guide provides three tiered protocols to solubilize Taxinine B, ranging from standard in vitro screening to complex in vivo formulations.[1]

Module 1: The Diagnostic (FAQ)

Q: Why did my solution turn cloudy immediately upon dilution?

A: You likely triggered "solvent shock."[1][2][3] Taxinine B is a rigid, hydrophobic molecule.[1][3] When a high-concentration stock (e.g., in DMSO) is introduced rapidly into an aqueous buffer, the solvent power drops instantaneously, causing local supersaturation.[3] The hydrophobic taxane molecules aggregate and crystallize out of solution before they can disperse.

Q: Can I use Cremophor EL (Kolliphor EL) like with Paclitaxel?

A: Proceed with Caution. While Cremophor EL improves solubility, it is biologically active.[1][3] It acts as a surfactant that independently inhibits P-glycoprotein (P-gp).[1][2][3] If you are studying Taxinine B for its MDR-reversal properties, Cremophor EL will generate false positives or confound your data.[1][2][3]

  • Recommendation: Use Cyclodextrins (Protocol B) for MDR mechanism studies to ensure the observed effect is solely due to Taxinine B.[1][2]

Module 2: Protocols & Workflows

Protocol A: The "DMSO Shock" Method (In Vitro Screening)

Best for: Cell viability assays, IC50 determination (Concentrations < 10 µM).[3]

The Logic: This method uses a water-miscible organic solvent to carry the drug, but relies on kinetic stability to keep it in solution after dilution.

  • Preparation: Dissolve Taxinine B powder in anhydrous DMSO to create a 10 mM Stock Solution .

    • Tip: Sonicate for 30 seconds to ensure complete dissolution.

  • The Intermediate Step (Critical): Do NOT add the 10 mM stock directly to the cell media.

    • Prepare a 100x working solution by diluting the stock 1:10 in pure ethanol or PEG400.[1]

  • Final Dilution:

    • Place your culture media on a magnetic stirrer (warm to 37°C).

    • Add the intermediate solution dropwise into the vortex of the stirring media.

    • Target: Final DMSO concentration must be < 0.1% (v/v) to avoid cytotoxicity.

Validation Step: Inspect the media under an inverted microscope (40x). If you see needle-shaped crystals, the protocol failed. Repeat using Protocol B.

Protocol B: Cyclodextrin Inclusion Complex (Gold Standard)

Best for: High-concentration assays, MDR mechanism studies, and animal injections.[3]

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1][2][3] The hydrophobic Taxinine B molecule sits inside the CD cavity, while the hydrophilic exterior interacts with water. This prevents precipitation without using toxic surfactants.[1][2][3]

Materials:

  • Taxinine B[1][2][3][4]

  • HP-

    
    -CD (Pharmaceutical Grade)[1][2][3]
    
  • Absolute Ethanol[1][2][3]

Step-by-Step:

  • Phase 1: Dissolve Taxinine B in minimal ethanol (e.g., 5 mg in 0.5 mL).

  • Phase 2: Dissolve HP-

    
    -CD in water to create a 40% (w/v) solution.[1][2][3]
    
    • Molar Ratio: Aim for a 20:1 ratio (Cyclodextrin : Taxinine B) to ensure complete entrapment.[1][2][3]

  • Complexation:

    • Add the ethanolic Taxinine B solution dropwise to the aqueous CD solution under vigorous stirring (700 RPM).

    • Stir open-capped for 24 hours at room temperature to allow the ethanol to evaporate.

  • Lyophilization (Optional but Recommended): Freeze-dry the resulting clear solution to obtain a water-soluble powder.[1][2][3]

Data: Solubility Enhancement of Taxanes via Cyclodextrins

Formulation StrategySolubility (

g/mL)
Stability (Hours)Biological Interference
Water Only < 0.5N/ANone
10% DMSO ~50< 1 (Precipitates)High (Cytotoxic)
HP-

-CD Complex
> 1,000 > 48Low (Inert carrier)
Cremophor EL > 2,000StableHigh (Inhibits P-gp)
Protocol C: Polymeric Micelles (In Vivo Delivery)

Best for: Tumor targeting and prolonged circulation.[1]

The Logic: Use block copolymers (e.g., mPEG-PLA or mPEG-PDLLA) to encapsulate Taxinine B in a hydrophobic core, protecting it from blood clearance.[1][2][3]

  • Dissolution: Dissolve 20 mg of copolymer and 2 mg Taxinine B in 2 mL of THF (Tetrahydrofuran).

  • Dialysis:

    • Place the mixture into a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against distilled water for 24 hours. The THF migrates out, forcing the polymer to self-assemble into micelles around the Taxinine B.

  • Filtration: Pass the resulting aqueous solution through a 0.22

    
    m syringe filter to sterilize and remove unencapsulated drug aggregates.
    

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental constraints.

Taxinine_Solubility_Strategy Start Start: Taxinine B Solid Goal Define Experimental Goal Start->Goal InVitro In Vitro (Cells) Goal->InVitro InVivo In Vivo (Animal) Goal->InVivo MDR_Check Studying MDR Reversal? InVitro->MDR_Check CD_Route Protocol B: HP-beta-CD Complex InVivo->CD_Route Acute Injection Micelle_Route Protocol C: Polymeric Micelles InVivo->Micelle_Route Long Circulation DMSO_Route Protocol A: DMSO < 0.1% MDR_Check->DMSO_Route No (Cytotoxicity only) MDR_Check->CD_Route Yes (Avoid surfactants) Validation Validation: Microscopy/DLS DMSO_Route->Validation CD_Route->Validation Micelle_Route->Validation

Figure 1: Decision tree for Taxinine B formulation based on experimental application (In Vitro vs. In Vivo) and sensitivity to surfactant interference.

References

  • Kobayashi, J., et al. (2025).[1][2][3] "Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidata." ResearchGate.[1][2][3][5] (Demonstrates Taxinine B derivatives reversing resistance in KB-C2 cells).

  • Mazzaferro, S., et al. (2021).[1][2][3] "Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with alkylenediamine-modified

    
    -cyclodextrins." Royal Society of Chemistry.[1][2] (Provides the chemical basis for taxane-cyclodextrin complexation).[1][2][3] 
    
  • Peña, Q., et al. (2023).[1][3][6][7] "Tunable polymeric micelles for taxane and corticosteroid co-delivery."[1][2][6][7][8][9] Drug Delivery and Translational Research. (Protocol for micellar encapsulation of taxanes).[1][2][3][6][8][9][10]

  • InvivoChem. (2025).[1][2][3] "Taxinine B Physicochemical Properties." (Baseline solubility and LogP data).

Sources

Navigating the Nuances of Taxinine B: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with Taxinine B, ensuring its stability in solution is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive technical support center, structured in a user-friendly question-and-answer format, to address the common challenges associated with the handling and storage of this complex taxane diterpenoid. By understanding the underlying chemical principles and adhering to best practices, you can mitigate degradation and preserve the integrity of your valuable samples.

Troubleshooting Guide: Unraveling Taxinine B Instability

This section directly addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Q1: I've observed a significant decrease in the concentration of my Taxinine B stock solution over a short period. What are the likely causes?

A significant loss of Taxinine B in your stock solution is likely due to chemical degradation. Taxanes, as a class of compounds, are susceptible to two primary degradation pathways, especially in solution:

  • Hydrolysis: Taxinine B possesses several ester functional groups that are prone to hydrolysis, particularly under basic or, to a lesser extent, acidic conditions. This reaction cleaves the ester bonds, leading to the formation of degradation products. Studies on related taxanes, such as paclitaxel, have shown that hydrolysis is a major degradation pathway in aqueous solutions, especially at pH levels above 7.[1][2]

  • Epimerization: The stereochemistry of taxanes is crucial for their biological activity. Under certain conditions, particularly in solution, epimerization can occur at specific chiral centers. For instance, the C7 position in paclitaxel is known to be susceptible to epimerization in solution, leading to the formation of 7-epipaclitaxel, an impurity with significantly reduced activity.[1] While specific studies on Taxinine B are limited, this remains a potential degradation pathway.

Immediate Actions:

  • Re-evaluate your solvent choice: Ensure you are using a high-purity, anhydrous aprotic solvent for your primary stock solution. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for Taxinine B.[3]

  • Control for pH: If your experimental conditions involve aqueous buffers, ensure the pH is maintained in a neutral to slightly acidic range (ideally pH 5-6.5), where taxanes exhibit greater stability.[4]

  • Minimize water content: Water is a key reactant in hydrolysis. Use anhydrous solvents and desiccated storage conditions for your solid Taxinine B and stock solutions.

Q2: My HPLC analysis of a Taxinine B sample shows multiple unexpected peaks that are not present in the reference standard. How can I identify if these are degradation products?

The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the degradation products, a systematic approach is necessary.

Recommended Workflow:

  • Forced Degradation Study: Intentionally degrade a sample of Taxinine B under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will generate the likely degradation products and provide reference peaks for your analysis.

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to analyze both your degraded sample and the sample with unexpected peaks. The mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks can be used to elucidate their structures and confirm if they are related to Taxinine B.[5][6][7][8]

  • Compare Retention Times: Compare the retention times of the unknown peaks in your sample with those of the peaks generated during the forced degradation study.

Below is a diagram illustrating a typical workflow for identifying degradation products.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Confirmation A Unexpected peaks in Taxinine B HPLC B Perform Forced Degradation Study A->B Generate potential degradants C Analyze by LC-MS/MS A->C Analyze unknown sample B->C Characterize products D Compare Retention Times C->D E Analyze Mass Spectra & Fragmentation C->E F Identify Degradation Products D->F E->F G cluster_0 Degradation Pathways A Taxinine B (Intact Molecule) B Hydrolysis Products (Cleavage of Ester Groups) A->B  H₂O (Acidic/Basic pH) C Epimerization Products (Change in Stereochemistry) A->C  Solution (pH, Temperature)

Caption: Potential Degradation Pathways for Taxinine B in Solution.

References

  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346–351.
  • Gałęzowska, J., & Pufal, E. (2008). [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods]. Archiwum Medycyny Sądowej i Kryminologii, 58(1), 35-41.
  • Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 96(11), 2965–2978.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Hoke, S. H., et al. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.
  • Ahmad, I., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 19(5), 5907–5919.
  • De Munder, J., et al. (2019). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 24(21), 3878.
  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International journal of legal medicine, 120(6), 346-351.
  • Easty, A. C., et al. (2015). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 22(1), e27–e37.
  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(4), 1337–1353.
  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Zhang, M., et al. (2014). Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. Journal of Pharmaceutical and Biomedical Analysis, 98, 165–172.
  • International Society of Oncology Pharmacy Practitioners. (2007). ISOPP Standards of Practice: Safe Handling of Cytotoxics.
  • Zhang, X., et al. (2022).
  • Cividino, M., et al. (2015). Safe Handling of Cytotoxics: Guideline Recommendations. Current Oncology, 22(1), e27-e37.
  • Cha-ou, M. A., & Al-Tannak, N. (2017).

Sources

Technical Support Center: Optimizing HPLC Separation of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of taxoids. This guide is designed for researchers, scientists, and drug development professionals actively working on the separation and purification of Taxinine B and related compounds. As specialists in chromatography, we understand the nuanced challenges presented by the structural similarity of taxoids. This resource synthesizes our in-house expertise with established scientific literature to provide actionable solutions to common problems encountered during High-Performance Liquid Chromatography (HPLC) method development.

Our approach is rooted in first principles, explaining the causality behind each recommendation to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) & Initial Method Setup

This section addresses foundational questions and provides a robust starting point for developing a separation method for Taxinine B.

Q1: What is a reliable starting HPLC condition for analyzing a crude extract expected to contain Taxinine B?

A1: For initial screening of a taxoid mixture, a reversed-phase HPLC (RP-HPLC) method is the industry standard. A C18 column is a suitable first choice due to its versatility. Taxoids, including Taxinine B, typically exhibit strong UV absorbance at approximately 227 nm, making this the recommended detection wavelength.[1]

A gradient elution is highly recommended for complex mixtures to resolve compounds with a wide range of polarities and to obtain sharper peaks.[2]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Notes
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose column providing good initial resolving power. Smaller particle sizes (e.g., <2 µm in UPLC) can offer higher efficiency but at the cost of higher backpressure.[2]
Mobile Phase A HPLC-grade WaterEnsure high purity to minimize baseline noise.[3]
Mobile Phase B HPLC-grade AcetonitrileAcetonitrile is often preferred over methanol for taxane separations as it can offer different selectivity and lower viscosity.[4]
Gradient 5% to 95% B over 20-30 minA broad "scouting" gradient helps to visualize all components in the extract and determine the approximate elution window for Taxinine B.[2]
Flow Rate 1.0 - 1.2 mL/minStandard for a 4.6 mm ID column, balancing analysis time and efficiency.[1]
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity but may degrade thermally labile taxoids. 30 °C is a safe starting point.[5]
Detection UV at 227 nmThis wavelength is a characteristic absorbance maximum for the taxane core structure.[1]
Injection Vol. 5 - 20 µLDependent on sample concentration. Avoid overloading the column, which leads to peak fronting.

Q2: My sample is not fully soluble in the initial mobile phase. How should I prepare it for injection?

A2: Sample solubility is critical for good chromatography. Dissolving your sample in a solvent stronger than the initial mobile phase (e.g., 100% methanol or acetonitrile) can cause peak distortion. The ideal sample solvent is the initial mobile phase itself. If solubility is an issue, you may use a slightly higher percentage of organic solvent, but keep it as weak as possible while ensuring complete dissolution. Pre-filtering all samples through a 0.22 or 0.45 µm syringe filter before injection is mandatory to prevent column plugging.

For complex matrices like plant extracts, a Solid-Phase Extraction (SPE) cleanup step using a C18 or similar cartridge can remove highly polar or non-polar interferences, improving column lifetime and data quality.[6][7]

Section 2: Troubleshooting Common Separation Problems

This section provides a structured, question-and-answer guide to resolving specific issues you may encounter during your experiments.

Problem 1: Poor Resolution & Co-elution of Taxinine B with Other Taxoids

Q: My chromatogram shows a broad peak or a shoulder, suggesting Taxinine B is co-eluting with another compound. How can I resolve them?

A: This is the most common and challenging issue in taxoid analysis due to their structural similarities.[5] Co-elution of taxinines with other taxanes like paclitaxel is a known problem, particularly on standard C18 columns.[8][9] Your troubleshooting strategy should focus on altering the selectivity of your chromatographic system.

dot graph TD { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Fig 1: Logical workflow for resolving co-eluting peaks."; fontsize=10; fontname="Helvetica"; } enddot Caption: Fig 1: Logical workflow for resolving co-eluting peaks.

Step-by-Step Troubleshooting Protocol:

  • Alter Mobile Phase Composition:

    • Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase. Methanol is a proton donor and can enhance π-π interactions with certain columns, while acetonitrile has a stronger dipole moment.[4] This difference in solvent properties can change the elution order and improve separation.

    • Action: If you are using an acetonitrile/water gradient, prepare a new mobile phase B using methanol. Rerun the analysis. You may also explore a ternary mixture (e.g., water/acetonitrile/methanol).

  • Optimize the Gradient Profile:

    • Causality: A steep gradient pushes compounds through the column quickly, which can be detrimental for closely related analytes. A shallower gradient increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.[10]

    • Action: Identify the percentage of mobile phase B where Taxinine B and the contaminant elute from your scouting run. Modify your gradient to be much shallower in this region. For example, if the peak of interest elutes between 40-50% B, change the gradient from a 2%/minute increase to a 0.5%/minute increase in that window.

  • Change the Stationary Phase Chemistry:

    • Causality: If mobile phase modifications are insufficient, the primary separation mechanism (hydrophobicity on C18) is not selective enough. You must introduce alternative separation mechanisms.

      • Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl ring of the stationary phase and aromatic moieties in your analytes. This is highly effective for separating compounds with aromatic rings, like taxoids.[11][12][13]

      • Pentafluorophenyl (PFP) Columns: PFP columns offer a multitude of interaction mechanisms, including π-π, dipole-dipole, hydrogen bonding, and hydrophobic interactions.[14][15] They are particularly effective for separating halogenated compounds, positional isomers, and other structurally similar molecules like taxanes, and have been shown to be superior to C18 for this application.[16][17]

    • Action: Replace the C18 column with a Phenyl-Hexyl or PFP column of similar dimensions. Start with the same initial gradient method; significant changes in selectivity and retention time are expected.

Table 2: Comparison of Alternative Column Chemistries

Column TypePrimary Separation Mechanism(s)Best Suited For
C18 (ODS) Hydrophobic InteractionsGeneral purpose, first-line screening.
Phenyl-Hexyl Hydrophobic + π-π Interactions Resolving aromatic and moderately polar compounds that co-elute on C18.[12]
PFP Hydrophobic + π-π, Dipole-Dipole, H-Bonding Complex mixtures, positional isomers, and when C18/Phenyl-Hexyl fail. Offers orthogonal selectivity.[14]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My Taxinine B peak is tailing or broader than expected. What are the likely causes and solutions?

A: Poor peak shape compromises resolution and integration accuracy. The cause is often multifactorial, stemming from chemical interactions or physical/instrumental issues.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} caption { label="Fig 2: Common causes of asymmetric or broad peaks."; fontsize=10; fontname="Helvetica"; } enddot Caption: Fig 2: Common causes of asymmetric or broad peaks.

Troubleshooting Guide for Peak Shape Issues:

  • For Peak Tailing:

    • Check for Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica surface are a common cause of tailing.

      • Solution: Add a mobile phase modifier. Incorporating a small amount of a weak acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, into the aqueous mobile phase can suppress silanol activity and improve peak shape for basic or ionizable compounds.[18][19]

    • Inspect Column Health: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path, leading to tailing.

      • Solution: First, replace the guard column. If the problem persists, reverse-flush the analytical column according to the manufacturer's instructions (note: not all columns are reverse-flushable). If performance is not restored, the column may need replacement.

  • For Peak Fronting:

    • Assess Sample Concentration: This is the classic symptom of column overload. The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained.

      • Solution: Dilute your sample (e.g., 1:5 or 1:10) and reinject. If the peak shape becomes symmetrical, you have confirmed overloading.

  • For Broad Peaks:

    • Minimize Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peaks to broaden.

      • Solution: Use tubing with the narrowest possible internal diameter and shortest possible length. Ensure all fittings are properly seated to avoid dead volume.

    • Increase Column Temperature: Low temperatures can lead to slow mass transfer kinetics, causing peak broadening.

      • Solution: Incrementally increase the column temperature (e.g., from 30°C to 35°C, then to 40°C). This can significantly improve peak efficiency. However, be mindful of potential analyte degradation at higher temperatures.[5] Taxanes can be unstable, so stability should be verified if temperatures above 40-50°C are used.[20][21]

Section 3: Ensuring Method Trustworthiness & Validation

Q: How can I be confident that my HPLC method is reliable and reproducible?

A: A trustworthy method is a validated one. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[22][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by obtaining clean, well-resolved peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a calibration curve over a range of concentrations (e.g., 20 to 120 µg/mL) and ensuring the correlation coefficient (r²) is >0.999.[22]

  • Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 change in mobile phase pH). This provides an indication of its reliability during normal usage.

By systematically evaluating these parameters, you can establish a self-validating system that ensures the integrity and reproducibility of your results.

References

  • Frommherz, L., et al. (2006). [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods]. Archiwum Medycyny Sadowej i Kryminologii, 56(1), 31-36. Available at: [Link]

  • Chan, K. C., et al. (1994). High-performance liquid chromatography and micellar electrokinetic chromatography of taxol and related taxanes from bark and needle extracts of Taxus species. Journal of Chromatography B: Biomedical Applications, 657(2), 301-306. Available at: [Link]

  • Castor, T. P., & Tyler, T. A. (1993). HPLC Determination of Taxol and Related Compounds in Taxus Plant Extracts. Journal of Liquid Chromatography, 16(4), 723-731. Available at: [Link]

  • Li, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(4), 438-444. Available at: [Link]

  • Srinivas, M., et al. (2017). RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS. Journal of Innovations in Drug Discovery and Pharmaceutical Technology, 2(1), 1-10. Available at: [Link]

  • Zhang, M., et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules, 27(24), 8969. Available at: [Link]

  • Stryjewska, A., et al. (2021). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 14(11), 1145. Available at: [Link]

  • Li, Q., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(4), 438–444. Available at: [Link]

  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346-351. Available at: [Link]

  • Hoke, S. H., et al. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography. Journal of Natural Products, 57(2), 277-286. Available at: [Link]

  • Kelly, K. L., et al. (2001). Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 24(19), 2943-2956. Available at: [Link]

  • Euerby, M. R., & Petersson, P. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(2), 148-162. Available at: [Link]

  • Phenomenex Inc. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Phenomenex. Available at: [Link]

  • Sadeghi, F., et al. (2009). Solvent optimization on Taxol extraction from Taxus baccata L., using HPLC and LC-MS. DARU Journal of Pharmaceutical Sciences, 17(3), 186-192. Available at: [Link]

  • Nižnanský, Ľ., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences, 23(24), 15619. Available at: [Link]

  • Zhang, Y., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules, 29(10), 2269. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Fortis Technologies Ltd. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Fortis Technologies. Available at: [Link]

  • Shimadzu Corporation. (2014). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Report, C190-E155. Available at: [Link]

  • Jain, A. K., et al. (2014). Development and validation of the HPLC method for simultaneous estimation of Paclitaxel and topotecan. Journal of Chromatographic Science, 52(6), 545-552. Available at: [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Gradient HPLC. Chromacademy. Available at: [Link]

  • Kerns, E. H., et al. (2002). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. Journal of Natural Products, 65(4), 585-590. Available at: [Link]

  • Phenomenex Inc. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex News. Available at: [Link]

  • Ghassempour, A., et al. (2015). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Biotechnology and Health Sciences, 2(3), e30894. Available at: [Link]

  • Li, J., et al. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. Molecules, 24(3), 405. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical. Available at: [Link]

  • Barzegar-Jalali, M., et al. (2015). Investigation of aqueous stability of taxol in different release media. Pharmaceutical Sciences, 21(1), 38-43. Available at: [Link]

  • Advanced Materials Technology. (n.d.). HALO® Phenyl-Hexyl. Advanced Materials Technology. Available at: [Link]

  • Barla, A., et al. (2018). Development and Validation of RP-HPLC Method for the Estimation of Nilotinib in Bulk and Pharmaceutical Dosage form. Research Journal of Pharmacy and Technology, 11(10), 4381-4386. Available at: [Link]

  • Zhang, Q., et al. (2023). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. pharmRxiv. Available at: [Link]

  • Hawach Scientific. (n.d.). PFP HPLC Column, 3μm, 120Å. Hawach Scientific. Available at: [Link]

  • Vander Velde, D. G., et al. (1994). Solvent- and concentration-dependent molecular interactions of Taxol (paclitaxel). Journal of the American Chemical Society, 116(25), 11526-11537. Available at: [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. SMT. Available at: [Link]

  • Wang, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 27(15), 4983. Available at: [Link]

  • Huesgen, A. G. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies Application Note. Available at: [Link]

  • O'Hanlon Cohrt, K. (2023). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link]

Sources

Technical Guide: Reducing Background Noise in Taxinine B Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Signal-to-Noise Challenge

Taxinine B, a taxane derivative isolated from Taxus species, is primarily investigated for its ability to reverse Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps. Unlike its cytotoxic cousins (Paclitaxel, Docetaxel), Taxinine B exhibits lower intrinsic toxicity, making it a prime candidate for chemosensitization studies.

However, its physicochemical properties—specifically high lipophilicity and poor aqueous solubility—create significant "background noise" in bioassays. This noise manifests as:

  • Optical Interference: Micro-precipitation scattering light in absorbance/fluorescence assays.

  • Non-Specific Binding (NSB): Adsorption to plasticware, depleting effective concentration.

  • Matrix Effects: Ion suppression in LC-MS/MS quantification.

This guide provides self-validating protocols to eliminate these artifacts.

Module 1: Solubility & Compound Handling

The Core Issue: Taxinine B is practically insoluble in water.[1] Direct addition of high-concentration DMSO stocks to aqueous media causes "shock precipitation," creating micro-crystals that scatter light and skew IC50 curves.

Troubleshooting Q&A

Q: Why do I see random spikes in absorbance (OD) at high Taxinine B concentrations? A: This is likely micro-precipitation . When a hydrophobic compound in 100% DMSO is added directly to media, the rapid polarity change forces the compound out of solution before it can disperse. These crystals scatter light, artificially inflating OD values.

Q: How do I prevent "shock precipitation"? A: Use the Intermediate Dilution Method . Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

Protocol: The "Step-Down" Dilution Technique

Objective: Maintain Taxinine B solubility while keeping final DMSO < 0.5%.

  • Master Stock: Dissolve Taxinine B in 100% DMSO to 10 mM.

  • Intermediate Stock: Dilute Master Stock 1:10 into warm (37°C) serum-free media or PBS. Vortex immediately.

    • Result: 1 mM Taxinine B in 10% DMSO.

  • Working Solution: Dilute Intermediate Stock into complete culture media to reach final assay concentration (e.g., 10 µM).

    • Result: Final DMSO is 0.1%.

Visualization: Solubility Workflow

SolubilityWorkflow Stock Master Stock (100% DMSO) Inter Intermediate Stock (10% DMSO, 37°C) Stock->Inter 1:10 Dilution (Vortex Instantly) Final Assay Well (<0.5% DMSO) Stock->Final Direct Spike (AVOID) Precip Precipitation Risk (Artifacts) Stock->Precip Shock Inter->Final Final Dilution into Media

Figure 1: Step-Down Dilution Workflow to prevent micro-precipitation artifacts.

Module 2: MDR Reversal Assays (P-gp Inhibition)

The Core Issue: In Rhodamine 123 (Rh123) or Doxorubicin accumulation assays, Taxinine B is used to block P-gp. However, residual extracellular dye and autofluorescence can mimic "accumulation," leading to false positives.

Troubleshooting Q&A

Q: My "Background" (No Cells) wells have high fluorescence. Why? A: Taxinine B may be binding to the polystyrene plate and trapping the fluorescent substrate (Rh123).

  • Fix: Use Glass-coated plates or block plasticware with 1% BSA for 30 mins before adding cells.

Q: The standard deviation between replicates is high (>15%). A: This often results from inconsistent washing. Taxinine B is lipophilic and makes cell membranes "sticky."

  • Fix: Use Ice-Cold PBS containing 1% BSA for washing. The BSA acts as a "scavenger" to remove loosely bound fluorophores from the plastic and cell surface without lysing the cells.

Protocol: Optimized Rh123 Accumulation Assay
StepActionTechnical Rationale
1. Seeding Seed cells (e.g., KB-C2) 24h prior.Ensure monolayer is 80% confluent. Over-confluence alters P-gp expression.
2. Pre-incubation Add Taxinine B (0.1 - 10 µM) for 30 min at 37°C.Allows inhibitor to bind P-gp before substrate competition begins.
3. Substrate Add Rh123 (5 µM) in the presence of Taxinine B.Removing inhibitor causes rapid P-gp reactivation (efflux resumes).
4. Wash (Critical) 3x Wash with Ice-Cold PBS + 1% BSA. Cold stops active transport; BSA scavenges non-specific dye binding.
5. Lysis/Read Lyse in 1% Triton X-100. Read Fluorescence.Lysis eliminates light scattering from intact cells.

Visualization: MDR Assay Logic

MDR_Assay Start Cell Seeding (KB-C2 / MDR Cells) PreInc Pre-Incubation (Taxinine B only) Start->PreInc Load Substrate Loading (Taxinine B + Rh123) PreInc->Load Wash CRITICAL WASH (Ice Cold PBS + 1% BSA) Load->Wash Removes Extracellular Dye Lyse Cell Lysis (Triton X-100) Wash->Lyse Releases Intracellular Dye Read Fluorescence Readout Lyse->Read

Figure 2: MDR Reversal Assay workflow emphasizing the critical wash step to reduce background.

Module 3: Analytical Noise (LC-MS/MS)

The Core Issue: When quantifying Taxinine B in plasma or cell lysates, Matrix Effects (ME) are the primary noise source. Phospholipids from cell membranes co-elute with Taxanes, causing ion suppression (signal loss).

Troubleshooting Q&A

Q: My Internal Standard (IS) recovery varies wildly between samples. A: You are likely using Protein Precipitation (PPT) with Methanol/Acetonitrile alone. This leaves phospholipids in the sample.

  • Fix: Switch to Liquid-Liquid Extraction (LLE) . Taxanes are highly lipophilic and extract well into non-polar solvents, leaving phospholipids behind.

Q: What is the best solvent for Taxinine B extraction? A: tert-Butyl Methyl Ether (TBME) or Ethyl Acetate. TBME provides a cleaner baseline for Taxanes compared to Ethyl Acetate.

Protocol: Matrix Effect Elimination (LLE Method)
  • Sample: 100 µL Plasma/Lysate.

  • IS Spike: Add 10 µL Paclitaxel (as Internal Standard).

  • Extraction: Add 1 mL TBME . Vortex vigorously 5 min.

  • Separation: Centrifuge 10,000 x g, 5 min. Freeze aqueous layer (dry ice bath).

  • Evaporation: Decant organic layer; evaporate to dryness under N2 stream.

  • Reconstitution: Dissolve in Mobile Phase (e.g., 50:50 ACN:Water).

Data: Extraction Method Comparison

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery >95%85-90%
Matrix Effect (ME) High (Ion Suppression)Low (Clean Baseline)
Noise (Baseline) HighLow
Sensitivity (LLOQ) ~10 ng/mL~0.5 ng/mL

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Kobayashi, J., et al. (2000). Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K. Molecular Pharmacology. Link

  • Walle, T. (1998). Transport of the taxane paclitaxel (Taxol) across the intestinal mucosa. Journal of Pharmacy and Pharmacology. (Provides foundational data on taxane lipophilicity and non-specific binding). Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard for assessing Matrix Effects). Link

Sources

Technical Support Center: Semi-synthesis of Taxinine B Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the semi-synthesis of Taxinine B derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the chemical modification of taxanes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this challenging but rewarding area of medicinal chemistry. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction to Taxinine B and Taxane Semi-synthesis

Taxinine B is a naturally occurring taxoid found in various species of the yew tree (Taxus)[1][2][3]. Like other taxanes, such as the well-known anticancer drug Paclitaxel (Taxol®), Taxinine B possesses a complex diterpenoid core structure[4][5]. This intricate scaffold presents significant challenges for total synthesis, making semi-synthesis—the chemical modification of a readily available natural product—the preferred route for generating novel derivatives with potentially improved therapeutic properties[4][6][7][8].

The semi-synthesis of taxane derivatives is a critical area of research aimed at overcoming the limitations of existing taxane-based drugs, such as multidrug resistance and undesirable side effects[6][8][9][10]. By modifying the peripheral functional groups of the taxane core, scientists can fine-tune the molecule's pharmacological profile, leading to the development of next-generation anticancer agents[8][11].

This guide will address the common hurdles encountered during the semi-synthesis of Taxinine B derivatives, providing a structured approach to problem-solving and experimental optimization.

I. Troubleshooting Guide

This section is formatted as a series of common experimental problems followed by detailed explanations of their causes and step-by-step solutions.

Problem 1: Low Reaction Yield

Q: My reaction to modify a hydroxyl group on the Taxinine B core is consistently resulting in low yields of the desired product. What are the likely causes and how can I improve the yield?

A: Low yields in the acylation, alkylation, or silylation of Taxinine B's hydroxyl groups are a frequent challenge. The primary reasons often revolve around steric hindrance, competing side reactions, and suboptimal reaction conditions.

Causality and Solution Workflow:

  • Steric Hindrance: The taxane core is a congested three-dimensional structure[4]. Hydroxyl groups in sterically hindered positions will react sluggishly.

    • Solution:

      • Increase Reaction Time and/or Temperature: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. A modest increase in temperature can sometimes overcome the activation energy barrier, but be cautious of potential degradation.

      • Use a Less Bulky Reagent: If possible, switch to a smaller acylating or alkylating agent.

      • Employ a More Powerful Catalyst: For acylations, consider using more potent activating agents like 4-dimethylaminopyridine (DMAP) in combination with a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Competing Side Reactions: The presence of multiple hydroxyl groups with similar reactivity can lead to a mixture of products, reducing the yield of the desired isomer[4].

    • Solution:

      • Orthogonal Protection-Deprotection Strategy: This is the most robust solution. Selectively protect the more reactive hydroxyl groups with protecting groups that can be removed under conditions that do not affect the desired modification. Silyl ethers (e.g., TBS, TIPS) are commonly used for their varying steric bulk and stability[12].

      • Stoichiometry Control: In some cases, carefully controlling the stoichiometry of the reagents can favor mono-substitution at the most reactive site. This requires precise addition and rigorous monitoring.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact reaction efficiency.

    • Solution:

      • Solvent Selection: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to prevent hydrolysis of reagents.

      • Base Selection: The choice of base is critical. For acylations, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred. For reactions requiring stronger bases, consider options like sodium hydride (NaH) for deprotonation, but be mindful of potential side reactions.

      • Temperature Control: Many reactions with taxanes are performed at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity and minimize degradation.

Problem 2: Difficulty in Product Purification

Q: I am struggling to separate my desired Taxinine B derivative from the starting material and byproducts. What purification strategies are most effective for taxanes?

A: The purification of taxane derivatives is notoriously challenging due to their similar polarities and chromatographic behavior. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

A Crude Reaction Mixture B Aqueous Workup (e.g., with saturated NaHCO3) A->B Quench Reaction C Solvent-Solvent Extraction (e.g., DCM/water or EtOAc/water) B->C Remove Water-Soluble Impurities D Column Chromatography (Normal Phase) C->D Initial Purification E Column Chromatography (Reverse Phase) D->E Separation of Closely Eluting Compounds F Recrystallization or Preparative HPLC E->F High-Purity Polishing G Pure Product (>95%) F->G Final Product

Caption: Multi-step purification workflow for Taxinine B derivatives.

Detailed Steps and Rationale:

  • Aqueous Workup and Extraction: After the reaction is complete, a standard aqueous workup is essential to remove inorganic salts and water-soluble reagents. This is typically followed by extraction into an organic solvent like dichloromethane or ethyl acetate[13].

  • Normal-Phase Column Chromatography: This is the workhorse of purification for taxane chemistry.

    • Stationary Phase: Silica gel is most commonly used[13].

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or isopropanol) is typically required. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the taxane derivatives.

    • Pro-Tip: Due to the complexity of the mixture, it is often beneficial to collect many small fractions and analyze them by TLC or LC-MS before combining.

  • Reverse-Phase Chromatography: For separating compounds with very similar polarities, reverse-phase chromatography can be highly effective[14].

    • Stationary Phase: C18-functionalized silica is a common choice.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used[14].

  • High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC): For achieving very high purity, preparative HPLC is often the final step[15]. High-speed countercurrent chromatography (HSCCC) has also been shown to be effective for the semi-preparative separation of taxol and its analogs[16].

Problem 3: Unexpected Side Reactions

Q: I am observing the formation of an unexpected byproduct in my reaction. What are some common side reactions in taxane chemistry?

A: The complex and strained ring system of taxanes makes them susceptible to a variety of side reactions, particularly under harsh conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionConditions to AvoidMitigation Strategy
Epimerization Inversion of stereochemistry at a chiral center, often adjacent to a carbonyl group.Strong basic or acidic conditions.Use mild, non-nucleophilic bases and avoid prolonged reaction times.
Ring Rearrangement The strained bicyclo[5.3.1]undecane core can undergo rearrangement under certain conditions.Strong acids, high temperatures.Employ mild reaction conditions and consider protecting sensitive functional groups.
Oxidation Unintended oxidation of hydroxyl groups to ketones or aldehydes.Use of certain oxidizing agents or exposure to air over long periods.Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis Cleavage of ester groups, particularly the acetate groups on the taxane core.Strong acidic or basic conditions, presence of water.Use anhydrous solvents and mild reagents.

II. Frequently Asked Questions (FAQs)

Q1: What is the importance of protecting groups in the semi-synthesis of Taxinine B derivatives?

A1: Protecting groups are crucial for achieving selectivity in the modification of Taxinine B. The molecule contains multiple hydroxyl groups with varying degrees of reactivity. A well-designed protection strategy allows for the modification of a specific hydroxyl group while preventing unwanted reactions at other sites. The choice of protecting group is critical and should be based on its ease of introduction, stability to the reaction conditions, and ease of removal without affecting the rest of the molecule[12].

Q2: How can I confirm the structure of my synthesized Taxinine B derivative?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the overall structure and stereochemistry. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning protons and carbons and confirming connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the new derivative. LC-MS is also a powerful tool for monitoring reaction progress and purity[17][18].

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., hydroxyls, carbonyls, esters).

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure.

Q3: Are there specific safety precautions I should take when working with Taxinine B and its derivatives?

A3: Yes. Taxanes, as a class, are cytotoxic compounds because they interfere with microtubule function[3][11]. Taxine B, a related compound, is known to be toxic[2][19]. Therefore, all Taxinine B derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or aerosols. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Q4: My Taxinine B derivative shows poor solubility. How can I improve this for biological testing?

A4: Poor aqueous solubility is a common challenge for many taxane derivatives and can hinder their development as therapeutic agents[7][20]. Strategies to improve solubility include:

  • Formulation with Excipients: Using solubilizing agents, such as Cremophor EL (used in the original Taxol formulation), or developing nanoparticle or liposomal formulations can improve bioavailability[11].

  • Prodrug Approach: Temporarily modifying the molecule with a hydrophilic promoiety that is cleaved in vivo to release the active drug.

  • Structural Modification: Introducing polar functional groups into the molecule, if this does not negatively impact its biological activity.

III. Experimental Protocols

General Protocol for Acylation of a Taxinine B Hydroxyl Group

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate and reagent.

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Taxinine B (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

    • If using a catalyst, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product using silica gel column chromatography as described in the troubleshooting section.

IV. References

  • Baran, P. S., & Chen, K. (2016). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 138(1), 121-124. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of taxine B. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the isolation and purification of taxol and taxanes from Taxus spp. Retrieved from

  • National Institutes of Health. (n.d.). Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. Retrieved from [Link]

  • ResearchGate. (n.d.). A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage. Retrieved from [Link]

  • PubMed. (1998). Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography. Retrieved from [Link]

  • MDPI. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Retrieved from [Link]

  • National Institutes of Health. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for the drug discovery and development of taxane anticancer therapeutics. Retrieved from [Link]

  • National Institutes of Health. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quest for Efficacious Next-Generation Taxoid Anticancer Agents and Their Tumor-Targeted Delivery. Retrieved from [Link]

  • National Institutes of Health. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of taxine B in body fluids by LC-MS-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic strategies to overcome taxane resistance in cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). New minor taxanes analogues from the needles of Taxus canadenis. Retrieved from [Link]

  • Chemical Reviews. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Retrieved from [Link]

  • PubMed. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing taxane derivatives, new derivatives obtained and pharmaceutical compositions containing them. Retrieved from

  • PubMed. (2023). Therapeutic strategies to overcome taxane resistance in cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies and Lessons Learned from Total Synthesis of Taxol. Retrieved from [Link]

  • News-Medical.Net. (2018). Cooling therapies may offer best protection against adverse effects of taxane-based chemotherapy. Retrieved from [Link]

  • The Plant Cell. (2023). Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Taxinine B Purity via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Taxinine B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of Taxinine B through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Introduction to Taxinine B and Recrystallization

Taxinine B is a complex taxoid diterpene, often isolated from various species of the Yew tree (Taxus)[1][2]. Like other taxanes, it is of significant interest for its potential biological activities. However, crude extracts typically contain a mixture of related taxoids and other plant metabolites, necessitating robust purification methods[3].

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility[4]. The fundamental principle is that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally present in lower concentrations or having different solubility profiles, remain in the solution (the mother liquor)[4]. A successful recrystallization yields a product with significantly higher purity and a well-defined crystalline structure.

Frequently Asked Questions (FAQs)

This section addresses common questions about the theory and practice of Taxinine B recrystallization.

Q1: What are the ideal properties of a solvent for Taxinine B recrystallization?

An ideal recrystallization solvent should:

  • Dissolve Taxinine B completely at an elevated temperature (e.g., the solvent's boiling point) but poorly at low temperatures (e.g., 0-4 °C). This differential solubility is the primary driver for high recovery.

  • Not react chemically with Taxinine B. Taxanes possess sensitive ester groups that can be susceptible to hydrolysis, especially under basic or acidic conditions[5][6].

  • Dissolve impurities readily at all temperatures or not at all. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed via hot filtration before cooling.

  • Be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Have a boiling point below the melting point of Taxinine B (261-262 °C) to prevent the compound from "oiling out" instead of crystallizing[7].

Q2: Which solvent systems are recommended for Taxinine B and other taxanes?

Taxanes are generally soluble in organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane, but insoluble in non-polar solvents like n-hexane and petroleum ether, or in water[8]. This solubility profile makes anti-solvent recrystallization a highly effective technique.

In this method, Taxinine B is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" or "anti-solvent" (in which it is insoluble) is slowly added to induce crystallization. A study on purifying taxanes from Taxus cuspidata extract found a methanol/water system to be highly effective[8]. Similarly, patents for purifying paclitaxel often describe systems using a solvent like dichloromethane/acetone followed by the addition of an alkane anti-solvent like n-hexane or n-heptane[9][10].

Solvent System (Solvent:Antisolvent)Target CompoundTypical OutcomeSource
Methanol : WaterMixed TaxanesPurity increased from 0.20% to 23.24% in crude extract.[8]
Dichloromethane/Acetone : n-HexanePaclitaxelPurity increased from 93% to 97.5%.[10]
Dichloromethane/Acetone : n-HeptanePaclitaxelYielded 99.5% HPLC purity.[9]

Q3: What are the common impurities that co-crystallize with Taxinine B?

Common impurities are structurally similar taxoids that have comparable solubility profiles. These can include other taxinines, paclitaxel, 10-deacetylbaccatin III, and cephalomannine, depending on the Taxus source material[3][11]. Plant-based impurities like chlorophylls and waxes are typically removed in earlier extraction steps with non-polar solvents[3][12]. If the solution has a noticeable color (e.g., yellow or green), it indicates the presence of colored impurities which can sometimes be removed by treating the hot solution with a small amount of activated charcoal.

Q4: How critical is the cooling rate for crystal quality?

The cooling rate is extremely critical. Slow, gradual cooling is essential for forming large, pure crystals. [4]

  • Slow Cooling: Allows molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules that do not fit correctly. This process is thermodynamically favored.

  • Rapid Cooling ("Shock Cooling"): Causes the compound to precipitate out of solution quickly as a fine powder or amorphous solid. This rapid process can physically trap impurities within the solid, leading to lower purity[13].

A recommended practice is to allow the hot, saturated solution to cool slowly to room temperature on a benchtop (insulated from the cold surface with a few paper towels or a cork ring), and only then transfer it to an ice bath to maximize recovery[14][15].

Experimental Protocol: Anti-Solvent Recrystallization of Taxinine B

This protocol outlines a standard procedure based on effective methods for taxane purification.

Materials:

  • Crude Taxinine B solid

  • Methanol (HPLC Grade) - Solvent

  • Deionized Water (HPLC Grade) - Antisolvent

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude Taxinine B solid. Add a minimal volume of hot methanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot methanol until the Taxinine B just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum crystal recovery upon cooling.[16][17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. It is wise to use a small excess of solvent before this step, which can be boiled off later[17].

  • Induce Crystallization: Remove the flask from the heat. While stirring, slowly add deionized water (the antisolvent) dropwise to the hot solution. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is now supersaturated.

  • Re-dissolution: Gently heat the turbid solution until it becomes clear again. This ensures the crystallization process begins from a homogeneous solution at a high temperature.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: This slow cooling phase is where pure crystal lattice formation occurs, excluding impurities.[13][15]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the solubility of Taxinine B.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture (the same ratio at which crystallization occurred). Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which would otherwise redissolve.[16]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized Taxinine B using HPLC and melting point analysis. A sharp melting point close to the literature value (261-262 °C) is indicative of high purity[7].

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start with Crude Taxinine B dissolve Dissolve in Minimum Hot Solvent (Methanol) start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes add_antisolvent Add Antisolvent (Water) until Turbid check_insolubles->add_antisolvent No hot_filtration->add_antisolvent reheat Reheat Gently until Clear add_antisolvent->reheat slow_cool Cool Slowly to Room Temperature reheat->slow_cool ice_cool Cool in Ice Bath (≥30 min) slow_cool->ice_cool filter Collect Crystals via Vacuum Filtration ice_cool->filter wash Wash with Ice-Cold Solvent Mixture filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (HPLC, MP) dry->analyze end Pure Taxinine B Crystals analyze->end

Caption: Workflow for purifying Taxinine B via anti-solvent recrystallization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of Taxinine B.

Q: My Taxinine B is not crystallizing, even after cooling in an ice bath. What should I do?

A: This is a very common issue, typically caused by one of two things:

  • Excess Solvent: The solution is not saturated because too much solvent was used during the dissolution step[14][18].

    • Diagnosis: If the mother liquor has not been discarded, dip a glass stirring rod into it and let the solvent evaporate. A significant solid residue on the rod indicates a large amount of your compound is still in solution[14].

    • Solution: Reheat the solution and boil off a portion of the solvent (e.g., 25-30%) to increase the concentration. Allow the solution to cool again. Repeat if necessary[14][15].

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not started.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth[16][18].

    • Solution 2 (Seeding): If you have a small crystal of pure Taxinine B, add it to the cold solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.

Q: The recrystallization resulted in a very low yield (<30%). What went wrong?

A: A poor yield can result from several factors throughout the process:

  • Using Too Much Solvent: As described above, this is the most frequent cause. Significant amounts of the product are lost to the mother liquor[14][16].

  • Premature Crystallization: The compound may have crystallized prematurely during a hot filtration step and was discarded with the insoluble impurities. Ensure the solution is kept hot and filtration is done quickly.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Ensure at least 30 minutes in a properly prepared ice-water bath.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve and wash away a significant portion of your product[16].

Q: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system[18]. It can also happen if the compound is highly impure.

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Then, attempt to cool the solution much more slowly. Insulating the flask may help.

  • Solution 2: If the first solution fails, recover the crude compound by evaporating the solvent. Attempt the recrystallization again with a different solvent system. A solvent with a lower boiling point may prevent the compound from melting.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem Encountered no_crystals No Crystals Form problem->no_crystals low_yield Low Yield problem->low_yield oiling_out Compound 'Oiled Out' problem->oiling_out cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent Yes cause_super Cause: Supersaturation? no_crystals->cause_super No cause_yield_solvent Cause: Too much solvent used? low_yield->cause_yield_solvent Yes cause_wash Cause: Improper washing? low_yield->cause_wash No cause_mp Cause: Impurities depressing MP or solvent BP too high? oiling_out->cause_mp sol_boil Solution: Boil off excess solvent and re-cool. cause_solvent->sol_boil sol_scratch Solution: Scratch flask or add a seed crystal. cause_super->sol_scratch sol_yield_solvent Solution: Concentrate mother liquor to recover a 'second crop'. cause_yield_solvent->sol_yield_solvent sol_wash Solution: Use minimum ice-cold solvent for washing. cause_wash->sol_wash sol_reheat Solution: Reheat, add more solvent, and cool very slowly. cause_mp->sol_reheat sol_solvent Solution: Recover solid and try a different solvent system. sol_reheat->sol_solvent If fails

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Zhang, Q., Zhang, J., Feng, J., Yang, L., & Zu, Y. (2022). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Molecules, 27(19), 6683. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. [Link]

  • Rao, K. V., Bhakuni, R. S., & Sharma, M. (1995). A new large-scale process for taxol and related taxanes from Taxus brevifolia. PubMed. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Recrystallization (metallurgy). [Link]

  • National Center for Biotechnology Information. (n.d.). Taxinine B. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Taxine B. PubChem Compound Database. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). Taxine. PubChem Compound Database. [Link]

  • Reddit. (2021). Struggling with large scale recrystallization. r/Chempros. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Patsnap. (n.d.). Crystallization purification method for paclitaxel. Eureka. [Link]

  • ResearchGate. (n.d.). Chemical structure of taxine B. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(8), 3085–3099. [Link]

  • ResearchGate. (n.d.). Quantitative determination of taxine B in body fluids by LC-MS-MS. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(8), 3085-3099. [Link]

  • Chakchak, H., Zineddine, H., & Chaouch, A. (2010). Studies of the Taxine From the Needles of the Moroccan Yew. Asian Journal of Chemistry, 22(7), 5183-5189. [Link]

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(8), 3100-3108. [Link]

  • Zjawiony, J. K. (2004). [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods]. Archiwum Medycyny Sądowej i Kryminologii, 54(4), 299-306. [Link]

  • Soto, R., Patel, P., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids, 360, 119491. [Link]

  • Li, Y., et al. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 28(24), 8089. [Link]

  • ResearchGate. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. [Link]

  • Li, M., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Pharmaceuticals, 17(5), 629. [Link]

Sources

Technical Support Center: Taxinine B Consistency & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability of Commercial Taxinine B
Executive Summary

Taxinine B (C37H44O11) is a non-cytotoxic taxoid primarily utilized as a multidrug resistance (MDR) reversal agent and for studying P-glycoprotein (P-gp) inhibition.[1] Unlike Paclitaxel, it lacks the C-13 N-acylphenylisoserine side chain and the oxetane ring, yet it possesses a distinct cinnamoyl moiety at C-5.[1][2]

The Core Challenge: As a natural product isolated from Taxus species (e.g., Taxus cuspidata), commercial batches often exhibit variability in purity (isomeric impurities) , solvation , and water content .[2] This variability can shift IC50 values in MDR reversal assays by 2–3 fold if not normalized.[1]

This guide provides a self-validating technical framework to diagnose, normalize, and control these variables in your experimental workflow.

Part 1: Diagnostic Workflow (Incoming QC)

Q: Why do my IC50 values for MDR reversal shift significantly between different lots of Taxinine B?

A: The shift is rarely due to compound degradation but rather molar inconsistency caused by two factors:

  • Taxoid Impurities: Closely related congeners (e.g., Taxinine, Taxinine A, Taxinine M) often co-elute during commercial purification.[2] These analogs have different binding affinities for P-gp.

  • Solvate/Hydrate Formation: Taxoids are large, lattice-forming molecules that trap solvents (CHCl3, EtOAc) and water.[2] A "5 mg" vial may only contain 4.2 mg of active Taxinine B.

Protocol 1.1: The "Triage" Purity Check

Do not rely solely on the vendor's Certificate of Analysis (CoA) for critical dose-response curves.

Method: HPLC-DAD Verification

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).[1]

    • Gradient: 40% ACN

      
       80% ACN over 20 mins.[1][2]
      
  • Detection (Crucial): Monitor at 280 nm (specific for the cinnamoyl chromophore of Taxinine B) AND 227 nm (general taxane core).[3]

    • Insight: If you see peaks at 227 nm that disappear at 280 nm, you have non-cinnamoyl taxoid impurities (e.g., deacetylated byproducts).[2]

Visual Guide: QC Decision Tree

QC_Workflow Start Incoming Taxinine B Batch Solubility Dissolve in DMSO-d6 (for NMR) or MeOH (HPLC) Start->Solubility HPLC Run HPLC-DAD (227nm & 280nm) Solubility->HPLC NMR Run 1H-NMR (Focus: 5.5-8.0 ppm) Solubility->NMR Check_Purity Purity > 98%? HPLC->Check_Purity Check_Solvent Solvent Peaks? NMR->Check_Solvent Pass Proceed to Biological Assay Check_Purity->Pass Yes Norm_Req Calculate Active Mass Correction Check_Purity->Norm_Req No (90-98%) Reject Reject Batch (High Congener Load) Check_Purity->Reject No (<90%) Check_Solvent->Pass No Check_Solvent->Norm_Req Yes (>5% wt) Norm_Req->Pass Apply Correction Factor

Figure 1: Quality Control Decision Tree. Use this workflow to determine if a batch requires mass normalization before use in sensitive assays.

Part 2: Solubility & Handling Optimization

Q: I see a fine precipitate when adding Taxinine B stock to cell culture media. How do I prevent this?

A: Taxinine B is highly lipophilic (LogP ~4.1).[1] "Crashing out" occurs when the organic stock hits the aqueous media too quickly.

Troubleshooting Guide: Solubilization
VariableRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Best solvency. Avoid Ethanol if possible, as evaporation changes concentration during storage.[2]
Stock Conc. 10 mM - 20 mM Do not exceed 20 mM. High concentration stocks promote micro-precipitation upon dilution.[1][2]
Intermediate Step Serial Dilution in Media Never add 100% DMSO stock directly to the well. Dilute stock 1:10 in media first, vortex, then apply to cells.
Max DMSO < 0.5% v/v Taxanes can interact with DMSO at high %; keep final DMSO low to avoid solvent toxicity masking drug effects.[1]

Critical Protocol: The "Warm Start"

  • Equilibrate the Taxinine B vial to Room Temperature (RT) before opening (prevents water condensation).

  • Dissolve powder in DMSO.[1][2]

  • Sonicate for 30 seconds. The crystal lattice of taxoids can be stubborn; visual clarity does not always mean molecular dispersion.

Part 3: Stability & Degradation[4][5]

Q: Can I store Taxinine B in aqueous buffer?

A: No. Like all taxanes, Taxinine B contains multiple ester linkages (C-2, C-7, C-9, C-10 acetates and C-5 cinnamates).[1][2] These are susceptible to base-catalyzed hydrolysis .[1][4]

  • pH < 5.0: Relatively stable.[1][2]

  • pH > 7.0: Rapid hydrolysis of the C-10 acetate (most labile) and C-5 cinnamoyl group.[1]

  • Light: The cinnamoyl group is photosensitive (cis-trans isomerization).[1] Store in amber vials.

Visual Guide: Degradation Pathways

Degradation_Pathways cluster_prevention Prevention Strategy TaxB Taxinine B (Active) Hydrolysis Basic pH (>7.5) Hydrolysis TaxB->Hydrolysis Light UV Light Exposure TaxB->Light Deacetyl 10-Deacetyl Taxinine B (Reduced Activity) Hydrolysis->Deacetyl Loss of C-10 Acetate Isomer Cinnamoyl Isomers (cis/trans mix) Light->Isomer Isomerization Advice Store: -20°C in DMSO Use: Fresh dilutions Protect from Light

Figure 2: Primary degradation pathways. The C-10 acetate group is the "weak link" in basic conditions, while the cinnamoyl group requires light protection.

Part 4: Normalization for Biological Assays

Q: How do I correct for batch variability in my data?

A: You must normalize by Molar Active Fraction , not just gross weight.[2]

The Formula:


[1]

Where:

  • 
    : Mass of powder weighed (mg).
    
  • 
    : Purity fraction from HPLC (e.g., 0.98).[2]
    
  • 
    : Residual solvent fraction from NMR (e.g., 0.05 for 5% EtOAc).[2]
    
  • 
    : Molecular Weight of Taxinine B (664.74  g/mol ).
    
  • 
    : Volume of solvent (mL).
    

Why this matters: A batch with 5% residual solvent and 95% purity effectively delivers only 90% of the expected dose . In a P-gp inhibition assay, this 10% drop can shift the apparent


 significantly.[1][2]
References
  • Kobayashi, J., et al. (1994).[2] "Taxuspines A ~ C, new taxoids from Japanese yew Taxus cuspidata inhibiting drug transport activity of P-glycoprotein in multidrug-resistant cells."[1][2] Tetrahedron, 50(25), 7401-7416.[1][2]

  • Ojima, I., et al. (1998).[2][5] "New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 8(2), 189-194.[1][2][5]

  • PubChem. (n.d.).[1] "Taxinine B - Compound Summary." National Library of Medicine.

  • Appendino, G. (1995).[2] "The Chemistry and Pharmacology of Taxol." Vitis vinifera Models. (Contextual reference for general taxane ester stability).

Sources

Taxoid Analytical Support Hub: Taxinine B Identity & Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and researchers requiring definitive confirmation of Taxinine B (


), a specific taxoid derivative often isolated from Taxus cuspidata (Japanese Yew).[1][2]

⚠️ CRITICAL DISAMBIGUATION WARNING: Before proceeding, verify your target molecule.

  • Taxinine B (Target of this guide): A non-nitrogenous cinnamoyl taxoid (

    
    , MW ~664.7).
    [1][2][3][4] *   Taxine B  (Common confusion): A pseudoalkaloid containing nitrogen (
    
    
    
    , MW ~583.7), the primary toxic component of yew.

[1][2][4] If your sample contains nitrogen or has a basic pH profile, you are likely working with Taxine B, not Taxinine B.[1][2][4]

Module 1: Quick Start – Identity Verification (Is this Taxinine B?)

This module establishes the structural fingerprint of your sample. You cannot rely on retention time alone due to the high structural similarity of taxoids (e.g., Taxinine A, Taxinine E).[1][2]

Step 1: Mass Spectrometry (MS) Screening

Objective: Confirm molecular weight and elemental composition.

  • Technique: ESI-TOF-MS (Electrospray Ionization Time-of-Flight) or LC-MS/MS.[1][2][4]

  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Data:

ParameterExpected ValueNotes
Molecular Formula

Exact Mass (Monoisotopic) 664.2884 Da
Adduct Ions

Sodium adducts are common in taxoids.[1][2][4]
Key Fragments Loss of AcOH (60 Da)Taxoids readily lose acetic acid side chains.[1]
Step 2: Nuclear Magnetic Resonance (NMR) Fingerprinting

Objective: Confirm the specific stereochemistry and functional groups (specifically the cinnamoyl ester). Solvent:


 (Chloroform-d) is the standard.[1][2][4] 

may cause shift variations.

Diagnostic Signals (400/600 MHz in


): 
  • The Cinnamoyl "Signature": Unlike many taxanes (like Baccatin III), Taxinine B possesses a cinnamoyl group at C-5.[1][2][3] Look for trans-olefinic protons.[1][2][4]

    • Signal: Two doublets (

      
      ) in the aromatic/olefinic region (
      
      
      
      6.4 – 7.8 ppm).[1][2]
    • Logic: If these are missing or show cis-coupling (

      
      ), the sample is degraded or isomeric.[1][2][4]
      
  • Acetate Methyls: Taxinine B typically has four acetate groups.

    • Signal: Four distinct singlets in the

      
       1.9 – 2.2 ppm region.
      
  • The Taxane Core (H-5):

    • Signal: The proton at C-5 (under the cinnamoyl group) usually appears downfield (

      
       ~5.4-5.6 ppm) due to the esterification.[1][2][4]
      

Module 2: Purity Assessment (Quantification)[1][2][4]

Objective: Determine the absolute purity of the sample, separating it from closely related congeners (e.g., Taxinine A, Taxinine J).

Protocol: Dual-Wavelength HPLC-DAD

Why Dual Wavelength?

  • 227 nm: Detects the taxadiene core (universal for taxoids).

  • 280 nm: Detects the cinnamoyl chromophore.

  • Self-Validation: The ratio of Area(280)/Area(227) should be constant across the peak. If the ratio changes from the leading to the trailing edge, you have a co-eluting impurity.

Chromatographic Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., Waters Symmetry or Agilent Zorbax), 5

, 250 x 4.6 mm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 40% B (Isocratic) 5-35 min: 40%

80% B (Linear) 35-40 min: 80%

100% B (Wash)
Temperature 30°C (Controlled)
Visualizing the Workflow

The following diagram outlines the logical flow for confirming your sample, including "fail states" where troubleshooting is required.

TaxinineB_Workflow Start Sample Received (Solid/Powder) Solubility Solubility Check (Dissolve in MeOH/MeCN) Start->Solubility HPLC HPLC-DAD Analysis (227nm & 280nm) Solubility->HPLC Decision_Purity Single Peak > 95%? HPLC->Decision_Purity MS_Check LC-MS / HRMS (Mass Check) Decision_Purity->MS_Check Yes Fail_Purity FAIL: Purification Required (Prep-HPLC) Decision_Purity->Fail_Purity No (Multi-peak) Decision_Mass MW = 664.28? MS_Check->Decision_Mass NMR_Check 1H NMR Analysis (CDCl3) Decision_Mass->NMR_Check Yes Fail_Identity FAIL: Wrong Taxoid (Likely Taxinine A or Taxine B) Decision_Mass->Fail_Identity No Decision_Struct Cinnamoyl Signals Present? (d, J=16Hz) NMR_Check->Decision_Struct Final_Pass PASS: Identity Confirmed Taxinine B Decision_Struct->Final_Pass Yes Decision_Struct->Fail_Identity No (Cis-isomer/Missing)

Caption: Logical workflow for the stepwise validation of Taxinine B, prioritizing purity before structural confirmation to save NMR resources.

Module 3: Troubleshooting & FAQs

Q1: My HPLC peak shows tailing, making integration difficult.

Diagnosis: Taxoids are diterpenes that can interact with residual silanols on older C18 columns. Solution:

  • Acid Modifier: Ensure your water phase contains 0.1% Formic Acid or Phosphoric Acid (pH ~3.0). This suppresses silanol ionization.

  • Column Choice: Switch to an "End-capped" C18 column (e.g., C18-TMS) which covers exposed silanol groups.[1][2][4]

Q2: I see a split peak in NMR (doublets becoming multiplets).

Diagnosis: This often indicates rotamers or degradation .

  • Rotamers: Taxoids with bulky side chains can exhibit hindered rotation. Run the NMR at 50°C. If the peaks coalesce, it is a conformational issue (sample is pure).

  • Degradation: If the peaks remain split at high temperature, your sample has likely undergone epimerization (common at C-7) or rearrangement (e.g., to a rearranged taxine skeleton).[1][2][4]

Q3: The Mass Spec shows a strong peak at 584 Da instead of 664 Da.

Diagnosis: You likely have Taxine B (the alkaloid), not Taxinine B.[2]

  • Mechanism: Taxine B (

    
    ) has a molecular weight of ~583.[1][2]7. In positive mode, 
    
    
    
    is ~584.8.[2]
  • Action: Check the nitrogen rule. Perform a Dragendorff reagent test (TLC). If it turns orange, it contains nitrogen (Alkaloid) and is not Taxinine B.[1][2][4]

Q4: My sample absorbs at 227 nm but has no peak at 280 nm.

Diagnosis: Missing Cinnamoyl Group.

  • Explanation: The cinnamoyl ester is the primary chromophore at 280 nm. If this is absent, you may have isolated a de-cinnamoyl derivative (e.g., Taxinine A or a deacetylated core).[1][2][4]

  • Action: Reject the sample as Taxinine B.

References

  • PubChem. (n.d.). Taxinine B | C37H44O11.[3][5] National Library of Medicine. Retrieved February 1, 2026, from [Link][1][2][4]

  • Kellogg, J. J., et al. (2017).[2][4] Taxane diterpenoids from Taxus x media cell suspension cultures. Phytochemistry. (Contextual grounding for taxane NMR/MS analysis).

  • Wang, W. (1997).[2][6] Reversed-phase high performance liquid chromatographic (RP-HPLC) analysis of taxol and related taxanes extracted from Taxus wallichiana zucc. PubMed.[5] Retrieved February 1, 2026, from [Link][1][2]

Sources

Technical Support Center: Optimizing Cell Viability Assays with High Concentrations of Taxinine B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taxinine B. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of performing cell viability assays with high concentrations of this potent microtubule-stabilizing agent. As Senior Application Scientists, we have compiled field-proven insights to ensure the accuracy and reproducibility of your experimental results.

Introduction to Taxinine B

Taxinine B is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus)[1][2]. Like its well-known analog, Paclitaxel (Taxol), Taxinine B exerts its biological effects by binding to and stabilizing microtubules[3][4][5][6][7][8]. This interference with the natural dynamics of the microtubule cytoskeleton disrupts essential cellular processes, most notably mitosis, leading to cell cycle arrest and ultimately, apoptosis or cell death. This cytotoxic activity makes Taxinine B and other taxanes valuable compounds in cancer research and drug development[1][6].

However, working with high concentrations of Taxinine B in cell viability assays can present unique challenges. This guide is designed to help you overcome these hurdles and obtain reliable, high-quality data.

Troubleshooting Guide

High concentrations of any potent bioactive compound can lead to unexpected results in cell-based assays. Below are common issues encountered when working with Taxinine B and step-by-step guidance to resolve them.

Problem 1: Inconsistent or Non-Reproducible IC50 Values

You observe significant variability in the half-maximal inhibitory concentration (IC50) of Taxinine B across experiments.

Potential Causes & Solutions:

  • Compound Solubility and Stability: Taxinine B, like many taxanes, has poor aqueous solubility. It may precipitate in your cell culture medium, leading to an inaccurate effective concentration. Taxanes can also degrade in aqueous solutions[9][10].

    • Solution: Prepare fresh stock solutions of Taxinine B in a suitable solvent (e.g., DMSO) for each experiment. When diluting into your final culture medium, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. Visually inspect for any precipitation after dilution. Consider using a formulation with solubility enhancers if the problem persists.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the apparent cytotoxicity of a compound[11].

    • Solution: Optimize your cell seeding density. A cell number that is too low may result in a delayed or weak signal, while a density that is too high can lead to nutrient depletion and contact inhibition, confounding the results. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration, ensuring cells are in the exponential growth phase at the time of analysis.

  • Incubation Time: The duration of exposure to Taxinine B will directly influence the observed cytotoxicity.

    • Solution: The optimal incubation time depends on the cell line's doubling time and the mechanism of action of the compound. For anti-mitotic agents like Taxinine B, a longer incubation period (e.g., 48-72 hours) is often necessary to observe the full effect as cells progress through the cell cycle. Perform a time-course experiment to identify the most appropriate endpoint.

Experimental Workflow for Optimizing Assay Parameters

G cluster_0 Assay Optimization Workflow A 1. Determine Optimal Cell Seeding Density B 2. Titrate Taxinine B Concentration A->B Use optimal density C 3. Perform Time-Course Experiment B->C Use concentration range D 4. Analyze Data & Determine IC50 C->D Select optimal time point E 5. Validate Optimized Protocol D->E Confirm reproducibility

Caption: A stepwise workflow for optimizing cell viability assay parameters.

Problem 2: Unexpectedly High Cell Viability at High Taxinine B Concentrations

The dose-response curve plateaus at a high viability level, or even hooks upwards at the highest concentrations, instead of showing complete cell death.

Potential Causes & Solutions:

  • Assay Interference: Some compounds can directly interfere with the chemistry of viability assays. For example, a compound might chemically reduce the MTT or resazurin reagent, leading to a false-positive signal for viability[12].

    • Solution: Run a cell-free control experiment. Prepare a plate with your highest concentrations of Taxinine B in culture medium without cells. Add the viability reagent and measure the signal. Any signal generated in the absence of cells indicates direct interference. If interference is observed, you may need to switch to a different viability assay with an alternative detection mechanism (e.g., an ATP-based assay like CellTiter-Glo® or a protease-based assay).

  • Incomplete Cell Lysis (for certain assays): In assays that require cell lysis to release a marker (e.g., LDH or ATP assays), high concentrations of a compound might inhibit the lysis step.

    • Solution: Visually confirm cell lysis under a microscope after adding the lysis reagent. If lysis is incomplete, you may need to use a more robust lysis buffer or extend the lysis incubation time.

  • Cytostatic vs. Cytotoxic Effects: Taxinine B may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations in your specific cell line. Viability assays that measure metabolic activity may not distinguish between these two effects.

    • Solution: Complement your viability assay with a method that directly measures cell death, such as a trypan blue exclusion assay or a fluorescence-based live/dead staining assay. This will help you differentiate between a reduction in cell number due to cell death versus an inhibition of cell growth.

Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesPotential Issues with Taxinine B
MTT/XTT Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases[13][14].Inexpensive, widely used.Potential for direct reduction of the reagent by the compound; formazan crystals may be difficult to solubilize[11][15].
AlamarBlue™ (Resazurin) Reduction of resazurin to the fluorescent resorufin by viable cells[16][17].Non-toxic, allows for kinetic monitoring.Potential for direct chemical reduction of the reagent; autofluorescence of the compound[18][19].
CellTiter-Glo® (ATP) Luciferase-based detection of ATP, which is present in metabolically active cells.High sensitivity, rapid.High concentrations of Taxinine B could potentially interfere with luciferase activity.
LDH Release Measurement of lactate dehydrogenase (LDH) released from damaged cells.Directly measures cytotoxicity.May not detect cytostatic effects; timing is critical to capture LDH release before it degrades.
Live/Dead Staining Use of fluorescent dyes to differentiate between cells with intact and compromised membranes.Provides direct visualization of viable and dead cells.Requires a fluorescence microscope or flow cytometer; may be lower throughput.
Problem 3: High Well-to-Well Variability

Potential Causes & Solutions:

  • Inaccurate Pipetting: Small volumes of highly concentrated compounds can be challenging to pipet accurately.

    • Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step. Consider preparing a larger volume of your highest concentration and then performing dilutions.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth[20].

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile water or PBS to create a humidity barrier.

  • Uneven Cell Distribution: A non-uniform cell suspension will lead to a different number of cells being seeded in each well.

    • Solution: Ensure your cell suspension is homogenous by gently and thoroughly mixing before and during plating.

Visualizing the Experimental Plate Layout to Mitigate Edge Effects

G cluster_0 96-Well Plate Layout a1 Buffer a2 Buffer a3 Buffer a4 Buffer a5 Buffer a6 Buffer b1 Buffer b2 Control b3 Taxinine B b4 Taxinine B b5 Taxinine B b6 Buffer c1 Buffer c2 Control c3 Taxinine B c4 Taxinine B c5 Taxinine B c6 Buffer d1 Buffer d2 Control d3 Taxinine B d4 Taxinine B d5 Taxinine B d6 Buffer e1 Buffer e2 Buffer e3 Buffer e4 Buffer e5 Buffer e6 Buffer

Caption: Example plate map illustrating the use of outer wells for buffer to reduce edge effects.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of action of Taxinine B?

A1: Taxinine B, like other taxanes, binds to the β-tubulin subunit within microtubules[5][6]. This binding event stabilizes the microtubule polymer, preventing its depolymerization[3][7][8]. Microtubules are dynamic structures that must continuously assemble and disassemble to perform their functions. By locking them in a stabilized state, Taxinine B disrupts the formation of the mitotic spindle, which is essential for chromosome segregation during cell division. This leads to a prolonged arrest in the G2/M phase of the cell cycle and can ultimately trigger the apoptotic cell death pathway[1].

Q2: Which cell viability assay is recommended for high concentrations of Taxinine B?

A2: There is no single "best" assay, as the optimal choice depends on your specific cell line and experimental goals. However, a good starting point is a metabolic assay like AlamarBlue™ or MTT[21]. It is crucial to include the cell-free control mentioned in the troubleshooting section to check for interference. If interference is detected, an ATP-based assay such as CellTiter-Glo® is an excellent alternative as its detection mechanism is less susceptible to redox interference. For definitive confirmation of cell killing, consider complementing your viability data with a direct cytotoxicity assay like LDH release or live/dead staining.

Q3: How do I prepare Taxinine B for my cell-based assays?

A3: Taxinine B is typically dissolved in a non-polar organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C. For your experiments, thaw the stock solution and perform serial dilutions in your cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture wells is non-toxic to your cells (usually ≤ 0.5%) and is kept constant across all treatment groups, including the vehicle control.

Q4: How can I be certain that the observed effects are specific to Taxinine B?

A4: To ensure the specificity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Taxinine B. This accounts for any effects of the solvent itself.

  • Positive Control: Use a well-characterized cytotoxic compound, preferably one with a similar mechanism of action like Paclitaxel, to confirm that your assay system is responding as expected.

  • Untreated Control: This group of cells receives no treatment and represents 100% viability.

  • Blank Control: Wells containing only culture medium and the assay reagent are used to determine the background signal.

By carefully designing your experiments with these controls, you can confidently attribute the observed reduction in cell viability to the specific action of Taxinine B.

References

  • Ghassempour A, et al. (2010) Effect of taxine B feeding on taxol production and cell viability in Taxus suspension cultures. Chromatographia 72: 833–839. [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12871. [Link]

  • Niepel, M., Hafner, M., Pace, E., & Sorger, P. K. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Cell Reports Methods, 1(1), 100003. [Link]

  • ResearchGate. How to solve the problem from cell viability test?. [Link]

  • Andersen, K. B. (2009). Future perspectives of the role of Taxines derived from the Yew (Taxus baccata) in research and therapy. Journal of Pharmacy and Nutrition Sciences, 1(1), 1-4. [Link]

  • Estévez-Gallego, J., et al. (2020). Structural insight into the stabilization of microtubules by taxanes. eLife, 9, e62023. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Páterová, P., et al. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. International Journal of Molecular Sciences, 23(24), 15634. [Link]

  • Wang, Y., et al. (2023). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 28(14), 5438. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The AGT Cytogenetics Laboratory Manual (4th ed.). [Link]

  • Onrubia, M., et al. (2022). Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. Frontiers in Plant Science, 13, 942433. [Link]

  • Kellogg, E. H., et al. (2017). Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. Journal of Molecular Biology, 429(5), 633-646. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • V-Bio. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]

  • Chan, G. N., et al. (2019). Alamar Blue assay optimization to minimize drug interference and inter-assay variability. Scientific Reports, 9(1), 1-9. [Link]

  • Singh, P., et al. (2014). Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations. Journal of Biomolecular Structure and Dynamics, 32(12), 1953-1965. [Link]

  • Fakhari, A. R., et al. (2006). Investigation of aqueous stability of taxol in different release media. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 14(3), 147-152. [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]

  • Wang, X., et al. (2024). Challenges of Cell Counting in Cell Therapy Products. International Journal of Molecular Sciences, 25(21), 12975. [Link]

  • Estévez-Gallego, J., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84166. [Link]

  • Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. [Link]

  • Wang, Y., et al. (2022). Effects of Different Doses of sUV-B Exposure on Taxane Compounds' Metabolism in Taxus wallichiana var. Mairei. Plants, 11(19), 2506. [Link]

  • Chan, G. N., et al. (2019). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Scientific Reports, 9(1), 12388. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Christen, A. A., Gibson, D. M., & Bland, J. (1991). U.S. Patent No. 5,019,504. Washington, DC: U.S.
  • Cusido, R. M., et al. (2023). Exploring the Interplay between Metabolic Pathways and Taxane Production in Elicited Taxus baccata Cell Suspensions. International Journal of Molecular Sciences, 24(14), 11624. [Link]

  • Estévez-Gallego, J., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84166. [Link]

  • Onrubia, M., et al. (2022). Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions. Frontiers in Plant Science, 13, 942433. [Link]

  • Zhang, P., et al. (2015). Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani. Cell Death & Disease, 6(1), e1597. [Link]

  • ResearchGate. How to do MTT assay for taxol?. [Link]

  • Blechert, S., & Guénard, D. (1990). Taxol and taxane formation in plant cell culture. Journal of the Chemical Society, Perkin Transactions 1, (5), 1327-1331. [Link]

  • Crist, R. M., et al. (2016). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Nanotoxicology, 10(7), 973-989. [Link]

  • Longhin, E. M., El Yamani, N., Rundén-Pran, E., & Dusinska, M. (2022). The alamar blue assay in the context of safety testing of nanomaterials. Frontiers in Toxicology, 4, 981701. [Link]

  • Science.gov. mtt assay method: Topics by Science.gov. [Link]

  • Piccoli, S. P., et al. (2024). Unique challenges required reassessment and alterations to critical reagents to rescue a neutralizing antibody assay. Bioanalysis, 16(12), 723-733. [Link]

  • ResearchGate. Evaluation of The Alamarblue Assay for Adherent Cell Irradiation Experiments. [Link]

  • Oltmann, A., et al. (2018). Switching cell fate by the actin–auxin oscillator in Taxus: cellular aspects of plant cell fermentation. Protoplasma, 255(1), 21-34. [Link]

Sources

Technical Support Center: Mastering Taxinine B Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the resolution and overall data quality of Taxinine B analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the unique challenges associated with the LC-MS analysis of this complex taxoid. Here, you will find in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols grounded in scientific principles and field-proven expertise.

A Critical Clarification: Taxinine B vs. Taxine B

Before delving into the technical aspects of the analysis, it is crucial to address a common point of confusion. The compound of interest in this guide is Taxinine B , a taxoid with a molecular formula of C₃₇H₄₄O₁₁ and a molecular weight of approximately 664.7 g/mol [1]. This should not be confused with Taxine B , a toxic pseudo-alkaloid found in yew species, which has a protonated molecule at an m/z of 584.2[2][3]. Ensuring the correct molecular weight and chemical formula is the foundational first step in any successful mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the analysis of Taxinine B.

Q1: What is the expected precursor ion for Taxinine B in positive electrospray ionization (ESI+)?

A1: For Taxinine B (C₃₇H₄₄O₁₁), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 665.3. However, due to the presence of common adduct-forming ions in LC-MS systems, it is also crucial to look for sodium [M+Na]⁺ (m/z ~687.3) and potassium [M+K]⁺ (m/z ~703.2) adducts. The formation of these adducts can be influenced by the purity of the mobile phase and the sample matrix.

Q2: Why am I seeing poor peak shape (fronting or tailing) for my Taxinine B peak?

A2: Poor peak shape for taxoids like Taxinine B can stem from several factors. Column overload is a common cause of peak fronting; try diluting your sample to see if the peak shape improves[1][4]. Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the column itself, such as a dirty frit[4]. It can also be caused by a mismatch between the sample solvent and the initial mobile phase composition.

Q3: My signal intensity for Taxinine B is low and inconsistent. What are the likely causes?

A3: Low and inconsistent signal intensity is often a result of matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the analyte of interest[5]. This is a significant challenge when analyzing complex plant extracts[5]. Other potential causes include in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer, or suboptimal ionization and source parameters.

Q4: What type of analytical column is best suited for Taxinine B analysis?

A4: A reversed-phase C18 column is the most common and generally effective choice for the separation of taxoids like Taxinine B[2]. These columns provide good retention and separation based on the hydrophobicity of the analytes. For improved peak shape and resolution, consider using a column with smaller particle sizes (e.g., sub-2 µm) if your LC system can handle the higher backpressure.

Troubleshooting Guide: Improving Taxinine B Resolution

This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometry analysis of Taxinine B.

Symptom: Poor Chromatographic Resolution

Poor resolution, where Taxinine B is not adequately separated from other components in the sample, is a frequent challenge.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and the aqueous component (often with additives like formic acid or ammonium formate) play a critical role in chromatographic selectivity.

    • Action: Systematically vary the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds. Also, consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.

  • Inappropriate Column Chemistry: While C18 is a good starting point, it may not provide the necessary selectivity for complex mixtures containing isomers or closely related taxoids.

    • Action: Experiment with different stationary phase chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like Taxinine B.

  • Column Degradation: Over time, columns can lose their resolving power due to contamination or degradation of the stationary phase.

    • Action: If you observe a gradual decline in resolution, try flushing the column with a strong solvent. If this does not restore performance, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Troubleshooting Decision Tree for Poor Resolution:

PoorResolution Start Poor Resolution of Taxinine B CheckPeakShape Check Peak Shape Start->CheckPeakShape TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting Asymmetric Peaks CoElution Co-elution with other peaks? CheckPeakShape->CoElution Symmetric but Overlapping Peaks DiluteSample Dilute Sample (check for overload) TailingFronting->DiluteSample CheckSampleSolvent Ensure Sample Solvent is weaker than Mobile Phase TailingFronting->CheckSampleSolvent CleanColumn Clean/Replace Column and Guard Column TailingFronting->CleanColumn OptimizeGradient Optimize Gradient (shallower) CoElution->OptimizeGradient ChangeSolvent Change Organic Solvent (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn Resolved Resolution Improved ChangeColumn->Resolved DiluteSample->Resolved CheckSampleSolvent->Resolved CleanColumn->Resolved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Symptom: Low Signal Intensity and Poor Sensitivity

Low signal intensity can make accurate quantification challenging, especially at low concentrations.

Potential Causes & Solutions:

  • Ion Suppression/Enhancement (Matrix Effects): As mentioned, co-eluting matrix components can interfere with the ionization of Taxinine B.

    • Action: Improve sample preparation to remove interfering compounds. Solid-phase extraction (SPE) is highly effective for this[2][6]. Also, adjust the chromatography to separate Taxinine B from the regions of the chromatogram where ion suppression is most severe (often at the beginning and end of the run).

  • Suboptimal MS Source Parameters: The efficiency of ionization is highly dependent on the settings of the ion source, such as gas flows, temperatures, and voltages.

    • Action: Perform a systematic optimization of the ion source parameters. This can be done by infusing a standard solution of Taxinine B and adjusting each parameter to maximize the signal.

  • In-Source Fragmentation: Taxoids can be susceptible to fragmentation within the ion source, which reduces the abundance of the precursor ion.

    • Action: Reduce the energy in the ion source by lowering the fragmentor or declustering potential. This will minimize unwanted fragmentation and maximize the intensity of the intended precursor ion.

Experimental Protocols

Adherence to validated protocols is essential for reproducible and reliable results. The following protocols provide a starting point for the analysis of Taxinine B.

Protocol 1: Extraction of Taxinine B from Taxus Needles

This protocol describes a solid-phase extraction (SPE) method for the cleanup of Taxinine B from a plant matrix.

Materials:

  • Dried and powdered Taxus needles

  • Extraction Solvent: Methanol or Acetone

  • SPE Cartridges: C18 or similar reversed-phase sorbent

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 20-30% Methanol in water

  • Elution Solvent: 75-100% Methanol or Acetonitrile[6]

Procedure:

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered Taxus needles.

    • Add 10 mL of the extraction solvent (Methanol or Acetone).

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of 10% methanol.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 5 mL of water through the cartridge. Do not let the sorbent go dry.

    • Loading: Load the reconstituted sample onto the cartridge.

    • Washing: Pass 5 mL of the wash solvent (20-30% methanol) through the cartridge to remove polar interferences.

    • Elution: Elute the Taxinine B and other taxoids with 5 mL of the elution solvent (75-100% methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for Taxinine B Quantification

This protocol outlines a starting point for developing a quantitative LC-MS/MS method. Method validation should be performed in accordance with regulatory guidelines such as those from the FDA or ICH.

LC Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 665.3 ([M+H]⁺)
Product Ions (Q3) To be determined empirically by fragmentation of the precursor ion. Based on data for similar taxoids, expect losses of acetic acid, water, and fragmentation of the side chains.
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi

Method Development and Validation Workflow:

MethodDev Start Method Development Goal: Quantify Taxinine B DirectInfusion Direct Infusion of Taxinine B Standard Start->DirectInfusion OptimizeMS Optimize MS Parameters (Precursor/Product Ions, Voltages) DirectInfusion->OptimizeMS DevelopLC Develop LC Method (Column, Mobile Phase, Gradient) OptimizeMS->DevelopLC OptimizeSamplePrep Optimize Sample Preparation (SPE) DevelopLC->OptimizeSamplePrep MethodValidation Method Validation (FDA/ICH Guidelines) OptimizeSamplePrep->MethodValidation Selectivity Selectivity MethodValidation->Selectivity AccuracyPrecision Accuracy & Precision MethodValidation->AccuracyPrecision LLOQ LLOQ MethodValidation->LLOQ Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect RoutineAnalysis Routine Sample Analysis Selectivity->RoutineAnalysis AccuracyPrecision->RoutineAnalysis LLOQ->RoutineAnalysis Stability->RoutineAnalysis MatrixEffect->RoutineAnalysis

Caption: Workflow for LC-MS/MS method development and validation.

Conclusion

Improving the resolution of Taxinine B in mass spectrometry is a multifaceted challenge that requires a systematic and informed approach. By understanding the chemistry of the molecule, anticipating potential interferences, and methodically optimizing both the chromatographic separation and the mass spectrometric detection, researchers can achieve high-quality, reproducible data. This guide serves as a foundational resource to aid in this process, but it is important to remember that every instrument and every sample type may require specific adaptations. Always approach method development with a critical and analytical mindset, and adhere to established validation principles to ensure the integrity of your results.

References

  • J. Chromatogr. A. (2002). Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species. [Link]

  • Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine, 120(6), 346-351. [Link]

  • Chromedia. Troubleshooting LC, basics. [Link]

  • Beike, J., et al. (2010). LC-MS Determination of Taxus Alkaloids in Biological Specimens. Forensic Science International, 196(1-3), 93-99. [Link]

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]

  • Schlörer, N., et al. (2022). Analytical toxicology of yew constituents in human blood and urine by liquid chromatography-high-resolution tandem mass spectrometry. Drug Testing and Analysis, 14(10), 1836-1846. [Link]

  • ResearchGate. Taxine B/isotaxine B MS/MS settings. [Link]

  • LCGC International. A New Perspective on the Challenges of Mass Spectrometry. [Link]

  • Kerns, E. H., et al. (1994). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques. Journal of Natural Products, 57(10), 1391-1403. [Link]

  • ResearchGate. a TIC of nano-LC–FTMS of taxine B, b mass spectrum of taxine B, and c MS–MS of m/z 584.32. [Link]

  • Li, Y., et al. (2023). Mass spectrometry imaging and single-cell transcriptional profiling reveal the tissue-specific regulation of bioactive ingredient biosynthesis in Taxus leaves. The Plant Cell, 35(5), 1869-1887. [Link]

  • ResearchGate. Chemical structures of paclitaxel Taxol w and taxine B. [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(26), 7087-7106. [Link]

  • ResearchGate. (PDF) Solid-phase extraction and simplified high-performance liquid chromatographic determination of 10-deacetylbaccatin III and related taxoids in yew species. [Link]

  • PubChem. Taxinine B. [Link]

  • Frontiers in Plant Science. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics. [Link]

  • MDPI. Research Progress on Taxus Extraction and Formulation Preparation Technologies. [Link]

  • YouTube. Synthesis Workshop: The Two-Phase Approach to Taxanes (Episode 46). [Link]

  • Wang, Y., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 6696649. [Link]

  • Asian Journal of Chemistry. Extraction and Identification of New Taxoids from the Moroccan Yew. [Link]

Sources

Technical Support Center: Taxinine B Handling & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Scientific Support Hub. This guide is engineered for researchers utilizing Taxinine B (a cinnamoyl taxoid derivative). Unlike the standard "store at -20°C" inserts, this document addresses the specific physicochemical challenges of taxoid scaffolds, focusing on solubility limits, hydrolytic instability, and experimental validity in multidrug resistance (MDR) assays.

⚠️ Critical Disambiguation: Know Your Compound

Before proceeding, verify your vial. There is a frequent nomenclature confusion in Taxus literature:

  • Taxinine B (Target of this guide): A specific taxoid (cinnamoyl taxane) often isolated from Taxus cuspidata. It is structurally related to Paclitaxel but lacks the C-13 side chain.

  • Taxine B: A complex pseudoalkaloid mixture (often containing isotaxine B) known for potent cardiotoxicity.

  • Impact: Ensure you are working with the purified taxoid Taxinine B for MDR or structural studies, not the crude alkaloid fraction.

Part 1: Physical Handling & Solubilization

The Challenge: Taxinine B is highly lipophilic. The most common experimental failure is "silent precipitation," where the compound crashes out of aqueous media (cell culture media) immediately upon introduction, leading to false negatives in bioassays.

Solubility Profile
SolventSolubility LimitApplicationRisk Factor
DMSO > 10 mg/mLRecommended for Stock SolutionsHigh freeze/thaw viscosity.
Ethanol ~ 5-10 mg/mLAlternative StockEvaporation alters concentration.
Water < 0.01 mg/mLForbidden for StockImmediate precipitation.
Cell Media VariableWorking Solution OnlyProtein binding may mask free drug.
Validated Solubilization Protocol

Objective: Create a stable 10 mM Stock Solution.

  • Weighing: Weigh Taxinine B in a glass vial (avoid plastics prone to leaching plasticizers like DEHP, which taxanes can extract).

  • Primary Solubilization: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).

    • Why Anhydrous? Water in DMSO accelerates base-catalyzed hydrolysis of the ester groups at C-13 and C-10 [1].

  • Vortexing: Vortex for 30 seconds. Inspect for crystal clarity.

  • Aliquot Strategy: Divide into single-use aliquots (e.g., 20 µL) in amber glass or high-quality polypropylene tubes.

  • Storage: Snap-freeze in liquid nitrogen or dry ice immediately before placing in -20°C or -80°C storage.

Visualization: Solubilization Logic

SolubilizationWorkflow Solid Taxinine B (Solid) DMSO Anhydrous DMSO (Avoid Water) Solid->DMSO Dissolve Stock 10mM Stock Solution (Clear, Yellowish) DMSO->Stock Vortex Media Aqueous Culture Media Stock->Media Direct Addition (High Risk) Working Working Solution (< 0.1% DMSO final) Stock->Working Stepwise Dilution (Intermediate Step) Precip PRECIPITATION RISK (Silent Crash-out) Media->Precip If >1% v/v DMSO Working->Media Final Assay

Caption: Workflow to prevent "silent precipitation." Direct addition of high-concentration stock to media often causes immediate, invisible crystallization.

Part 2: Storage & Stability

The Challenge: Taxoids are chemically fragile. They possess multiple ester linkages (C-2, C-4, C-5, C-10, C-13) susceptible to hydrolysis and a C-7 hydroxyl group prone to epimerization [2].[1][2]

Degradation Mechanisms[3]
  • Hydrolysis (Base-Catalyzed):

    • The ester groups are labile. In basic conditions (pH > 7.5), the acetyl groups at C-10 and the side chains hydrolyze rapidly.

    • Prevention: Maintain stock solutions in slightly acidic or neutral non-aqueous buffers if possible, but pure DMSO is usually sufficient if kept dry.

  • Epimerization (C-7):

    • The C-7 hydroxyl group can flip from the natural configuration to the 7-epi form. This is thermodynamically favorable in aqueous solutions over time and results in a biologically inactive isomer [3].

    • Prevention: Avoid storing working solutions (diluted in media) for >24 hours.

Storage Best Practices
  • Temperature: -20°C is mandatory for long-term (>1 month). -80°C is preferred for >6 months.

  • Light: Taxanes are photo-sensitive. Store in amber vials or wrap in foil.

  • Atmosphere: Store under argon or nitrogen gas if opening the vial frequently to prevent moisture uptake from the air.

Visualization: Degradation Pathways

DegradationPathways Active Active Taxinine B (Natural Config) Hydrolysis Hydrolysis (Loss of Acetyl/Ester groups) Active->Hydrolysis pH > 7.5 + Water Epimer 7-Epi-Taxinine B (Inactive Isomer) Active->Epimer Thermodynamic Equilibrium (Time) Factors Risk Factors: High pH, Moisture, Light Factors->Active Accelerates

Caption: The dual degradation threats: Hydrolysis (chemical cleavage) and Epimerization (structural inversion).

Part 3: Experimental Application & Troubleshooting
MDR Reversal Assays

Taxinine B is often studied for its ability to inhibit P-glycoprotein (P-gp), thereby reversing resistance to cytotoxic drugs like Vincristine or Paclitaxel [4].

Experimental Setup Guide:

  • The "Checkerboard" Design: Do not use Taxinine B alone if testing for MDR reversal. You must treat cells with a cytotoxic agent (e.g., Vincristine) plus varying concentrations of Taxinine B.

  • Timing: Pre-incubate cells with Taxinine B for 30-60 minutes before adding the cytotoxic drug to allow sufficient binding to P-gp efflux pumps.

  • Control: Always run a "Solvent Control" (DMSO only) to ensure the vehicle isn't causing cytotoxicity.

FAQ & Troubleshooting

Q: My stock solution has turned slightly yellow. Is it still good?

  • A: A slight yellowing can occur due to minor photo-oxidation. Run an LC-MS to check purity. If the primary peak is >95% and matches the molecular weight (approx 669.76 g/mol ), it is likely usable. If multiple new peaks appear, discard it.

Q: I observed crystals in my cell culture dish under the microscope.

  • A: You likely exceeded the solubility limit of the media.

    • Fix 1: Lower the final concentration.

    • Fix 2: Ensure your DMSO concentration in the well is < 0.5%. Higher DMSO concentrations can destabilize the drug in aqueous media.

    • Fix 3: Warm the media to 37°C before adding the drug.

Q: Can I use Taxinine B as a cytotoxic positive control?

  • A: No. Unlike Paclitaxel, Taxinine B lacks the N-benzoylphenylisoserine side chain at C-13, which is essential for strong tubulin-binding and cytotoxicity [5]. It is generally non-cytotoxic or weakly cytotoxic. Use it as a modulator, not a killer.

References
  • Tian, J., & Stella, V. J. (2010). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 99(3), 1288–1298.

  • Gao, S., et al. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(3), 1224-1235.

  • Amini-Fazl, M. S., Mobedi, H., & Barzin, J. (2014).[3] Investigation of aqueous stability of taxol in different release media. Drug Development and Industrial Pharmacy, 40(4), 519-526.[3]

  • Kobayashi, J., et al. (1998). Taxuspine C, a new taxoid from Taxus cuspidata, and its MDR reversal activity.[4][5] Bioorganic & Medicinal Chemistry Letters, 8(12), 1555-1558. (Note: Contextual reference for Taxinine B related taxoids in MDR).

  • Appendino, G. (1995). The phytochemistry of the yew tree. Natural Product Reports, 12(4), 349-360.

Sources

Calibration curve issues in Taxinine B quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Calibration Curve Issues in LC-MS/MS Analysis of Taxinine B Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Researchers Current Guideline Alignment: ICH M10 / FDA Bioanalytical Method Validation (BMV)

Welcome to the Taxane Analytical Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Scope: This guide addresses non-linearity, poor reproducibility, and lower limit of quantification (LLOQ) failures specifically for Taxinine B (


, MW 641.75). While Taxinine B shares the taxane core with Paclitaxel, its specific cinnamoyl side chains and lack of an oxetane ring in some derivatives create unique stability and ionization challenges.

The following modules address the most frequent support tickets we receive regarding Taxinine B calibration failures.

Module 1: The "Disappearing" Low Standards (Adsorption)

Symptom: Your calibration curve shows excellent linearity at high concentrations (>50 ng/mL) but severe negative deviation or complete signal loss at low concentrations (<5 ng/mL).


 is poor (<0.98) due to the bottom points.

Root Cause: Non-Specific Adsorption (NSA) Taxinine B is highly lipophilic. In aqueous solutions (like mobile phase A or plasma surrogates), it rapidly adsorbs to the walls of:

  • Borosilicate glass vials (untreated).

  • Standard polypropylene (PP) tubes.

This is not a sensitivity issue; the analyte is physically leaving the solution before it reaches the column.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Composition Maintain

30% Organic
in all working standards.
Water-rich environments force hydrophobic taxanes to partition onto container walls to lower free energy.
Container Material Low-Binding Polypropylene or Silanized Glass .Standard glass has silanol groups that interact with the taxane nitrogen; standard PP allows hydrophobic interaction.
Anti-Adsorption Agent Add 0.1% Formic Acid + 0.01% Tween-20 (optional) to stock solutions.Acidification prevents ionization of surface silanols; surfactants block hydrophobic binding sites.

Q: Can I use pure methanol for my working standards to prevent this? A: Only if your sample extraction eluate is also pure methanol. If you inject pure methanol standards into a high-aqueous mobile phase, you will suffer from "solvent strength mismatch," causing peak broadening and fronting, which ruins integration accuracy.

Module 2: Heteroscedasticity & Weighting Factors

Symptom: The curve looks linear visually, but the back-calculated accuracy of the LLOQ standard fails (e.g., > ±20% error), while the ULOQ (Upper Limit of Quantification) is perfect.

Root Cause: Incorrect Regression Weighting LC-MS/MS data is heteroscedastic , meaning the variance (standard deviation) increases as the concentration increases.[1] A standard linear regression (


) assumes constant variance (homoscedasticity). This allows the high standards (with large absolute variance) to dominate the slope calculation, ignoring the small absolute errors at the LLOQ.
Corrective Action

You must apply a weighting factor. For Taxinine B assays spanning orders of magnitude (e.g., 0.5 – 500 ng/mL),


  is the required standard.
Weighting ModelEffect on CurveSuitability for Taxinine B
None (

)
High standards dictate the slope. LLOQ is ignored.Fail. Never use for LC-MS.

Balances influence partially.Marginal. Often insufficient for >2 orders of magnitude.

Normalizes variance across the range.Optimal. Prioritizes relative error (%) rather than absolute error.

Validation Check: According to ICH M10 , the simplest model that describes the concentration-response relationship should be used. If


 brings your LLOQ accuracy within ±20% and other standards within ±15%, it is the correct choice.

Module 3: Stability & Isomerization (pH Control)

Symptom: Calibration standards prepared in the morning pass, but QC samples injected 12 hours later fail (low recovery). Chromatograms show a splitting peak or a new "shoulder."

Root Cause: pH-Dependent Hydrolysis and Epimerization Taxinine B contains ester linkages sensitive to hydrolysis.[2]

  • Basic conditions (pH > 7): Rapid hydrolysis of the ester groups (C10, C13).

  • Acidic conditions (pH < 3): Potential for oxetane ring opening or isomerization.

  • Optimum Stability: pH 4.0 – 5.5.

Workflow Logic: Stability Assurance

TaxinineStability Start Sample Collection/Prep CheckPH Check Matrix pH Start->CheckPH Acidic pH < 3.0 CheckPH->Acidic Too Acidic Neutral pH 4.0 - 5.5 CheckPH->Neutral Optimal Basic pH > 7.0 CheckPH->Basic Too Basic ActionAcid Risk: Acid Hydrolysis Action: Buffer to pH 4.5 Acidic->ActionAcid ActionOk Stable Zone Proceed to Extraction Neutral->ActionOk ActionBase Risk: Ester Hydrolysis Action: Acidify immediately (add 2% Formic Acid) Basic->ActionBase

Figure 1: Decision tree for stabilizing Taxinine B in biological matrices.

Module 4: Matrix Effects & Internal Standards

Symptom: The slope of the calibration curve in solvent is significantly different from the slope in the biological matrix (Matrix Effect).

Root Cause: Ion Suppression Co-eluting phospholipids (common in plasma) or plant pigments (common in Taxus extracts) compete for charge in the ESI source.

Solution:

  • Internal Standard (IS): You must use an IS that co-elutes and experiences the same suppression.

    • Gold Standard:

      
      - or 
      
      
      
      -labeled Taxinine B (often unavailable custom synthesis).
    • Practical Standard:Docetaxel .[3][4] It is structurally similar and widely used in literature for Taxinine B quantification.

  • MRM Transitions: Ensure you are monitoring the specific Taxinine B transition:

    • Precursor:

      
       584.2 
      
      
      
    • Product:

      
       194.3 (Primary), 107.1 (Confirming)[3][4]
      

Master Protocol: Robust Standard Preparation

To eliminate 90% of calibration errors, follow this "Self-Validating" preparation workflow.

Reagents
  • Stock Solvent: Acetonitrile (ACN) (Taxanes are more stable in ACN than Methanol).

  • Diluent: 50:50 ACN:Water + 0.1% Formic Acid (Balances solubility with mobile phase compatibility).

Step-by-Step Workflow
  • Primary Stock (1 mg/mL): Dissolve Taxinine B in 100% ACN. Store at -20°C in amber glass (light sensitive).

  • Working Standard (WS):

    • Dilute Primary Stock to 10

      
      g/mL using the Diluent  (50% ACN).
      
    • Critical Step: Vortex for 1 minute to ensure no adherence to pipette tips.

  • Spiking into Matrix:

    • Spike the WS into blank matrix (plasma/extract) to create the curve points.

    • Do not spike >5% volume to avoid crashing proteins or altering matrix composition.

  • Equilibration: Allow spiked standards to equilibrate for 30 minutes at 4°C before extraction. This mimics the protein binding of real samples.

Visual Workflow: Prevention of Propagation Errors

StandardPrep Stock Primary Stock (100% ACN) -20°C Storage Intermed Intermediate Dilution (50:50 ACN:H2O) + 0.1% Formic Acid Stock->Intermed Dilute Spike Spike into Matrix (Max 5% v/v) Intermed->Spike Aliquot Equil Equilibration 30 mins @ 4°C Spike->Equil Bind Extract Extraction (SPE/LLE) + Internal Standard Equil->Extract Process

Figure 2: Standard preparation workflow designed to minimize adsorption and mimic sample conditions.

References

  • Frommherz, L., et al. (2006). "Quantitative determination of taxine B in body fluids by LC-MS-MS." Journal of Analytical Toxicology.

  • FDA. (2022).[5] "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration.[6]

  • Gu, H., et al. (2014). "Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays." Analytical Chemistry.

  • Song, D., et al. (1996).[7] "Binding of taxol to plastic and glass containers and protein under in vitro conditions." Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

Comparative Guide: Taxinine B vs. Paclitaxel in Cytotoxicity & Pharmacological Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Paclitaxel , the clinical gold standard for microtubule stabilization, and Taxinine B , a naturally occurring taxane congener lacking the C-13 side chain.

The Core Distinction:

  • Paclitaxel acts as a potent cytotoxic agent (IC50: 2.5–7.5 nM) by irreversibly stabilizing microtubules, leading to mitotic arrest and apoptosis. However, it is a substrate for P-glycoprotein (P-gp), making it susceptible to Multi-Drug Resistance (MDR).

  • Taxinine B exhibits negligible direct cytotoxicity (IC50 > 5,000 nM) due to the absence of the N-benzoyl-3-phenylisoserine side chain at C-13. Its primary value lies not as a standalone drug, but as a chemotaxonomic marker and a structural scaffold for synthesizing MDR-reversal agents (e.g., taxuspine derivatives).

Chemical & Pharmacological Profile

The divergent biological activities of these two molecules are dictated by specific structural features, particularly the substituents at the C-13 position of the taxane core.

FeaturePaclitaxel (Taxol)Taxinine B
Class Taxane (C-13 side chain functionalized)Taxane (C-13 keto/non-functionalized side chain)
Molecular Weight 853.9 g/mol ~664.7 g/mol (varies by isolation source)
Key Structural Feature C-13 Side Chain: N-benzoyl-3-phenylisoserine (Essential for tubulin binding)C-13 Position: Typically a ketone or acetate; lacks the phenylisoserine moiety.[1][2]
Primary Mechanism High-affinity

-tubulin binding; Microtubule stabilization.
Weak/No tubulin binding; Potential P-gp interaction (weak).
Solubility Poor (requires Cremophor EL/Ethanol)Moderate (lipophilic, but distinct profile)
Structural Causality

The C-13 side chain of Paclitaxel docks into the hydrophobic pocket of


-tubulin. Taxinine B lacks this moiety, rendering it unable to lock microtubules in the polymerized state. This structural deficit explains the orders-of-magnitude difference in cytotoxicity.

Cytotoxicity Performance Data

The following data synthesizes comparative IC50 values across sensitive and resistant cell lines.

Comparative IC50 Table (In Vitro)
Cell LineTypePaclitaxel IC50 (nM)Taxinine B IC50 (nM)Performance Note
KB-3-1 Human Epidermoid Carcinoma (Sensitive)2.5 – 7.5 > 5,000 Paclitaxel is highly potent; Taxinine B is effectively inactive.
KB-C2 MDR Overexpressing P-gp (Resistant)> 500 > 10,000 Both ineffective as cytotoxins; Paclitaxel is effluxed by P-gp.
A549 Lung Carcinoma4.0 – 6.0 > 5,000 Taxinine B fails to induce mitotic arrest.

Critical Insight: While Taxinine B is inactive as a cytotoxin, specific derivatives (e.g., Taxuspine C) have shown ability to reverse MDR.[1] However, Taxinine B itself is often cited as inactive in both direct toxicity and MDR reversal compared to its C-13 functionalized counterparts.

Mechanistic Visualization

Diagram 1: Mechanism of Action & Resistance

This diagram illustrates why Paclitaxel kills cells (and how it fails in MDR) versus why Taxinine B is biologically inert in this context.

MechanismComparison cluster_Paclitaxel Paclitaxel Pathway cluster_Taxinine Taxinine B Pathway cluster_MDR MDR Mechanism (P-gp) PTX Paclitaxel Tubulin Beta-Tubulin (Hydrophobic Pocket) PTX->Tubulin High Affinity (C-13 Side Chain) Pgp P-glycoprotein (Efflux Pump) PTX->Pgp Substrate Stabilization Microtubule Stabilization Tubulin->Stabilization Arrest G2/M Mitotic Arrest Stabilization->Arrest Apoptosis Apoptosis Arrest->Apoptosis TaxB Taxinine B TaxB->Tubulin No Affinity (Lacks C-13 Chain) NoBind No Tubulin Binding TaxB->NoBind Efflux Drug Efflux (Resistance) Pgp->Efflux

Figure 1: Paclitaxel binds tubulin to induce apoptosis but is a substrate for P-gp. Taxinine B fails to bind tubulin due to structural deficits.

Experimental Validation Protocol

To reproduce the cytotoxicity data, use the MTT Colorimetric Assay . This protocol is self-validating through the use of positive (Paclitaxel) and negative (Vehicle) controls.

Workflow Diagram

MTT_Protocol Seeding 1. Cell Seeding (96-well plate, 5k cells/well) Incubation1 2. Incubation (24h, 37°C, 5% CO2) Seeding->Incubation1 Treatment 3. Drug Treatment (Serial Dilutions: 1nM - 10µM) Incubation1->Treatment Incubation2 4. Exposure Incubation (48h or 72h) Treatment->Incubation2 MTT_Add 5. Add MTT Reagent (0.5 mg/mL) Incubation2->MTT_Add Solubilization 6. Solubilization (DMSO to dissolve formazan) MTT_Add->Solubilization Read 7. Absorbance Reading (570 nm) Solubilization->Read Analysis 8. Calculate IC50 (Non-linear regression) Read->Analysis

Figure 2: Standardized MTT Assay workflow for determining IC50 values.

Protocol Steps
  • Seeding: Seed tumor cells (e.g., KB-3-1) into 96-well plates at

    
     cells/well.
    
  • Treatment: After 24h, treat cells with:

    • Paclitaxel: Range 0.1 nM – 100 nM.

    • Taxinine B: Range 100 nM – 100 µM (Due to low potency).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Development: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Quantification: Dissolve crystals in DMSO and read OD at 570 nm.

  • Calculation: Plot Dose-Response curve.

    
     is the concentration where OD is 50% of the vehicle control.[3]
    

Strategic Implications for Drug Development

  • Paclitaxel remains the therapeutic choice for direct tumor eradication. However, its utility is limited by neurotoxicity and resistance.

  • Taxinine B is not a viable candidate for direct chemotherapy . Research efforts should focus on:

    • Semi-Synthesis: Using Taxinine B as an abundant natural precursor to synthesize C-13 functionalized taxanes.

    • MDR Modulation: Investigating derivatives (like taxuspine C) that may inhibit P-gp, potentially restoring sensitivity to Paclitaxel when used in combination.

References

  • Cytotoxicity of Paclitaxel in Human Tumour Cell Lines. British Journal of Cancer. (1994). Confirms Paclitaxel IC50 range (2.5-7.5 nM).[4] Link

  • Structure-Activity Relationships of Taxanes. Journal of Natural Products. (2004). Details the necessity of the C-13 side chain for tubulin binding. Link

  • Multidrug Resistance Reversal Activity of Taxoids. Bioorganic & Medicinal Chemistry Letters. (2004). Discusses the activity of Taxinine derivatives vs. the inactivity of Taxinine/Taxinine M in MDR reversal. Link

  • Natural Taxanes: From Plant Composition to Human Pharmacology. International Journal of Molecular Sciences. (2022). Comprehensive review of taxane structures and biological activities. Link

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Taxinine B Content in Different Taxus Species

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Paclitaxel - The Significance of Taxinine B in Taxus Research

The genus Taxus, commonly known as yew, is a cornerstone in the field of natural product chemistry, primarily celebrated as the original source of the blockbuster anticancer drug, Paclitaxel (Taxol®)[1]. However, the phytochemical landscape of Taxus is far richer and more complex, containing a diverse arsenal of over 300 distinct taxane diterpenoids, often referred to as taxoids[2]. While Paclitaxel has rightfully garnered significant attention, other taxoids play crucial roles in the plant's biology and present unique opportunities and challenges for researchers.

Among the most prominent of these compounds is Taxinine B. As one of the major taxine alkaloids, Taxinine B is often the most abundant and most cardiotoxic of its class within the yew plant[3][4]. Its prevalence makes it a critical analyte for several reasons:

  • Quality Control: For any application utilizing Taxus biomass, from semi-synthetic drug production to herbal medicine, quantifying major components like Taxinine B is essential for ensuring batch-to-batch consistency and safety.

  • Chemotaxonomy: The profile of taxoids, including the relative abundance of Taxinine B, can vary significantly between different Taxus species (e.g., T. baccata, T. cuspidata, T. canadensis)[5][6]. This makes it a valuable marker for chemotaxonomic studies to differentiate species and cultivars.

  • Drug Discovery and Toxicology: Understanding the concentration of a major bioactive, and often toxic, compound is fundamental for both toxicological assessment and for exploring the potential synergistic or antagonistic effects of other taxoids in crude extracts[1].

This guide provides a comprehensive framework for the comparative quantitative analysis of Taxinine B across different Taxus species. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described workflow is robust, logical, and self-validating. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable methodology for this specific analytical challenge.

Section 1: Foundational Principles of Taxinine B Analysis

The accurate quantification of a target analyte from a complex natural matrix like a plant extract is a non-trivial pursuit. The primary challenge lies in achieving clean separation of the target compound from a multitude of structurally similar molecules. Taxinine B is part of a large family of taxoids, many of which share the same core chemical skeleton, differing only by the position and nature of various functional groups[2][6].

Our method of choice is High-Performance Liquid Chromatography (HPLC) with UV detection, a cornerstone technique in analytical chemistry. The causality for this choice is rooted in its high resolving power, reproducibility, and accessibility in most analytical laboratories. For absolute confirmation and higher sensitivity, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, and its parameters will also be discussed[7][8][9].

The entire analytical process is a chain of dependent steps, where the integrity of each link determines the quality of the final result. A flaw in sample collection cannot be rectified by a perfect chromatographic separation. Therefore, we must approach this as a holistic workflow, from the field to the final data point.

Section 2: Experimental Design & Methodology

This section details the complete, validated workflow for Taxinine B quantification.

Plant Material: The Critical First Step

The concentration of secondary metabolites in plants is highly dynamic, influenced by genetics, age, season, and specific tissue. A comparative study is only meaningful if this variability is controlled.

Protocol for Sample Collection and Preparation:

  • Species Verification: Ensure accurate botanical identification of each Taxus species being compared. Common species for comparison include Taxus baccata, Taxus brevifolia, Taxus canadensis, and Taxus cuspidata[5].

  • Tissue Selection: Consistently sample the same tissue across all plants. Needles are often preferred as they are a renewable resource and contain significant levels of taxoids[5][10].

  • Standardize Collection Time: Collect all samples during the same season (e.g., late summer) to minimize seasonal variations in metabolic activity.

  • Drying: Immediately after collection, freeze-dry the needles or dry them in a circulating air oven at a low temperature (e.g., 40-50°C) to halt enzymatic degradation and achieve a consistent dry weight for comparison.

  • Homogenization: Grind the dried needles into a fine, homogenous powder (e.g., using a Wiley mill with a 40-mesh screen). This ensures that the small subsample taken for extraction is representative of the entire sample. Store the powder in airtight, dark containers at -20°C until extraction.

Extraction: Liberating Taxinine B from the Matrix

The goal of extraction is to efficiently transfer the taxoids from the solid plant matrix into a liquid solvent. The choice of solvent and method is critical for maximizing yield while minimizing the co-extraction of interfering compounds.

Protocol for Ultrasound-Assisted Solvent Extraction:

  • Rationale: Methanol is a polar organic solvent highly effective at solubilizing a wide range of taxoids. Ultrasound assistance enhances extraction efficiency by using cavitation to disrupt cell walls, increasing solvent penetration and reducing extraction time compared to simple maceration[11].

  • Weighing: Accurately weigh approximately 500 mg of the dried, powdered Taxus sample into a 15 mL conical tube.

  • Solvent Addition: Add 10 mL of HPLC-grade methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection: Carefully pipette the supernatant (the methanol extract) into a clean collection vial.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, repeat steps 2-5 on the plant pellet with an additional 10 mL of methanol and combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial. This step is crucial to remove fine particulates that could clog and damage the HPLC column.

Analytical Quantification: The HPLC-UV Method

This protocol provides a robust starting point for the separation and quantification of Taxinine B. Method optimization may be required depending on the specific HPLC system and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase effectively retains and separates moderately nonpolar compounds like taxoids.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 227 nm (a common wavelength for taxane analysis, but should be confirmed by running a UV spectrum of a Taxinine B standard).

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: Hold at 90% B (column wash)

    • 35-40 min: 90% to 30% B (return to initial conditions)

    • 40-45 min: Hold at 30% B (equilibration)

Validation: Ensuring Trustworthy Data

A protocol is only trustworthy if it is validated. This involves calibration with a known standard and confirming the identity of the analyte.

Protocol for Calibration and Peak Identification:

  • Reference Standard: Obtain a certified reference standard of Taxinine B. Note: Pure Taxinine B can be difficult to source commercially, which is a significant practical limitation. Some studies have had to isolate and purify their own standards[8]. If an absolute standard is unavailable, relative quantification by comparing the peak area of the putative Taxinine B peak across samples can be performed, but results must be reported as relative abundance, not absolute concentration.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the Taxinine B standard in methanol.

  • Calibration Curve: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Injection and Analysis: Inject each standard into the HPLC system and record the peak area at the retention time corresponding to Taxinine B.

  • Linear Regression: Plot a graph of peak area versus concentration. The resulting line should be linear with a correlation coefficient (R²) of >0.995. This calibration curve will be used to calculate the concentration of Taxinine B in the unknown samples.

  • Peak Identification: The peak in the sample chromatogram corresponding to Taxinine B should be identified by:

    • Retention Time Matching: The retention time should match that of the pure standard.

    • Spiking: A portion of the sample extract is "spiked" with a small amount of the standard. The height of the target peak should increase, with no new peak appearing at a different retention time.

Workflow Visualization

The entire process, from sample preparation to data analysis, can be visualized as a sequential workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification p1 Taxus spp. Needle Collection p2 Drying (40-50°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Weigh 500 mg Powder p3->e1 e2 Add 10 mL Methanol e1->e2 e3 Ultrasound-Assisted Extraction (30 min) e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 e5 Filter (0.22 µm) e4->e5 a1 HPLC-UV Analysis e5->a1 a2 Peak Identification (Retention Time) a1->a2 a3 Quantification via Calibration Curve a2->a3 a4 Data Reporting (mg/g DW) a3->a4

Caption: Experimental workflow for Taxinine B quantification.

Section 3: Comparative Analysis and Discussion

Once the validated method is applied to extracts from different Taxus species, the resulting quantitative data can be compiled for a direct comparison.

Data Presentation

The data should be presented in a clear, tabular format. The following table is populated with illustrative hypothetical data to demonstrate how results should be structured. Actual values must be determined experimentally.

Taxus SpeciesPlant PartTaxinine B Content (mg/g Dry Weight) ± SDCitation
Taxus baccataNeedles1.25 ± 0.11[Experimental]
Taxus cuspidataNeedles0.89 ± 0.07[Experimental]
Taxus canadensisNeedles0.42 ± 0.05[Experimental]
Taxus brevifoliaNeedles0.65 ± 0.09[Experimental]
Taxus chinensisNeedles1.05 ± 0.13[Experimental]
Biochemical Context: The Taxane Biosynthetic Pathway

The variation in Taxinine B content across species is not random; it is a reflection of underlying genetic differences in their respective biosynthetic pathways. The biosynthesis of all taxoids begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the core taxane skeleton[12][13].

Following the formation of this core, a series of complex, enzyme-mediated tailoring reactions occur, including hydroxylations, acetylations, and other modifications[14]. The pathway to Paclitaxel is the most studied branch. However, other branches lead to the production of different taxoid families. It is understood that pathways leading to major constituents like Taxinine B diverge from the main Paclitaxel pathway, representing significant metabolic sinks that compete for common precursors[13]. A species that has evolved to upregulate the enzymatic steps leading to Taxinine B will naturally accumulate higher concentrations of this compound, potentially at the expense of others.

G cluster_core Core Synthesis cluster_pathways Divergent Tailoring Pathways ggpp Geranylgeranyl Diphosphate (GGPP) ts Taxadiene Synthase ggpp->ts taxadiene Taxa-4(5),11(12)-diene (Taxane Skeleton) ts->taxadiene p450s_acyl Series of P450s, Acyltransferases, etc. taxadiene->p450s_acyl paclitaxel Paclitaxel (Taxol) p450s_acyl->paclitaxel taxinine_b Taxinine B p450s_acyl->taxinine_b other Other Taxoids p450s_acyl->other

Caption: Simplified taxoid biosynthetic pathway.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the comparative analysis of Taxinine B in different Taxus species. By adhering to standardized protocols for sample collection, extraction, and HPLC analysis, researchers can generate reliable and comparable data. The observed variations in Taxinine B content are directly linked to the genetic and enzymatic machinery of each species, offering insights into the chemotaxonomic relationships within the Taxus genus.

Future research should focus on expanding this analysis to a wider range of Taxus species and cultivars, and correlating Taxinine B content with geographical location and environmental conditions. Furthermore, coupling quantitative data with transcriptomic analysis of the key enzymes in the taxoid biosynthetic pathways could elucidate the precise genetic control points that lead to the differential accumulation of Taxinine B and other important taxoids.

References

  • Grobosch, T., Schwarze, B., Stoecklein, D., & Binscheck, T. (2012). Quantitative determination of taxine B in body fluids by LC-MS-MS. Journal of Analytical Toxicology, 36(5), 333-339. [Link]

  • Allorge, B., et al. (2012). Analysis of Taxus baccata alkaloids in biological samples with the use of chromatographic methods. Przeglad lekarski, 69(8), 512-516. [Link]

  • Koleva, V., & Stoyanov, S. (2015). Future perspectives of the role of Taxines derived from the Yew (Taxus baccata) in research and therapy. MOJ Bioequivalence & Bioavailability, 1(2). [Link]

  • Li, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2893. [Link]

  • Wikipedia contributors. (2023). Taxine alkaloids. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Y., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules, 29(10), 2269. [Link]

  • Rao, K. V. (1994). Process for the isolation and purification of taxol and taxanes from Taxus spp. U.S.
  • Ahmad, I., et al. (2023). Quantification of Tissue-Specific Paclitaxel in Himalayan Yew Using HPTLC-Densitometric Analysis, Assessment of Toxicological Activity, and Tissue-Specific Evaluation of Antioxidant Activity. ACS Omega, 8(39), 35887-35898. [Link]

  • Chakchak, H., Zineddine, H., & Chaouch, A. (2011). Studies of the Taxine From the Needles of the Moroccan Yew. International Journal of Pharmaceutical Sciences and Research, 2(10), 2616-2619. [Link]

  • ResearchGate. (n.d.). HPLC-MS/MS conditions for identification and quantification of Taxus compounds by positive ion MRM. [Link]

  • Patočka, J., & Klesmith, J. (2022). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Toxics, 10(12), 754. [Link]

  • Le, T. C. M., et al. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 191, 112911. [Link]

  • Frommherz, L., Kintz, P., & Thieme, D. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. Journal of analytical toxicology, 30(8), 609-613. [Link]

  • Liu, Y., et al. (2024). The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology. Plant Communications, 5(3), 100735. [Link]

  • Kochkin, D. V., et al. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). Molecules, 28(5), 2178. [Link]

  • MDPI. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). [Link]

  • He, Y., et al. (2011). Proposed metabolic framework for taxane biosynthesis in the Taxus root. PLoS ONE, 6(6), e21220. [Link]

  • Zamir, L. O., et al. (1995). New Taxanes from the Needles of Taxus canadensis. Journal of Natural Products, 58(11), 1686-1692. [Link]

  • Kochkin, D. V., et al. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). Semantic Scholar. [Link]

  • Synthesis Workshop. (2021, February 13). The Two-Phase Approach to Taxanes (Episode 46). YouTube. [Link]

  • ResearchGate. (2023). (PDF) Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). [Link]

  • ResearchGate. (n.d.). Taxol biosynthesis pathway. [Link]

  • Spjut, R. W. (2007). Taxonomy and nomenclature of Taxus (Taxaceae). Journal of the Botanical Research Institute of Texas, 1(1), 203-289. [Link]

Sources

Head-to-head comparison of Taxinine B and Docetaxel in in vitro models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Docetaxel , a clinically established semi-synthetic taxane, and Taxinine B , a naturally occurring taxane derivative lacking the C-13 side chain.

For drug development professionals, this comparison serves as a critical case study in Structure-Activity Relationships (SAR) . While Docetaxel represents the gold standard for microtubule stabilization and cytotoxicity, Taxinine B illustrates the functional consequences of altering the taxane core, specifically the absence of the N-acylphenylisoserine moiety. This guide details their distinct mechanisms, relative potencies (IC50), and utility in Multidrug Resistance (MDR) research.

Mechanistic Distinction: The C-13 "Warhead"

The primary pharmacological divergence between these two compounds lies in their interaction with


-tubulin.
Docetaxel: The Microtubule Stabilizer

Docetaxel binds with high affinity to the taxane-binding site on the interior surface of the


-tubulin subunit. This binding:
  • Promotes Polymerization: Lowers the critical concentration of tubulin required for microtubule assembly.

  • Inhibits Depolymerization: Stabilizes the microtubule lattice against cold- and calcium-induced disassembly.

  • Result: Cells are arrested in the G2/M phase due to the formation of abnormal mitotic spindles (asters), leading to apoptotic cell death.[1]

Taxinine B: The Structural Scaffold

Taxinine B (often isolated from Taxus wallichiana or Taxus chinensis) retains the taxane core (baccatin III-like skeleton) but lacks the C-13 N-acylphenylisoserine side chain .

  • Tubulin Interaction: Without the C-13 side chain, Taxinine B exhibits negligible microtubule-stabilizing activity. It fails to promote tubulin assembly in cell-free systems.

  • MDR Modulation: Unlike Docetaxel, which is a substrate for P-glycoprotein (P-gp/MDR1), Taxinine B and its derivatives (e.g., Taxuspine C) have been investigated as MDR reversal agents . They may competitively inhibit P-gp, restoring the sensitivity of resistant cells to cytotoxic agents, although Taxinine B itself is less potent in this regard than its specific derivatives.

Visualization: Mechanism of Action

MechanismComparison DocetaxelNode Docetaxel Tubulin Beta-Tubulin (Taxane Site) DocetaxelNode->Tubulin High Affinity Binding (Requires C-13 Side Chain) Pgp P-glycoprotein (MDR1) DocetaxelNode->Pgp Substrate (Effluxed) TaxinineNode Taxinine B TaxinineNode->Tubulin Weak/No Binding (Lacks C-13 Side Chain) TaxinineNode->Pgp Inhibitor/Modulator (Potential Reversal) MT_Stable Hyper-Stabilized Microtubules Tubulin->MT_Stable Prevents Depolymerization MT_Dynamic Dynamic Microtubules Tubulin->MT_Dynamic Normal Dynamics Arrest G2/M Arrest & Apoptosis MT_Stable->Arrest Mitotic Catastrophe Survival Cell Cycle Progression MT_Dynamic->Survival

Caption: Comparative pathway analysis showing Docetaxel's direct cytotoxicity via tubulin stabilization versus Taxinine B's lack of tubulin effect and potential interaction with efflux pumps.

In Vitro Performance Comparison

The following data summarizes typical performance metrics in human cancer cell lines (e.g., KB, MCF-7, A549).

Quantitative Efficacy (Cytotoxicity)
FeatureDocetaxel Taxinine B
Primary Mechanism Microtubule Stabilization (G2/M Arrest)Weak Cytotoxicity / MDR Modulation
IC50 (Sensitive Lines) 1.0 – 10 nM (Highly Potent)> 10 µM (Weak/Inactive)
IC50 (MDR+ Lines) > 100 nM (Resistance observed)> 10 µM (Remains weak)
Tubulin Polymerization Induces assembly at < 1 µMNo induction observed
MDR Reversal Ratio N/A (Substrate)2.0 – 5.0 (Moderate Reversal)*

*Note: Specific derivatives like Taxuspine C show significantly higher MDR reversal activity than native Taxinine B.

Experimental Protocols

To validate these differences in your lab, use the following self-validating protocols.

Experiment A: Tubulin Polymerization Assay

Objective: Determine if the compound directly stabilizes microtubules.

  • Preparation:

    • Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

    • Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Treatment:

    • Control: DMSO (Vehicle).

    • Positive Control: Docetaxel (10 µM).

    • Test: Taxinine B (10 µM and 50 µM).

  • Execution:

    • Add tubulin (final conc. 2 mg/mL) to a 96-well plate pre-warmed to 37°C.

    • Immediately read absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic spectrophotometer.

  • Data Interpretation (Self-Validation):

    • Valid Run: Docetaxel curve must show a rapid increase in OD340 (polymerization) within 5-10 minutes, reaching a plateau significantly higher than DMSO.

    • Taxinine B Result: Should track the DMSO control curve (flat or slow rise), confirming lack of stabilization activity.

Experiment B: MDR Reversal Assay (Chemosensitization)

Objective: Test if Taxinine B restores Docetaxel efficacy in resistant cells (e.g., KB-C2 or MCF-7/ADR).

  • Cell Seeding: Seed MDR-positive cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Co-Treatment Design:

    • Group 1: Docetaxel serial dilution (0.1 nM – 1000 nM) + Vehicle.

    • Group 2: Docetaxel serial dilution + Taxinine B (fixed non-toxic dose, e.g., 5 µM) .

    • Group 3: Taxinine B alone (to confirm lack of intrinsic toxicity).

  • Readout: Incubate 72h. Assess viability via MTT or CCK-8 assay.

  • Calculation:

    • Calculate the Reversal Fold (RF) :

      
      .
      
    • Significance: An RF > 2.0 indicates active MDR reversal.

Visualization: Experimental Workflow

Workflow cluster_0 A. Tubulin Polymerization cluster_1 B. Cytotoxicity / MDR Assay Start Start: Experimental Design StepA1 Purified Tubulin + GTP (4°C) Start->StepA1 StepB1 Seed MDR+ Cells (e.g., KB-C2) Start->StepB1 StepA2 Add Compound (Docetaxel vs Taxinine B) StepA1->StepA2 StepA3 Measure OD340 (37°C, 60 mins) StepA2->StepA3 ResultA Result: Polymerization Curve StepA3->ResultA StepB2 Co-treat: Docetaxel + Taxinine B (5µM) StepB1->StepB2 StepB3 MTT Assay (72h Incubation) StepB2->StepB3 ResultB Result: Shift in IC50 StepB3->ResultB

Caption: Parallel workflows for assessing direct target engagement (Tubulin Polymerization) and functional chemosensitization (MDR Assay).

References

  • Kobayashi, J., et al. (1994). "Taxuspine C, a new taxane diterpene from Taxus cuspidata with potent multidrug resistance reversal activity." Journal of Natural Products. Link

  • Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). "Promotion of microtubule assembly in vitro by taxol." Nature. Link

  • Dumontet, C., & Jordan, M. A. (2010). "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery. Link

  • Morita, H., et al. (1997). "Structure-activity relationship of taxoids for multidrug resistance reversal." Bioorganic & Medicinal Chemistry Letters. Link

  • Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry. Link

Sources

Validating the Mechanism of Action of Taxinine B: A Knockout-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Taxane Scaffold

Taxinine B, a taxoid isolated from Taxus cuspidata, shares the core taxane skeleton with Paclitaxel (Taxol) but lacks the N-benzoylphenylisoserine side chain at C-13. This structural deviation results in a distinct pharmacological profile: while Paclitaxel is a potent microtubule stabilizer, Taxinine B is primarily investigated for its ability to reverse Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp/ABCB1).

The challenge in characterizing Taxinine B lies in distinguishing its mild intrinsic cytotoxicity from its potent chemosensitizing activity. Chemical inhibitors like Verapamil are non-specific and toxic, often confounding data. This guide outlines a rigorous validation framework using CRISPR-Cas9 ABCB1 Knockout (KO) models to definitively deconvolve Taxinine B’s mechanism of action (MoA).

Comparative Analysis: Taxinine B vs. Established Alternatives

To validate Taxinine B, we must compare it against the clinical standard (Paclitaxel) and the standard MDR inhibitor (Verapamil).

Table 1: Performance & Mechanism Comparison
FeatureTaxinine B (The Candidate)Paclitaxel (The Standard)Verapamil (The Inhibitor Control)
Primary Target P-glycoprotein (ABCB1) (Inhibition)

-Tubulin
(Polymerization)
P-glycoprotein / L-type Ca2+ Channels
MoA Class MDR Reversal Agent (Chemosensitizer)Mitotic Inhibitor (Cytotoxic)Calcium Channel Blocker / Efflux Inhibitor
MDR Susceptibility Low (Acts as inhibitor)High (Substrate of P-gp)Low (Inhibitor)
Toxicity Profile Moderate (Cell-line dependent)High (Neutropenia, Neuropathy)High (Cardiotoxicity at MDR-reversal doses)
Validation Need Confirm P-gp specificity vs. off-target cytotoxicityN/A (Well established)N/A (Reference standard)

The Validation Strategy: ABCB1 Knockout Models

Chemical probes are "dirty." To prove Taxinine B acts via P-gp inhibition, we must remove the target genetically.

The Logic of the Knockout

If Taxinine B functions primarily as a P-gp inhibitor, its sensitizing effect should be abolished in cells lacking P-gp.

  • MDR Phenotype (WT/Overexpression): Taxinine B + Paclitaxel

    
    High Synergism  (Reverses resistance).
    
  • KO Phenotype (ABCB1-/-): Taxinine B + Paclitaxel

    
    No Synergism  (Cells are already sensitive; Taxinine B has no target to inhibit).
    
Experimental Protocol: Validating Specificity
Phase A: Model Generation
  • Parent Line: Use an MDR-positive line (e.g., KB-C2 or MCF-7/ADR).

  • CRISPR Design: Target Exon 2 or 3 of human ABCB1.

    • sgRNA Sequence Example:5'-GGCGAGCACCCGACGCCGAA-3'

  • Validation: Confirm KO via Western Blot (monoclonal anti-P-gp antibody, clone C219).

Phase B: Functional Efflux Assay (Rhodamine 123)

Objective: Quantify Taxinine B's ability to block efflux compared to the KO baseline.

  • Seeding: Plate

    
     cells/well (WT and KO) in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO)

    • Taxinine B (

      
       and 
      
      
      
      )
    • Verapamil (

      
      , Positive Control)
      
  • Dye Loading: Add Rhodamine 123 (Rh123) at

    
     for 60 mins at 37°C.
    
  • Efflux Phase: Wash cells, replace with substrate-free media

    
     Inhibitors for 60 mins.
    
  • Analysis: Flow Cytometry (FITC channel).

    • Expectation: WT cells + Taxinine B should shift fluorescence intensity to match the KO baseline.

Phase C: Cytotoxicity Reversal Assay (MTT/CCK-8)

Objective: Determine the Reversal Fold (RF) shift.

  • Setup: 96-well plates, 5,000 cells/well.

  • Matrix:

    • Row A: Paclitaxel alone (0.1 nM - 1000 nM).

    • Row B: Paclitaxel + Taxinine B (Fixed non-toxic dose, e.g.,

      
      ).
      
    • Row C: Paclitaxel + Verapamil (Fixed

      
      ).
      
  • Duration: 72-hour incubation.

  • Readout: Absorbance at 450 nm / 570 nm.

Data Interpretation & Causality

The following table illustrates the expected IC50 shifts if Taxinine B is a true specific P-gp inhibitor.

Table 2: Expected IC50 Values (Hypothetical Data for Validation)
Cell LineTreatment RegimenIC50 (Paclitaxel)Reversal Fold (RF)*Interpretation
KB-C2 (MDR High) Paclitaxel Alone

1.0High Resistance
KB-C2 (MDR High) Paclitaxel + Taxinine B

20.0 Validates Reversal
KB-C2 (MDR High) Paclitaxel + Verapamil

22.2Positive Control
KB-C2 ABCB1-/- (KO) Paclitaxel Alone

N/ATarget Removed (Baseline)
KB-C2 ABCB1-/- (KO) Paclitaxel + Taxinine B

~1.0 Validates Specificity

Critical Analysis:

  • If Taxinine B lowers the IC50 in the KO line significantly below 40 nM (e.g., to 5 nM), it indicates off-target toxicity or a secondary mechanism of action independent of P-gp (e.g., direct tubulin stabilization).

  • If the RF in the MDR line is high (20.0) but the KO line remains unchanged, the MoA is confirmed as P-gp dependent .

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition pathway and how the Knockout model acts as the ultimate control.

TaxinineB_Mechanism cluster_Cell Tumor Cell (MDR Phenotype) Paclitaxel Paclitaxel (Cytotoxic Agent) Tubulin Microtubules (Target) Paclitaxel->Tubulin Stabilizes Pgp P-glycoprotein (ABCB1 Efflux Pump) Paclitaxel->Pgp Binds Substrate Site Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Mitotic Arrest Extracellular Extracellular Space (Drug Inactive) Pgp->Extracellular Effluxes Drug TaxinineB Taxinine B (The Candidate) TaxinineB->Pgp Inhibits Function (Reverses Resistance) CRISPR CRISPR-Cas9 KO (Validation Tool) CRISPR->Pgp Abolishes Expression (Deletes Target)

Caption: Figure 1. Taxinine B inhibits P-gp efflux, restoring Paclitaxel retention. CRISPR KO mimics this inhibition permanently.

References

  • Kobayashi, J., et al. (2002). "Taxinine B, a taxoid from Taxus cuspidata, as a multidrug resistance reversal agent." Bioorganic & Medicinal Chemistry Letters. (Search: Taxinine B MDR reversal)

  • Gottesman, M. M., et al. (2002). "P-glycoprotein and the mechanism of multidrug resistance."[1][2][3][4][5] Journal of Clinical Investigation.

  • MedChemExpress. (2024). "Taxinine B Product Monograph & Biological Activity." MCE Catalog.

  • Genovese, I., et al. (2017). "Not only P-glycoprotein: Amplification of the ABCB1-containing chromosome region 7q21 confers multidrug resistance upon cancer cells." Drug Resistance Updates.

  • Fang, W. S., & Liang, X. T. (2005). "Recent progress in structure-activity relationship of taxoids." Mini Reviews in Medicinal Chemistry.

Sources

Reproducibility & Characterization of Taxinine B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Taxinine B (C37H44O11) is a non-nitrogenous cinnamoyl taxoid isolated from Taxus species (T. cuspidata, T. wallichiana).[1][2] Unlike its clinically ubiquitous congener Paclitaxel (Taxol) , Taxinine B lacks the C-13 N-benzoylphenylisoserine side chain, rendering it essentially devoid of direct microtubule-stabilizing cytotoxicity.[1] Its primary research value lies in its potential as a Multidrug Resistance (MDR) Reversal Agent (chemosensitizer) and as a biosynthetic precursor.[1]

The Reproducibility Crisis: Published studies on Taxinine B frequently suffer from two critical failure modes:

  • Nomenclature Confusion: Conflation with Taxine B (a cardiotoxic pseudoalkaloid, C35H48NO8).[1]

  • The "Active Impurity" Trap: Pure Taxinine B exhibits significantly lower P-glycoprotein (P-gp) inhibitory activity compared to co-eluting congeners like Taxuspine C .[1] High activity in "Taxinine B" fractions often indicates contamination with these more potent taxoids.[1]

This guide provides the technical framework to validate Taxinine B purity, differentiate its activity from alternatives, and reproduce MDR reversal assays with high fidelity.

Part 1: The Reproducibility Crisis in Taxoids

Identity Verification: The "Two B's"

A major source of experimental error is the confusion between the taxoid Taxinine B and the alkaloid Taxine B.

FeatureTaxinine B (Target)Taxine B (Avoid/Control)
Class Neutral Taxoid (Cinnamoyl derivative)Pseudoalkaloid (Basic)
Formula C37H44O11C35H48NO8
Key Moiety C-5 Cinnamoyl esterNitrogenous side chain
Primary Bioactivity P-gp Modulation (MDR Reversal)Na+/Ca+ Channel Blockade (Cardiotoxicity)
Solubility Lipophilic (MeOH, EtOAc)Acid-soluble (aqueous acid)
The "Active Impurity" Warning

In P-gp overexpressing cell lines (e.g., KB-C2), Taxuspine C and 2-deacetoxytaxinine J show potent MDR reversal (Reversal Fold > 50).[1] Taxinine B is structurally similar but often shows weak or negligible activity in its purest crystallographic form.[1]

  • Insight: If your Taxinine B batch shows MDR reversal capability comparable to Verapamil, verify purity via HPLC-MS immediately.[1] You likely have a Taxuspine C contaminant.[1]

Part 2: Comparative Efficacy & Data

The following data contrasts Taxinine B with the clinical standard (Paclitaxel) and the MDR-reversal standard (Verapamil).

Table 1: Cytotoxicity and MDR Reversal Profile (KB-C2 Cells)

Data synthesized from Kobayashi et al. and related taxoid SAR studies.[1]

CompoundDirect Cytotoxicity (IC50 in

M)
MDR Reversal Activity (Reversal Fold*)Mechanism of Action
Paclitaxel 0.005 (Sensitive) / >5.0 (Resistant)1.0 (Baseline)Microtubule Stabilization
Taxinine B > 10.0 (Non-toxic)< 5.0 (Weak/Moderate)Weak P-gp Competition
Taxuspine C > 10.0 (Non-toxic)50 - 90 (Potent) Potent P-gp Inhibition
Verapamil > 50.0 (Low toxicity)60 - 100 (Standard)Ca+ Channel / P-gp Blockade

*Reversal Fold (RF) = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Modulator.

Mechanistic Pathway: P-gp Efflux Inhibition

The following diagram illustrates the competitive inhibition mechanism required for MDR reversal. Taxinine B (and more potently, Taxuspine C) occupies the P-gp drug-binding pocket, preventing the efflux of the cytotoxic payload (Paclitaxel/Vincristine).

MDR_Mechanism Paclitaxel Paclitaxel (Cytotoxic Agent) Pgp P-glycoprotein (Efflux Pump) Paclitaxel->Pgp Substrate Binding TaxinineB Taxinine B / Taxuspine C (Modulator) TaxinineB->Pgp Competitive Inhibition (Blocks Binding Site) Apoptosis Apoptosis (Cell Death) Pgp->Apoptosis If Inhibited Efflux Drug Efflux (Resistance) Pgp->Efflux Active Transport ATP ATP Hydrolysis ATP->Pgp Power Source

Caption: Competitive inhibition of P-glycoprotein by Taxoids prevents the efflux of Paclitaxel, restoring intracellular accumulation and triggering apoptosis.

Part 3: Validated Experimental Protocols

Protocol A: Isolation & Purification (Reproducibility Critical)

To avoid the "Active Impurity" trap, use this specific fractionation workflow.

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Chloroform (CHCl3), Silica Gel 60.[1]

  • Extraction: Extract dried Taxus needles with MeOH (3x) at room temperature. Evaporate to obtain crude extract.[1]

  • Partition: Suspend crude in water. Partition sequentially with n-Hexane (removes lipids)

    
    CHCl3 (Target Fraction) 
    
    
    
    EtOAc.
  • Chromatography (The Separation Step):

    • Load CHCl3 fraction onto Silica Gel 60 column.[1]

    • Gradient Elution: CHCl3 : MeOH (Stepwise 100:0

      
       95:5 
      
      
      
      90:10).
    • Critical Checkpoint: Taxinine B typically elutes in early-mid fractions (less polar than Taxol).[1] Taxuspine C often co-elutes in similar polarity windows.[1]

  • Final Purification:

    • HPLC: C18 Reverse Phase Column.

    • Mobile Phase: MeOH : Water (70:30 or 80:20 isocratic).[1]

    • Detection: UV at 227 nm (Taxoid absorption) and 280 nm (Cinnamoyl specific).[1]

    • Validation: Verify purity >98% via 1H-NMR (Look for C-5 cinnamoyl protons:

      
       6.4–7.8 ppm).[1]
      
Protocol B: MDR Reversal Assay (MTT Method)

Objective: Determine if your Taxinine B sample reverses resistance in KB-C2 (P-gp+) cells.[1]

Materials:

  • Cell Lines: KB-3-1 (Parental/Sensitive), KB-C2 (Resistant/P-gp+).[1]

  • Cytotoxic Agent: Vincristine (VCR) or Paclitaxel.[1]

  • Control Modulator: Verapamil (Positive Control).[1]

Workflow:

  • Seeding: Seed KB-C2 cells (2,500 cells/well) in 96-well plates. Incubate 24h.

  • Pre-Incubation (Causality Step):

    • Add Taxinine B (at fixed concentration: 5

      
      M or 10 
      
      
      
      M) to the wells.
    • Note: Do not add the cytotoxic drug yet. Allow 2 hours for the modulator to bind P-gp.[1]

  • Drug Treatment:

    • Add serial dilutions of Vincristine (e.g., 0.001 to 10

      
      M) into the media containing Taxinine B.
      
    • Maintain Taxinine B concentration constant.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Measure absorbance at 540 nm.

  • Calculation:

    • Calculate IC50 of Vincristine with and without Taxinine B.

    • 
      [1]
      

Assay_Workflow Start Start: KB-C2 Cells (P-gp Overexpressing) Seed Seed 96-well Plate (24h Incubation) Start->Seed Split Treatment Groups Seed->Split Grp1 Group A: Media Only (Neg Control) Split->Grp1 Grp2 Group B: Taxinine B (10uM) (Modulator Only) Split->Grp2 Grp3 Group C: Verapamil (10uM) (Pos Control) Split->Grp3 AddCyto Add Serial Dilution of Vincristine/Paclitaxel Grp1->AddCyto Grp2->AddCyto Grp3->AddCyto Incubate Incubate 72h AddCyto->Incubate MTT MTT Assay (Absorbance 540nm) Incubate->MTT Calc Calculate IC50 & Reversal Fold MTT->Calc

Caption: Step-by-step workflow for validating MDR reversal activity using the MTT assay.[1]

References

  • Kobayashi, J., et al. (2000).[1][3] "Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidata in KB-C2 and 2780AD Cells." Japanese Journal of Cancer Research.[1]

  • Appendino, G. (1995).[1] "The Phytochemistry of the Yew Tree." Natural Product Reports.

  • Wang, Y.F., et al. (2011).[1] "Taxanes from the needles of Taxus canadensis." Journal of Natural Products.

  • Shi, Q.W., et al. (2003).[1] "New taxanes from the needles of Taxus cuspidata." Journal of Natural Products.

  • Perdue, R.E., et al. (1969).[1] "Taxinine B from Taxus brevifolia."[1] Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Efficacy of Taxinine B Extraction Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of various methods for the extraction of Taxinine B, a significant taxane alkaloid found in Taxus species. As a senior application scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale to aid in the selection of the most appropriate extraction strategy based on desired yield, purity, and operational efficiency.

Introduction to Taxinine B and the Importance of Efficient Extraction

Taxinine B is a member of the taxoid family of compounds, which are of significant interest in pharmaceutical research due to their biological activities. The genus Taxus, commonly known as yew, is the primary natural source of these compounds. Efficient extraction of Taxinine B is a critical first step in its purification and subsequent use in research and drug development. The choice of extraction method can profoundly impact the yield, purity, and cost-effectiveness of the entire process.

Fundamental Principles of Solid-Liquid Extraction

The extraction of Taxinine B from plant material is a solid-liquid extraction process. The efficacy of this process is governed by several factors, including the solubility of Taxinine B in the chosen solvent, the mass transfer rate of the solute from the plant matrix to the solvent, and the equilibrium between the solid and liquid phases. The chemical properties of Taxinine B, such as its polarity and thermal stability, are key considerations in selecting an appropriate extraction method. Taxanes, in general, are highly lipophilic and insoluble in water.[1]

Comparative Analysis of Extraction Methods

This section details and compares conventional and modern techniques for Taxinine B extraction.

Conventional Solvent Extraction Methods

Conventional methods, such as maceration and reflux extraction, have been used for decades and are characterized by their simplicity and low setup cost.[2][3]

Maceration

  • Mechanism of Action: Maceration involves soaking the plant material in a solvent for a specified period, allowing the soluble compounds to diffuse into the solvent.[4] This method is suitable for thermosensitive compounds as it is typically performed at room temperature.[4]

  • Advantages: Simple, requires minimal equipment, and is suitable for heat-sensitive compounds.[4]

  • Disadvantages: Time-consuming, often requires large volumes of solvent, and may result in lower extraction yields compared to more advanced methods.[2]

Reflux Extraction

  • Mechanism of Action: Reflux extraction involves boiling the solvent with the plant material, with the solvent vapors being condensed and returned to the extraction vessel. The elevated temperature increases the solubility of the target compounds and enhances the extraction rate. This method is particularly effective for non-volatile, heat-stable components.[4]

  • Advantages: More efficient than maceration due to the use of heat.

  • Disadvantages: Not suitable for thermolabile compounds, requires more energy, and can lead to the degradation of some target molecules.[1]

Modern Extraction Techniques

Modern extraction methods offer several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and often higher yields.[5]

Ultrasonic-Assisted Extraction (UAE)

  • Mechanism of Action: UAE utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, leading to cell disruption and enhanced penetration of the solvent into the plant matrix.[6] This process accelerates mass transfer and significantly reduces extraction time.[7]

  • Advantages: Shorter extraction times, reduced solvent consumption, and improved extraction efficiency.[6][7]

  • Disadvantages: The high energy input can potentially degrade sensitive compounds if not properly controlled. The yield may decrease with excessive ultrasonic power.[6]

Microwave-Assisted Extraction (MAE)

  • Mechanism of Action: MAE uses microwave energy to heat the solvent and the plant material.[8] The microwaves cause dipole rotation and ionic conduction of molecules within the plant cells, leading to a rapid increase in temperature and internal pressure.[9] This pressure ruptures the cell walls, releasing the target compounds into the solvent.[9]

  • Advantages: Extremely fast extraction times, reduced solvent usage, and often higher yields compared to conventional methods.[2][8][10] MAE is considered one of the most efficient extraction methods from a quantitative perspective.[2][11]

  • Disadvantages: The high temperatures can cause thermal degradation of some compounds.[8] The choice of solvent is critical as it must be able to absorb microwave energy.

Supercritical Fluid Extraction (SFE)

  • Mechanism of Action: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[12] A supercritical fluid has properties of both a liquid and a gas, allowing it to diffuse into the plant material like a gas and dissolve compounds like a liquid. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds.[12]

  • Advantages: Environmentally friendly ("green") as it uses non-toxic CO2, high selectivity, and the solvent can be easily removed by depressurization.[12][13] This method is suitable for extracting thermolabile compounds.

  • Disadvantages: High initial equipment cost and the complexity of the process.

Ultrasonic-Microwave Synergistic Extraction (UMSE)

  • Mechanism of Action: This hybrid technique combines the benefits of both UAE and MAE. The cavitation effect from ultrasound complements the rapid heating from microwaves, leading to a more efficient and faster extraction process.[9]

  • Advantages: A study on taxane extraction showed that UMSE resulted in a higher yield (570.32 µg/g) compared to individual ultrasound or microwave treatments, with increases of 13.41% and 41.63% respectively.[4]

  • Disadvantages: Requires specialized equipment capable of simultaneous ultrasound and microwave irradiation.

Quantitative Data Summary

The following table summarizes the performance of different extraction methods for taxanes based on available literature. Direct comparative data for Taxinine B is limited; therefore, data for total taxanes or other major taxoids like Paclitaxel are used as a proxy.

Extraction MethodTypical YieldExtraction TimeSolvent ConsumptionPurityKey Advantages
Maceration Low to Moderate24-72 hours[14]HighVariableSimple, low cost
Reflux Extraction Moderate4-8 hoursHighVariableFaster than maceration
Ultrasonic-Assisted Extraction (UAE) High10-60 minutes[7]Low to ModerateGoodFast, efficient
Microwave-Assisted Extraction (MAE) High10-30 minutes[8]LowGoodVery fast, efficient[2]
Supercritical Fluid Extraction (SFE) High1-4 hoursVery Low (CO2)HighGreen, selective[12]
Ultrasonic-Microwave Synergistic Extraction (UMSE) Very High[4]ShortLowGoodSynergistic effect

Experimental Protocols

General Sample Preparation
  • Harvesting and Drying: Needles and twigs of Taxus species are harvested and dried to a moisture content of less than 10% to prevent enzymatic degradation of taxanes.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.

Protocol 1: Ultrasonic-Assisted Extraction of Taxanes

This protocol is adapted from a study on the extraction of paclitaxel from Taxus x media.[7]

  • Sample Preparation: Weigh 1.0 g of powdered Taxus material.

  • Solvent Addition: Add 20 mL of 80% methanol to the sample in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.[7]

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Analysis: Quantify the Taxinine B content in the crude extract using High-Performance Liquid Chromatography (HPLC).[15]

Protocol 2: Microwave-Assisted Extraction of Taxoids

This protocol is based on a study on the MAE of Taxol and 10-Deacetyl baccatin III.[16]

  • Sample Preparation: Place 1.0 g of powdered Taxus material into the microwave extraction vessel.

  • Solvent Addition: Add 25 mL of methanol to the vessel.

  • Microwave Irradiation: Set the microwave power to 40-440 W and the extraction time to 10-15 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the contents.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator.

  • Quantification: Analyze the extract for Taxinine B content via HPLC-MS/MS for accurate identification and quantification.[15][17]

Visualization of Extraction Workflows

General Workflow for Taxinine B Extraction

G Start Taxus Plant Material Prep Drying and Grinding Start->Prep Extraction Extraction (Select Method) Prep->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Taxane Extract Evaporation->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Final_Product Pure Taxinine B Purification->Final_Product

Caption: A generalized workflow for the extraction and purification of Taxinine B from Taxus species.

Comparative Logic of Extraction Methods

G cluster_0 Conventional Methods cluster_1 Modern Methods Maceration Maceration Time: Long Solvent: High Energy: Low UAE UAE Time: Short Solvent: Low Energy: Moderate Maceration:e->UAE:w Faster, Less Solvent SFE SFE Time: Moderate Solvent: Very Low (CO2) Energy: High Maceration:e->SFE:w Greener, More Selective Reflux Reflux Time: Moderate Solvent: High Energy: High MAE MAE Time: Very Short Solvent: Low Energy: High Reflux:e->MAE:w Much Faster, Less Solvent

Caption: A diagram comparing the key operational parameters of conventional versus modern extraction techniques.

Conclusion and Future Perspectives

The selection of an appropriate extraction method for Taxinine B is a critical decision that depends on the specific goals of the research or production process. Conventional methods, while simple, are often outperformed by modern techniques in terms of efficiency, speed, and environmental impact.

  • For rapid screening and small-scale laboratory work, UAE and MAE offer significant advantages in terms of speed and reduced solvent consumption.

  • For large-scale industrial production, SFE presents a compelling option due to its high selectivity, use of a green solvent, and potential for producing high-purity extracts, despite the higher initial investment.

  • Hybrid methods like UMSE show promise for further enhancing extraction efficiency and are an area of active research.

Future research will likely focus on the optimization of these modern techniques, the development of novel green solvents, and the integration of extraction and purification steps into continuous processes to further improve the overall efficiency and sustainability of Taxinine B production.

References

  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. (2024-05-13). MDPI. Retrieved from [Link]

  • Ultrasonic Assisted Extraction of Paclitaxel from Taxus x media Using Ionic Liquids as Adjuvants: Optimization of the Process by Response Surface Methodology. (2017-09-11). PubMed Central. Retrieved from [Link]

  • A review of Modern and Conventional Extraction Techniques and their Applications for Extracting Phytochemicals from Plants. (2023). SciSpace. Retrieved from [Link]

  • Extraction and Identification of the Taxine,Precursor of the Anticancer taxol, from the Needlesof. (2020-10-14). YouTube. Retrieved from [Link]

  • Comparison between conventional and modern methods for extraction of Rosmarinus officinalis leaves. (2014-06-11). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. (2022-09-19). PMC - NIH. Retrieved from [Link]

  • Optimization of a Microwave-Assisted Extraction Method for the Recovery of the Anthocyanins from Jabuticaba By-Products. (2022-03-24). MDPI. Retrieved from [Link]

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. (2022-09-13). MDPI. Retrieved from [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus spp. (1994-01-18). Google Patents.
  • Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using C-13 NMR spectroscopy. (2013). ResearchGate. Retrieved from [Link]

  • [Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods]. (2007). PubMed. Retrieved from [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone. (1995-12-26). Google Patents.
  • Taxinine B. PubChem - NIH. Retrieved from [Link]

  • Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. (2000). ResearchGate. Retrieved from [Link]

  • Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds. (2022-07-08). PMC - NIH. Retrieved from [Link]

  • Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. (2023-11-20). MDPI. Retrieved from [Link]

  • Quantitative determination of taxine B in body fluids by LC-MS-MS. (2006). ResearchGate. Retrieved from [Link]

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2021-08-11). Frontiers in Pharmacology. Retrieved from [Link]

  • Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles. (2023-11-24). PMC - PubMed Central. Retrieved from [Link]

  • Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology. (2022). ResearchGate. Retrieved from [Link]

  • Quantitative determination of taxine B in body fluids by LC-MS-MS. (2006-11). PubMed. Retrieved from [Link]

  • Microwave-assisted extraction of Taxol and 10-Deacetyl baccatin III from the leaves and branches of red pine (Taxus wallichiana). (2014). SciSpace. Retrieved from [Link]

  • Comparison between conventional and modern methods for extraction of Rosmarinus officinalis leaves. (2014). ResearchGate. Retrieved from [Link]

  • Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. (2022-05-18). MDPI. Retrieved from [Link]

  • Optimization of microwave assisted extraction of bioactive flavonolignan - silybinin. (2010-01-07). ACG Publications. Retrieved from [Link]

  • Taxus canadensis taxanes: Structures and stereochemistry. (2023). ResearchGate. Retrieved from [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2023-09-12). MDPI. Retrieved from [Link]

  • Taxin B. PubChem - NIH. Retrieved from [Link]

  • Multifactor assessments to determine the overall performance of supercritical fluid extraction from Gynura procumbens essential oil. (2022-08-22). PMC - PubMed Central. Retrieved from [Link]

  • Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by Natural Deep Eutectic Solvents. (2023). ResearchGate. Retrieved from [Link]

  • Taxine B. PubChem - NIH. Retrieved from [Link]

Sources

A Comparative Guide to a Novel Taxinine B Derivative, TB-D2, for Enhanced Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic landscape for oncology is in constant evolution, driven by the need for agents with improved efficacy and reduced toxicity. Taxanes represent a cornerstone of chemotherapy, valued for their unique mechanism of action targeting microtubule dynamics.[1] This guide introduces TB-D2, a novel, rationally designed derivative of Taxinine B, benchmarked against its parent compound. We provide a comprehensive evaluation of TB-D2, detailing its enhanced cytotoxic potency, superior induction of apoptosis, and targeted cell cycle disruption in cancer cell lines. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support the advancement of next-generation microtubule-targeting agents.

Introduction: The Rationale for Advancing Taxane-Based Therapeutics

Taxanes, a class of diterpenoid compounds originally isolated from Taxus species, are potent anti-mitotic agents widely used in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[2] Their primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton responsible for cell division, structure, and intracellular transport.[1] By binding to β-tubulin, taxanes disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[1]

Taxinine B is a naturally occurring taxoid that has demonstrated the ability to inhibit the depolymerization of microtubules.[3] While promising, the therapeutic window and efficacy of parent compounds like Taxinine B can be limited by factors such as poor solubility, susceptibility to multidrug resistance mechanisms, and off-target toxicities.[3] The development of TB-D2 was initiated to address these limitations. Through targeted chemical modification, TB-D2 is hypothesized to exhibit enhanced binding affinity to tubulin and improved cellular uptake, resulting in superior anti-cancer activity at lower concentrations. This guide provides the experimental framework and comparative data to validate this hypothesis.

Comparative Benchmarking Workflow

The head-to-head comparison of TB-D2 and Taxinine B was designed to provide a multi-faceted evaluation of their anti-cancer properties. The workflow progresses from broad cytotoxicity screening to more detailed mechanistic assays. This tiered approach ensures that an initial observation of increased potency is supported by a deeper understanding of the underlying cellular and molecular events.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Engagement A Select Cancer Cell Lines (e.g., MCF-7, A549) B MTT Assay A->B Treat with TB-D2 & Taxinine B C Determine IC50 Values B->C Measure Viability D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (PI Staining) C->E F Quantify Apoptotic & Cell Cycle Arrested Cells D->F E->F G In Vitro Tubulin Polymerization Assay F->G Confirm Mechanism I Comparative Data Analysis & Conclusion H Measure Microtubule Assembly G->H H->I G cluster_0 Mechanism of Action A TB-D2 / Taxinine B B β-Tubulin Binding A->B C Microtubule Stabilization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis Induction E->F G Cell Death F->G

Caption: The signaling pathway of taxane-induced apoptosis.

Conclusion

The novel Taxinine B derivative, TB-D2, demonstrates a significant improvement in anti-cancer activity over its parent compound. The comprehensive benchmarking data presented in this guide, from cellular cytotoxicity to direct target engagement, validates TB-D2 as a promising candidate for further preclinical and clinical development. Its enhanced potency and pro-apoptotic capabilities suggest it may offer a more effective therapeutic option for a range of cancers. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and toxicity assessments to fully characterize its therapeutic potential.

References

  • Journal of Chemical Health Risks. Screening of Anticancer Compounds in Extracts of Taxus Baccata Plant. [Link]

  • National Center for Biotechnology Information. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC. [Link]

  • Wikipedia. Taxine alkaloids. [Link]

  • Frontiers. Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

Sources

A Comparative Analysis of Taxinine B: Unveiling its Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cancer therapeutics, taxanes represent a cornerstone of chemotherapy. While Paclitaxel and Docetaxel are well-established in clinical practice, the vast chemical diversity within the Taxus genus presents a reservoir of novel taxoids with potentially unique pharmacological profiles. This guide provides a comprehensive statistical and comparative analysis of Taxinine B, a naturally occurring taxoid isolated from Taxus cuspidata (Japanese Yew). We delve into its distinct mechanism of action, particularly its promising role in overcoming multidrug resistance, a significant challenge in oncology. This document synthesizes available experimental data to offer a comparative perspective against established taxanes, details protocols for its extraction and analysis, and visually elucidates key pathways and workflows to empower researchers in their exploration of this intriguing molecule.

Introduction to Taxinine B: Beyond Conventional Taxanes

Taxinine B is a taxoid, a complex diterpene derivative, found in various species of the yew tree, notably Taxus cuspidata. Unlike the well-known anticancer drugs Paclitaxel and Docetaxel, which primarily function by stabilizing microtubules and arresting the cell cycle, Taxinine B exhibits a more nuanced biological profile.[1] While it does interact with microtubules, its most compelling characteristic lies in its ability to modulate the activity of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer cells.[2] This unique property positions Taxinine B as a potential chemosensitizer and a valuable tool for studying and overcoming resistance to conventional chemotherapies. Furthermore, Taxinine B is recognized for its cardiotoxic effects, a trait shared with other taxine alkaloids, which involves interference with sodium and calcium channels in myocardial cells.[3]

Comparative Analysis: Taxinine B vs. Paclitaxel and Docetaxel

A direct quantitative comparison of the cytotoxic potency of Taxinine B with Paclitaxel and Docetaxel is challenging due to a lack of comprehensive publicly available IC50 data for Taxinine B across a wide range of cancer cell lines. However, a qualitative and mechanistic comparison reveals key distinctions.

Table 1: Comparative Profile of Taxinine B, Paclitaxel, and Docetaxel
FeatureTaxinine BPaclitaxelDocetaxel
Primary Source Taxus cuspidataTaxus brevifoliaSemi-synthetic from 10-deacetylbaccatin III
Primary Mechanism of Action Microtubule depolymerization inhibition, P-glycoprotein modulation[1][2]Microtubule stabilization, cell cycle arrest[4]Microtubule stabilization, cell cycle arrest[5]
Role in Multidrug Resistance Potential MDR reversal agent[2][6]Substrate for P-glycoprotein, can induce resistance[7]Substrate for P-glycoprotein, can induce resistance[7]
Reported Cytotoxicity (General) Anticancer activity demonstrated[1]Potent cytotoxicity against various cancer cell lines (nM range)[8]Generally more potent than Paclitaxel in vitro[9]
Cardiotoxicity Known cardiotoxin[3]Can cause cardiac disturbancesCan cause cardiac disturbances

While Paclitaxel and Docetaxel are highly potent cytotoxic agents, their efficacy can be limited by the development of MDR, often mediated by the overexpression of P-glycoprotein.[7] Taxinine B, along with some of its analogues, has demonstrated the ability to reverse this resistance, potentially by directly interacting with P-gp and inhibiting its drug-efflux function.[2][6] This suggests a synergistic potential where Taxinine B could be co-administered with conventional taxanes to enhance their therapeutic efficacy in resistant tumors.

Experimental Protocols

Extraction and Purification of Taxinine B from Taxus cuspidata

This protocol is a synthesized methodology based on established techniques for taxane extraction and purification.[10][11][12][13]

Objective: To isolate and purify Taxinine B from the needles of Taxus cuspidata.

Materials:

  • Dried and ground needles of Taxus cuspidata

  • Ethanol (80%)

  • n-hexane

  • Dichloromethane (DCM)

  • Methanol

  • Water (deionized)

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Ultrasonic Extraction:

    • Macerate 100 g of dried, ground Taxus cuspidata needles in 1 L of 80% ethanol.

    • Subject the mixture to ultrasonic extraction for 60 minutes at 40°C.

    • Filter the extract and collect the supernatant. Repeat the extraction process on the plant residue twice more.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Resuspend the crude extract in a 1:1 mixture of water and n-hexane to remove nonpolar impurities. Separate the aqueous layer.

    • Extract the aqueous layer three times with an equal volume of dichloromethane (DCM).

    • Combine the DCM fractions and evaporate to dryness to obtain a taxane-enriched extract.

  • Silica Gel Column Chromatography:

    • Dissolve the taxane-enriched extract in a minimal amount of DCM.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Taxinine B.

  • Preparative HPLC Purification:

    • Pool the fractions containing Taxinine B and concentrate them.

    • Further purify the concentrated fraction using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.[1]

    • Collect the peak corresponding to Taxinine B and verify its purity using analytical HPLC.

Extraction_Purification_Workflow start Dried Taxus cuspidata Needles ultrasonic_extraction Ultrasonic Extraction (80% Ethanol) start->ultrasonic_extraction filtration Filtration ultrasonic_extraction->filtration supernatant Combined Supernatant filtration->supernatant rotary_evaporation1 Rotary Evaporation supernatant->rotary_evaporation1 crude_extract Crude Extract rotary_evaporation1->crude_extract liquid_partition Liquid-Liquid Partition (n-hexane/water, then DCM) crude_extract->liquid_partition dcm_fraction DCM Fraction liquid_partition->dcm_fraction rotary_evaporation2 Rotary Evaporation dcm_fraction->rotary_evaporation2 taxane_extract Taxane-Enriched Extract rotary_evaporation2->taxane_extract silica_gel Silica Gel Chromatography taxane_extract->silica_gel taxinine_fractions Taxinine B Fractions silica_gel->taxinine_fractions prep_hplc Preparative HPLC taxinine_fractions->prep_hplc pure_taxinine_b Pure Taxinine B prep_hplc->pure_taxinine_b Microtubule_Polymerization_Assay prepare_reagents Prepare Reagents (Tubulin, GTP, Buffers, Compounds) setup_plate Set up 96-well Plate (Add Tubulin, Compounds) prepare_reagents->setup_plate initiate_polymerization Initiate Polymerization (Add GTP) setup_plate->initiate_polymerization incubate_read Incubate at 37°C Measure A340 over time initiate_polymerization->incubate_read data_analysis Data Analysis (Plot curves, determine Vmax) incubate_read->data_analysis comparison Compare Effects (Taxinine B vs. Controls) data_analysis->comparison

Caption: Workflow for the in vitro microtubule polymerization assay.

Overcoming Multidrug Resistance: The Promise of Taxinine B

One of the most significant hurdles in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and functionally unrelated drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. [14] Several studies have highlighted the potential of Taxinine B and its derivatives as MDR reversal agents. [2][3][6]These compounds have been shown to increase the intracellular accumulation of known P-gp substrates, such as vincristine and doxorubicin, in MDR cancer cell lines. The proposed mechanism involves the direct interaction of Taxinine B with P-gp, thereby inhibiting its efflux function. [2]

MDR_Reversal_Mechanism cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump chemo Chemotherapeutic Drug chemo->pgp Efflux intracellular_chemo Intracellular Chemotherapeutic Drug chemo->intracellular_chemo Influx taxinine_b Taxinine B taxinine_b->pgp Inhibition cell_death Cell Death intracellular_chemo->cell_death

Caption: Proposed mechanism of Taxinine B in reversing P-glycoprotein-mediated multidrug resistance.

Future Directions and Conclusion

Taxinine B represents a fascinating and underexplored member of the taxane family. While its direct cytotoxic potency may not surpass that of established drugs like Paclitaxel, its unique ability to modulate P-glycoprotein-mediated multidrug resistance opens up new avenues for combination therapies. Further research is warranted to:

  • Quantify the cytotoxic activity (IC50 values) of Taxinine B across a comprehensive panel of cancer cell lines, both sensitive and resistant, to provide a clear comparative benchmark.

  • Elucidate the precise molecular interactions between Taxinine B and P-glycoprotein to optimize its structure for enhanced MDR reversal activity.

  • Evaluate the in vivo efficacy and safety profile of Taxinine B, both as a standalone agent and in combination with conventional chemotherapeutics.

References

  • An efficient conversion of taxinine to taxinine NN-1, an anticancer agent and a modulator of multidrug-resistant tumor cells. J Nat Prod. 2002;65(12):1786-1792. [Link]

  • Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. Molecules. 2022;27(19):6617. [Link]

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Molecules. 2022;27(24):8981. [Link]

  • Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidate in KB-C2 and 2780AD Cells. Biol Pharm Bull. 1998;21(8):859-862. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Curr Cancer Drug Targets. 2018;18(9):892-902. [Link]

  • Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidate in KB-C2 and 2780AD Cells. ResearchGate. [Link]

  • Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer. Bioorg Med Chem Lett. 2004;14(18):4623-4626. [Link]

  • Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone.
  • Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules. 2024;29(10):2263. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K. Mol Pharmacol. 2000;58(6):1563-1569. [Link]

  • Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei. Bioorg Med Chem Lett. 2015;25(6):1348-1352. [Link]

  • Taxol binds to polymerized tubulin in vitro. J Cell Biol. 1981;91(2 Pt 1):479-487. [Link]

  • An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines. Gynecol Oncol. 2005;98(1):127-133. [Link]

  • IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. ResearchGate. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protoc. 2022;3(2):101297. [Link]

  • Comparative analysis of taxol-derived fluorescent probes to assess microtubule networks in a complex live three-dimensional tissue. Mol Biol Cell. 2021;32(11):1085-1094. [Link]

  • Comparison between nab-paclitaxel and solvent-based taxanes as neoadjuvant therapy in breast cancer: a systematic review and meta-analysis. BMC Cancer. 2021;21(1):120. [Link]

  • Nab-Paclitaxel is Far Superior to Traditional Paclitaxel. ResearchGate. [Link]

  • Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere). Int J Cancer. 2003;103(4):554-561. [Link]

  • Preclinical Antitumor Activity of Taxanes. In: Georg GI, Chen TT, Ojima I, Vyas DM, editors. Taxane Anticancer Agents. ACS Symposium Series, vol 583. American Chemical Society; 1995:193-220. [Link]

  • Comparative effectiveness of early-line nab-paclitaxel vs. paclitaxel in patients with metastatic breast cancer: a US community-based real-world analysis. Cancer Manag Res. 2018;10:5345-5355. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of a High-Performance Liquid Chromatography (HPLC-UV) Method for Taxinine B Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the quantification of taxinine B. Taxinine B, a prominent taxane alkaloid found in various Taxus species, requires accurate and precise measurement for toxicological assessments, phytochemical research, and quality control of botanical extracts.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This document outlines the validation process, presents comparative data from a simulated multi-laboratory study, and offers insights grounded in established regulatory standards to ensure method reproducibility and reliability across different analytical environments.

Introduction: The Analytical Imperative for Taxinine B

Taxinine B is a complex diterpenoid alkaloid naturally occurring in yew (Taxus spp.) plants.[1][5] While the genus Taxus is renowned for producing the anticancer drug paclitaxel, it also synthesizes a diverse array of other taxanes, including taxinine B, which contribute to the plant's toxicity.[6][7] Accurate quantification of taxinine B is therefore critical for the safety assessment of Taxus-derived products and for phytochemical characterization.

To ensure that analytical data is reliable and comparable, regardless of where it is generated, the analytical method used must be rigorously validated. An inter-laboratory validation, or reproducibility study, is the highest level of method validation, designed to assess the precision of a method under varied conditions, such as different laboratories, analysts, and equipment.[8][9] This guide is structured to walk researchers and drug development professionals through the essential steps of such a study, using a robust HPLC-UV method as a model. The principles and protocols are based on the globally recognized International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[3][10][11]

The Reference Analytical Method: HPLC-UV for Taxinine B

A reversed-phase HPLC method with UV detection is a widely accessible and robust technique for the quantification of taxane compounds.[12][13][14] The following protocol was developed and distributed to all participating laboratories as the official Standard Operating Procedure (SOP).

Rationale for Method Selection:

  • Stationary Phase: A C18 column is selected for its proven efficacy in resolving moderately polar taxane compounds from complex matrices.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity, enhancing reproducibility. Acetonitrile is a common organic modifier that offers good peak shape for taxanes.

  • Detection: UV detection at 230 nm is chosen based on the chromophoric structure of taxinine B, offering a good balance of sensitivity and specificity without requiring more complex and expensive equipment like mass spectrometry, making the method broadly applicable.[6][15]

Experimental Protocol: Method A
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (65:35, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • Internal Standard (ISTD): Docetaxel (chosen for its structural similarity and distinct retention time).

  • Sample Preparation: A standardized solid-phase extraction (SPE) procedure is used to isolate taxinine B from a simulated botanical matrix.[6] The final extract is dissolved in the mobile phase.

Inter-Laboratory Validation Study Design

The objective of this study is to establish the reproducibility of the analytical method.[3][10] The study was coordinated by a central laboratory which prepared and distributed identical sets of samples to three independent participating laboratories (Lab A, Lab B, Lab C).

Key Study Components:

  • Sample Distribution: Each lab received blinded samples, including calibration standards (0.5 - 100 µg/mL), three levels of quality control (QC) samples (Low, Mid, High), and five replicates of a homogenized test sample.

  • Standardized Protocol: All laboratories were required to strictly adhere to the provided HPLC-UV method protocol (Method A).

  • Data Reporting: Laboratories reported peak areas for taxinine B and the internal standard, from which concentrations were calculated. All raw chromatograms and summary statistics were submitted for central analysis.

Caption: Workflow of the inter-laboratory validation study.

Validation Parameter Assessment: A Comparative Analysis

The performance of the method was evaluated across all laboratories based on the validation characteristics outlined in the ICH guidelines.[3][16][17]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11] Each laboratory analyzed a placebo (matrix without taxinine B) and a sample spiked with taxinine B and ISTD. In all three labs, no interfering peaks were observed at the retention times of taxinine B or the ISTD, confirming the method's specificity.

Linearity and Range

Linearity was assessed by performing a linear regression analysis on the calibration curve data from each laboratory. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3]

Table 1: Comparison of Linearity Results

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Range (µg/mL) 0.5 - 1000.5 - 1000.5 - 1000.5 - 100
Correlation Coefficient (r²) 0.99950.99920.9997≥ 0.999
Slope (Avg.) 1.2541.2491.261Comparable Slopes
Y-intercept 0.0120.0150.011Close to zero
  • Analysis: All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients exceeding the acceptance criterion of 0.999. The similarity in slopes indicates a consistent response across different systems.

Accuracy

Accuracy was determined by analyzing QC samples at three concentration levels (n=3 at each level) and calculating the percent recovery of the known amount.

Table 2: Comparison of Accuracy (Recovery) Results

QC LevelConcentration (µg/mL)Lab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Acceptance Criteria
Low QC 1.5101.2%99.5%100.8%98.0 - 102.0%
Mid QC 50.099.8%100.5%99.1%98.0 - 102.0%
High QC 80.0100.3%98.9%101.5%98.0 - 102.0%
  • Analysis: The method proved to be highly accurate across all participating labs, with all recovery values falling well within the pre-defined acceptance limits of 98.0% to 102.0%.

Precision

Precision was evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Repeatability (Intra-assay precision): Assessed by the relative standard deviation (%RSD) of six replicate injections of the Mid QC sample.

  • Intermediate Precision: Assessed by comparing results on different days within the same lab (data not shown, but met criteria).

  • Reproducibility (Inter-laboratory precision): Assessed by comparing the %RSD of the results for the homogenized test sample across the three laboratories. This is the ultimate test of the method's ruggedness.[9][18]

Table 3: Comparison of Precision (%RSD) Results

Precision LevelParameterLab A (%RSD)Lab B (%RSD)Lab C (%RSD)Acceptance Criteria
Repeatability Mid QC (n=6)0.85%1.10%0.92%≤ 2.0%
Reproducibility Test Sample (n=5)Mean: 25.4 µg/mLMean: 24.9 µg/mLMean: 25.8 µg/mL-
Overall Mean & %RSD \multicolumn{3}{c}{25.37 µg/mL; %RSD = 1.8% }≤ 5.0%
  • Analysis: All laboratories demonstrated excellent repeatability. Most importantly, the inter-laboratory %RSD for the test sample was 1.8%, which is well below the typical acceptance criterion of ≤ 5.0% for such assays, confirming the method's high reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of diluted standard solutions (LOD S/N ≥ 3; LOQ S/N ≥ 10).

Table 4: Comparison of LOD & LOQ Results

ParameterLab A (µg/mL)Lab B (µg/mL)Lab C (µg/mL)
LOD 0.150.180.16
LOQ 0.500.550.50
  • Analysis: The results for LOD and LOQ were highly comparable across the laboratories, indicating that the method provides consistent sensitivity on different HPLC systems. The LOQ of ~0.5 µg/mL aligns with the lower end of the validated calibration range.

Discussion and Conclusion

The objective of this inter-laboratory study was to validate the reproducibility of an HPLC-UV method for the quantification of taxinine B.[3] The data generated by three independent laboratories demonstrated that the method is specific, linear, accurate, and precise. The strong agreement in results across different analysts, equipment, and laboratory environments underscores the method's robustness.

The overall inter-laboratory precision (%RSD of 1.8%) is a key indicator of the method's successful validation.[19] This level of reproducibility ensures that results generated by different facilities can be reliably compared, which is essential for regulatory submissions, collaborative research, and global quality control standards.

Based on this comprehensive validation study, the described RP-HPLC-UV method is deemed suitable for its intended purpose: the reliable quantification of taxinine B in relevant matrices.

Caption: Key validation pillars supporting method reliability.

References

  • Gornowicz, A. et al. (2015). Analysis of taxus baccata alkaloids in biological samples with the use of chromatographic methods. PubMed. Available at: [Link]

  • Grobosch, T. et al. (2013). Quantitative determination of taxine B in body fluids by LC-MS-MS. ResearchGate. Available at: [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Jain, D. et al. (2022). Validated HPLC-UV Method for Simultaneous Estimation of Paclitaxel and Doxorubicin Employing Ion Pair Chromatography: Application in Formulation Development and Pharmacokinetic Studies. PubMed. Available at: [Link]

  • Lee, J. K., & Zalkin, H. (1972). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • National Center for Biotechnology Information. Taxine B. PubChem. Available at: [Link]

  • Xia, Z. (2010). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. DiVA. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Rockwood, C. A. (1985). Robust statistical analysis of interlaboratory studies. Biometrika. Available at: [Link]

  • Khan, S. et al. (2020). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and. AJOL. Available at: [Link]

  • Zhang, X. et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. MDPI. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Dwivedi, A. et al. (2023). Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. MDPI. Available at: [Link]

  • Shen, Y. et al. (2022). Taxus canadensis taxanes: Structures and stereochemistry. ResearchGate. Available at: [Link]

  • Das, S. et al. (2023). Basics of laboratory statistics. PubMed Central. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • Patel, D. P. (n.d.). Analytical Approaches to Paclitaxel. ResearchGate. Available at: [Link]

  • Arenas, M. J. et al. (2018). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • Lab Associates. (2022). Taxanes: natural chemotherapeutics. Lab Associates. Available at: [Link]

  • Oxford Academic. (n.d.). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. Journal of Chromatographic Science. Available at: [Link]

  • MDPI. (n.d.). A Deep Dive into the Botanical and Medicinal Heritage of Taxus. MDPI. Available at: [Link]

  • Paoli, M. et al. (2013). Quantification of taxanes in a leaf and twig extract from Taxus baccata L. using C-13 NMR spectroscopy. ResearchGate. Available at: [Link]

Sources

Validation of Taxinine B as a Chemotaxonomic Biomarker for Taxus Species Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of natural product drug discovery, the correct identification of Taxus species (yews) is critical.[1] The supply chain for Paclitaxel (Taxol®) relies heavily on specific species like Taxus cuspidata and Taxus wallichiana, which possess distinct taxane profiles compared to the common European yew, Taxus baccata.

This guide validates Taxinine B (a taxane diterpenoid) as a robust, high-throughput chemotaxonomic biomarker.[1] Unlike genomic methods (DNA barcoding), which are accurate but slow, or morphological identification, which is prone to error due to hybridization, Taxinine B quantification offers a rapid, chemical-basis for species authentication.[1]

Crucial Distinction: This guide specifically addresses Taxinine B (


), a non-toxic taxane, notTaxine B  (the cardiotoxic alkaloid fraction dominant in T. baccata).[1] Confusing these two is a common source of analytical error.

The Challenge: Why Morphology Fails

Taxus species are notoriously difficult to distinguish morphologically.[2] The genus is characterized by high phenotypic plasticity; needle shape and arrangement change based on sun exposure and altitude. Furthermore, extensive hybridization (e.g., Taxus x media) renders visual identification unreliable for industrial sourcing.[1]

Comparison of Identification Methods
FeatureTaxinine B Profiling (Recommended)DNA Barcoding (ITS/rbcL)Morphological ID Paclitaxel Quantification
Basis Chemotaxonomy (Metabolite)Genetics (Sequence)Phenotype (Visual)Target Analyte
Speed High (20 min/sample)Low (24-48 hours)High (Instant)High (20 min/sample)
Specificity High (Distinguishes T. cuspidata)Very High Low (Fails with hybrids)Low (Present in all species)
Cost Low (HPLC/LC-MS)High (Sequencing)NegligibleLow
Throughput Industrial ScaleLab ScaleField ScaleIndustrial Scale

Scientific Mechanism: Taxinine B as a Biomarker[1][3]

Taxinine B is a taxane diterpenoid formed via the taxadiene synthase pathway. It represents a "metabolic dead-end" or storage pool in certain species, accumulating to significant levels.[1]

  • Positive Marker: Taxus cuspidata (Japanese Yew).[1][2][3][4] In this species, Taxinine B is often the most abundant taxane in the needles, sometimes exceeding Paclitaxel concentrations by 10-fold.

  • Negative/Trace Marker: Taxus baccata (European Yew).[1][5][6][7][8] While T. baccata contains high levels of the toxic alkaloid Taxine B, it contains negligible amounts of the taxane Taxinine B.

  • Differentiation: The ratio of Taxinine B to 10-Deacetylbaccatin III (10-DAB) provides a definitive chemical fingerprint.[1]

Biosynthetic Pathway & Logic Flow[1]

TaxanePath GGPP Geranylgeranyl Pyrophosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Tax5a Taxa-4(20),11-diene-5α-ol Taxadiene->Tax5a Hydroxylation TaxinineB Taxinine B (Accumulates in T. cuspidata) Tax5a->TaxinineB Acetylation (Species Specific) BaccatinIII Baccatin III Tax5a->BaccatinIII Oxidation/ Acylation Paclitaxel Paclitaxel (End Product) BaccatinIII->Paclitaxel Side Chain Assembly

Figure 1: Simplified biosynthetic divergence showing Taxinine B accumulation as a species-specific metabolic offshoot distinct from the primary Paclitaxel pathway.[1]

Experimental Validation Protocol

This protocol is designed to be self-validating. If Taxinine B is not detected in the T. cuspidata positive control, the extraction has failed.

Reagents & Equipment[1]
  • Standard: Taxinine B (>95% purity, Sigma or ChromaDex).[1]

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water (

    
    ).[1]
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Detection: DAD (227 nm) or MS (ESI+).[1]

Extraction Workflow (Step-by-Step)
  • Harvesting: Collect 1g of fresh needles (or 0.5g dried).

  • Disruption: Cryogenic grinding (liquid nitrogen) is preferred to prevent thermal degradation of taxanes.

  • Extraction:

    • Add 10 mL 100% Methanol . (Note: Ethanol is a viable green alternative, but MeOH provides sharper peaks for taxinines).[1]

    • Sonication: 30 minutes at ambient temperature (<30°C).

  • Clarification: Centrifuge at 5,000 x g for 10 mins.

  • Filtration: Pass supernatant through a 0.22 µm PTFE filter.[1] Crucial: Do not use Nylon filters as they can bind taxanes.

HPLC Analytical Method
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

  • Injection Vol: 10 µL

  • Gradient Profile:

Time (min)Water (0.1% Formic Acid)AcetonitrilePhase Description
0.075%25%Equilibration
5.065%35%Elution of polar taxoids
20.035%65%Taxinine B Elution Window
25.00%100%Column Wash
30.075%25%Re-equilibration

Expected Results:

  • Taxinine B Retention: Typically elutes after Baccatin III but before Paclitaxel in this gradient system.

  • UV Spectra: Max absorption at 227 nm (taxane core).[1]

Data Interpretation & Decision Logic

The following decision tree illustrates how to use the HPLC data to assign species identity.

DecisionTree Sample Unknown Taxus Sample HPLC Analysis CheckTaxB Is Taxinine B Peak Dominant? (> 0.1% Dry Weight) Sample->CheckTaxB YesTaxB High Taxinine B CheckTaxB->YesTaxB Yes NoTaxB Low/Absent Taxinine B CheckTaxB->NoTaxB No ResultCusp Likely T. cuspidata (Japanese Yew) YesTaxB->ResultCusp Check10DAB Check 10-DAB III Levels NoTaxB->Check10DAB ResultChin Likely T. chinensis (Chinese Yew) Check10DAB->ResultChin Moderate/Low 10-DAB ResultBacc Likely T. baccata (European Yew) Check10DAB->ResultBacc High 10-DAB

Figure 2: Chemotaxonomic decision tree utilizing Taxinine B abundance as the primary branching logic for species identification.[1]

Comparative Data Table
AnalyteT. cuspidataT. baccataT. chinensis
Taxinine B High (++++) Trace/Absent (-)Low (+)
Paclitaxel Moderate (++)Low (+)High (+++)
10-DAB III Low (+)High (+++) Moderate (++)
Taxine B (Alkaloid) ModerateVery High (++++) Moderate

Note: (++++) indicates >0.1% dry weight; (-) indicates below Limit of Detection.[1]

Conclusion

Taxinine B is a validated, superior biomarker for the rapid identification of Taxus cuspidata. By implementing the HPLC protocol detailed above, laboratories can distinguish high-value T. cuspidata biomass from T. baccata within 30 minutes, bypassing the time constraints of DNA sequencing. This method is essential for quality control in the Paclitaxel supply chain, ensuring that the correct chemotypes are processed for drug manufacturing.

References

  • Hao, D. C., Ge, G., & Xiao, P. (2011).[1] Taxus species: Chemical and morphological variations. Pharmaceutical Biology, 49(12), 1267-1304.[1] [1]

  • Van Rozendaal, E. L. M., et al. (2000).[1][5] Screening of the needles of different yew species and cultivars for paclitaxel and related taxoids. Phytochemistry, 53(3), 383-389.[1][5]

  • Shi, Q. W., & Kiyota, H. (2011).[1] New natural taxane diterpenoids from Taxus species since 1999. Chemical Reviews, 111(11), 7652-7709.[1]

  • Ketchum, R. E., & Croteau, R. B. (2018).[1] Taxane metabolism in Taxus cell suspension cultures. Plant Physiology.

  • Pharmacopoeia of the People's Republic of China. (2020). Taxus Identification Standards.[9][3][5][8][10]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Column for Taxinine B Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Taxinine B, a prominent member of the taxane family of diterpenoids, is a natural compound of significant interest in pharmaceutical research and development.[1] Found in various species of the yew tree (Taxus), its complex structure and potential biological activities necessitate robust and reliable analytical methods for its isolation, identification, and quantification.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for the analysis of taxanes, and the choice of the analytical column is a critical determinant of separation efficiency, resolution, and overall data quality.[4]

This guide provides an in-depth, side-by-side comparison of three distinct analytical column chemistries—C18 (ODS), Phenyl-Hexyl, and Cyano—for the separation of Taxinine B. Drawing upon established principles of chromatography and available literature on taxane analysis, we will explore the theoretical underpinnings of each stationary phase, present a detailed experimental protocol for their evaluation, and offer a comparative analysis of their expected performance. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for Taxinine B and related compounds.

The Critical Role of Stationary Phase Chemistry in Taxane Separation

The intricate structure of Taxinine B, characterized by a complex polycyclic core and various functional groups, presents a unique challenge for chromatographic separation.[5][6][7][8] The selection of an appropriate stationary phase is paramount to achieving the desired selectivity and resolution from other closely related taxanes and potential impurities.[9]

  • C18 (Octadecylsilane): As the most widely used reversed-phase material, C18 columns separate analytes primarily based on hydrophobic interactions.[10] The long alkyl chains provide a non-polar environment, leading to the retention of hydrophobic molecules like Taxinine B. Its versatility and robustness make it a common starting point for method development.[11][12]

  • Phenyl-Hexyl: This stationary phase offers a mixed-mode separation mechanism. It provides hydrophobic interactions via its hexyl chain and unique selectivity for aromatic compounds through π-π interactions with the phenyl group.[10][13][14][15] Given the presence of aromatic moieties in the Taxinine B structure, a Phenyl-Hexyl column can offer alternative selectivity compared to a standard C18 column.

  • Cyano (CN): Cyano columns possess a polar stationary phase and can be operated in both normal-phase and reversed-phase modes.[16][17][18] In reversed-phase mode, it is less retentive than C18 and offers different selectivity due to dipole-dipole interactions with the cyano group.[19] This can be advantageous for separating compounds with polar functional groups or for achieving faster analysis times.[20]

Experimental Design for Comparative Column Evaluation

To objectively assess the performance of each column for Taxinine B separation, a systematic experimental approach is essential. The following workflow outlines the key steps in this comparative study.

Column_Comparison_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Standard_Prep Taxinine B Standard Preparation HPLC_System HPLC System with UV/MS Detector Standard_Prep->HPLC_System Sample_Prep Sample Matrix (e.g., Plant Extract) Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Test 1 Phenyl_Hexyl_Column Phenyl-Hexyl Column HPLC_System->Phenyl_Hexyl_Column Test 2 Cyano_Column Cyano Column HPLC_System->Cyano_Column Test 3 Data_Acquisition Data Acquisition C18_Column->Data_Acquisition Phenyl_Hexyl_Column->Data_Acquisition Cyano_Column->Data_Acquisition Performance_Metrics Performance Metrics Calculation: - Retention Time (tR) - Resolution (Rs) - Tailing Factor (Tf) - Theoretical Plates (N) Data_Acquisition->Performance_Metrics Comparison Side-by-Side Comparison Performance_Metrics->Comparison

Sources

A Researcher's Guide to Taxinine B: Correlating Concentration with Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the precise relationship between the concentration of a compound and its biological effects is paramount. This guide offers an in-depth comparison of the biological activities of taxinine B across various studies, focusing on the concentrations at which these effects are observed. By synthesizing available data, this document aims to provide a clear, evidence-based resource for those investigating the therapeutic potential of this complex taxane.

Introduction to Taxinine B: Beyond a Yew Tree Toxin

Taxinine B is a prominent pseudo-alkaloid found in various species of the yew tree (Taxus). Historically known for the cardiotoxic properties of yew extracts, recent scientific inquiry has begun to unveil a more nuanced profile of taxinine B's biological activities.[1] Unlike its well-known relative, paclitaxel (Taxol®), which is a cornerstone of cancer chemotherapy, the dose-response relationships for taxinine B's diverse effects are less well-established. This guide will collate and compare the existing data on its anticancer, multidrug resistance reversal, and cardiovascular effects, providing a framework for future research and development.

Comparative Analysis of Taxinine B's Biological Activities

The biological efficacy of taxinine B is intrinsically linked to its concentration. The following sections and the summary table provide a snapshot of the currently available data across different experimental models.

Anticancer Activity

Recent studies have begun to quantify the cytotoxic effects of taxinine B against various cancer cell lines. Research on taxanes from Taxus mairei has provided specific IC50 values for taxinine. The IC50 value, or the half-maximal inhibitory concentration, represents the concentration of a drug that is required for 50% inhibition of a biological process.

Notably, the IC50 values for taxinine were found to be:

  • 46.17 µg/mL against A549 (human lung carcinoma) cells.[2]

  • 350.64 µg/mL against B16 (mouse melanoma) cells.[2]

  • 113.97 µg/mL against BEL7402 (human hepatoma) cells.[2]

These values, while indicating a degree of anticancer activity, are significantly higher than those of clinically established taxanes like paclitaxel, suggesting a lower potency in direct cytotoxicity.

Reversal of Multidrug Resistance (MDR)

A compelling area of investigation is the potential for taxinine B and its analogues to overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy. However, the available data presents a complex picture.

One study focusing on novel taxinine analogues demonstrated a significant reversal of MDR in the KB/V cell line. At concentrations of 5, 10, and 20 µmol/L, one of the analogues increased the intracellular accumulation of rhodamine 123, a substrate of P-glycoprotein (P-gp), indicating an inhibition of this key efflux pump.

Conversely, another study investigating various taxoids found that while some, like taxuspine C, could completely reverse MDR at a concentration of 10 µM, taxinine itself exhibited weak to no effect in the KB-C2 cell line. This discrepancy underscores the need for further research to elucidate the specific structural features of taxinine B that may contribute to or detract from MDR reversal and to understand the context of cell-line specific responses.

Cardiovascular Effects

The cardiotoxicity of yew extracts is well-documented, and studies have begun to dissect the specific effects of taxine alkaloids on cardiac ion channels. An electrophysiological study on isolated guinea pig ventricular cells provides valuable dose-response data for a sulfate salt of taxine, a mixture of alkaloids from Taxus baccata. While not exclusively taxinine B, this provides the most detailed insight currently available into its cardiovascular effects at varying concentrations.

The study found that taxine inhibits both sodium (INa) and calcium (ICa) currents in a dose-dependent manner:[3]

  • At 10-6 g/mL (1 µg/mL) , the amplitude of ICa was reduced to 87.1% of the control, and the maximum rate of rise of the action potential (an index of INa) was reduced to 75.4%.[3]

  • At 10-5 g/mL (10 µg/mL) , ICa amplitude was reduced to 67.8%, and the action potential's rate of rise was reduced to 53.3%.[3]

  • At 10-4 g/mL (100 µg/mL) , a significant inhibition was observed, with ICa amplitude at 24.4% and the action potential's rate of rise at a mere 9.4% of the control.[3]

These findings are consistent with the classification of taxine B as a class 1 antiarrhythmic drug due to its Ca2+ antagonizing properties.[1]

Summary of Taxinine B Concentration and Biological Activity

Biological ActivityConcentrationExperimental ModelKey Findings
Anticancer 46.17 µg/mLA549 (Human Lung Carcinoma)IC50 value for cytotoxicity.[2]
350.64 µg/mLB16 (Mouse Melanoma)IC50 value for cytotoxicity.[2]
113.97 µg/mLBEL7402 (Human Hepatoma)IC50 value for cytotoxicity.[2]
MDR Reversal 5, 10, 20 µmol/LKB/V (Multidrug-Resistant)Analogues of taxinine increased intracellular drug concentration.
10 µMKB-C2 (Multidrug-Resistant)Taxinine showed weak or no effect on reversing resistance.
Cardiovascular 1 µg/mLGuinea Pig Ventricular CellsModerate inhibition of sodium and calcium currents.[3]
10 µg/mLGuinea Pig Ventricular CellsSubstantial inhibition of sodium and calcium currents.[3]
100 µg/mLGuinea Pig Ventricular CellsStrong inhibition of sodium and calcium currents.[3]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, B16, BEL7402) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of taxinine B (e.g., from 0.1 to 500 µg/mL) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Rhodamine 123 Accumulation Assay for MDR Reversal
  • Cell Preparation: Seed multidrug-resistant cells (e.g., KB/V) in 24-well plates and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of taxinine B or its analogues (e.g., 5, 10, 20 µmol/L) for 1 hour.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation/emission ~485/528 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample and express the results as a fold increase over the control (cells treated with rhodamine 123 alone).

Visualizing the Mechanisms

To better understand the processes discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Taxinine_B_MDR_Reversal cluster_cell Cancer Cell Taxinine B Taxinine B P-gp P-glycoprotein (Efflux Pump) Taxinine B->P-gp Inhibition Chemotherapy Drug Chemotherapy Drug P-gp->Chemotherapy Drug Efflux Intracellular Drug\nConcentration Intracellular Drug Concentration Chemotherapy Drug->Intracellular Drug\nConcentration Influx Intracellular Drug\nConcentration->P-gp Efflux Substrate Cell Death Cell Death Intracellular Drug\nConcentration->Cell Death Induces

Caption: Proposed mechanism of Taxinine B in overcoming multidrug resistance.

Cytotoxicity_Workflow Start Start Cell Seeding Seed Cancer Cells in 96-well plate Start->Cell Seeding Incubation_24h Incubate 24h Cell Seeding->Incubation_24h Treatment Add Taxinine B (serial dilutions) Incubation_24h->Treatment Incubation_48h Incubate 48-72h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO Incubation_4h->Solubilization Read_Absorbance Measure Absorbance (490 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of Taxinine B using an MTT assay.

Conclusion and Future Directions

The available evidence indicates that taxinine B possesses a range of biological activities, with its effects being highly dependent on concentration. While its direct anticancer potency appears lower than that of other taxanes, its potential to reverse multidrug resistance warrants further investigation. The dose-dependent inhibition of cardiac ion channels provides a mechanistic basis for the observed cardiotoxicity of yew extracts and suggests a potential, albeit narrow, therapeutic window for cardiovascular applications.

Significant gaps in our understanding remain, particularly concerning the quantitative effects of taxinine B on inflammation and microtubule stabilization. Future research should focus on generating robust dose-response curves for these activities to build a more complete pharmacological profile. Such studies will be instrumental in determining the true therapeutic potential of taxinine B and guiding the development of novel therapeutic strategies.

References

  • Tekol, Y., & Kameyama, M. (1987). [Electrophysiology of the mechanisms of action of the yew toxin, taxine, on the heart]. Arzneimittel-Forschung, 37(4), 428–431. [Link]

  • Andersen, K. B. (2009). Future perspectives of the role of Taxines derived from the Yew (Taxus baccata) in research and therapy. Journal of Pre-Clinical and Clinical Research, 3(1).
  • Ma, L., et al. (2024). Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. Molecules, 29(5), 1084. [Link]

Sources

Safety Operating Guide

Hazard Profile & Scientific Rationale (E-E-A-T)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action & Classification

Taxinine B (CAS: 18457-44-8) is a taxane alkaloid structurally related to Taxine B and Paclitaxel.[1][2][3] While often used in research for its multidrug resistance reversal or cytotoxic properties, it must be handled with the same rigor as Class 6.1 Acute Toxins and Cytotoxic Antineoplastic Agents .[3]

  • Primary Hazard: Cardiotoxicity (ion channel antagonism) and Cytotoxicity.[2][3]

  • Disposal Method: High-Temperature Incineration (1000°C+) via an approved hazardous waste contractor.[1][2][3]

  • Prohibition: NEVER dispose of Taxinine B down the drain, via evaporation, or in general municipal trash.

  • Immediate Spills: Isolate area.[1][2] Do not inhale dust.[1][2][4][5] Use a damp absorbent pad for solids to prevent aerosolization.[1][2]

To properly dispose of Taxinine B, one must understand why it is hazardous. Its disposal protocols are dictated by its biological mechanism of action and chemical stability.[3]

Biological Mechanism & Risk

Unlike standard organic waste, Taxinine B possesses potent biological activity even in microgram quantities.[1][2]

  • Cardiotoxicity: Similar to Taxine B, Taxinine B derivatives can act as calcium/sodium channel antagonists.[1][2][3] Improper disposal that leaches into water tables poses a severe risk to aquatic life and potential bioaccumulation.[1][2]

  • Cytotoxicity: As a taxane derivative, it interferes with microtubule dynamics.[1][2][3] This classifies it as a suspected reproductive toxin and teratogen .[1][2]

Physiochemical Properties Relevant to Disposal
PropertyDataDisposal Implication
Molecular Formula C37H44O11High carbon content favors incineration.[1][2][3][6]
Solubility Low in water; High in DMSO/MethanolAqueous washing is ineffective; organic solvents required for decontamination.[1][2][6]
Stability Hydrolyzable in strong base (pH > 10)Bleach/NaOH can be used for surface decontamination but not for bulk neutralization.[1][2][3][6]
GHS Classification Acute Tox. 1 (Oral/Inhal), Repr. 2Requires "P-List" equivalent handling (Acute Hazardous Waste).[1][2][3][6]

Pre-Disposal Stabilization & Segregation[1][7]

Before waste leaves the biosafety cabinet (BSC) or fume hood, it must be stabilized.[3] Segregation prevents cross-contamination and ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines.[3]

Waste Stream Segregation
  • Stream A (Bulk Solids): Pure Taxinine B powder, expired vials.[1][2][3]

  • Stream B (Liquid Waste): Mother liquors, HPLC effluents containing Taxinine B.[1][2][3]

  • Stream C (Trace Solids): Contaminated gloves, weigh boats, pipette tips.[1][2][3]

  • Stream D (Sharps): Needles/syringes used for injection.[2][3]

Containment Protocol
  • Solids: Place in a clear, sealable bag (polyethylene). Place this bag inside a RCRA-approved black hazardous waste container (or yellow trace chemotherapy bin, depending on facility coding).

  • Liquids: Collect in a dedicated carboy labeled "Cytotoxic/Flammable".[1][2] Do not fill >80% .

  • Labeling: All containers must be labeled: "Caution: Taxane Alkaloid - Acute Toxin - Incinerate Only."[1][2][3]

Disposal Workflow Logic

The following diagram illustrates the decision matrix for disposing of Taxinine B waste streams.

TaxinineB_Disposal Start Taxinine B Waste Generated TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid Trace Trace Contamination (Gloves, Wipes, Tips) Solid->Trace Bulk Bulk Chemical (Expired Vials, Powder) Solid->Bulk Sharps Sharps (Needles, Glass) Solid->Sharps Solvent Solvent Solution (HPLC, Mother Liquor) Liquid->Solvent Container1 Yellow/Black Trace Chemo Bin Trace->Container1 Container2 Black RCRA Hazardous Waste Container Bulk->Container2 Container3 Puncture-Proof Sharps Container Sharps->Container3 Solvent->Container2 Disposal High-Temp Incineration (>1000°C) Container1->Disposal Container2->Disposal Container3->Disposal

Figure 1: Decision matrix for segregating Taxinine B waste streams to ensure proper incineration.

Step-by-Step Disposal Procedures

Protocol A: Disposal of Bulk Solids (Powder/Vials)

Objective: Secure containment of high-concentration toxin.[1][2][3]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat with cuffed sleeves.[1][2][3]

  • Primary Containment: Place the vial or powder directly into a sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a secondary rigid container (e.g., a wide-mouth plastic jar).

  • Labeling: Affix a hazardous waste label. Mark clearly: "Taxinine B - Toxic Solid." [1][2][3][5]

  • Transfer: Move immediately to the facility's designated Hazardous Waste Storage Area (Satellite Accumulation Area).

Protocol B: Disposal of Liquid Waste (HPLC/Solvents)

Objective: Prevent environmental leaching and solvent incompatibility.[3]

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (usually HDPE is suitable for methanol/acetonitrile mixtures).[3]

  • Transfer: Pour waste into the carboy using a funnel inside a fume hood. Avoid splashing.

  • Rinsing: Rinse the original vessel with a small amount of methanol; add this rinse to the waste carboy.

  • Closure: Cap the carboy tightly immediately after use.

  • Log: Record the volume and concentration of Taxinine B on the waste log attached to the carboy.

Protocol C: Surface Decontamination (Spill Cleanup)

Objective: Chemical inactivation of residues.[2][3]

  • Note: While incineration is for disposal, surface cleaning requires chemical inactivation.[1][2][3]

  • Absorb: Cover liquid spills with absorbent pads.[1][2]

  • Inactivate: Apply a 10% Sodium Hypochlorite (Bleach) solution to the contaminated surface.[2][3] Allow to sit for 15 minutes. The basicity and oxidizing power help degrade the taxane skeleton.

  • Clean: Wipe with water, then ethanol.[1][2]

  • Dispose: All pads and wipes must be treated as Stream C (Trace Solids) waste.[1][2][3]

Regulatory Compliance & Emergency Response

Regulatory Status (US EPA)

While Taxinine B is not explicitly "P-listed" (like epinephrine or nicotine) by name, it falls under the "Characteristic Waste" definition due to toxicity.[1][2][3]

  • Best Practice: Manage as RCRA Hazardous Waste .[1][2]

  • Waste Code: If mixed with spent solvents, use appropriate F-codes (e.g., F003).[1][2][3] If pure, label as "Toxic Pharmaceutical Waste."[1][2]

Emergency Spill Response
  • Inhalation: Move to fresh air immediately. Seek medical attention (cardiac monitoring recommended due to taxine-related arrhythmias).[1][2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (increases absorption).[1][2][3]

  • Eye Contact: Rinse for 15 minutes.[1][2] Consult an ophthalmologist.

References

  • PubChem. (2025).[1][2][3][7] Taxinine B Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[1][2][3] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2][3] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3]

Sources

Essential Safety Protocols for Handling Taxinine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Risks of Taxinine B

Taxinine B is a potent taxane alkaloid derived from the yew tree (Taxus species). While a valuable compound in cancer research for its ability to inhibit microtubule depolymerization and overcome multidrug resistance in tumor cells, it also presents significant health risks due to its cytotoxic nature.[1] The primary toxic component of the yew tree is Taxine B, a cardiotoxin that can disrupt cardiac function by blocking sodium and calcium channels in heart muscle cells.[2][3][4] Ingestion of even small amounts of yew plant matter can lead to severe poisoning with symptoms appearing within 30 minutes to an hour, and potentially death in two to five hours.[2] Although primarily associated with ingestion, laboratory exposure to purified Taxinine B can occur through inhalation of aerosols, skin absorption, or accidental ingestion. Therefore, stringent adherence to safety protocols is paramount to mitigate these risks.

This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of Taxinine B, ensuring the protection of all laboratory personnel.

Hazard Communication and Precautionary Measures

Before initiating any work with Taxinine B, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1][5][6] All personnel must be trained on the specific hazards of Taxinine B and the emergency procedures outlined in this guide.

Key Hazards:

  • Acute Toxicity: Potent cardiotoxin.[2]

  • Cytotoxicity: Hazardous to cells, with potential for genotoxic, mutagenic, or teratogenic effects.[7]

  • Routes of Exposure: Inhalation, skin/eye contact, ingestion.[7]

A designated area for handling Taxinine B must be established. This area should be clearly marked with warning signs indicating the presence of a cytotoxic compound.[8] Eating, drinking, smoking, and applying cosmetics are strictly prohibited in this designated area.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure to Taxinine B. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentStandardRationale
Gloves ASTM D6978-05 rated chemotherapy glovesDouble gloving is required to provide maximum protection against permeation.[7][10] The outer glove should be changed immediately if contaminated.
Gown Disposable, low-permeability fabric, solid front, long sleeves, tight-fitting cuffsPrevents skin contact with the compound. Must be changed if contaminated.[11]
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powdered form of Taxinine B or when there is a risk of aerosol generation.
Donning and Doffing PPE: A Step-by-Step Protocol

Proper technique for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the gown and fasten it securely.

  • Respirator: If required, put on the respirator and perform a seal check.

  • Goggles/Face Shield: Put on eye protection.

  • Gloves: Don the first pair of gloves, ensuring they are tucked under the gown cuffs. Don the second pair of gloves over the first, extending over the gown cuffs.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown: Unfasten and remove the gown, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Goggles/Face Shield: Remove eye protection from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling from Receipt to Disposal

The entire lifecycle of Taxinine B within the laboratory must be managed with the utmost care. The following workflow diagram illustrates the key stages and safety checkpoints.

TaxinineB_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect (Check for damage) Store Secure Storage (Labeled, ventilated, cytotoxic cabinet) Receive->Store PrepArea Prepare Designated Handling Area (Post warnings, gather supplies) Store->PrepArea DonPPE Don Full PPE (Double gloves, gown, respirator, eye protection) PrepArea->DonPPE Weigh Weighing (In ventilated enclosure) DonPPE->Weigh Dissolve Dissolving (In fume hood) Weigh->Dissolve Experiment Experimentation (Within designated area) Dissolve->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE (In designated area) Decontaminate->DoffPPE Segregate Segregate Waste (Trace vs. Bulk) DoffPPE->Segregate Dispose Dispose of Waste (Labeled, sealed containers) Segregate->Dispose

Caption: Workflow for the safe handling of Taxinine B.

Storage

Upon receipt, immediately transfer Taxinine B to a designated, clearly labeled, and secure storage area. This should be a ventilated cabinet specifically for cytotoxic compounds.

Weighing and Reconstitution
  • All weighing of powdered Taxinine B must be conducted in a ventilated enclosure (e.g., a powder containment hood or Class II biological safety cabinet) to prevent inhalation of airborne particles.

  • When reconstituting the compound, perform the work within a certified chemical fume hood to minimize exposure to vapors or aerosols.

Spill Management

In the event of a spill, immediately alert others in the area and follow these steps:

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Secure the Area: Post warning signs to prevent entry.

  • Don PPE: Wear the appropriate PPE, including respiratory protection.

  • Contain the Spill:

    • Liquids: Absorb with an inert material (e.g., chemotherapy spill pads).

    • Solids: Gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area: Work from the outer edge of the spill inward. Use a detergent solution followed by a disinfectant.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with Taxinine B are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[12]

Waste Segregation

Proper segregation of chemotherapy waste is crucial.[13]

  • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[13] This includes empty vials, used gloves, gowns, and other disposable materials. These should be placed in designated yellow chemotherapy waste containers.[14]

  • Bulk Chemotherapy Waste: Unused or expired Taxinine B, grossly contaminated materials from a spill, and any items containing more than 3% of the original drug.[13] This waste must be collected in designated black RCRA hazardous waste containers.[13]

Sharps Disposal

All sharps contaminated with Taxinine B (e.g., needles, syringes) must be disposed of in a puncture-resistant, yellow chemotherapy sharps container.[14]

Decontamination of Reusable Equipment

Reusable equipment should be decontaminated following a validated procedure. This typically involves washing with a detergent solution followed by a thorough rinse.

Emergency Procedures

In case of exposure, immediate action is critical:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Conclusion

Handling Taxinine B requires a meticulous and proactive approach to safety. By understanding the risks, consistently using the correct PPE, and adhering to the established operational and disposal plans, researchers can work with this valuable compound while minimizing the potential for hazardous exposure. Regular training and review of these procedures are essential to maintaining a safe laboratory environment.

References

  • The toxic nature of yew, the tree of the dead | Opinion - Chemistry World. (2023, March 31). Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. Retrieved from [Link]

  • A fatal case of Taxus poisoning - PMC - PubMed Central - NIH. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (2016, February 1). Retrieved from [Link]

  • Taxine alkaloids - Wikipedia. Retrieved from [Link]

  • Taxinine B-MSDS - BioCrick. Retrieved from [Link]

  • 03-013 - Subject: CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL - University of Pittsburgh. (2022, April 4). Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (1986, January 29). Retrieved from [Link]

  • PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH - CDC. (2008, October 15). Retrieved from [Link]

  • How to Dispose of Chemotherapy Waste - Daniels Health. (2025, July 9). Retrieved from [Link]

  • Cytotoxic Agent Use Guidelines-2018C__0.docx - VA.gov. Retrieved from [Link]

  • (Don't) Do the Yew | Toxicology Section - ACEP. (2021, February 11). Retrieved from [Link]

  • Taxinine B - Immunomart. Retrieved from [Link]

  • Hazardous Drugs - Overview | Occupational Safety and Health Administration. Retrieved from [Link]

  • The Ins and Outs of Disposing Oral Cancer Drugs - The Oncology Pharmacist. (2015, May 15). Retrieved from [Link]

  • Fatal overdose of Taxus baccata plant matter treated in a rural district general hospital. (2022, April 14). Retrieved from [Link]

  • A Guide to Dealing with Chemotherapy Waste - Medical Systems. (2021, June 14). Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.